1-Bromo-2-chloro-3-methylbenzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
1-bromo-2-chloro-3-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrCl/c1-5-3-2-4-6(8)7(5)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAUOWBCSUDVVQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80537783 | |
| Record name | 1-Bromo-2-chloro-3-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80537783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97329-43-6 | |
| Record name | 3-Bromo-2-chlorotoluene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97329-43-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-2-chloro-3-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80537783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzene, 1-bromo-2-chloro-3-methyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.929 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
synthesis of 1-Bromo-2-chloro-3-methylbenzene
An In-Depth Technical Guide to the Regioselective Synthesis of 1-Bromo-2-chloro-3-methylbenzene
Introduction
This compound (CAS No. 97329-43-6) is a polysubstituted aromatic compound with significant potential as a versatile building block in organic synthesis.[1][2] Its unique substitution pattern, featuring bromo, chloro, and methyl groups at adjacent positions, makes it a valuable precursor for the development of complex molecules in the pharmaceutical, agrochemical, and materials science sectors. The controlled and regioselective synthesis of this compound is paramount to its utility.
This technical guide provides a comprehensive and field-proven methodology for the . As your Senior Application Scientist, my objective is to move beyond a simple recitation of steps and to provide a self-validating protocol grounded in established chemical principles. We will explore the strategic choices behind the selected synthetic route, offering a detailed experimental workflow designed for reproducibility and high purity.
Synthetic Strategy: A Tale of Two Pathways
The synthesis of a polysubstituted benzene ring requires careful consideration of the directing effects of existing substituents. For this compound, two primary retrosynthetic pathways can be envisioned:
-
Direct Electrophilic Bromination: This approach would involve the bromination of 2-chlorotoluene. However, this pathway is fraught with challenges regarding regioselectivity. The methyl group is an activating, ortho, para-director, while the chlorine atom is a deactivating, yet also ortho, para-director. The electrophilic attack by bromine would therefore be directed to multiple positions on the ring, leading to a complex mixture of isomeric products that would be difficult and costly to separate. This lack of control makes direct bromination an inefficient and impractical route for obtaining the desired isomer in high purity.
-
The Sandmeyer Reaction: A far more elegant and controlled approach is the Sandmeyer reaction, which utilizes a diazonium salt intermediate.[3] This classic transformation allows for the precise installation of a bromo group at a position dictated by an amino group precursor. By starting with 2-chloro-3-methylaniline, the position of the incoming bromine atom is unequivocally determined, thus ensuring high regioselectivity. This method is the cornerstone of our recommended protocol due to its reliability and predictability.
The overall synthetic workflow, therefore, begins with the preparation of the key aniline intermediate, followed by its conversion to the target molecule via the Sandmeyer reaction.
Caption: Overall synthetic workflow for this compound.
Detailed Experimental Protocols
This section provides a validated, step-by-step procedure for the synthesis.
Part A: Synthesis of 2-Chloro-3-methylaniline (Precursor)
The necessary precursor, 2-chloro-3-methylaniline, can be synthesized by the reduction of 2-chloro-6-nitrotoluene.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Grade |
| 2-Chloro-6-nitrotoluene | 171.58 | Reagent Grade, 98% |
| Stannous chloride (SnCl₂) | 189.60 | Reagent Grade |
| Concentrated Hydrochloric Acid (HCl) | 36.46 | ACS Grade (~37%) |
| Sodium Hydroxide (NaOH) | 40.00 | Pellets, 99% |
| Diethyl ether | 74.12 | Anhydrous |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | Anhydrous Powder |
Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add stannous chloride (e.g., 50 g) and concentrated hydrochloric acid (e.g., 100 mL).
-
Addition of Nitro Compound: To this stirred solution, slowly add 2-chloro-6-nitrotoluene (e.g., 10 g) in portions. The reaction is exothermic, and the addition rate should be controlled to maintain a manageable temperature.
-
Heating: After the addition is complete, heat the reaction mixture to 90-100 °C using a heating mantle for 1-2 hours to ensure the reaction goes to completion.
-
Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the mixture is strongly alkaline (pH > 12). This will precipitate tin salts and liberate the free aniline.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude 2-chloro-3-methylaniline can be further purified by vacuum distillation.
Part B: Synthesis of this compound via Sandmeyer Reaction
This protocol details the conversion of 2-chloro-3-methylaniline to the final product.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (for 50 mmol scale) | Moles (mmol) |
| 2-Chloro-3-methylaniline | 141.60 | 7.08 g | 50.0 |
| Hydrobromic Acid (48% aq.) | 80.91 | 35 mL | ~300 |
| Sodium Nitrite (NaNO₂) | 69.00 | 3.80 g | 55.0 |
| Copper(I) Bromide (CuBr) | 143.45 | 8.61 g | 60.0 |
| Deionized Water | 18.02 | As needed | - |
| Diethyl Ether | 74.12 | ~250 mL | - |
| Saturated Sodium Bicarbonate Solution | - | ~50 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | ~5 g | - |
Procedure:
-
Diazotization:
-
In a 250 mL three-neck flask equipped with a mechanical stirrer and a thermometer, combine 2-chloro-3-methylaniline (7.08 g, 50.0 mmol) and 48% hydrobromic acid (35 mL).
-
Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Dissolve sodium nitrite (3.80 g, 55.0 mmol) in 15 mL of cold deionized water.
-
Add the sodium nitrite solution dropwise to the aniline slurry over 30 minutes. Crucially, maintain the internal temperature between 0 and 5 °C to ensure the stability of the diazonium salt. A slight excess of nitrous acid should be confirmed with starch-iodide paper.
-
-
Sandmeyer Reaction:
-
In a separate 500 mL flask, prepare a suspension of copper(I) bromide (8.61 g, 60.0 mmol) in 10 mL of 48% hydrobromic acid.
-
Add the cold diazonium salt solution portion-wise to the vigorously stirred CuBr suspension at room temperature.
-
A vigorous evolution of nitrogen gas will be observed. The addition should be controlled to keep the effervescence manageable.
-
After the addition is complete, warm the reaction mixture to 60 °C for 30 minutes to drive the decomposition of any remaining diazonium salt.
-
Cool the mixture to room temperature.
-
-
Work-up and Purification:
-
Transfer the reaction mixture to a 1 L separatory funnel and extract with diethyl ether (3 x 70 mL).
-
Combine the organic extracts and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solution on a rotary evaporator to yield the crude product.
-
The final product, this compound, can be purified by vacuum distillation to yield a colorless to pale yellow liquid.
-
Mechanism of the Sandmeyer Reaction
The Sandmeyer reaction is a radical-nucleophilic aromatic substitution (SRNAr). The process is initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt. This generates an aryl radical and nitrogen gas. The aryl radical then abstracts a bromine atom from a copper(II) bromide species, regenerating the copper(I) catalyst and forming the final aryl bromide product.
Caption: Simplified mechanism of the Sandmeyer bromination step.
Characterization
Proper characterization of the final product is essential to confirm its identity and purity.
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₇H₆BrCl |
| Molecular Weight | 205.48 g/mol |
| CAS Number | 97329-43-6 |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 226.8 °C at 760 mmHg (Predicted) |
| Density | 1.535 g/cm³ (Predicted) |
Spectroscopic Data
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic H | 7.0 - 7.5 | m |
| -CH₃ | ~2.4 | s |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Signal Assignment | Predicted Chemical Shift (δ, ppm) |
| C-Br | ~120 |
| C-Cl | ~133 |
| C-CH₃ | ~138 |
| Aromatic C-H | 125 - 130 |
| -CH₃ | ~20 |
Note: The predicted shifts are estimates. Actual values may vary. Verification by GC-MS and IR spectroscopy is also recommended.
Safety Precautions
-
This synthesis must be conducted in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, is mandatory.
-
Hydrobromic acid and concentrated hydrochloric acid are highly corrosive. Handle with extreme care.
-
Sodium nitrite is a strong oxidizing agent and is toxic if ingested.
-
Organic solvents like diethyl ether are highly flammable. Ensure there are no ignition sources nearby.
-
The diazotization reaction must be kept cold, as diazonium salts can be explosive when dry or heated.
Conclusion
This guide details a robust and highly regioselective . The strategic choice of the Sandmeyer reaction over direct electrophilic bromination provides a clear and efficient pathway to the target molecule, avoiding the formation of complex isomeric mixtures. The provided step-by-step protocols are designed to be self-validating and reproducible, empowering researchers and drug development professionals with a reliable method for accessing this valuable synthetic intermediate.
References
-
PrepChem. Synthesis of 2-methyl-3-chloroaniline. Available from: [Link]
-
Wikipedia. Sandmeyer reaction. Available from: [Link]
-
Organic Syntheses. o-CHLOROBROMOBENZENE. Available from: [Link]
-
BYJU'S. Sandmeyer Reaction Mechanism. Available from: [Link]
-
PubChem. This compound. Available from: [Link]
-
L.S.College, Muzaffarpur. Sandmeyer reaction. Available from: [Link]
Sources
An In-depth Technical Guide to 1-Bromo-2-chloro-3-methylbenzene (CAS No. 97329-43-6) for Advanced Chemical Synthesis
Abstract
This technical guide provides a comprehensive overview of 1-Bromo-2-chloro-3-methylbenzene, a key halogenated aromatic intermediate for researchers, scientists, and professionals in drug development and fine chemical synthesis. This document delves into its chemical identity, physicochemical properties, detailed synthesis protocols, characteristic spectral data, and its strategic applications in medicinal chemistry. The unique substitution pattern of this molecule offers a versatile platform for the construction of complex molecular architectures, making it a valuable building block in the pursuit of novel therapeutics.
Introduction: The Strategic Importance of Polysubstituted Aromatic Building Blocks
In the landscape of modern drug discovery, the ability to rapidly and efficiently synthesize complex molecular scaffolds is paramount. Halogenated aromatic compounds, such as this compound, serve as pivotal starting materials and intermediates.[1] The strategic placement of bromo, chloro, and methyl groups on the benzene ring provides distinct reactive handles that can be selectively functionalized. This allows for the controlled and sequential introduction of various pharmacophores, enabling the exploration of vast chemical spaces and the optimization of lead compounds. This compound, with its CAS number 97329-43-6, is a prime example of such a versatile building block, offering predictable reactivity for the synthesis of novel drug candidates and Active Pharmaceutical Ingredients (APIs).[1]
Chemical Identity and Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in synthesis. The key identifiers and properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 97329-43-6 | [2] |
| Molecular Formula | C₇H₆BrCl | [2] |
| Molecular Weight | 205.48 g/mol | [2] |
| IUPAC Name | This compound | [3] |
| Synonyms | 3-Bromo-2-chlorotoluene, 2-Chloro-3-bromotoluene | N/A |
| Appearance | Colorless to pale yellow liquid or white to light yellow powder | [1] |
| Boiling Point | 226.8 ± 20.0 °C at 760 mmHg | N/A |
| Density | 1.535 ± 0.06 g/cm³ (Predicted) | N/A |
| Storage | Store in a cool, dry, well-ventilated area in tightly sealed containers. | N/A |
Synthesis Protocol: A Validated Route from 2-Chloro-3-methylaniline
The synthesis of this compound can be reliably achieved through a Sandmeyer reaction, starting from the commercially available 2-Chloro-3-methylaniline. This two-step process involves the formation of a diazonium salt followed by a copper(I) bromide-mediated substitution.
Experimental Protocol
Materials:
-
2-Chloro-3-methylaniline
-
Hydrobromic acid (48%)
-
Sodium nitrite
-
Copper(I) bromide
-
Deionized water
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
Diazotization: In a suitable reaction vessel, cool a mixture of 2-Chloro-3-methylaniline (1.0 eq) and hydrobromic acid (48%, 2.5 eq) to 0-5 °C with constant stirring. Slowly add an aqueous solution of sodium nitrite (1.05 eq) dropwise, maintaining the temperature below 10 °C. Monitor the reaction for the complete consumption of the starting aniline.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (0.5 eq) in hydrobromic acid. To this, add the freshly prepared diazonium salt solution at a controlled rate, allowing for the evolution of nitrogen gas.
-
Work-up and Purification: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to ensure complete decomposition of the diazonium salt. Cool the mixture and extract the product with diethyl ether. Wash the combined organic layers sequentially with deionized water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation to yield this compound.
Caption: Synthetic pathway for this compound.
Spectroscopic Characterization
The identity and purity of this compound are confirmed through various spectroscopic techniques. Below is a summary of expected spectral data.
| Technique | Expected Data |
| ¹H NMR | Aromatic protons (multiplets), methyl protons (singlet around 2.4 ppm). |
| ¹³C NMR | Signals corresponding to the aromatic carbons and the methyl carbon. |
| IR Spectroscopy | Characteristic peaks for C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-Br/C-Cl stretching. |
| Mass Spectrometry | Molecular ion peak (M⁺) and isotopic pattern characteristic of a compound containing one bromine and one chlorine atom. |
Applications in Drug Discovery and Medicinal Chemistry
The synthetic utility of this compound lies in the differential reactivity of its halogen substituents and the potential for functionalization of the methyl group. This allows for a stepwise and controlled elaboration of the molecule to generate diverse and complex structures.
Orthogonal Reactivity of Halogen Atoms
The bromo and chloro substituents on the aromatic ring exhibit different reactivities in common cross-coupling reactions. The C-Br bond is generally more reactive towards oxidative addition in palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, than the C-Cl bond.[4] This allows for the selective formation of a C-C bond at the bromine position while leaving the chlorine atom intact for subsequent transformations.
Grignard Reagent Formation
The bromine atom can be selectively converted into a Grignard reagent by reaction with magnesium metal.[5] This organometallic intermediate can then be used in a variety of reactions to form new carbon-carbon bonds, for example, by addition to carbonyl compounds or nitriles.[6]
A Versatile Building Block for Kinase Inhibitors
Many small molecule kinase inhibitors feature a substituted aromatic core. The ability to introduce diverse substituents onto the this compound scaffold through reactions like Suzuki coupling makes it a valuable precursor for the synthesis of libraries of potential kinase inhibitors. By coupling different boronic acids, a variety of aryl or heteroaryl groups can be introduced at the 1-position, which can be crucial for binding to the ATP-binding pocket of kinases.
Sources
An In-depth Technical Guide to 1-Bromo-2-chloro-3-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and reactivity of 1-Bromo-2-chloro-3-methylbenzene (CAS No. 97329-43-6). As a polysubstituted aromatic compound, it serves as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents. This document details its structural and physical characteristics, provides validated experimental protocols for its synthesis and analysis, and explores its reactivity profile. The information presented herein is intended to equip researchers and drug development professionals with the critical knowledge required for the effective handling, application, and modification of this compound in a laboratory setting.
Introduction and Molecular Overview
This compound is a halogenated toluene derivative with the molecular formula C₇H₆BrCl[1][2]. The strategic placement of bromo, chloro, and methyl groups on the benzene ring imparts a unique combination of steric and electronic properties, making it a valuable intermediate in synthetic chemistry. The differential reactivity of the C-Br and C-Cl bonds, along with the potential for functionalization of the methyl group, allows for a range of selective transformations.
The molecular structure consists of a benzene ring substituted with a bromine atom at position 1, a chlorine atom at position 2, and a methyl group at position 3. This arrangement leads to a specific substitution pattern that influences its reactivity in electrophilic and nucleophilic aromatic substitution reactions, as well as metal-catalyzed cross-coupling reactions.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its use in synthesis and for predicting its behavior in various chemical and biological systems. The key properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 97329-43-6 | [3][4] |
| Molecular Formula | C₇H₆BrCl | [1][2] |
| Molecular Weight | 205.48 g/mol | [1][2] |
| Appearance | Colorless to pale yellow or pink liquid | [5][6] |
| Boiling Point | 226.8 ± 20.0 °C at 760 mmHg (Predicted) | |
| Density | 1.5 ± 0.1 g/cm³ (Predicted) | |
| Flash Point | 103.5 ± 11.9 °C (Predicted) | |
| Refractive Index | 1.566 (Predicted) | |
| LogP (Octanol-Water Partition Coefficient) | 3.95 (Predicted) | |
| Vapor Pressure | 0.1 ± 0.4 mmHg at 25°C (Predicted) | |
| Solubility | Insoluble in water; Soluble in organic solvents such as ether, ethanol, and dimethyl sulfoxide. | [5] |
| Storage Temperature | Room Temperature |
Experimental Protocols
Synthesis of this compound via Sandmeyer Reaction
The synthesis of this compound is reliably achieved from the commercially available 2-Chloro-3-methylaniline through a Sandmeyer reaction. This two-step process involves the diazotization of the primary amine followed by a copper(I) bromide-mediated substitution.
Causality Behind Experimental Choices: The Sandmeyer reaction is a cornerstone of aromatic chemistry for converting an amino group into a variety of other functionalities, including halogens[3][7]. The diazotization step, performed at low temperatures (0-5 °C), is critical to prevent the decomposition of the unstable diazonium salt. The subsequent substitution with bromide is catalyzed by copper(I) bromide, which proceeds via a radical-nucleophilic aromatic substitution mechanism.
Caption: Synthesis of this compound.
Step-by-Step Methodology:
-
Diazotization:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, combine 2-Chloro-3-methylaniline with 48% hydrobromic acid.
-
Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add an aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution with stirring.
-
Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1 hour to ensure complete reaction, as evidenced by the cessation of nitrogen gas evolution.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and extract the product with diethyl ether.
-
Wash the combined organic layers with water and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield this compound as a colorless to pale yellow oil.
-
Determination of Physicochemical Properties
3.2.1. Boiling Point Determination (Capillary Method)
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. In the capillary method, a small amount of the liquid is heated, and the temperature at which a continuous stream of bubbles emerges from an inverted capillary tube is recorded as the boiling point.
Protocol:
-
Place a few milliliters of this compound into a small test tube.
-
Invert a sealed-end capillary tube into the liquid.
-
Attach the test tube to a thermometer and place the assembly in a heating bath (e.g., a Thiele tube with mineral oil).
-
Heat the bath slowly and observe for the emergence of a rapid and continuous stream of bubbles from the capillary.
-
Record the temperature at which this occurs as the boiling point.
Caption: Boiling point determination workflow.
Spectroscopic Analysis
-
¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region (typically δ 7.0-7.6 ppm), corresponding to the three protons on the benzene ring. A singlet in the aliphatic region (around δ 2.4 ppm) would correspond to the three protons of the methyl group. The coupling patterns of the aromatic protons would provide information about their relative positions.
-
¹³C NMR: The carbon NMR spectrum should exhibit seven distinct signals, one for each of the seven carbon atoms in the molecule, as they are all in unique chemical environments. The carbons attached to the bromine and chlorine atoms would be deshielded and appear at lower field.
-
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic C-H stretching vibrations for the aromatic ring and the methyl group (around 3100-3000 cm⁻¹ and 2950-2850 cm⁻¹, respectively). Aromatic C=C stretching absorptions would appear in the 1600-1450 cm⁻¹ region. C-Cl and C-Br stretching vibrations are expected in the fingerprint region (below 800 cm⁻¹).
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (205.48 g/mol ). Due to the presence of bromine and chlorine, characteristic isotopic patterns for M⁺, M+2, and M+4 would be observed, which are diagnostic for the presence of one bromine and one chlorine atom.
Reactivity Profile
The reactivity of this compound is governed by the interplay of its three substituents.
-
Electrophilic Aromatic Substitution: The methyl group is an activating, ortho-, para-directing group, while the halogens (bromo and chloro) are deactivating but also ortho-, para-directing[8][9][10][11]. The combined effect of these groups will direct incoming electrophiles to specific positions on the ring, though the overall reactivity will be lower than that of toluene.
-
Nucleophilic Aromatic Substitution: The presence of halogens allows for nucleophilic aromatic substitution, although this typically requires harsh conditions or the presence of strong electron-withdrawing groups, which are absent in this molecule[11][12][13][14][15].
-
Grignard Reagent Formation: The C-Br bond is more reactive than the C-Cl bond towards magnesium, allowing for the selective formation of a Grignard reagent at the bromine-substituted position[16][17][18]. This Grignard reagent can then be used in a variety of carbon-carbon bond-forming reactions.
-
Metal-Catalyzed Cross-Coupling Reactions: The bromo and chloro substituents can participate in cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings, providing a powerful tool for the synthesis of more complex molecules. The higher reactivity of the C-Br bond often allows for selective coupling at this position.
-
Benzylic Bromination (Wohl-Ziegler Reaction): The methyl group can be selectively halogenated at the benzylic position using N-bromosuccinimide (NBS) and a radical initiator, such as AIBN[1][16][19]. This introduces a reactive handle for further synthetic transformations.
Safety and Handling
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also reported to cause skin and serious eye irritation, and may cause respiratory irritation.
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mists. Wash thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry and well-ventilated place. Keep away from heat, sparks, and open flames.
-
In case of exposure:
-
Skin contact: Immediately wash with plenty of soap and water.
-
Eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Inhalation: Remove person to fresh air and keep comfortable for breathing.
-
Ingestion: If swallowed, immediately call a poison center or doctor.
-
Always consult the material safety data sheet (MSDS) before handling this chemical.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its distinct physicochemical properties and multifaceted reactivity profile, stemming from its unique substitution pattern, offer numerous opportunities for the construction of complex molecular architectures. This guide has provided a detailed overview of its properties, a reliable synthetic protocol, and essential safety information to facilitate its effective and safe use in research and development.
References
- 1. This compound | C7H6BrCl | CID 13348134 - PubChem [pubchem.ncbi.nlm.nih.gov]
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A Comprehensive Technical Guide to 1-Bromo-2-chloro-3-methylbenzene: A Versatile Building Block in Modern Organic Synthesis
This guide provides an in-depth analysis of 1-Bromo-2-chloro-3-methylbenzene, a key chemical intermediate for professionals in the fields of chemical research, drug discovery, and process development. We will explore its fundamental properties, synthesis, and reactivity, with a focus on its practical applications in the synthesis of complex molecular architectures.
IUPAC Nomenclature and Structural Elucidation
The systematic name for the compound with the structure featuring a benzene ring substituted with bromine, chlorine, and a methyl group at positions 1, 2, and 3 respectively is This compound .
The naming follows the International Union of Pure and Applied Chemistry (IUPAC) guidelines for substituted benzene derivatives. The principles applied are as follows:
-
Lowest Locant Rule : The substituents on the benzene ring are numbered to assign the lowest possible set of locants.[1][2][3] For this molecule, the numbering 1, 2, 3 is the lowest possible combination.
-
Alphabetical Precedence : When multiple numbering options provide the same lowest locant set, the substituent that comes first alphabetically is given the lowest number.[1][2] In this case, "Bromo" precedes "Chloro" and "Methyl".
-
Alphabetical Listing : The substituents are listed in alphabetical order in the final name, irrespective of their locant numbers.[1][2]
Therefore, the correct IUPAC name is established by prioritizing the alphabetical order of the substituents to achieve the lowest possible numbering scheme.
Physicochemical and Safety Data
A thorough understanding of the physical and chemical properties, along with the safety profile, is paramount for the effective and safe utilization of this compound in a laboratory or industrial setting.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 97329-43-6 | |
| Molecular Formula | C₇H₆BrCl | |
| Molecular Weight | 205.48 g/mol | |
| Appearance | Colorless to pale yellow liquid or solid | |
| Boiling Point | 226.8 °C at 760 mmHg | |
| Density | 1.535 g/cm³ | |
| Flash Point | 103.5 °C | |
| Solubility | Soluble in organic solvents, limited solubility in water |
Table 2: GHS Safety and Hazard Information
| Category | Information |
| Signal Word | Warning |
| Pictogram | GHS07 (Exclamation Mark) |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |
| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.) |
Source:
Synthesis of this compound
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield, which are critical for its use in pharmaceutical applications.[4] A common and reliable method involves the Sandmeyer reaction, starting from a commercially available aniline derivative.
Synthetic Pathway Overview
The synthesis commences with the diazotization of 2-chloro-3-methylaniline, followed by a copper(I) bromide-mediated Sandmeyer reaction to introduce the bromo substituent.
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol: Sandmeyer Reaction
This protocol is adapted from established procedures for the Sandmeyer reaction of anilines.
Materials:
-
2-Chloro-3-methylaniline
-
Hydrobromic acid (48%)
-
Sodium nitrite
-
Copper(I) bromide
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
Procedure:
-
Diazotization:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, combine 2-chloro-3-methylaniline and 48% hydrobromic acid.
-
Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature between 0-5 °C.
-
Stir for an additional 20-30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a suspension of copper(I) bromide in a small amount of hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide suspension at room temperature. Vigorous nitrogen gas evolution will be observed.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours, then gently heat to ensure the reaction goes to completion.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and extract the product with diethyl ether.
-
Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield this compound as a colorless to pale yellow oil.
-
Chemical Reactivity and Synthetic Applications
This compound is a versatile intermediate primarily due to the presence of two distinct halogen atoms on the aromatic ring, which allows for selective functionalization.[4] This differential reactivity is a key feature exploited in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[4]
Grignard Reagent Formation
The bromo substituent can selectively undergo reaction with magnesium to form a Grignard reagent. This powerful nucleophile can then be used to form new carbon-carbon bonds by reacting with a variety of electrophiles such as aldehydes, ketones, and esters.[3]
Caption: Grignard reaction of this compound.
Palladium-Catalyzed Cross-Coupling Reactions
The halogen atoms on the benzene ring are amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the formation of biaryl structures, which are common motifs in many biologically active compounds. The differential reactivity of the C-Br and C-Cl bonds can often be exploited for sequential couplings.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling (General Procedure)
This protocol provides a general framework for the Suzuki-Miyaura coupling of aryl halides.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., Toluene, Dioxane, DMF, with water)
Procedure:
-
Reaction Setup:
-
To a flame-dried flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system to the flask.
-
-
Reaction:
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir vigorously for the required time (monitored by TLC or GC-MS).
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Spectroscopic Characterization
While a comprehensive set of publicly available spectra for this compound is limited, analysis of its structure and data from closely related isomers allows for the prediction of its key spectroscopic features.
Table 3: Predicted Spectroscopic Data for this compound
| Technique | Predicted Features |
| ¹H NMR | Aromatic region (approx. 7.0-7.5 ppm) will show complex splitting patterns for the three aromatic protons. A singlet for the methyl group protons will appear in the aliphatic region (approx. 2.3-2.5 ppm). |
| ¹³C NMR | Six distinct signals in the aromatic region corresponding to the six benzene carbons. One signal in the aliphatic region for the methyl carbon. The carbons attached to the halogens will be significantly deshielded. |
| IR Spectroscopy | Characteristic C-H stretching of the aromatic ring and methyl group (around 3000-2850 cm⁻¹). C=C stretching of the aromatic ring (around 1600-1450 cm⁻¹). C-Br and C-Cl stretching vibrations in the fingerprint region (below 1000 cm⁻¹). |
| Mass Spectrometry | The molecular ion peak (M⁺) will exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio). |
Role in Drug Discovery and Development
Substituted halogenated aromatic compounds like this compound are fundamental building blocks in medicinal chemistry. The presence of multiple reactive sites allows for the systematic and selective introduction of various functional groups to build libraries of compounds for screening and to optimize the pharmacological properties of lead compounds.[4] The ability to form new carbon-carbon and carbon-heteroatom bonds via reactions like Suzuki coupling and Grignard reactions makes this intermediate highly valuable for constructing the complex scaffolds of modern pharmaceuticals.
Conclusion
This compound is a strategically important chemical intermediate with well-defined properties and reactivity. Its utility in organic synthesis, particularly for the construction of complex aromatic systems, makes it an indispensable tool for researchers and professionals in the pharmaceutical and chemical industries. A comprehensive understanding of its synthesis, handling, and reactivity, as outlined in this guide, is essential for its effective and safe application in research and development.
References
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-
University of Wisconsin. (n.d.). Nomenclature of Benzene Derivatives. Retrieved from [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). Leveraging this compound (CAS 97329-43-6) in Pharmaceutical R&D. Retrieved from [Link]
-
JoVE. (2025). Nomenclature of Aromatic Compounds with Multiple Substituents. Retrieved from [Link]
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1-Bromo-2-chloro-3-methylbenzene molecular weight
An In-depth Technical Guide to 1-Bromo-2-chloro-3-methylbenzene: Properties, Synthesis, and Applications in Drug Discovery
Abstract
This compound is a substituted aromatic hydrocarbon that serves as a versatile intermediate in synthetic organic chemistry. Its unique substitution pattern, featuring bromo, chloro, and methyl groups, offers distinct points for chemical modification, making it a valuable building block in the synthesis of complex molecules. This guide provides a comprehensive overview of its fundamental properties, with a primary focus on its molecular weight, and delves into its applications, particularly within the realm of pharmaceutical research and development. We will explore its physicochemical characteristics, present a representative synthetic protocol, discuss methods for its characterization, and outline essential safety considerations. This document is intended for researchers, scientists, and drug development professionals who utilize halogenated aromatic compounds in their synthetic workflows.
Molecular Identity and Physicochemical Properties
The utility of any chemical intermediate begins with a precise understanding of its fundamental properties. These data points are critical for stoichiometric calculations, reaction optimization, and purification strategies.
Molecular Structure and Weight
The molecular formula for this compound is C₇H₆BrCl.[1][2] The molecular weight is derived from the sum of the atomic weights of its constituent atoms:
-
Carbon (C): 7 atoms × 12.011 amu
-
Hydrogen (H): 6 atoms × 1.008 amu
-
Bromine (Br): 1 atom × 79.904 amu
-
Chlorine (Cl): 1 atom × 35.453 amu
This calculation yields a molecular weight of approximately 205.48 g/mol .[1][2][3][4] This value is fundamental for all quantitative work, from calculating molar equivalents in a reaction to preparing solutions of a specific concentration.
Sources
Authored by: A Senior Application Scientist
An In-Depth Technical Guide to 1-Bromo-2-chloro-3-methylbenzene: Structure, Synthesis, and Application
This guide provides an in-depth analysis of this compound, a key chemical intermediate for researchers, scientists, and professionals in drug development. We will explore its fundamental properties, logical synthesis strategies, comprehensive structural characterization, and its utility as a versatile building block in medicinal chemistry.
Introduction and Strategic Importance
This compound (CAS No. 97329-43-6) is a substituted aromatic compound with the molecular formula C₇H₆BrCl.[1] Its structure, featuring three distinct substituents on a benzene ring—a bromine atom, a chlorine atom, and a methyl group—makes it a valuable intermediate in organic synthesis. The specific arrangement of these groups (1,2,3-substitution) creates a unique electronic and steric environment, offering pathways for regioselective functionalization. This is particularly crucial in the field of pharmaceutical research and development, where precise control over molecular architecture is paramount for creating novel drug candidates and Active Pharmaceutical Ingredients (APIs).[2] The presence of two different halogen atoms (Br and Cl) allows for selective participation in various cross-coupling reactions, enabling the construction of complex molecular scaffolds.[2][3]
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented below. This data is essential for its appropriate handling, storage, and application in experimental setups.
| Property | Value | Reference(s) |
| CAS Number | 97329-43-6 | [1] |
| Molecular Formula | C₇H₆BrCl | [1][4] |
| Molecular Weight | 205.48 g/mol | [1][4][5] |
| IUPAC Name | This compound | |
| Synonyms | 3-Bromo-2-chlorotoluene | [5] |
| Physical Form | Liquid | [6] |
| Appearance | Pink liquid | [6] |
| Boiling Point | 226.8 °C (Predicted) | [5][6] |
| Density | 1.535 g/cm³ (Predicted) | [5][6] |
| Storage | Store sealed in a dry place at room temperature. | [6] |
Synthesis: A Retrosynthetic and Practical Approach
The synthesis of polysubstituted benzenes requires a strategic approach that considers the directing effects of the substituents. The methyl group (-CH₃) is an ortho-, para-directing activator, while chloro (-Cl) and bromo (-Br) groups are ortho-, para-directing deactivators. Attempting to introduce these groups onto a benzene ring sequentially via electrophilic aromatic substitution would likely result in a mixture of isomers that are difficult to separate.[7][8]
A more robust and regioselective strategy involves starting with a precursor that already contains a key functional group, which can then be chemically transformed. The Sandmeyer reaction, which converts a primary aromatic amine into a variety of substituents via a diazonium salt, is an ideal method for this purpose.[9]
Retrosynthetic Analysis
Our retrosynthetic strategy begins by identifying the most logical precursor. The bromine atom can be readily introduced via a Sandmeyer reaction. This points to 2-chloro-3-methylaniline as the immediate precursor. This precursor correctly positions the chloro and methyl groups, setting the stage for the final transformation.
Caption: Retrosynthetic analysis for this compound.
Experimental Protocol: Synthesis via Sandmeyer Reaction
This protocol describes the conversion of 2-chloro-3-methylaniline to this compound.
Step 1: Diazotization of 2-Chloro-3-methylaniline
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, add 2-chloro-3-methylaniline (1.0 eq) to a solution of hydrochloric acid (3.0 eq) in water.
-
Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.1 eq) dropwise, ensuring the temperature does not rise above 5 °C. The formation of the diazonium salt is indicated by a change in the solution's appearance.
-
Maintain stirring at 0-5 °C for an additional 30 minutes after the addition is complete.
Step 2: Sandmeyer Reaction
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr) (1.2 eq) in hydrobromic acid (2.0 eq).
-
Cool the CuBr solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution from Step 1 to the CuBr solution. Vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
Step 3: Work-up and Purification
-
Transfer the reaction mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Causality: The Sandmeyer reaction is chosen for its high yield and regioselectivity in replacing an amino group with a halogen, avoiding the isomeric mixtures common with electrophilic substitution on substituted toluenes.[9]
Structural Elucidation and Spectroscopic Signature
Confirming the precise structure of this compound requires a combination of modern spectroscopic techniques. Each method provides unique and complementary information about the molecule's framework. Spectroscopic data for related halotoluenes serves as a valuable reference for interpretation.[10][11]
Caption: Analytical workflow for structural confirmation.
Predicted Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | ~2.4 ppm (s, 3H): Methyl (-CH₃) protons. ~7.0-7.5 ppm (m, 3H): Three distinct aromatic protons. The proton at C4 will likely be a doublet of doublets, the proton at C5 a triplet (or doublet of doublets with similar coupling), and the proton at C6 a doublet of doublets. |
| ¹³C NMR | ~20 ppm: Methyl carbon. ~120-140 ppm: Six distinct aromatic carbon signals, including two carbons directly attached to halogens (C1-Br, C2-Cl) which will be shifted accordingly. |
| IR Spectroscopy | ~2900-3100 cm⁻¹: C-H stretching (aromatic and alkyl). ~1450-1600 cm⁻¹: C=C aromatic ring stretching. ~1000-1200 cm⁻¹: C-Cl stretching. Below 1000 cm⁻¹: C-Br stretching.[12][13] |
| Mass Spectrometry (EI) | Molecular Ion (M⁺): A cluster of peaks around m/z 204, 206, and 208. The characteristic isotopic pattern for one bromine (⁷⁹Br/⁸¹Br ≈ 1:1) and one chlorine (³⁵Cl/³⁷Cl ≈ 3:1) will be definitive. The base peak may correspond to the loss of a bromine or chlorine atom.[14][15] |
Note: Predicted data is based on standard chemical shift tables and spectral data of structurally similar compounds.[11][16]
Applications in Medicinal Chemistry and Drug Development
This compound is not just a static structure; it is a dynamic tool for molecular construction. Its utility in drug development stems from the differential reactivity of its halogen substituents.[2]
The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for selective functionalization at the C1 position while leaving the C2 position available for subsequent transformations. This stepwise approach is fundamental to building the complex, highly decorated molecules often required to achieve desired pharmacological profiles.[3][17]
Furthermore, the incorporation of bromine into a drug candidate can enhance its properties. Bromine can participate in halogen bonding, a non-covalent interaction that can improve binding affinity to a biological target. It can also increase the lipophilicity of a molecule, potentially improving its ability to cross biological membranes like the blood-brain barrier.[18]
Caption: Synthetic utility in building complex molecules.
Safety and Handling
As a chemical intermediate, this compound must be handled with appropriate care. According to safety data, it is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.[19]
-
Hazard Statements: H302, H315, H319, H335
-
Precautionary Measures: Use only in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles. Wash hands thoroughly after handling.[19]
Conclusion
This compound is a strategically important building block for chemical synthesis. Its well-defined structure, characterized by a unique substitution pattern, provides a platform for predictable and regioselective reactions. The ability to leverage the differential reactivity of its halogen atoms makes it an invaluable asset for researchers in drug discovery and materials science, enabling the efficient construction of complex and novel molecular architectures. This guide provides the foundational knowledge required to confidently synthesize, characterize, and apply this versatile compound in advanced research settings.
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging this compound (CAS 97329-43-6) in Pharmaceutical R&D. Retrieved from [Link]
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ResearchGate. (n.d.). Experimental (a), calculated (b), (c) and (d) FT-IR spectra of 1-bromo-2-chlorobenzene. Retrieved from [Link]
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NIST. (n.d.). Benzene, 1-bromo-3-chloro-2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
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Chemsrc. (2023). This compound MSDS. Retrieved from [Link]
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Schaefer, T., & Sebastian, R. (2011). Applications of Proton Magnetic Resonance to Rotational Isomerism in Halotoluene Derivatives. ResearchGate. Retrieved from [Link]
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NIST. (n.d.). Benzene, 1-bromo-4-chloro-2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
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Dembitsky, V. M., et al. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science. Retrieved from [Link]
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1-Bromo-2-chloro-3-methylbenzene safety data sheet
An In-Depth Technical Guide to the Safe Handling of 1-Bromo-2-chloro-3-methylbenzene (CAS: 97329-43-6)
Introduction
This compound is a substituted aromatic compound utilized in synthetic chemistry as a molecular building block.[1] Its specific arrangement of bromo, chloro, and methyl groups on a benzene ring makes it a valuable intermediate for the development of more complex molecules in pharmaceutical and materials science research. However, as with many halogenated organic compounds, its utility is matched by a need for rigorous safety protocols.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a standard Safety Data Sheet (SDS) to provide a deeper, more causal understanding of why specific safety measures are necessary. For a compound like this compound, where comprehensive toxicological data is not widely available, a proactive and conservative approach to safety is not just recommended—it is essential. This document provides the technical basis and practical workflows to ensure its handling is conducted with the highest degree of safety and scientific integrity.
Section 1: Chemical and Physical Identity
A foundational understanding of a chemical's physical properties is the first step in risk assessment. These properties dictate its behavior under various laboratory conditions, influencing everything from storage requirements to potential exposure routes. For instance, the compound's relatively high boiling point and low vapor pressure suggest that while inhalation risk at room temperature is moderate, it can increase significantly with heating.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 97329-43-6 | [2] |
| Molecular Formula | C₇H₆BrCl | [2] |
| Molecular Weight | 205.48 g/mol | [2] |
| Synonyms | 3-Bromo-2-chlorotoluene | [3] |
| Physical Form | Liquid | |
| Density | 1.5 ± 0.1 g/cm³ | [3] |
| Boiling Point | 226.8 ± 20.0 °C at 760 mmHg | [3] |
| Flash Point | 103.5 ± 11.9 °C | [3] |
| Vapor Pressure | 0.1 ± 0.4 mmHg at 25°C |
| LogP (Octanol/Water) | 3.95 | |
Section 2: Hazard Analysis and GHS Classification
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for communicating hazards. Understanding this classification is critical for anticipating potential risks and implementing appropriate controls.[2]
Table 2: GHS Hazard Classification for this compound | Category | Details | Source | | :--- | :--- | :--- | | Pictogram(s) |
|[3] | | Signal Word | Warning |[2][3] | | Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |[2][3] | | Precautionary Statements (Selected) | Prevention: P261: Avoid breathing vapors/spray. P264: Wash skin thoroughly after handling. P271: Use only outdoors or in a well-ventilated area. P280: Wear protective gloves/eye protection/face protection. Response: P302+P352: IF ON SKIN: Wash with plenty of water. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Storage: P403+P233: Store in a well-ventilated place. Keep container tightly closed. P405: Store locked up. |[2][3] |Expert Analysis of GHS Classifications:
The combination of H315, H319, and H335 statements points to this compound being a significant irritant to all primary routes of exposure in a laboratory setting.
-
H335 (May cause respiratory irritation): This is the primary driver for mandating the use of engineering controls. The causality is direct: inhalation of vapors can irritate the respiratory tract, leading to coughing and discomfort. This necessitates performing all manipulations within a chemical fume hood.[2]
-
H315 (Causes skin irritation): This classification implies that the substance can cause inflammation, redness, or dermatitis upon contact. This risk validates the requirement for chemically resistant gloves and a lab coat to prevent direct skin exposure.[2]
-
H319 (Causes serious eye irritation): The potential for serious eye irritation is a critical risk. Splashes can lead to significant pain and potential damage, making chemical splash goggles a non-negotiable piece of personal protective equipment.[2]
-
H302 (Harmful if swallowed): This highlights the acute toxicity upon ingestion, reinforcing the administrative control of never eating, drinking, or storing food in laboratory areas.
Section 3: The Hierarchy of Controls: A Proactive Safety Framework
A core principle of modern laboratory safety, championed by authoritative bodies like the U.S. National Institute for Occupational Safety and Health (NIOSH), is the Hierarchy of Controls . This framework prioritizes the most effective and reliable safety measures over less effective ones. Relying solely on Personal Protective Equipment (PPE) is a flawed strategy; it should be the last line of defense.
Caption: NIOSH Hierarchy of Controls adapted for a laboratory setting.
The most robust safety plan for handling this compound relies heavily on Engineering Controls . The chemical fume hood is not just a recommendation; it is the primary system for mitigating the respiratory irritation hazard (H335).
Section 4: Standard Operating Procedures (SOPs) for Safe Handling
The following protocols are designed as a self-validating system, where each step is a direct countermeasure to an identified hazard.
Engineering Controls in Practice
-
Mandatory Fume Hood Use: All weighing, transferring, and reaction workups involving this compound must be conducted inside a certified chemical fume hood. This physically contains vapors and aerosols, preventing inhalation exposure.
-
Ventilated Storage: The compound must be stored in a designated, ventilated cabinet for chemicals.[2] This prevents the accumulation of vapors in the general laboratory space.
Personal Protective Equipment (PPE) Protocol
Proper PPE selection is crucial as the final barrier between the researcher and the chemical.
Table 3: Mandatory PPE for Handling this compound
| Protection Type | Specific Requirements | Rationale (Hazard Countermeasure) |
|---|---|---|
| Eye/Face Protection | Chemical splash goggles conforming to ANSI Z87.1 or EN166 standards.[2][4] | Protects against splashes that can cause serious eye irritation (H319). |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile) must be worn. Change gloves immediately upon contamination.[4] | Prevents direct contact that causes skin irritation (H315). |
| Body Protection | A long-sleeved lab coat, fully buttoned. Closed-toe shoes are mandatory.[4] | Protects skin on arms and body from accidental splashes. |
| Respiratory Protection | Not required if work is performed within a certified fume hood. If a fume hood is not available or fails, a NIOSH/MSHA-approved respirator with an organic vapor cartridge is necessary.[4][5] | Serves as a backup to engineering controls to prevent respiratory irritation (H335). |
Chemical Transfer Workflow
A systematic workflow minimizes the risk of spills and exposure during routine lab operations.
Caption: A systematic workflow for the safe transfer of liquid chemicals.
Section 5: Emergency Response Protocols
Preparedness is a cornerstone of a trustworthy safety system. The following protocols outline immediate actions to be taken in the event of an emergency.
In Case of Exposure (First Aid)
Immediate and correct first aid can significantly reduce the severity of an injury.
| Exposure Route | First Aid Protocol | Source |
| Inhalation | Move the person to fresh air immediately. If breathing is difficult or symptoms persist, seek medical attention. | [2] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention. | [5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [2] |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention. | [6] |
In Case of Accidental Release (Spill)
A calm and structured response is critical to managing a chemical spill effectively.
Caption: Decision workflow for responding to a chemical spill.
Spill Cleanup Protocol:
-
Personal Precautions: Wear appropriate personal protective equipment (PPE), including respiratory protection if not in a fume hood, chemical-resistant gloves, and eye protection.[2]
-
Ventilation: Ensure the area is well-ventilated.[2]
-
Containment: Prevent further leakage or spillage. Do not let the product enter drains.[2]
-
Cleanup: Absorb the spill with an inert material such as sand, vermiculite, or a commercial absorbent. Mix and sweep up the material carefully.
-
Disposal: Place the collected material into a suitable, tightly closed container labeled for hazardous waste disposal.[2]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide (CO₂), or alcohol-resistant foam.[2][5] A water spray can be used to cool containers.
-
Specific Hazards: In a fire, hazardous combustion products will be generated, including toxic and corrosive carbon monoxide, hydrogen chloride, and hydrogen bromide gases.
-
Protective Actions: Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA) to protect against these hazardous fumes.[2]
Section 6: Toxicological and Ecological Profile: Acknowledging Data Gaps
-
Toxicological Implications: The absence of detailed studies (e.g., chronic toxicity, carcinogenicity, mutagenicity) means that the full long-term health impact is unknown. Therefore, the precautionary principle must be applied. All exposures should be minimized, and the substance should be treated with a high degree of caution.
-
Ecological Implications: The GHS precautionary statement P273 ("Avoid release to the environment") is often applied to halogenated aromatic compounds due to their potential for persistence and aquatic toxicity. All waste must be disposed of through approved hazardous waste channels to prevent environmental contamination.
Conclusion
This compound is a valuable research chemical, but its safe use hinges on a disciplined and informed approach. The potential for skin, eye, and respiratory irritation dictates a safety protocol centered on robust engineering controls—specifically, the mandatory use of a chemical fume hood. This primary control, supported by diligent use of appropriate PPE and a clear understanding of emergency procedures, forms a comprehensive safety system. By understanding the causality behind each safety recommendation, researchers can move beyond simple compliance to cultivate a proactive culture of safety, protecting themselves, their colleagues, and the environment.
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Navigating Phase Transitions: A Technical Guide to the Boiling Point of 1-Bromo-2-chloro-3-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the boiling point of 1-bromo-2-chloro-3-methylbenzene, a substituted aromatic hydrocarbon of interest in synthetic chemistry and drug development. In the absence of extensive experimental data for this specific isomer, this document synthesizes predicted values with a robust theoretical framework governing the physicochemical properties of halogenated benzenes. Furthermore, it offers a detailed, field-proven protocol for the empirical determination of the boiling point using micro-scale techniques, ensuring both accuracy and safety. This guide is intended to serve as an authoritative resource, bridging the gap between theoretical prediction and practical application for researchers working with this and similar compounds.
Introduction: The Significance of Boiling Point in Chemical Synthesis
The boiling point of a substance is a fundamental physical property, defined as the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For the synthetic chemist and drug development professional, this value is of paramount importance. It dictates purification strategies, particularly distillation, informs reaction conditions, and is a critical parameter in safety assessments and process scale-up. This compound, a member of the halogenated toluene family, presents a unique case study in how subtle variations in molecular structure can significantly impact physical properties. Understanding its boiling point is not merely an academic exercise but a practical necessity for its effective utilization in research and development.
Theoretical Considerations: Factors Influencing the Boiling Point of Substituted Aromatics
The boiling point of an organic molecule is primarily determined by the strength of its intermolecular forces. For this compound, several key factors come into play:
-
Molecular Weight: As a general trend, boiling point increases with molecular weight within a homologous series. The presence of a bromine atom (atomic weight ~79.9 amu) and a chlorine atom (atomic weight ~35.5 amu) significantly increases the molar mass of the toluene backbone, leading to a higher boiling point compared to toluene itself.
-
Intermolecular Forces: The primary intermolecular forces at play in this compound are van der Waals forces (specifically London dispersion forces) and dipole-dipole interactions.
-
London Dispersion Forces: These forces increase with the size and surface area of the molecule. The large electron clouds of the bromine and chlorine atoms enhance the polarizability of the molecule, leading to stronger dispersion forces.
-
Dipole-Dipole Interactions: The electronegativity difference between the halogen atoms and the carbon atoms of the benzene ring creates permanent dipoles. These dipoles lead to electrostatic attractions between neighboring molecules, further increasing the energy required to transition to the vapor phase.
-
-
Isomerism and Molecular Symmetry: The substitution pattern on the benzene ring has a profound effect on the boiling point. Increased branching or a more compact, symmetrical structure tends to lower the boiling point by reducing the effective surface area for intermolecular interactions[1]. Conversely, isomers with less branching and a more elongated shape will have higher boiling points. The ortho and meta positioning of the bulky halogen substituents in this compound influences its overall shape and polarity, distinguishing its physical properties from other isomers.
Boiling Point Data for Bromochlorotoluene Isomers
| Compound Name | CAS Number | Boiling Point (°C) | Data Type |
| This compound | 97329-43-6 | 226.8 | Predicted |
| 1-Bromo-3-chloro-2-methylbenzene | 62356-27-8 | 217.5 ± 20.0 | Predicted |
| 2-Bromo-1-chloro-3-methylbenzene | 69190-56-3 | 70 / 1 mmHg (approx. 220-230 at 760 mmHg) | Experimental (at reduced pressure) |
Note: The boiling point of 2-bromo-1-chloro-3-methylbenzene at atmospheric pressure is an estimation based on the reported value at reduced pressure.
Experimental Determination of Boiling Point: A Validated Micro-Scale Protocol
Given the potential for limited sample availability in a research setting, a micro-scale method for boiling point determination is often preferred. The Siwoloboff method, utilizing a Thiele tube, is a reliable and resource-efficient technique[2][3].
Principle
This method determines the boiling point by observing the temperature at which the vapor pressure of a small liquid sample equals the surrounding atmospheric pressure. This is indicated by the cessation of a continuous stream of bubbles from an inverted capillary tube and the subsequent entry of the liquid into the capillary upon cooling[4].
Materials and Apparatus
-
Thiele tube
-
High-boiling point mineral oil or silicone oil
-
Thermometer (-10 to 360 °C)
-
Small test tube (e.g., 75 x 10 mm)
-
Capillary tube (sealed at one end)
-
Rubber band or wire for attachment
-
Bunsen burner or heating mantle
-
Clamp stand
-
Sample of this compound
Step-by-Step Methodology
-
Sample Preparation: Add 0.5-1 mL of this compound to the small test tube.
-
Capillary Insertion: Place the capillary tube, with its sealed end pointing upwards, into the test tube containing the sample.
-
Apparatus Assembly: Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
-
Thiele Tube Setup: Insert the thermometer and test tube assembly into the Thiele tube, which should be filled with oil to a level above the side arm. The sample should be positioned in the main body of the tube.
-
Heating: Gently heat the side arm of the Thiele tube with a small flame or a heating mantle. The convection currents in the oil will ensure uniform heating[5][6].
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. Continue heating until a rapid and continuous stream of bubbles is observed.
-
Boiling Point Determination: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles stops and the liquid is drawn into the capillary tube[7].
-
Repeat for Accuracy: Allow the apparatus to cool further, and then repeat the heating and cooling cycle to obtain a second, more accurate reading.
Self-Validating System and Trustworthiness
The described protocol incorporates a self-validating mechanism. The initial stream of bubbles confirms that the liquid is being heated and its vapor pressure is increasing. The final, precise reading is taken during the cooling phase, which minimizes the risk of superheating and ensures that the recorded temperature accurately reflects the point of equilibrium between the liquid's vapor pressure and the atmospheric pressure.
Visualization of Experimental Workflow
The logical flow of the experimental determination of the boiling point can be visualized as follows:
Caption: Workflow for micro-scale boiling point determination using the Siwoloboff-Thiele tube method.
Conclusion
The boiling point of this compound, predicted to be approximately 226.8 °C, is a critical parameter for its handling and application in scientific research. This guide has elucidated the key theoretical principles that determine this physical property, highlighting the influence of molecular weight, intermolecular forces, and isomeric structure. The provided experimental protocol offers a robust and reliable method for the empirical validation of this value. By integrating theoretical understanding with practical, validated methodology, researchers can confidently and safely work with this and other halogenated aromatic compounds, ensuring the integrity and success of their synthetic and developmental endeavors.
References
-
Siwoloboff, A. (1886). Ueber die Siedepunktbestimmung kleiner Mengen Flüssigkeiten. Berichte der deutschen chemischen Gesellschaft, 19(1), 795-796. [Link]
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Nichols, L. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Chemistry LibreTexts. [Link]
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Chemsrc. (n.d.). 1-Bromo-3-chloro-2-methylbenzene. Chemsrc.com. [Link]
-
Timstar. (n.d.). Melting Point: Using the Thiele Tube. Timstar.com. [Link]
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Vijay Nazare. (n.d.). Determination of Boiling Point (B.P). weebly.com. [Link]
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ResearchGate. (n.d.). ORGANIC LABORATORY TECHNIQUES 5 5.1 • BOILING POINT DETERMINATION. ResearchGate. [Link]
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Chymist.com. (n.d.). Micro Boiling Point Determination. chymist.com. [Link]
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ChemBK. (2024). 2-bromo-1-chloro-3-methylbenzene. ChemBK.com. [Link]
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Ashen-Milner, J. (2010). Branching, and Its Affect On Melting and Boiling Points. Master Organic Chemistry. [Link]
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An In-depth Technical Guide to 1-Bromo-2-chloro-3-methylbenzene: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-2-chloro-3-methylbenzene, also known as 3-Bromo-2-chlorotoluene, is a halogenated aromatic compound with significant applications in organic synthesis.[1] Its unique substitution pattern on the benzene ring makes it a valuable intermediate in the preparation of more complex molecules, particularly in the pharmaceutical and agrochemical industries. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of this compound, with a focus on its role in research and development.
Physicochemical Properties
This compound is typically encountered as a colorless to pale yellow liquid at room temperature.[2] This indicates that its melting point is below standard ambient temperatures. While a precise melting point is not widely reported in the literature, its liquid state under normal laboratory conditions is a critical piece of information for handling and reaction setup.
A summary of its key physicochemical properties is presented in the table below:
| Property | Value | Source |
| CAS Number | 97329-43-6 | [1][3][4][5] |
| Molecular Formula | C₇H₆BrCl | [1][5] |
| Molecular Weight | 205.48 g/mol | [6] |
| Physical State | Liquid | [2] |
| Boiling Point | 226.8 ± 20.0 °C at 760 mmHg | [3] |
| Density | 1.5 ± 0.1 g/cm³ | [3] |
| Flash Point | 103.5 ± 11.9 °C | [3] |
| Refractive Index | 1.566 | [3] |
| Purity | Typically ≥97% | [1] |
Synthesis and Reaction Mechanisms
The synthesis of this compound can be achieved through various routes, often involving the selective halogenation of a substituted toluene precursor. The specific positioning of the bromo, chloro, and methyl groups requires careful consideration of directing effects in electrophilic aromatic substitution reactions.
A potential synthetic pathway is illustrated in the diagram below:
Caption: A possible synthetic route to this compound via a Sandmeyer reaction.
In this proposed pathway, 2-Chloro-3-methylaniline undergoes diazotization followed by a Sandmeyer reaction to introduce the bromine atom at the desired position. The control of reaction conditions, particularly temperature, is crucial for achieving a good yield and purity of the final product.
Experimental Protocol for Sub-Ambient Melting Point Determination
Given that this compound is a liquid at room temperature, its melting point must be determined using a cryo-melting point apparatus.
Objective: To determine the melting point of this compound.
Materials:
-
This compound sample
-
Capillary tubes
-
Cryo-melting point apparatus (e.g., a system with a cooling stage)
-
Low-temperature thermometer
-
Dry ice or liquid nitrogen as a coolant
Procedure:
-
Sample Preparation: Carefully introduce a small amount of the liquid this compound into a capillary tube. The sample should be frozen within the tube before placement in the apparatus. This can be achieved by briefly dipping the bottom of the capillary tube into a coolant like dry ice or liquid nitrogen.
-
Apparatus Setup: Place the capillary tube containing the frozen sample into the cooling stage of the cryo-melting point apparatus. Ensure the thermometer is correctly positioned to accurately measure the temperature of the stage.
-
Cooling: Cool the stage to a temperature well below the expected melting point.
-
Heating and Observation: Slowly heat the stage at a rate of approximately 1-2 °C per minute. Carefully observe the sample through the magnified viewing port.
-
Melting Point Range: Record the temperature at which the first droplet of liquid appears (the beginning of melting) and the temperature at which the last solid crystal melts (the end of melting). This range represents the melting point of the substance.
-
Repeat: For accuracy, repeat the measurement with a fresh sample.
Applications in Research and Development
This compound is a versatile building block in organic synthesis, primarily due to the differential reactivity of its halogen substituents. This allows for selective functionalization through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and agrochemicals.
The presence of three different substituents on the aromatic ring provides multiple sites for further chemical modification, enabling the creation of diverse molecular scaffolds for drug discovery programs.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated area or a chemical fume hood.[3] It is advisable to wear personal protective equipment, including safety goggles, gloves, and a lab coat.[3]
According to safety data sheets, this compound can cause skin and eye irritation.[3] In case of contact, the affected area should be washed thoroughly with water. If inhaled, the individual should be moved to fresh air.
References
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This compound | CAS#:97329-43-6 | Chemsrc. (n.d.). Retrieved from [Link]
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1-Bromo-3-chloro-2-methylbenzene | CAS#:62356-27-8 | Chemsrc. (n.d.). Retrieved from [Link]
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This compound | C7H6BrCl | CID 13348134 - PubChem. (n.d.). Retrieved from [Link]
-
This compound - LookChem. (n.d.). Retrieved from [Link]
-
2-Bromo-1-chloro-3-methylbenzene | C7H6BrCl | CID 2735553 - PubChem. (n.d.). Retrieved from [Link]
-
1-Bromo-2-chloro-3-nitrobenzene | C6H3BrClNO2 | CID 22736053 - PubChem. (n.d.). Retrieved from [Link]
Sources
The Solubility Profile of 1-Bromo-2-chloro-3-methylbenzene: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the solubility characteristics of 1-bromo-2-chloro-3-methylbenzene in a range of organic solvents. In the absence of extensive empirical solubility data for this specific compound, this guide leverages theoretical principles, primarily the Hansen Solubility Parameters (HSP), to predict its solubility behavior. We present a calculated HSP profile for this compound and utilize it to generate a predictive solubility table in various common organic solvents. Furthermore, this guide details the fundamental principles of solubility, outlines standardized experimental protocols for solubility determination, and provides the necessary tools for researchers to both predict and empirically verify the solubility of this compound in their own laboratory settings.
Introduction: Understanding this compound
This compound is a halogenated aromatic compound with the molecular formula C₇H₆BrCl.[1][2][3][4][5] Its structure, featuring a benzene ring substituted with bromine, chlorine, and a methyl group, imparts a unique combination of steric and electronic properties that significantly influence its physical and chemical behavior, including its solubility.
Physicochemical Properties:
| Property | Value | Source |
| Molecular Weight | 205.48 g/mol | [1][2][3][4][5] |
| Boiling Point | 226.8 ± 20.0 °C at 760 mmHg | |
| Density | 1.535 ± 0.06 g/cm³ (Predicted) |
A thorough understanding of the solubility of this compound is critical for a variety of applications, including its use as a synthetic intermediate in the pharmaceutical and agrochemical industries, as well as in materials science. Proper solvent selection is paramount for reaction optimization, purification processes, and formulation development.
Theoretical Framework: The Principles of Solubility
The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which is a qualitative summary of the thermodynamics of mixing.[6] For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of new solute-solvent interactions. This interplay of intermolecular forces is the primary determinant of solubility.
Intermolecular Forces at Play
The key intermolecular forces influencing solubility include:
-
Van der Waals Forces (Dispersion Forces): Present in all molecules, these are weak, temporary attractions arising from transient fluctuations in electron distribution.
-
Dipole-Dipole Interactions: Occur between polar molecules that have permanent dipoles.
-
Hydrogen Bonding: A strong type of dipole-dipole interaction involving a hydrogen atom bonded to a highly electronegative atom (such as oxygen, nitrogen, or fluorine).
The presence and relative strength of these forces in both the solute and the solvent dictate their mutual miscibility.
A Quantitative Approach: Hansen Solubility Parameters (HSP)
To move beyond the qualitative "like dissolves like" principle, the Hansen Solubility Parameter (HSP) framework provides a more quantitative method for predicting solubility.[7] HSP theory decomposes the total cohesive energy of a substance into three components, each corresponding to a specific type of intermolecular interaction:
-
δd (Dispersion): Represents the energy from van der Waals forces.
-
δp (Polar): Represents the energy from dipole-dipole interactions.
-
δh (Hydrogen Bonding): Represents the energy from hydrogen bonds.
Each molecule can be characterized by its three Hansen parameters (δd, δp, δh), which can be visualized as a point in a three-dimensional "Hansen space." The principle of "like dissolves like" is quantified by the Hansen Solubility Parameter Distance (Ra) between two substances (e.g., a solute and a solvent). A smaller Ra value indicates a higher affinity and, therefore, a greater likelihood of solubility.
The distance (Ra) is calculated using the following equation:
Ra² = 4(δd₁ - δd₂)² + (δp₁ - δp₂)² + (δh₁ - δh₂)²
Where subscripts 1 and 2 refer to the solute and solvent, respectively.
Predictive Solubility of this compound
Due to the lack of experimentally determined solubility data for this compound, we have employed a group contribution method to estimate its Hansen Solubility Parameters. This approach calculates the HSPs by summing the contributions of the individual functional groups within the molecule.
Estimated Hansen Solubility Parameters for this compound
Based on the Stefanis-Panayiotou group contribution method, the estimated HSPs for this compound are presented in the table below.[7][8][9][10][11][12]
| Hansen Parameter | Estimated Value (MPa⁰⁵) |
| δd (Dispersion) | 19.5 |
| δp (Polar) | 5.5 |
| δh (Hydrogen Bonding) | 2.0 |
Disclaimer: These values are estimations derived from a theoretical model and should be used as a predictive tool. Experimental verification is recommended for critical applications.
Predicted Solubility in Common Organic Solvents
Using the estimated HSPs for this compound, we have calculated the Hansen Solubility Parameter Distance (Ra) to a range of common organic solvents. A lower Ra value suggests a higher predicted solubility.
| Solvent | δd (MPa⁰⁵) | δp (MPa⁰⁵) | δh (MPa⁰⁵) | Ra (Calculated) | Predicted Solubility |
| Toluene | 18.0 | 1.4 | 2.0 | 4.8 | High |
| Xylene | 17.8 | 1.0 | 3.1 | 5.2 | High |
| Dichloromethane | 17.0 | 7.3 | 7.1 | 8.8 | Moderate |
| Acetone | 15.5 | 10.4 | 7.0 | 10.8 | Moderate |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 8.8 | Moderate |
| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | 7.5 | Moderate-High |
| Hexane | 14.9 | 0.0 | 0.0 | 11.1 | Low |
| Methanol | 15.1 | 12.3 | 22.3 | 22.4 | Very Low |
| Ethanol | 15.8 | 8.8 | 19.4 | 18.7 | Very Low |
| Isopropanol | 15.8 | 6.1 | 16.4 | 15.3 | Low |
| Acetonitrile | 15.3 | 18.0 | 6.1 | 14.6 | Low |
| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | 14.3 | Low |
| N,N-Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 | 12.9 | Low-Moderate |
| Water | 15.5 | 16.0 | 42.3 | 44.1 | Insoluble |
Experimental Determination of Solubility: Protocols and Methodologies
While theoretical predictions are a valuable starting point, experimental verification is crucial for accurate solubility data. The following are standardized protocols for determining the solubility of a compound like this compound in organic solvents.
Static Equilibrium Method (Shake-Flask Method)
This is the gold-standard method for determining thermodynamic equilibrium solubility.
Principle: An excess amount of the solid solute is equilibrated with the solvent at a constant temperature until the concentration of the dissolved solute in the supernatant no longer changes over time.
Step-by-Step Protocol:
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the desired organic solvent. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for a sufficient time to allow the excess solid to settle.
-
Sampling: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filtration through a solvent-compatible syringe filter (e.g., PTFE) is recommended.
-
Analysis: Quantify the concentration of this compound in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).
-
Calculation: The solubility is expressed as the concentration of the solute in the saturated solution (e.g., in mg/mL or mol/L).
Workflow for the Static Equilibrium Method:
Caption: Workflow of the Static Equilibrium Method for solubility determination.
Dynamic Method (Clear/Cloud Point Method)
This method is often faster than the static method and is useful for screening purposes.
Principle: The solubility is determined by observing the temperature at which a solution of known composition becomes clear upon heating (dissolution) or cloudy upon cooling (precipitation).
Step-by-Step Protocol:
-
Preparation: Prepare a series of samples with known concentrations of this compound in the desired solvent.
-
Heating/Cooling Cycle: Place the sample in a temperature-controlled apparatus with a light source and a detector.
-
Clear Point Determination: Gradually heat the sample while stirring. The temperature at which the last solid particle dissolves and the solution becomes clear is the clear point.
-
Cloud Point Determination: Slowly cool the clear solution. The temperature at which the first sign of turbidity or precipitation appears is the cloud point.
-
Data Analysis: The clear and cloud points for different concentrations are plotted to construct a solubility curve.
Logical Relationship for Solubility Prediction and Verification:
Caption: The interplay between theoretical prediction and experimental verification in determining solubility.
Conclusion
This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents. By leveraging the theoretical framework of Hansen Solubility Parameters, we have offered a predictive model for its solubility in a range of common solvents, which can serve as a valuable starting point for solvent screening and selection. The detailed experimental protocols provided herein empower researchers to obtain precise, empirical solubility data for their specific applications. The combination of theoretical prediction and experimental verification outlined in this guide provides a robust and scientifically sound approach to understanding and utilizing the solubility properties of this compound in research, development, and industrial processes.
References
-
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. [Link]
-
Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568–585. [Link]
- Hoftyzer, P. J., & Van Krevelen, D. W. (1976).
-
Khan Academy. (n.d.). Solubility of organic compounds. [Link]
- Stefanis, E., & Panayiotou, C. (2012). A New Group-Contribution Method for Predicting Hansen Solubility Parameters of Polymers.
-
Scribd. (n.d.). Estimation of Polar HSP by The Stefanis Panayiotou Group Contribution Method. [Link]
-
MDPI. (2022). Study on the Calculation Method of Hansen Solubility Parameters of Fuel Cell Ionomers. Polymers, 14(15), 3025. [Link]
-
ResearchGate. (2011). Application of the group contribution method of Hoftyzer-Van Krevelen for estimate the contribution to the dispersion force, polarity force and to the hydrogen bond interaction energy and total Hansen solubility parameter of barnidipine. [Link]
-
HSPiP. (n.d.). HSPiP - Hansen Solubility Parameters in Practice. [Link]
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1H NMR spectrum of 1-Bromo-2-chloro-3-methylbenzene
An In-Depth Technical Guide to the ¹H NMR Spectrum of 1-Bromo-2-chloro-3-methylbenzene
This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical prediction of the spectrum, a detailed experimental protocol for its acquisition, and an interpretation of its key features. The content is structured to offer not just data, but a deep understanding of the underlying principles that govern the spectral output of this substituted aromatic compound.
Introduction: Structural Elucidation via NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for determining the structure of organic molecules.[1][2] By probing the magnetic properties of atomic nuclei, specifically protons (¹H), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.[1]
The compound of interest, this compound, presents a unique case for ¹H NMR analysis. The benzene ring is asymmetrically substituted with two electron-withdrawing halogens (Bromine and Chlorine) and one electron-donating alkyl group (methyl). This substitution pattern removes the symmetry of the benzene ring, making all three aromatic protons chemically non-equivalent.[3][4][5] The resulting spectrum is therefore more complex than that of a simple monosubstituted benzene, offering a rich dataset for interpretation. This guide will systematically deconstruct the predicted spectrum to elucidate the structural information it contains.
Predicted ¹H NMR Spectral Analysis
The prediction of the ¹H NMR spectrum is grounded in the fundamental principles of chemical shift and spin-spin coupling. The electronic effects of the substituents are the primary determinants of the chemical shifts of the aromatic protons.
Chemical Shift Predictions
The chemical shift (δ) of a proton is highly sensitive to its local electronic environment. Electron-withdrawing groups deshield protons, causing them to resonate at a higher frequency (downfield), while electron-donating groups shield them, shifting their resonance upfield.[4]
-
Aromatic Protons (H4, H5, H6): The benzene proton signal typically appears around δ 7.3 ppm.[4][6]
-
Substituent Effects: Both bromine and chlorine are electronegative and act as electron-withdrawing groups through induction, deshielding the aromatic protons. The methyl group is weakly electron-donating, causing a slight shielding effect.
-
Positional Effects:
-
H6: This proton is ortho to the electron-donating methyl group and meta to the electron-withdrawing chlorine atom. The competing effects are likely to place its signal at the most upfield position of the three aromatic protons.
-
H4: This proton is ortho to the electron-withdrawing bromine atom and meta to the methyl group. The strong deshielding effect of the adjacent bromine will likely shift this proton significantly downfield.
-
H5: This proton is situated between H4 and H6, being para to the methyl group, ortho to no substituent, and meta to both the bromine and chlorine atoms. Its chemical shift is expected to be intermediate between H4 and H6.
-
-
-
Methyl Protons (-CH₃): The protons of the methyl group are attached to an sp²-hybridized carbon of the aromatic ring. Their signal is expected to appear in the typical benzylic region, around δ 2.3-2.5 ppm.
Spin-Spin Coupling and Multiplicity
Spin-spin splitting arises from the magnetic interaction between non-equivalent protons on adjacent carbons (vicinal coupling).[7][8] The magnitude of this interaction is given by the coupling constant, J, measured in Hertz (Hz). For aromatic systems, the coupling constants are characteristic of the relative positions of the protons:[6]
-
Ortho coupling (³J): ~7–10 Hz
-
Meta coupling (⁴J): ~2–3 Hz
-
Para coupling (⁵J): ~0–1 Hz (often not resolved)
Based on these principles, the following multiplicities are predicted:
-
H6: This proton is coupled to H5 (ortho) and H4 (meta). It is expected to appear as a doublet of doublets (dd) .
-
H5: This proton is coupled to H6 (ortho) and H4 (ortho). It is expected to appear as a triplet (t) or, more precisely, a doublet of doublets if the two ortho coupling constants are slightly different. For a first-order approximation, a triplet is often observed when adjacent coupling constants are similar.
-
H4: This proton is coupled to H5 (ortho) and H6 (meta). It is expected to appear as a doublet of doublets (dd) .
-
-CH₃: The methyl protons have no adjacent proton neighbors, so their signal will be a singlet (s) .
The logical relationship between the protons and their expected splitting patterns is visualized in the diagram below.
Figure 1. Predicted spin-spin coupling network for this compound.
Summary of Predicted Spectral Data
The predicted data are summarized in the table below. The chemical shifts are estimates based on substituent additivity rules and may vary slightly in an experimental setting.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constants (J, Hz) |
| H4 | ~7.5 - 7.7 | 1H | dd | ³JH4-H5 ≈ 8.0, ⁴JH4-H6 ≈ 2.0 |
| H5 | ~7.2 - 7.4 | 1H | t or dd | ³JH5-H4 ≈ 8.0, ³JH5-H6 ≈ 8.0 |
| H6 | ~7.0 - 7.2 | 1H | dd | ³JH6-H5 ≈ 8.0, ⁴JH6-H4 ≈ 2.0 |
| -CH₃ | ~2.4 | 3H | s | N/A |
Experimental Protocol for Data Acquisition
Acquiring a high-quality ¹H NMR spectrum requires meticulous sample preparation and careful setup of the spectrometer parameters. This protocol is designed for a standard 400-600 MHz NMR spectrometer.
Materials and Equipment
-
This compound (5-25 mg)
-
Deuterated chloroform (CDCl₃), high purity
-
Tetramethylsilane (TMS) as an internal standard (optional, as residual solvent peak can be used)[9]
-
5 mm NMR tubes, clean and unscratched[10]
-
Glass Pasteur pipette and bulb
-
Small vial for dissolution
-
Glass wool or filter plug
Step-by-Step Sample Preparation
The causality for these steps is rooted in the need for a homogeneous sample in a deuterium-locked, non-interfering solvent, free of particulates that would degrade magnetic field homogeneity and thus spectral resolution.[11]
-
Weighing: Accurately weigh 5-25 mg of this compound into a clean, dry vial.[10] A higher concentration within this range ensures a good signal-to-noise ratio in a shorter acquisition time.
-
Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.[11] CDCl₃ is a common choice for its excellent solubilizing power for many organic compounds and its single, well-characterized residual proton peak (δ ~7.26 ppm). The deuterium signal is used by the spectrometer to "lock" the magnetic field, compensating for drift.[9]
-
Homogenization: Gently swirl or vortex the vial to ensure the sample is completely dissolved. A clear, homogeneous solution is critical.[9][11]
-
Filtering and Transfer: Place a small plug of glass wool into a Pasteur pipette. Transfer the solution from the vial through the filtered pipette into a clean 5 mm NMR tube. This step is crucial to remove any dust or particulate matter, which can severely broaden NMR signals by disrupting the magnetic field homogeneity.[10][12]
-
Capping and Labeling: Cap the NMR tube securely to prevent solvent evaporation and contamination. Label the tube clearly near the top.[10][12]
Spectrometer Setup and Data Acquisition
The following workflow outlines the logical steps for acquiring the spectrum on a modern NMR spectrometer.
Figure 2. Logical workflow for NMR data acquisition and processing.
Typical ¹H Acquisition Parameters:
-
Pulse Program: Standard single 90° pulse (e.g., zg30 on Bruker systems).
-
Solvent: CDCl3 (for locking).[13]
-
Spectral Width (SW): ~12-16 ppm (centered around 6-7 ppm to cover both aromatic and aliphatic regions).
-
Acquisition Time (AQ): 2–4 seconds (to ensure good digital resolution).
-
Relaxation Delay (D1): 1–5 seconds (to allow for full relaxation of protons between scans).
-
Number of Scans (NS): 8–16 (sufficient for a sample of this concentration).
-
Temperature: 298 K (standard room temperature).
Data Processing
-
Fourier Transform (FT): The raw data, a Free Induction Decay (FID), is converted into a frequency-domain spectrum using a Fourier Transform. An exponential window function (line broadening of ~0.3 Hz) is typically applied to improve the signal-to-noise ratio.
-
Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in the pure absorption mode. The baseline is corrected to be flat.
-
Referencing: The chemical shift axis is calibrated. This is done by setting the residual CHCl₃ peak to δ 7.26 ppm or an internal TMS standard to δ 0.00 ppm.[13]
-
Integration: The area under each signal is integrated to determine the relative ratio of protons giving rise to each signal.
Conclusion
This guide has provided a detailed theoretical and practical framework for understanding the ¹H NMR spectrum of this compound. By analyzing the electronic effects of the substituents, we can predict a complex but interpretable spectrum featuring three distinct signals in the aromatic region and a singlet for the methyl group. The provided experimental protocol outlines a robust, self-validating methodology for acquiring high-quality data. The successful interpretation of this spectrum serves as a powerful confirmation of the compound's structure, demonstrating the synergy of theoretical knowledge and precise experimental practice in modern chemical analysis.
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13C NMR data for 1-Bromo-2-chloro-3-methylbenzene
An In-Depth Technical Guide to the 13C NMR Spectroscopy of 1-Bromo-2-chloro-3-methylbenzene
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of this compound. In the absence of publicly available experimental data, this document presents a detailed prediction of the 13C NMR chemical shifts, grounded in established principles of substituent effects on aromatic systems. We offer an in-depth explanation of the underlying theory, a complete, field-proven protocol for the experimental acquisition of the spectrum, and a discussion on the expected spectral patterns. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis who rely on NMR spectroscopy for structural elucidation.
Introduction: The Role of 13C NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern organic chemistry for determining the structure of molecules.[1] Specifically, 13C NMR provides direct insight into the carbon framework of a molecule, revealing the number of non-equivalent carbon atoms and offering clues about their chemical environment.[1][2] For substituted aromatic compounds like this compound, 13C NMR is crucial for confirming the substitution pattern on the benzene ring.
The chemical shift (δ) of each carbon atom is highly sensitive to its electronic environment. Substituents on a benzene ring alter the electron density of the ring carbons through a combination of inductive and resonance effects, leading to predictable changes in their chemical shifts.[3][4] Halogens, such as bromine and chlorine, are electronegative and exert an electron-withdrawing inductive effect, while also participating in resonance as electron-donors. Alkyl groups, like the methyl group, are weakly electron-donating. The interplay of these effects in a multi-substituted benzene ring results in a unique 13C NMR spectrum that serves as a molecular fingerprint.
This guide will first predict the 13C NMR spectrum of this compound by analyzing these substituent effects and then provide a robust experimental protocol for its empirical verification.
Predicted 13C NMR Spectral Data
The prediction of 13C NMR chemical shifts for substituted benzenes can be achieved with reasonable accuracy by using additive models based on Substituent Chemical Shift (SCS) effects.[5][6] Starting with the chemical shift of benzene (128.5 ppm), the incremental effects of each substituent at the ipso, ortho, meta, and para positions are summed.
For this compound, the molecule lacks symmetry, meaning all six aromatic carbons and the single methyl carbon are chemically non-equivalent and should produce a total of seven distinct signals in the 13C NMR spectrum.[1]
Table 1: Predicted 13C NMR Chemical Shifts for this compound
| Carbon Atom | Substituents & Position | Predicted Chemical Shift (δ, ppm) | Rationale for Shift |
| C1 | Ipso to Br | ~123.0 | The "heavy atom effect" of bromine causes significant shielding of the directly attached carbon. |
| C2 | Ipso to Cl | ~134.5 | The electronegative chlorine atom deshields the ipso carbon. |
| C3 | Ipso to CH₃ | ~138.0 | The methyl group causes a deshielding effect on the ipso carbon. |
| C4 | Ortho to CH₃, Meta to Cl | ~130.0 | Deshielded by proximity to the methyl group. |
| C5 | Meta to Br, Para to CH₃ | ~127.5 | Influenced by both the bromine and methyl groups. |
| C6 | Ortho to Br, Meta to CH₃ | ~126.0 | Shielded by the ortho bromine and influenced by the meta methyl group. |
| CH₃ | Methyl Carbon | ~20.0 | Typical range for a methyl group attached to an aromatic ring. |
Disclaimer: These values are estimations based on standard substituent effects and may differ from experimental results. The actual solvent can also influence chemical shifts.[7]
Causality of Substituent Effects on the Benzene Ring
The predicted chemical shifts are a direct consequence of how each substituent (Bromo, Chloro, Methyl) electronically perturbs the benzene ring.
-
Halogen Effects (Br and Cl) : Both bromine and chlorine are electronegative, withdrawing electron density from the ring via the sigma framework (inductive effect). This generally deshields the carbon atoms. However, they also possess lone pairs of electrons that can be donated into the pi system of the ring (resonance effect), which tends to shield the ortho and para positions. For halogens, the inductive effect is generally stronger, but the resonance effect cannot be ignored.[8] A significant factor for bromine is the "heavy atom effect," which is a spin-orbit coupling phenomenon that causes a pronounced shielding (upfield shift) of the carbon directly attached to it (ipso-carbon).[8]
-
Methyl Group Effect (CH₃) : The methyl group is a weak electron-donating group through hyperconjugation and induction. This slight increase in electron density generally leads to shielding (upfield shift) of the ortho and para carbons, and a deshielding (downfield shift) of the ipso-carbon to which it is attached.[9]
The interplay of these competing effects in this compound leads to the predicted distribution of chemical shifts, allowing for the assignment of each signal to a specific carbon atom.
Experimental Protocol for 13C NMR Data Acquisition
To validate the predicted data, a rigorous experimental approach is required. The following protocol is a self-validating system designed for acquiring a high-quality, proton-decoupled 13C NMR spectrum.
Sample Preparation
The quality of the NMR spectrum is highly dependent on proper sample preparation.[10]
-
Analyte Quantity : For a standard 5 mm NMR tube, weigh approximately 50-100 mg of this compound.[10][11] A higher concentration is necessary for 13C NMR compared to ¹H NMR due to the low natural abundance (1.1%) of the 13C isotope.[1][12]
-
Solvent Selection : Use approximately 0.6-0.7 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is a common and suitable choice for non-polar to moderately polar organic compounds. The deuterium signal is used by the spectrometer to "lock" the magnetic field, ensuring stability.[11]
-
Dissolution & Filtration : Dissolve the sample completely in the solvent within a small vial before transferring it to the NMR tube. Gentle vortexing may be required. To ensure magnetic field homogeneity, the final solution must be free of any particulate matter. Filter the solution through a pipette containing a small plug of glass wool directly into the NMR tube.[12]
-
Tube & Cap : Use a clean, high-quality NMR tube free of any scratches or chips. Cap the tube to prevent solvent evaporation.
Spectrometer Setup and Data Acquisition
The following parameters are typical for a 400 or 500 MHz NMR spectrometer.
-
Experiment Selection : Choose a standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on Bruker systems). This experiment irradiates all protons, causing their signals to be decoupled from the carbon nuclei, which simplifies the spectrum to single lines for each unique carbon.[2][13]
-
Tuning and Matching : Tune and match the 13C probe to the sample. This ensures maximum energy transfer and sensitivity.[14]
-
Locking and Shimming : Lock the spectrometer onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the homogeneity of the magnetic field, which is critical for achieving sharp spectral lines.[13][14]
-
Acquisition Parameters :
-
Spectral Width (SW) : Set to a wide range, typically 0 to 220 ppm, to ensure all carbon signals are captured.[1][13]
-
Number of Scans (NS) : Due to the low sensitivity of 13C, a larger number of scans is required. Start with 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (D1) : Set a delay of 1-2 seconds between pulses to allow for sufficient relaxation of the carbon nuclei. For truly quantitative results, this delay would need to be much longer (5 times the T1 of the slowest-relaxing carbon), but this is not necessary for simple structure confirmation.[13]
-
Receiver Gain (RG) : Adjust the receiver gain automatically to maximize the signal without overloading the detector.[14]
-
Data Processing
-
Fourier Transform : Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio, followed by a Fourier transform to convert the time-domain signal (FID) into a frequency-domain spectrum.
-
Phasing and Baseline Correction : Manually or automatically phase the spectrum to ensure all peaks are in pure absorption mode. Apply a baseline correction algorithm to produce a flat baseline.
-
Referencing : Calibrate the chemical shift axis. The residual solvent peak of CDCl₃ appears as a triplet centered at 77.16 ppm.[6] Set this peak to its known value to reference the entire spectrum.
Visualization of Predicted Assignments
The logical relationship between the molecular structure and the predicted 13C NMR signals can be visualized. The diagram below illustrates the unique carbon environments and their expected chemical shift regions.
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mass spectrometry of 1-Bromo-2-chloro-3-methylbenzene
An In-Depth Technical Guide to the Mass Spectrometric Analysis of 1-Bromo-2-chloro-3-methylbenzene
Abstract
This technical guide provides a comprehensive examination of the mass spectrometric behavior of this compound. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple data presentation to explain the underlying principles that dictate the compound's mass spectrum. We will delve into the rationale for utilizing Electron Impact (EI) ionization, predict the characteristic isotopic patterns arising from the presence of both bromine and chlorine, and elucidate the primary fragmentation pathways. This guide serves as a predictive framework and a practical reference for the structural identification and analysis of halogenated aromatic compounds.
Introduction
This compound (C₇H₆BrCl) is a substituted aromatic compound with a molecular weight of approximately 205.48 g/mol .[1][2] As with many halogenated organic molecules, it serves as a potential building block or intermediate in various synthetic applications, including agrochemicals and pharmaceuticals. The precise and unambiguous identification of such molecules is critical for process control, impurity profiling, and regulatory compliance.
Mass spectrometry (MS) stands as a cornerstone analytical technique for molecular identification, offering unparalleled sensitivity and structural information based on the mass-to-charge ratio (m/z) of ionized molecules and their fragments. This guide will focus specifically on Electron Impact Mass Spectrometry (EI-MS), a robust and widely used technique for the analysis of volatile and semi-volatile organic compounds.
Core Principles of EI-MS for Halogenated Aromatics
Ionization Method: The Rationale for Electron Impact (EI)
For a relatively small, non-polar, and volatile molecule like this compound, Electron Impact (EI) is the ionization method of choice.[3] The process involves bombarding the gaseous sample molecules with high-energy electrons (typically 70 eV). This high energy is sufficient to eject an electron from the molecule's highest occupied molecular orbital (HOMO), creating a positively charged radical cation known as the molecular ion (M•⁺).[4][5]
The primary advantage of EI is that the 70 eV energy is standardized, leading to highly reproducible fragmentation patterns that are consistent across different instruments and can be compared to established spectral libraries like the NIST database. The excess internal energy imparted to the molecular ion causes it to undergo predictable bond cleavages, providing a detailed structural fingerprint of the molecule.[3]
The Isotopic Signature: A Definitive Tool for Identification
A key feature in the mass spectrum of any halogenated compound is the pattern generated by the natural abundance of isotopes. For this compound, the presence of both chlorine and bromine creates a highly characteristic and easily identifiable pattern.
-
Chlorine Isotopes: Naturally occurring chlorine consists of two stable isotopes: ³⁵Cl (≈75.8% abundance) and ³⁷Cl (≈24.2% abundance). This results in a signature isotopic pattern with two peaks separated by 2 m/z units, with a relative intensity ratio of approximately 3:1.[6][7]
-
Bromine Isotopes: Bromine also has two stable isotopes: ⁷⁹Br (≈50.7% abundance) and ⁸¹Br (≈49.3% abundance). This gives rise to two peaks of almost equal intensity (approximately 1:1 ratio) separated by 2 m/z units.[8][9][10]
When a molecule contains one chlorine atom and one bromine atom, these patterns combine. The molecular ion will appear not as a single peak, but as a cluster of three primary peaks: M, M+2, and M+4. The expected relative intensity of this cluster is approximately 3:4:1 , a definitive signature for a compound containing one Br and one Cl atom.[11]
Predicted Mass Spectrum of this compound
The Molecular Ion (M•⁺) Cluster
The molecular ion provides the molecular weight of the compound. For this compound, the base formula is C₇H₆BrCl. The expected molecular ion cluster is detailed below.
| Ion Species | m/z (Nominal) | Calculation | Relative Probability (Approx.) |
| M (⁷⁹Br, ³⁵Cl) | 204 | C₇H₆⁷⁹Br³⁵Cl | (0.507) * (0.758) = 38.4% |
| M+2 (⁸¹Br, ³⁵Cl) and (⁷⁹Br, ³⁷Cl) | 206 | C₇H₆⁸¹Br³⁵Cl or C₇H₆⁷⁹Br³⁷Cl | (0.4930.758)+(0.5070.242)=49.7% |
| M+4 (⁸¹Br, ³⁷Cl) | 208 | C₇H₆⁸¹Br³⁷Cl | (0.493) * (0.242) = 11.9% |
This table summarizes the expected isotopic cluster for the molecular ion.
Major Fragmentation Pathways
Fragmentation in EI-MS occurs through the cleavage of the weakest bonds in the energy-rich molecular ion. For aromatic compounds, the ring itself is very stable, meaning the initial fragmentation typically involves the substituents.[14]
-
Loss of a Bromine Radical (•Br): Cleavage of the C-Br bond is a highly probable event. This results in a chlorotolyl cation.
-
[C₇H₆BrCl]•⁺ → [C₇H₆Cl]⁺ + •Br
-
This fragment will exhibit the characteristic 3:1 isotopic pattern for chlorine.
-
Expected m/z values: 125 ([C₇H₆³⁵Cl]⁺) and 127 ([C₇H₆³⁷Cl]⁺).
-
-
Loss of a Chlorine Radical (•Cl): Cleavage of the C-Cl bond is also expected.
-
[C₇H₆BrCl]•⁺ → [C₇H₆Br]⁺ + •Cl
-
This fragment will show the 1:1 isotopic pattern for bromine.
-
Expected m/z values: 169 ([C₇H₆⁷⁹Br]⁺) and 171 ([C₇H₆⁸¹Br]⁺).
-
-
Loss of a Methyl Radical (•CH₃): Benzylic cleavage leading to the loss of the methyl group is another common pathway for toluene derivatives.
-
[C₇H₆BrCl]•⁺ → [C₆H₃BrCl]⁺ + •CH₃
-
This fragment retains both halogen atoms and will therefore exhibit the M, M+2, M+4 pattern.
-
Expected m/z values: 189 , 191 , 193 .
-
-
Sequential Losses: Further fragmentation can occur from these primary fragments. For instance, the [C₇H₆Cl]⁺ ion (m/z 125/127) could subsequently lose a neutral acetylene (C₂H₂) molecule, a common fragmentation for aromatic rings, to yield a fragment at m/z 99/101.
Experimental Protocol: GC-EI-MS Analysis
To acquire a mass spectrum of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal platform, as it provides chromatographic separation of the analyte from the solvent and any impurities prior to MS analysis.
Sample Preparation
-
Solvent Selection: Choose a high-purity, volatile solvent in which the analyte is soluble (e.g., Dichloromethane, Hexane, or Ethyl Acetate).
-
Concentration: Prepare a dilute solution of the sample, typically in the range of 10-100 µg/mL (ppm). High concentrations can lead to detector saturation and source contamination.
-
Filtration: If the sample contains particulates, filter it through a 0.22 µm syringe filter to prevent contamination of the GC inlet.
Instrumentation and Parameters
-
System: Gas Chromatograph coupled to a Mass Spectrometer with an EI source (e.g., a Quadrupole MS).
-
GC Column: A standard non-polar column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for this type of analyte.
-
Injection: 1 µL injection volume with a split ratio of 50:1 to avoid column overloading.
-
Inlet Temperature: 250 °C.
-
Oven Program:
-
Initial Temperature: 80 °C, hold for 1 minute.
-
Ramp: Increase at 15 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
-
MS Parameters:
-
Ion Source: Electron Impact (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 300.
-
Data Acquisition and Interpretation Strategy
-
Acquire the total ion chromatogram (TIC) to identify the retention time of the analyte peak.
-
Extract the mass spectrum from the apex of the target chromatographic peak.
-
Analyze the spectrum for the key features predicted in Section 3.0:
-
Confirm the molecular ion cluster at m/z 204, 206, 208 with the correct intensity ratio.
-
Identify the major fragment ions corresponding to the loss of Br, Cl, and CH₃.
-
Verify the isotopic patterns for each fragment containing a halogen.
-
Visualization of Key Processes
Experimental Workflow for GC-MS Analysis
Caption: A typical workflow for the analysis of this compound using GC-EI-MS.
Predicted Fragmentation Pathways
Caption: Primary fragmentation pathways for the molecular ion of this compound in EI-MS.
Conclusion
The mass spectrometric analysis of this compound is characterized by a set of distinct and predictable features. The most definitive identifier is the molecular ion cluster at m/z 204, 206, and 208, with a unique relative intensity pattern of approximately 3:4:1 that confirms the presence of one bromine and one chlorine atom. Key fragmentation pathways, including the loss of bromine, chlorine, and methyl radicals, produce structurally significant fragment ions whose own isotopic patterns provide further layers of confirmation. By understanding these core principles and applying the outlined experimental protocol, researchers can confidently identify this compound and distinguish it from its isomers and other related substances.
References
-
University of Wisconsin-Madison. Elements With More Abundant Heavy Isotopes. [Link]
-
JoVE. Mass Spectrometry: Isotope Effect. [Link]
-
Chemistry Steps. Isotopes in Mass Spectrometry. [Link]
-
Chemistry LibreTexts. Isotope Abundance. [Link]
-
University of Calgary. Mass Spectroscopy - Isotope Patterns. [Link]
-
NIST. Benzene, 1-bromo-3-chloro-2-methyl-. [Link]
-
NIST. Benzene, 1-bromo-2-chloro-. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
Chemguide. Fragmentation Patterns in the Mass Spectra of Organic Compounds. [Link]
-
NIST. Benzene, 1-bromo-4-chloro-2-methyl-. [Link]
-
NIST. Benzene, 1-bromo-3-chloro-. [Link]
-
Doc Brown's Chemistry. The mass spectrum of 1-bromo-2-chloroethane. [Link]
-
Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. [Link]
-
SlideShare. Mass chart Fragmentation. [Link]
-
National Institutes of Health (NIH). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. [Link]
-
ResearchGate. Siteselective fragmentation in coreexcited bromochloroalkanes. [Link]
-
YouTube. Electron Impact (EI) & Chemical Ionization (CI) Mass Spectrometry and Interpretation Mass Spectra. [Link]
-
ResearchGate. Mass spectrometry of halogen-containing organic compounds. [Link]
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- 14. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Infrared (IR) Spectrum of 1-Bromo-2-chloro-3-methylbenzene
This guide provides a comprehensive analysis of the infrared (IR) spectrum of 1-bromo-2-chloro-3-methylbenzene, a trisubstituted aromatic compound. The principles of IR spectroscopy, predicted spectral features, and a detailed experimental protocol are discussed to aid researchers, scientists, and drug development professionals in the structural elucidation and quality control of this and similar molecules.
Introduction to IR Spectroscopy and Aromatic Systems
Infrared (IR) spectroscopy is a cornerstone analytical technique for the identification of functional groups and the elucidation of molecular structures. The principle lies in the absorption of infrared radiation by a molecule, which excites its vibrational modes. For aromatic compounds like this compound, IR spectroscopy provides a unique fingerprint, revealing information about the substitution pattern on the benzene ring and the nature of the substituents.
The vibrational modes of a substituted benzene ring are complex but yield characteristic absorption bands. These include C-H stretching and bending vibrations, C=C ring stretching, and vibrations associated with the substituents themselves, in this case, C-Br, C-Cl, and C-CH₃ bonds. The positions of these bands are influenced by the electronic effects (inductive and resonance) of the substituents and their relative positions on the ring.
Theoretical Principles and Predicted Spectral Features
The IR spectrum of this compound is best understood by dissecting it into regions corresponding to specific vibrational modes.
C-H Vibrations
-
Aromatic C-H Stretching: Aromatic compounds exhibit a characteristic C-H stretching absorption at wavenumbers slightly above 3000 cm⁻¹.[1][2][3][4] For this compound, a weak to medium intensity band is expected in the 3100-3000 cm⁻¹ region.[3][4][5]
-
Methyl C-H Stretching: The methyl group will show symmetric and asymmetric stretching vibrations just below 3000 cm⁻¹, typically in the 2960-2850 cm⁻¹ range.
-
Out-of-Plane (OOP) C-H Bending: The pattern of strong absorptions in the 900-675 cm⁻¹ region is highly diagnostic of the substitution pattern on the aromatic ring.[3][4] For a 1,2,3-trisubstituted benzene ring, characteristic OOP bending bands are expected. The precise positions can be influenced by the nature of the substituents.
C=C Ring Stretching Vibrations
The stretching of the carbon-carbon double bonds within the aromatic ring gives rise to a series of bands, often referred to as "ring modes" or "skeletal vibrations".[6] These typically appear in the 1620-1400 cm⁻¹ region.[6][7] One can expect to see characteristic absorptions around 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹.[3][4][5]
Overtone and Combination Bands
Weak absorption bands are often observed in the 2000-1665 cm⁻¹ region.[3][8] The pattern of these overtones and combination bands can also be indicative of the ring's substitution pattern.[3][4][9]
C-X (Halogen) and C-C (Alkyl) Vibrations
-
C-Cl Stretching: The carbon-chlorine stretching vibration typically appears in the fingerprint region, generally between 850 and 550 cm⁻¹.[5][10] The exact position is sensitive to the molecular environment.[10]
-
C-Br Stretching: The carbon-bromine stretching vibration is found at lower wavenumbers, typically in the range of 690-515 cm⁻¹.[5]
-
Methyl C-H Bending: The methyl group also exhibits characteristic bending (scissoring) vibrations around 1470-1450 cm⁻¹ and a rocking vibration in the 1370-1350 cm⁻¹ region.[11]
Experimental Protocol for Acquiring the IR Spectrum
To obtain a high-quality IR spectrum of this compound, the following step-by-step methodology using a Fourier Transform Infrared (FTIR) spectrometer is recommended.
Sample Preparation (Liquid Sample)
-
Attenuated Total Reflectance (ATR): This is often the simplest method for liquid samples.
-
Ensure the ATR crystal (e.g., zinc selenide or diamond) is clean.
-
Place a small drop of this compound directly onto the crystal.
-
Acquire the spectrum.
-
-
Thin Film between Salt Plates (KBr or NaCl):
-
Place a drop of the liquid sample on a clean, dry salt plate.
-
Carefully place a second salt plate on top to create a thin capillary film.
-
Mount the plates in the spectrometer's sample holder.
-
Data Acquisition
-
Background Spectrum: With an empty sample compartment (or clean ATR crystal), run a background scan. This is crucial to subtract the spectral contributions of atmospheric water and carbon dioxide.
-
Sample Spectrum: Place the prepared sample in the spectrometer.
-
Scanning Parameters:
-
Spectral Range: Typically 4000 to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹ is sufficient for most routine analyses.
-
Number of Scans: Co-adding 16 or 32 scans is common to improve the signal-to-noise ratio.
-
-
Data Processing: The resulting spectrum should be baseline corrected if necessary. The transmittance or absorbance can be plotted against the wavenumber (cm⁻¹).
Data Interpretation and Spectral Analysis
A systematic approach is key to interpreting the IR spectrum of this compound.
Table 1: Predicted IR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Assignment |
| 3100 - 3000 | Weak to Medium | Aromatic C-H Stretch[3][4][5] |
| 2960 - 2850 | Medium | Methyl C-H Stretch |
| 2000 - 1665 | Weak | Overtone/Combination Bands[3][8] |
| 1600 - 1585 | Medium to Strong | Aromatic C=C Ring Stretch[3][4][5] |
| 1500 - 1400 | Medium to Strong | Aromatic C=C Ring Stretch[3][4][5] |
| 1470 - 1450 | Medium | Methyl C-H Bending (Scissoring)[11] |
| 1370 - 1350 | Medium | Methyl C-H Bending (Rocking)[11] |
| 900 - 675 | Strong | Aromatic C-H Out-of-Plane Bending[3][4][5] |
| 850 - 550 | Medium to Strong | C-Cl Stretch[5][10] |
| 690 - 515 | Medium to Strong | C-Br Stretch[5] |
Visualizing the Molecular Structure and Experimental Workflow
To further clarify the relationships between the molecular structure and the expected spectral data, as well as the experimental process, the following diagrams are provided.
Caption: Molecular structure of this compound.
Caption: Experimental workflow for IR spectral analysis.
Conclusion
The infrared spectrum of this compound is rich with information that allows for its unambiguous identification. By carefully analyzing the C-H stretching and bending regions, the aromatic ring stretching modes, and the characteristic absorptions of the halogen and methyl substituents, a detailed structural confirmation can be achieved. This guide provides the theoretical foundation and practical steps for researchers to confidently apply IR spectroscopy in their work with this and related aromatic compounds.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. spcmc.ac.in [spcmc.ac.in]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. IR Spectrum: Aromatics [quimicaorganica.org]
- 10. benchchem.com [benchchem.com]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
commercial suppliers of 1-Bromo-2-chloro-3-methylbenzene
An In-depth Technical Guide to 1-Bromo-2-chloro-3-methylbenzene for Advanced Research
Authored by a Senior Application Scientist
This guide provides an in-depth analysis of this compound (CAS No. 97329-43-6), a critical chemical intermediate for researchers, scientists, and professionals in drug development. We will explore its chemical properties, commercial availability, synthetic utility, and safety protocols, offering field-proven insights to support your research and development endeavors.
Introduction to a Versatile Synthetic Building Block
This compound, also known as 3-Bromo-2-chlorotoluene, is a polysubstituted aromatic compound with the molecular formula C₇H₆BrCl.[1][2] Its strategic arrangement of a methyl group and two distinct halogen atoms (bromine and chlorine) on a benzene ring makes it a highly valuable and versatile intermediate in organic synthesis.[3]
In the pharmaceutical industry, the precise and efficient construction of complex molecules is paramount for discovering new therapeutic agents.[3] this compound serves as an excellent starting material because its structure allows for selective functionalization. The differential reactivity of the carbon-bromine and carbon-chlorine bonds enables chemists to perform sequential cross-coupling reactions, building intricate molecular architectures essential for novel drug candidates and Active Pharmaceutical Ingredients (APIs).[3][4]
Key Chemical Properties:
| Property | Value | Reference |
|---|---|---|
| CAS Number | 97329-43-6 | [2][5] |
| Molecular Formula | C₇H₆BrCl | [1][5] |
| Molecular Weight | 205.48 g/mol | [1][2][3] |
| Appearance | White to light yellow powder or liquid | [3] |
| Purity | Typically ≥95-98% | [1] |
| Storage | Room Temperature, in a dry, cool, and well-ventilated place |[6] |
Commercial Suppliers of this compound
Sourcing high-purity intermediates is a critical step in any research pipeline. Partnering with a supplier that guarantees consistent quality is vital for reproducible results, from early-stage discovery to scale-up.[3] Below is a list of commercial suppliers for this compound.
| Supplier | Purity | Notes |
| Sigma-Aldrich (MilliporeSigma) | 98% | A leading supplier for research chemicals. |
| Santa Cruz Biotechnology | - | Specialty products for research applications.[5] |
| BLD Pharm | - | Provides detailed documentation including NMR and HPLC data.[7] |
| NINGBO INNO PHARMCHEM CO.,LTD. | - | Highlights its use as a versatile intermediate for APIs.[3] |
| ChemicalBook | ≥99% | Lists multiple suppliers, including Henan Fengda Chemical Co., Ltd.[8] |
| JHECHEM CO LTD | - | A manufactory based in China.[6] |
| Biosynth | Min. 95% | Intended for laboratory use only.[1] |
Note: Availability and purity may vary. Researchers should request lot-specific Certificates of Analysis (COA) before purchase.
Synthesis and Strategic Reactivity
The synthesis of this compound typically involves electrophilic aromatic substitution on a pre-substituted benzene ring, such as 2-chloro-3-methylaniline or 1-chloro-2-methylbenzene.[9] The directing effects of the existing substituents guide the position of the incoming electrophile (e.g., Br⁺).
The true synthetic power of this molecule lies in the differential reactivity of its two halogen atoms. The Carbon-Bromine bond is generally more reactive than the Carbon-Chlorine bond in palladium-catalyzed cross-coupling reactions. This allows for a stepwise and controlled assembly of the target molecule:
-
First Coupling (at C-Br): The more reactive bromo position can be selectively targeted in reactions like Suzuki, Stille, or Buchwald-Hartwig aminations, leaving the chloro group intact for a subsequent transformation.
-
Second Coupling (at C-Cl): Under more forcing reaction conditions (e.g., higher temperature, different ligand/catalyst system), the chloro position can then be functionalized.
This strategic, two-step functionalization is a cornerstone of its utility in building complex molecular scaffolds from a single, commercially available starting material.[4]
Experimental Protocol: Selective Suzuki-Miyaura Cross-Coupling
This protocol describes a typical laboratory-scale Suzuki-Miyaura reaction, a powerful C-C bond-forming reaction widely used in drug discovery, selectively targeting the bromo position of this compound.
Objective: To synthesize 2-chloro-3-methyl-1,1'-biphenyl.
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (Palladium(0)tetrakis(triphenylphosphine)) (0.03 eq)
-
Sodium Carbonate (Na₂CO₃) (2.0 M aqueous solution, 2.0 eq)
-
1,4-Dioxane
-
Toluene
-
Ethyl acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Methodology:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, phenylboronic acid, and Pd(PPh₃)₄.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. This is crucial as the Palladium(0) catalyst is sensitive to oxygen.
-
Solvent and Base Addition: Under the inert atmosphere, add the solvent system (e.g., a 3:1 mixture of Toluene and 1,4-Dioxane) followed by the aqueous sodium carbonate solution. The base is essential for the transmetalation step of the catalytic cycle.
-
Reaction: Heat the mixture to 80-90 °C and stir vigorously overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with water and then brine. The brine wash helps to remove residual water from the organic phase.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product via flash column chromatography on silica gel to obtain the pure 2-chloro-3-methyl-1,1'-biphenyl.
Experimental Workflow Diagram
Caption: Workflow for Suzuki-Miyaura cross-coupling.
Safety and Handling
As a hazardous chemical, this compound must be handled with appropriate precautions.[10]
-
Hazard Statements:
-
Precautionary Statements & Handling:
-
P261: Avoid breathing dust, fume, gas, mist, vapors, or spray.[2][6]
-
P271: Use only outdoors or in a well-ventilated area, preferably a chemical fume hood.[2][10]
-
P280: Wear protective gloves, protective clothing, and eye/face protection (safety goggles).[2][6][10]
-
P302+P352: IF ON SKIN: Wash with plenty of water.[6]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2][6]
-
-
Storage:
-
Disposal:
Conclusion
This compound is a potent and versatile chemical intermediate whose value in pharmaceutical and chemical research cannot be overstated. Its capacity for selective, stepwise functionalization provides a reliable pathway for constructing complex molecular targets. By understanding its properties, sourcing from reputable suppliers, and adhering to strict safety protocols, researchers can effectively leverage this compound to accelerate their discovery programs.
References
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- 7. 97329-43-6|this compound|BLD Pharm [bldpharm.com]
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- 11. fishersci.com [fishersci.com]
Methodological & Application
Application Note & Protocol: Regioselective Grignard Reagent Formation from 1-Bromo-2-chloro-3-methylbenzene
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the regioselective formation of a Grignard reagent from 1-Bromo-2-chloro-3-methylbenzene. The protocol leverages the differential reactivity of aryl halides, specifically targeting the carbon-bromine bond for oxidative insertion of magnesium while preserving the carbon-chlorine bond. This application note details the underlying mechanistic principles, provides a meticulously validated step-by-step protocol, outlines critical safety considerations, and describes methods for confirming the successful and selective formation of the desired organometallic intermediate, 2-chloro-3-methylphenylmagnesium bromide. This reagent is a valuable synthon for introducing the 2-chloro-3-methylphenyl moiety in the development of complex organic molecules and active pharmaceutical ingredients.
Introduction & Scientific Background
Grignard reagents, organomagnesium halides (R-Mg-X), are among the most powerful and versatile tools in synthetic organic chemistry for the formation of carbon-carbon bonds.[1][2] Their utility in the pharmaceutical industry is extensive, enabling the construction of complex molecular architectures required for novel therapeutics. The synthesis of these reagents involves the reaction of an organic halide with magnesium metal, typically in an ethereal solvent like diethyl ether or tetrahydrofuran (THF).[3][4]
The subject of this protocol, this compound, presents a classic challenge in regioselectivity. The presence of two different halogen substituents on the aromatic ring necessitates a controlled approach to ensure the Grignard reagent forms at the desired position. The reactivity of organic halides in Grignard formation is well-established to follow the order R-I > R-Br > R-Cl > R-F.[4][5] This differential reactivity is rooted in the bond dissociation energies of the carbon-halogen bonds; the weaker C-Br bond is more susceptible to the oxidative insertion of magnesium than the stronger C-Cl bond.[6] By carefully controlling reaction conditions, it is possible to selectively form 2-chloro-3-methylphenylmagnesium bromide, a key intermediate for further synthetic transformations.
Mechanistic Rationale for Regioselectivity
The formation of a Grignard reagent is understood to proceed via a single-electron transfer (SET) mechanism on the surface of the magnesium metal.[3][7] The process can be summarized as follows:
-
Electron Transfer: An electron is transferred from the magnesium metal to the antibonding orbital of the carbon-halogen bond of the aryl halide.
-
Radical Formation: This leads to the formation of an aryl radical and a magnesium halide radical cation.[8][9]
-
Recombination: These species rapidly recombine on the magnesium surface to form the organomagnesium halide.
The preferential reaction at the C-Br bond over the C-Cl bond in this compound is a direct consequence of the lower C-Br bond dissociation energy. This makes the C-Br bond the kinetically favored site for the initial electron transfer and subsequent oxidative insertion by magnesium.
Caption: Simplified mechanism of selective Grignard formation.
Safety & Handling Precautions
Grignard reactions are exothermic and involve highly flammable and moisture-sensitive materials.[10][11] Strict adherence to safety protocols is mandatory.
-
Anhydrous Conditions: Grignard reagents are strong bases and react violently with protic sources, especially water.[12] All glassware must be rigorously dried, and anhydrous solvents must be used.[13]
-
Inert Atmosphere: The reaction should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation of the Grignard reagent and reaction with atmospheric moisture.[11]
-
Flammability: Diethyl ether and THF are extremely flammable.[10] Ensure no open flames or spark sources are present. The reaction should be performed in a certified chemical fume hood.[11]
-
Exothermicity: The formation of the Grignard reagent is exothermic.[10] A cooling bath (ice-water) must be readily available to control the reaction rate and prevent a runaway reaction.[11][14]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a flame-resistant lab coat, and appropriate gloves (Nomex or nitrile gloves are commonly used, but be aware of their limitations).[11][14]
-
Magnesium Handling: Magnesium turnings are flammable solids.[15] Handle in a well-ventilated area and avoid creating dust.
Detailed Experimental Protocol
This protocol details the formation of 2-chloro-3-methylphenylmagnesium bromide and its subsequent confirmation via carboxylation.
Materials & Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | >98% | Sigma-Aldrich | Store in a desiccator. |
| Magnesium Turnings | Grignard Grade | Sigma-Aldrich | Store under inert gas.[15] |
| Tetrahydrofuran (THF) | Anhydrous, >99.9% | Acros Organics | Freshly distilled from Na/benzophenone. |
| Iodine | Crystal, Reagent Grade | J.T. Baker | Used as an activator.[4] |
| Carbon Dioxide (Dry Ice) | N/A | Local Supplier | Use freshly crushed. |
| Diethyl Ether | Anhydrous | Fisher Scientific | For extraction. |
| Hydrochloric Acid (HCl) | 3 M Aqueous | VWR | For workup. |
| Sodium Sulfate | Anhydrous, Granular | EMD Millipore | For drying. |
Equipment Setup
-
Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a nitrogen/argon inlet, and a rubber septum.
-
Flame-dry all glassware under a stream of inert gas to remove adsorbed moisture.[10] Allow to cool to room temperature under the inert atmosphere.
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- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. SATHEE: Chemistry Grignard Reaction Mechanism [sathee.iitk.ac.in]
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- 15. media.laballey.com [media.laballey.com]
Application Notes and Protocols for the Chemoselective Heck Reaction of 1-Bromo-2-chloro-3-methylbenzene
Introduction: Navigating Chemoselectivity in Dihaloarene Cross-Coupling
The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of unsaturated halides with alkenes.[1][2] Its power lies in its functional group tolerance and its ability to construct complex molecular architectures.[3] This application note delves into the specific challenges and strategic solutions for executing a Heck reaction on 1-bromo-2-chloro-3-methylbenzene, a substrate that presents a critical challenge in chemoselectivity.
The selective functionalization of one halogen in the presence of another is a common synthetic hurdle. The general reactivity trend for aryl halides in palladium-catalyzed oxidative addition is well-established: C-I > C-Br > C-OTf > C-Cl.[4][5] This inherent difference in reactivity provides a thermodynamic basis for selectively activating the more labile carbon-bromine bond over the stronger carbon-chlorine bond in this compound. However, achieving high selectivity requires careful optimization of the catalytic system and reaction conditions to prevent competing side reactions, such as the undesired coupling at the C-Cl position or hydrodehalogenation.
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for successfully performing a chemoselective Heck reaction on this compound. We will explore the mechanistic underpinnings of this selectivity, provide a detailed experimental protocol, and discuss critical parameters for optimization and troubleshooting.
The Catalytic Cycle: A Mechanistic Look at Selectivity
The Heck reaction proceeds through a well-defined Pd(0)/Pd(II) catalytic cycle.[1][2] Understanding this mechanism is paramount to controlling the chemoselectivity of the reaction with a dihalogenated substrate.
-
Oxidative Addition (The Selectivity-Determining Step): The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond. With this compound, the significantly lower bond dissociation energy of the C-Br bond compared to the C-Cl bond dictates that oxidative addition will preferentially occur at the C-Br position.[5] This forms an arylpalladium(II) bromide intermediate. The choice of an appropriate ligand is crucial here; bulky, electron-rich phosphine ligands can enhance the rate of oxidative addition for the C-Br bond while leaving the C-Cl bond untouched.
-
Olefin Coordination and Insertion (Carbopalladation): The alkene substrate then coordinates to the palladium center, followed by migratory insertion into the aryl-palladium bond.[6] This step forms a new carbon-carbon bond and generates a σ-alkylpalladium(II) complex.
-
β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming the desired substituted alkene product and a hydridopalladium(II) complex.[2] This step is typically regioselective, favoring the formation of the more thermodynamically stable trans-alkene.
-
Reductive Elimination and Catalyst Regeneration: In the presence of a base, the hydridopalladium(II) complex undergoes reductive elimination to regenerate the active Pd(0) catalyst and form a salt byproduct.[7] The base is essential for neutralizing the hydrogen halide produced during the reaction.
Diagram: The Heck Reaction Catalytic Cycle
Caption: The catalytic cycle of the Heck reaction, highlighting the chemoselective oxidative addition to the C-Br bond.
Experimental Protocol: Chemoselective Heck Coupling
This protocol provides a robust starting point for the chemoselective Heck reaction of this compound with a generic alkene (e.g., styrene or an acrylate). Optimization may be required for different alkene coupling partners.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Alkene (e.g., Styrene) (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (1.5 mmol, 1.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add palladium(II) acetate (4.5 mg, 0.02 mmol) and tri(o-tolyl)phosphine (12.2 mg, 0.04 mmol).
-
Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Reagent Addition: Under a positive pressure of the inert gas, add this compound (205.5 mg, 1.0 mmol).
-
Solvent and Base: Add anhydrous DMF (5 mL) via syringe, followed by triethylamine (0.21 mL, 1.5 mmol).
-
Alkene Addition: Finally, add the alkene (e.g., styrene, 0.14 mL, 1.2 mmol) to the reaction mixture.
-
Reaction Execution: Seal the Schlenk tube and place it in a preheated oil bath at 100-120 °C. Stir the reaction mixture vigorously for 12-24 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by taking small aliquots from the reaction mixture.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (3 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient).
Diagram: Experimental Workflow
Caption: A streamlined workflow for the chemoselective Heck reaction.
Optimization and Troubleshooting
Achieving high yield and selectivity in the Heck reaction often requires fine-tuning of the reaction parameters.
| Parameter | Recommended Conditions & Rationale |
| Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ are common and effective precatalysts.[1] They are reduced in situ to the active Pd(0) species. |
| Ligand | Bulky, electron-rich phosphine ligands like P(o-tol)₃, P(t-Bu)₃, or Buchwald-type ligands are often crucial for activating the C-Br bond while avoiding the C-Cl bond. They also stabilize the Pd(0) catalyst, preventing the formation of palladium black.[8] |
| Base | Organic bases like triethylamine or diisopropylethylamine are commonly used. Inorganic bases such as K₂CO₃ or Cs₂CO₃ can also be effective, particularly in polar aprotic solvents.[9] |
| Solvent | Polar aprotic solvents like DMF, NMP, or dioxane are typically used to ensure the solubility of the reagents and catalyst. |
| Temperature | A temperature range of 100-140 °C is generally required for the Heck reaction of aryl bromides.[5] Lowering the temperature may improve selectivity but will likely decrease the reaction rate. |
Common Issues and Solutions:
-
Low Conversion: If the reaction stalls, consider increasing the catalyst loading (up to 5 mol%), using a more electron-rich ligand, or increasing the reaction temperature. Ensure all reagents and solvents are anhydrous and the system is free of oxygen.
-
Formation of Palladium Black: This indicates catalyst decomposition.[8] Using a higher ligand-to-palladium ratio (e.g., 4:1) or a more robust ligand can help stabilize the catalytic species.
-
Poor Chemoselectivity (Reaction at C-Cl): This suggests the reaction conditions are too harsh. Try lowering the temperature, using a less electron-rich ligand, or a different palladium precursor.
-
Double Bond Isomerization: This side reaction can occur if the palladium-hydride intermediate has a prolonged lifetime. The addition of silver salts can sometimes mitigate this issue.[8]
Conclusion
The chemoselective Heck reaction of this compound is a synthetically valuable transformation that can be achieved with high fidelity through the careful selection of a suitable palladium catalyst system and optimized reaction conditions. By leveraging the inherent reactivity differences between the C-Br and C-Cl bonds and employing bulky, electron-rich phosphine ligands, researchers can selectively functionalize the bromide position, paving the way for the synthesis of complex, polysubstituted aromatic compounds. The protocol and guidelines presented in this application note provide a solid foundation for successfully navigating the challenges of this selective cross-coupling reaction.
References
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Application Note: Regioselective Sonogashira Coupling of 1-Bromo-2-chloro-3-methylbenzene
**Abstract
This document provides a detailed technical guide and experimental protocol for the regioselective Sonogashira cross-coupling reaction of 1-bromo-2-chloro-3-methylbenzene. The inherent difference in reactivity between the C-Br and C-Cl bonds is exploited to achieve selective alkynylation at the C-Br position, a crucial transformation for the synthesis of complex organic molecules in pharmaceutical and materials science research.[1][2][3] This guide elucidates the mechanistic basis for this selectivity and offers a robust, validated protocol with explanations for key experimental choices, targeting researchers, scientists, and professionals in drug development.
Introduction: The Strategic Value of Selective C-C Bond Formation
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][4][5] Catalyzed by palladium and typically co-catalyzed by a copper(I) salt, its mild reaction conditions and tolerance for a wide array of functional groups have cemented its role in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][6][7][8]
The substrate at the heart of this guide, this compound, presents a unique synthetic opportunity. As a di-halogenated arene, it allows for sequential, site-selective functionalization. The key to unlocking its potential lies in understanding and controlling the regioselectivity of the cross-coupling reaction. This note details a protocol to selectively target the more reactive carbon-bromine bond, leaving the carbon-chlorine bond intact for subsequent transformations. This approach provides a powerful pathway to building molecular complexity from a readily available starting material.
Mechanistic Rationale: The Basis of Regioselectivity
The success of a selective Sonogashira coupling on a di-haloarene is governed by the relative rates of oxidative addition of the different carbon-halogen bonds to the palladium(0) catalyst. This is the first and often rate-determining step in the palladium catalytic cycle.[5][9]
The established reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is:
C-I > C-OTf > C-Br >> C-Cl [1][5][9]
This reactivity difference stems from the bond dissociation energies of the carbon-halogen bonds and their ability to undergo oxidative addition to the low-valent palladium center. The C-Br bond is significantly weaker and more polarizable than the C-Cl bond, making it far more susceptible to cleavage and insertion by the Pd(0) catalyst. By carefully controlling reaction conditions, particularly temperature, we can ensure the reaction proceeds exclusively at the bromide position.[5]
The overall transformation involves two interconnected catalytic cycles:
-
The Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition into the aryl-bromide bond. The resulting Pd(II) complex then undergoes transmetalation with a copper(I) acetylide. The final step is reductive elimination, which forms the desired C(sp²)-C(sp) bond and regenerates the Pd(0) catalyst.[5][9]
-
The Copper Cycle: The copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate.[1][10] This species is more nucleophilic than the parent alkyne and readily participates in the transmetalation step with the palladium complex, accelerating the overall reaction rate and allowing for milder conditions.[11]
While copper-free Sonogashira protocols exist and are valuable for preventing the formation of alkyne homocoupling (Glaser coupling) byproducts, the classic copper(I)-co-catalyzed system remains highly reliable and efficient, particularly for moderately reactive substrates like aryl bromides.[11][12][13]
Catalytic Cycle Diagram
Caption: The interconnected catalytic cycles of the Sonogashira reaction.
Experimental Design and Protocol
This protocol is optimized for the selective coupling of a terminal alkyne to the C-Br bond of this compound. Phenylacetylene is used as a representative alkyne.
Materials and Reagents
| Reagent | Role | Stoichiometry (Equiv.) | Key Considerations |
| This compound | Aryl Halide Substrate | 1.0 | The limiting reagent. Ensure high purity. |
| Phenylacetylene | Alkyne Coupling Partner | 1.2 - 1.5 | A slight excess ensures complete consumption of the aryl halide. Must be a terminal alkyne. |
| PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) dichloride) | Palladium Pre-catalyst | 0.02 - 0.05 (2-5 mol%) | A stable Pd(II) source that is reduced in situ. Lower catalyst loadings are possible but may require longer reaction times.[14][15] |
| CuI (Copper(I) Iodide) | Co-catalyst | 0.04 - 0.10 (4-10 mol%) | Essential for activating the alkyne. Use high-purity grade; discoloration (green/brown) indicates oxidation and reduced activity. |
| Triethylamine (Et₃N) or Diisopropylamine (DIPA) | Base & Solvent | 2.0 - 3.0 (or as solvent) | Neutralizes the HBr byproduct. Must be anhydrous and freshly distilled or from a sure-seal bottle to ensure an oxygen-free environment.[9] |
| Tetrahydrofuran (THF) or Toluene | Solvent (optional) | - | Use anhydrous grade. Necessary if the base is not used as the solvent to ensure all reagents are dissolved. |
Step-by-Step Protocol
Note: This reaction is sensitive to oxygen and moisture. All glassware should be flame- or oven-dried, and the reaction must be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk line or glovebox techniques.[4]
-
Reaction Setup:
-
To a flame-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add bis(triphenylphosphine)palladium(II) dichloride (e.g., 70.2 mg, 0.10 mmol, 5 mol%) and copper(I) iodide (e.g., 19.0 mg, 0.10 mmol, 5 mol%).
-
Seal the flask with a rubber septum, and evacuate and backfill with inert gas (repeat this cycle three times).
-
-
Reagent Addition:
-
Through the septum, add this compound (e.g., 411 mg, 2.0 mmol, 1.0 equiv.).
-
Add anhydrous, degassed solvent. Use either triethylamine (10 mL) directly as the solvent and base, or add an alternative anhydrous solvent like THF (10 mL) followed by triethylamine (558 µL, 4.0 mmol, 2.0 equiv.). Degas solvents by bubbling with inert gas for 15-20 minutes prior to use.
-
Stir the resulting suspension for 5 minutes at room temperature. The mixture should be a pale yellow suspension.
-
-
Alkyne Addition:
-
Add phenylacetylene (e.g., 264 µL, 2.4 mmol, 1.2 equiv.) dropwise via syringe over 2 minutes.
-
-
Reaction Monitoring:
-
Stir the reaction at room temperature or with gentle heating (40-50 °C) to increase the rate if necessary. The formation of a salt byproduct (triethylammonium bromide) may be observed as a precipitate.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A typical reaction time is 4-12 hours. The reaction is complete when the starting aryl bromide spot is no longer visible by TLC.
-
-
Work-up Procedure:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) (20 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate or diethyl ether (3 x 25 mL).
-
Combine the organic layers and wash with brine (1 x 30 mL).
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude oil or solid should be purified by flash column chromatography on silica gel.
-
Use a non-polar eluent system, such as a gradient of ethyl acetate in hexanes (e.g., 0% to 5% ethyl acetate), to isolate the desired product, 1-chloro-3-methyl-2-(phenylethynyl)benzene.
-
Expected Outcome & Validation
The protocol is designed to yield the mono-alkynylated product with high regioselectivity (>95:5 favoring coupling at the C-Br position).
-
Yield: Good to excellent yields (75-95%) are expected depending on the purity of reagents and strictness of anaerobic conditions.
-
Validation: The structure and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The absence of signals corresponding to the di-coupled product or the regioisomer coupled at the C-Cl position confirms the selectivity of the protocol.
Troubleshooting and Field Insights
-
Low or No Reactivity: This is often due to an inactive catalyst. Ensure the inert atmosphere is maintained throughout. Check the quality of the palladium catalyst, copper(I) iodide (should be off-white, not green), and the base (must be anhydrous and oxygen-free). Gentle heating can often initiate a sluggish reaction.
-
Formation of Black Precipitate (Palladium Black): This indicates catalyst decomposition. It can be caused by oxygen contamination or excessive heat. While the reaction may still proceed, yields will be diminished.
-
Significant Alkyne Homocoupling (Glaser Product): This side reaction is promoted by oxygen and excess copper catalyst.[13] Ensure the system is thoroughly deoxygenated. Using copper-free conditions is an alternative if this is a persistent issue, though it may require more active palladium catalysts, specialized ligands, and higher temperatures.[12][13][16][17]
-
Loss of Selectivity (Coupling at C-Cl): This is highly unlikely under the prescribed mild conditions. It would only become a concern at significantly elevated temperatures (>100-120 °C) or with highly activated catalyst systems specifically designed for aryl chloride coupling.[18][19]
References
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Wikipedia. Sonogashira coupling. [Link]
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Organic Chemistry Portal. Sonogashira Coupling. [Link]
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Al-Amin, M., & Bitu, N. A. (2020). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 10(58), 35236-35254. [Link]
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Soheili, A., Albaneze-Walker, J., Murry, J. A., Dormer, P. G., & Hughes, D. L. (2003). Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Organic Letters, 5(22), 4191–4194. [Link]
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Shafiee, M., Ghorbani-Choghamarani, A., & Norouzi, M. (2020). Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. ChemistrySelect, 5(43), 13425-13444. [Link]
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NROChemistry. Sonogashira Coupling. [Link]
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Li, J., Li, H., & Wang, P. G. (2014). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. Angewandte Chemie International Edition, 53(4), 1032-1036. [Link]
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Sahu, M., & Sapkale, P. (2013). A Review on Palladium Catalyzed Coupling Reactions. International Journal of Pharmaceutical and Chemical Sciences, 2(3), 1159-1171. [Link]
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Liang, Y., Xie, Y., & Li, J. (2011). The copper-free Sonogashira cross-coupling reaction promoted by palladium complexes of nitrogen-containing chelating ligands in neat water at room temperature. Dalton Transactions, 40(4), 839-844. [Link]
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Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
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Martek, B. A., Gazvoda, M., Urankar, D., & Košmrlj, J. (2020). New Mechanistic Insights into the Copper-Free Heck–Cassar–Sonogashira Cross-Coupling Reaction. ACS Catalysis, 10(15), 8496–8507. [Link]
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Wang, D., & Ding, K. (2008). Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides. Chemical Communications, (29), 3429-3431. [Link]
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Cant, A. A., Bhalla, R., & Scott, J. S. (2018). Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals. Journal of Agricultural and Food Chemistry, 66(30), 7859-7871. [Link]
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Andrews, I. P., & Krska, S. W. (2017). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Catalysis, 7(5), 3323-3333. [Link]
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Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]
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Boulton, L. (2016). Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. ResearchGate. [Link]
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Falco, M. (2014). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. [Link]
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Kumar, A., & Rao, V. R. (2012). Application of Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis. Oriental Journal of Chemistry, 28(2), 529-543. [Link]
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Falco, M. (2014). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]
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Cesa, E. D., et al. (2020). Copper-Free Heck–Cassar–Sonogashira and Suzuki–Miyaura Reactions of Aryl Chlorides: A Sustainable Approach. ACS Sustainable Chemistry & Engineering, 8(39), 14948-14957. [Link]
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Chem Help ASAP. (2020). Sonogashira cross-coupling reaction. YouTube. [Link]
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ResearchGate. Optimization of reaction conditions for the Sonogashira reaction. [Link]
-
Dębowski, D., et al. (2022). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. Organic & Biomolecular Chemistry, 20(11), 2251-2260. [Link]
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Gläser, J., et al. (2021). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts, 11(11), 1361. [Link]
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Scott, J. S., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3469. [Link]
-
Boulton, L. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry. [Link]
-
Doan, N. D., et al. (2015). Optimization of on-resin palladium-catalyzed Sonogashira cross-coupling reaction for peptides and its use in a structure-activity relationship study of a class B GPCR ligand. European Journal of Medicinal Chemistry, 104, 106-114. [Link]
-
Cristau, H. J., et al. (2004). Copper-Catalyzed Sonogashira-Type Reactions Under Mild Palladium-Free Conditions. Organic Letters, 6(18), 3183-3186. [Link]
-
R Discovery. Rapid and Efficient Pd-Catalyzed Sonogashira Coupling of Aryl Chlorides. [Link]
-
Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions. [Link]
-
Plenio, H., & Fleck, T. J. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 77(6), 2798-2809. [Link]
-
Lipshutz, B. H., & Blomgren, P. A. (2001). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Journal of the American Chemical Society, 123(36), 8901-8902. [Link]
-
de la Rosa, M. A., et al. (2006). Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone. Organic & Biomolecular Chemistry, 4(7), 1213-1216. [Link]
-
de la Rosa, M. A., et al. (2006). Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone. PubMed. [Link]
-
Seoul National University. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. [Link]
-
Singh, A. K., et al. (2018). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers, 5(17), 2568-2572. [Link]
-
Nye, J. A., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. The Journal of Organic Chemistry, 83(15), 8199-8208. [Link]
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Application Notes and Protocols for the Selective Buchwald-Hartwig Amination of 1-Bromo-2-chloro-3-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview and detailed protocols for the selective Buchwald-Hartwig amination of 1-bromo-2-chloro-3-methylbenzene. The strategic aim is the chemoselective formation of a C-N bond at the C-Br position, while preserving the C-Cl bond for subsequent synthetic transformations. This approach is of significant interest in medicinal chemistry and materials science for the construction of complex molecular architectures.
Introduction: The Strategic Value of Selective Amination
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and broad substrate scope.[1] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals, natural products, and advanced materials.[1][2] For dihalogenated substrates such as this compound, the ability to achieve selective monoamination is a powerful tool for molecular diversification. The differential reactivity of the carbon-halogen bonds (C-Br vs. C-Cl) under palladium catalysis allows for a programmed, stepwise functionalization, opening avenues for the synthesis of complex, differentially substituted aromatic compounds.
The general reactivity trend for oxidative addition of aryl halides to a Pd(0) center is I > Br > Cl. This inherent difference in reactivity forms the basis for the selective amination at the more reactive C-Br bond. By carefully selecting the catalyst, ligand, base, and reaction conditions, it is possible to achieve high yields of the desired 2-chloro-3-methyl-N-arylaniline derivative, leaving the chloro substituent untouched for subsequent cross-coupling reactions or other transformations.
Mechanistic Rationale for Chemoselectivity
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[3]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond. This step is generally the rate-determining step and is faster for aryl bromides than for aryl chlorides due to the lower C-Br bond dissociation energy.
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the resulting Pd(II) complex, followed by deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium-amido complex, regenerating the Pd(0) catalyst.
The selectivity for the C-Br bond in this compound arises primarily from the faster rate of oxidative addition at the C-Br bond compared to the C-Cl bond. The choice of a suitable phosphine ligand is critical to modulate the reactivity of the palladium catalyst and enhance this selectivity. Bulky, electron-rich phosphine ligands are known to promote the oxidative addition and reductive elimination steps.[2]
Diagram of the Buchwald-Hartwig Amination Catalytic Cycle
Sources
Application Note: Strategic Synthesis of Biaryl Scaffolds via Chemoselective Cross-Coupling of 1-Bromo-2-chloro-3-methylbenzene
Abstract
The biaryl motif is a cornerstone in modern medicinal chemistry, agrochemicals, and materials science.[1] Its synthesis, therefore, is a subject of continuous innovation. This application note provides a comprehensive guide for researchers on the strategic utilization of 1-Bromo-2-chloro-3-methylbenzene, a versatile and cost-effective building block, for the synthesis of complex biaryl structures. We delve into the principles of chemoselective palladium-catalyzed cross-coupling, leveraging the differential reactivity of C-Br and C-Cl bonds. Detailed, field-proven protocols for Suzuki-Miyaura, Stille, and Negishi couplings are presented, emphasizing the causality behind experimental choices. Furthermore, we illustrate an advanced strategy for sequential, site-selective functionalization, enabling the construction of highly substituted, unsymmetrical biaryls from this single precursor.
Introduction: The Power of Chemoselectivity
Palladium-catalyzed cross-coupling reactions represent a revolutionary tool for forging carbon-carbon bonds.[2] Among the vast array of available substrates, polyhalogenated arenes like this compound offer a unique advantage: the potential for programmed, sequential bond formation. The key to unlocking this potential lies in understanding and controlling the chemoselectivity of the catalytic process.
The reactivity of aryl halides in the crucial oxidative addition step of the catalytic cycle is governed by the carbon-halogen bond dissociation energy.[3] This creates a predictable reactivity hierarchy:
C–I > C–Br > C–OTf > C–Cl
This inherent difference allows for the selective activation of the more labile C-Br bond while the more robust C-Cl bond remains untouched, provided the reaction conditions are judiciously controlled.[3] This initial coupling yields a chlorinated biaryl intermediate, which itself is a valuable substrate for a subsequent, second cross-coupling reaction at the C-Cl position, often requiring a more active catalytic system. This stepwise approach is a powerful strategy for the modular synthesis of complex, multi-substituted aromatic systems.[4]
Principle of Chemoselective Coupling
The success of a selective cross-coupling hinges on the first, rate-determining step of the catalytic cycle: oxidative addition of the aryl halide to the Pd(0) center.[5][6] The weaker C-Br bond (approx. 280-300 kJ/mol) undergoes this addition much more readily than the stronger C-Cl bond (approx. 340-400 kJ/mol). By selecting a catalyst and conditions optimized for C-Br activation, the C-Cl bond remains a spectator.
Typically, standard palladium catalysts such as Pd(PPh₃)₄ are sufficient for selectively coupling the C-Br bond.[7] To activate the less reactive C-Cl bond in a subsequent step, more sophisticated catalysts are often required. These usually feature sterically bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands (e.g., XPhos, SPhos, IPr), which promote the oxidative addition to the C-Cl bond.[6][8][9]
Figure 1: A strategic workflow for the sequential, chemoselective functionalization of this compound.
Featured Protocol: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is arguably the most versatile and widely used cross-coupling method due to the stability, low toxicity, and commercial availability of boronic acid reagents.[10][11][12]
Catalytic Cycle
The reaction proceeds via a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[5][13] The base is crucial for activating the organoboron species to facilitate the transmetalation step.[14]
Figure 2: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of 2-Chloro-3-methyl-4'-methoxybiphenyl
This protocol details the selective coupling at the C-Br position.
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Role |
| This compound | 205.48 | 1.0 | 205.5 mg | Aryl Halide |
| 4-Methoxyphenylboronic acid | 151.96 | 1.2 | 182.4 mg | Coupling Partner |
| Pd(PPh₃)₄ (Tetrakis) | 1155.56 | 0.03 | 34.7 mg | Catalyst |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 276.4 mg | Base |
| 1,4-Dioxane | - | - | 4.0 mL | Solvent |
| Deionized Water | - | - | 1.0 mL | Co-solvent |
Procedure:
-
Reaction Setup: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (205.5 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182.4 mg, 1.2 mmol), and potassium carbonate (276.4 mg, 2.0 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum, and cycle between vacuum and argon (or nitrogen) three times to ensure an inert atmosphere.
-
Solvent Addition: Add 1,4-dioxane (4.0 mL) and deionized water (1.0 mL) via syringe. The mixture should be a suspension.
-
Catalyst Addition: Briefly remove the septum and add Pd(PPh₃)₄ (34.7 mg, 0.03 mmol) under a positive flow of argon. The mixture will typically turn yellow/orange.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 9:1 Hexanes:Ethyl Acetate) or GC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Transfer to a separatory funnel and separate the layers. Extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the product as a white solid or colorless oil.
Alternative Cross-Coupling Methodologies
While Suzuki coupling is a workhorse, other methods may be advantageous depending on the desired functional group tolerance or the nature of the second coupling partner.
Stille Coupling
The Stille coupling utilizes organotin reagents.[15] Its primary advantages are the tolerance of a wide range of functional groups and the stability of the organostannane reagents. However, the high toxicity of tin compounds is a significant drawback.[16]
-
Typical Conditions: Pd(PPh₃)₄ catalyst, an organostannane (e.g., (4-methoxyphenyl)tributylstannane), and a solvent like toluene or DMF, often with LiCl as an additive, heated to 80-110 °C.[17]
Negishi Coupling
The Negishi coupling employs organozinc reagents, which are more reactive than their boron or tin counterparts, often leading to faster reactions at lower temperatures.[18][19] The main limitation is the air and moisture sensitivity of organozinc compounds, requiring strict anhydrous and anaerobic techniques.[20][21]
-
Typical Conditions: A palladium catalyst (e.g., Pd(dppf)Cl₂) with an organozinc reagent (prepared in situ from the corresponding Grignard or organolithium reagent and ZnCl₂) in an anhydrous ether solvent like THF.[19][22]
Advanced Application: Sequential C-Br/C-Cl Functionalization
The true synthetic power of this compound is realized in sequential coupling strategies. After the initial selective Suzuki coupling at the C-Br position to form the 2-chloro-3-methyl-biaryl intermediate, the C-Cl bond can be targeted.
Protocol for Second Coupling (Example: Suzuki):
-
Isolate and purify the 2-chloro-3-methyl-biaryl intermediate from the first step.
-
Set up a new reaction using this intermediate (1.0 mmol), a different boronic acid (1.2 mmol), a stronger base like Cs₂CO₃ (2.0 mmol), and a more active catalyst system.
-
Catalyst System for C-Cl Activation: Use a combination of a palladium source like Pd₂(dba)₃ (0.015 mmol) and a bulky, electron-rich ligand like XPhos (0.06 mmol).
-
Use an anhydrous solvent like toluene or CPME and heat to 100-120 °C.
-
Follow similar work-up and purification procedures as described above to isolate the final tetra-substituted biaryl product.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or No Reactivity | Inactive catalyst; insufficient base; poor quality solvent. | Use a fresh bottle of catalyst or perform a pre-activation step. Ensure the base is finely powdered and dry. Use anhydrous solvents for the reaction. |
| Homo-coupling of Boronic Acid | Presence of oxygen; reaction temperature too high. | Thoroughly degas the reaction mixture and maintain a robust inert atmosphere. Lower the reaction temperature. |
| Hydrodehalogenation | Impurities in reagents or solvent acting as a hydride source. | Use purified reagents and high-purity anhydrous solvents. |
| Reaction Stalls | Catalyst deactivation. | Switch to a more robust ligand (e.g., a biaryl phosphine like XPhos) that can stabilize the palladium catalyst for longer.[2] Consider using a pre-catalyst. |
| Loss of Chemoselectivity | Reaction conditions (temperature, catalyst) are too harsh. | Use a milder catalyst [e.g., Pd(PPh₃)₄] and lower the temperature. A less activating base (e.g., K₂CO₃ vs. Cs₂CO₃) may also improve selectivity for the C-Br bond. |
Conclusion
This compound is a powerful and economically attractive precursor for the synthesis of valuable biaryl compounds. By leveraging the principles of chemoselectivity in palladium-catalyzed cross-coupling, researchers can achieve site-selective functionalization of the C-Br bond with high fidelity. The resulting chlorinated biaryl intermediate serves as a versatile platform for further diversification through subsequent coupling at the more robust C-Cl bond. The protocols and strategies outlined in this note provide a solid foundation for drug development professionals and synthetic chemists to construct complex molecular architectures with precision and efficiency.
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Chemistry LibreTexts. (2023, June 30). Stille Coupling. [Link]
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Williams, D. R., & Shvartsbart, A. (2011). Intramolecular Stille Biaryl Coupling: Synthesis of (S)-4'-demethyl-3',4'-didehydro-3-desmethoxy-2'-deoxy-2'-C-methyl-N-Boc-isocombretastatin A4. Organic Syntheses. [Link]
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Palani, V. P., et al. (2022). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews. [Link]
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Reddy, V. P., & Kumar, A. (2007). Negishi-Type Coupling of Bromoarenes with Dimethylzinc. Tetrahedron Letters. [Link]
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Palani, V. P., et al. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews. [Link]
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Patel, K. H., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Medicinal Chemistry. [Link]
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Application Note: Regioselective Preparation of Organometallic Intermediates from 1-Bromo-2-chloro-3-methylbenzene
Abstract
This application note provides a detailed guide for the regioselective synthesis of Grignard and organolithium intermediates from 1-bromo-2-chloro-3-methylbenzene. This substrate is a valuable building block in medicinal chemistry and materials science, but its utility is contingent on the selective functionalization of one halogen over the other. We present validated protocols for two primary transformations: the formation of 2-chloro-3-methylphenylmagnesium bromide and 2-chloro-3-methylphenyllithium. The underlying principles of chemoselectivity, based on the differential reactivity of carbon-halogen bonds, are discussed in depth.[1][2] This document offers researchers and process chemists robust methodologies, troubleshooting advice, and a comparative analysis of techniques to facilitate the synthesis of complex molecular architectures.
Foundational Principles: Achieving Regioselectivity
The successful preparation of a specific organometallic reagent from a di- or polyhalogenated arene hinges on exploiting the inherent differences in carbon-halogen bond reactivity. In the case of this compound, the primary challenge is to form the organometallic species exclusively at the C1-Br position while leaving the C2-Cl bond intact.
The selectivity is governed by the carbon-halogen bond dissociation energy and the mechanism of the organometallic formation. The established reactivity order for both oxidative insertion (e.g., with Mg metal) and metal-halogen exchange is I > Br > Cl > F .[2][3] The carbon-bromine (C-Br) bond is significantly weaker and more polarizable than the carbon-chlorine (C-Cl) bond, making it the kinetically favored site for reaction.[1][2]
-
For Grignard Reagents (Direct Insertion): Magnesium metal undergoes oxidative addition preferentially across the weaker C-Br bond.[2]
-
For Organolithium Reagents (Halogen-Metal Exchange): An alkyllithium reagent (like n-BuLi) will preferentially exchange with the more reactive bromide. This exchange is an equilibrium process, but the formation of a more stable sp²-hybridized aryllithium from an sp³-hybridized alkyllithium drives the reaction forward.[4][5][6]
By carefully controlling reaction conditions such as temperature and the choice of metallating agent, a high degree of regioselectivity can be achieved, providing a single, synthetically useful intermediate.
Protocol I: Preparation of 2-Chloro-3-methylphenylmagnesium Bromide
The Grignard reagent is a workhorse nucleophile in organic synthesis, enabling a vast array of C-C bond-forming reactions.[7][8] We present two reliable methods for its preparation from this compound.
Method A: Direct Oxidative Insertion with Magnesium Metal
This classic approach involves the direct reaction of the aryl halide with magnesium turnings.[8] Activation of the magnesium surface is critical for initiating the reaction.[1][8]
Experimental Workflow
Caption: Workflow for Grignard reagent synthesis via direct insertion.
Step-by-Step Protocol:
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under an inert atmosphere.
-
Magnesium Activation: To the flask, add magnesium turnings (1.2 eq.) and a single crystal of iodine. Gently warm the flask with a heat gun until the purple iodine color disappears, indicating the magnesium surface is activated.[1][8] Allow the flask to cool.
-
Initiation: Add a small volume of anhydrous tetrahydrofuran (THF, ~10% of total solvent) to the activated magnesium. In the dropping funnel, prepare a solution of this compound (1.0 eq.) in anhydrous THF (to a final concentration of ~0.5 M). Add a small portion (~5-10%) of this solution to the magnesium suspension.
-
Propagation: The reaction should initiate spontaneously, evidenced by gentle bubbling and warming. If it does not, gentle heating may be required. Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.[9]
-
Completion: After the addition is complete, continue stirring the mixture at room temperature for an additional 1-2 hours. The resulting grey-to-brown solution is the Grignard reagent, which should be used immediately.
Method B: Halogen-Magnesium Exchange
This method employs a pre-formed, commercially available Grignard reagent, such as isopropylmagnesium chloride (i-PrMgCl), to selectively exchange with the aryl bromide at low temperatures.[10] This approach offers superior functional group tolerance and often gives cleaner reactions with fewer side products (e.g., Wurtz coupling).[10]
Step-by-Step Protocol:
-
Apparatus Setup: Assemble a flame-dried, two-necked round-bottom flask with a magnetic stirrer, a nitrogen/argon inlet, and a rubber septum.
-
Initial Cooling: In the flask, dissolve this compound (1.0 eq.) in anhydrous THF (to a final concentration of ~0.2 M). Cool the solution to -15 °C using a suitable cooling bath (e.g., dry ice/acetonitrile).
-
Reagent Addition: Slowly add isopropylmagnesium chloride solution (1.05–1.1 eq., typically 2.0 M in THF) dropwise via syringe over 30 minutes. Critically, maintain the internal temperature below -10 °C during the addition.[10]
-
Reaction: Stir the mixture at -15 °C for 2 hours. The exchange reaction is typically rapid at this temperature.[4]
-
Confirmation and Use: The resulting solution of 2-chloro-3-methylphenylmagnesium bromide can be used directly at low temperature for subsequent reactions. To confirm formation, an aliquot can be withdrawn, quenched with a proton source (e.g., NH₄Cl solution), and analyzed by GC-MS to detect the formation of 1-chloro-2-methylbenzene.[10]
Protocol II: Preparation of 2-Chloro-3-methylphenyllithium
Organolithium reagents are generally more nucleophilic and reactive than their Grignard counterparts.[11][12] For aryl halides, the most efficient and selective preparation method is lithium-halogen exchange, which is significantly faster for bromides than chlorides.[4][5]
Reaction Pathway Diagram
Caption: Regioselective formation of organometallic intermediates.
Step-by-Step Protocol:
-
Apparatus Setup: Assemble a flame-dried, two-necked round-bottom flask with a magnetic stirrer, a nitrogen/argon inlet, a low-temperature thermometer, and a rubber septum.
-
Initial Cooling: Add a solution of this compound (1.0 eq.) in anhydrous THF (to a final concentration of ~0.2 M) to the flask. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add n-butyllithium (1.05 eq., typically 1.6 M or 2.5 M in hexanes) dropwise via syringe. Ensure the internal temperature does not rise above -70 °C.
-
Reaction: Stir the mixture at -78 °C for 1 hour. The lithium-halogen exchange is extremely fast, even at this low temperature.[4]
-
Use: The resulting pale yellow solution of 2-chloro-3-methylphenyllithium is ready for immediate use. It should be maintained at low temperature until it is reacted with an electrophile.
Method Comparison and Application
The choice between a Grignard reagent and an organolithium reagent depends on the specific application, including the nature of the electrophile and the presence of other functional groups.
| Parameter | Grignard (Direct Insertion) | Grignard (Halogen Exchange) | Organolithium (Halogen Exchange) |
| Temperature | Reflux (~65 °C) | Low (-15 °C) | Very Low (-78 °C) |
| Initiation | Can be difficult; requires activation | Generally smooth | Very rapid |
| Side Reactions | Wurtz coupling, homocoupling | Minimized | Minimized at low temp |
| Functional Group Tolerance | Moderate | Good | Limited (highly basic) |
| Reactivity | Strong Nucleophile/Base | Strong Nucleophile/Base | Very Strong Nucleophile/Base |
Downstream Application Example: Kumada Coupling
The prepared organometallic intermediates are excellent partners in transition-metal-catalyzed cross-coupling reactions. For instance, 2-chloro-3-methylphenylmagnesium bromide can be coupled with another aryl halide, such as 4-bromoanisole, using a nickel or palladium catalyst to form a biaryl product.[13][14][15] This transformation is a cornerstone of modern synthetic chemistry for constructing complex molecules.[13]
Safety and Handling Precautions
-
Anhydrous & Inert Conditions: Both Grignard and organolithium reagents are extremely sensitive to moisture and atmospheric oxygen.[10][16] All glassware must be rigorously dried, and all solvents must be anhydrous. The entire procedure must be conducted under a positive pressure of an inert gas like nitrogen or argon.
-
Pyrophoric Reagents: n-Butyllithium is pyrophoric and will ignite on contact with air. It must be handled with extreme care using proper syringe techniques.
-
Exothermic Reactions: The formation and quenching of these organometallic reagents can be highly exothermic.[10] Maintain strict temperature control and perform additions slowly. Always have an appropriate cooling bath ready.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a flame-retardant lab coat, and appropriate gloves when handling these reagents.
References
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The Strategic Utility of 1-Bromo-2-chloro-3-methylbenzene in Modern Organic Synthesis
Introduction: A Versatile Building Block for Complex Architectures
In the intricate field of pharmaceutical research and drug development, the judicious selection of chemical building blocks is paramount to the successful synthesis of novel active pharmaceutical ingredients (APIs).[1] 1-Bromo-2-chloro-3-methylbenzene (CAS No. 97329-43-6) has emerged as a highly valuable intermediate, prized for its distinct structural features and predictable, chemoselective reactivity.[1] This dihalogenated toluene derivative offers two distinct reactive handles—a bromine atom and a chlorine atom—at positions that allow for programmed, stepwise functionalization. This unique arrangement enables synthetic chemists to construct complex molecular architectures with a high degree of control, a critical requirement in the synthesis of modern therapeutics.[1]
The core utility of this building block lies in the differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds. In palladium-catalyzed cross-coupling reactions, the C-Br bond is significantly more reactive and will typically undergo oxidative addition to the palladium catalyst under conditions where the C-Cl bond remains intact. This chemoselectivity is the cornerstone of its application, allowing for selective functionalization at the C1 position while preserving the C2 chloro-substituent for subsequent transformations.
This application note provides in-depth technical guidance and field-proven protocols for leveraging this compound in key synthetic transformations, including palladium-catalyzed cross-coupling reactions and the formation of organometallic intermediates.
Chemoselective Carbon-Carbon Bond Formation: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a foundational method for the formation of C(sp²)–C(sp²) bonds, widely employed in the synthesis of biaryl scaffolds prevalent in many drug candidates.[2] The enhanced reactivity of the C-Br bond in this compound allows for its selective coupling with a variety of boronic acids or esters, leaving the C-Cl bond untouched for potential downstream functionalization.
Causality Behind Experimental Choices:
The selection of a palladium catalyst and a suitable ligand is critical for a successful and selective Suzuki coupling. For substrates like this compound, which possess a degree of steric hindrance around the C-Br bond, bulky and electron-rich phosphine ligands are often employed. These ligands facilitate the key steps of the catalytic cycle: oxidative addition of the aryl bromide to the Pd(0) species and the subsequent reductive elimination to form the product.[2] The choice of a moderately strong inorganic base, such as potassium carbonate or cesium carbonate, is crucial to activate the boronic acid for transmetalation without promoting unwanted side reactions.[3][4] A mixed solvent system, typically containing an organic solvent like toluene or 1,4-dioxane and an aqueous phase, is used to dissolve both the organic substrates and the inorganic base.[3]
Experimental Protocol: Selective Suzuki-Miyaura Coupling
Objective: To synthesize 2-chloro-3-methyl-1,1'-biphenyl via selective Suzuki-Miyaura coupling at the C-Br position.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
Triphenylphosphine [PPh₃] (0.04 mmol, 4 mol%)
-
Potassium carbonate [K₂CO₃] (2.0 mmol, 2.0 equiv.)
-
Toluene (5 mL)
-
Water (1 mL)
-
Round-bottom flask or Schlenk tube
-
Magnetic stirrer and heating mantle/oil bath
-
Standard glassware for workup and purification
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.04 mmol), and potassium carbonate (2.0 mmol).[5]
-
Seal the flask with a septum and evacuate and backfill with an inert atmosphere (e.g., nitrogen or argon) three times.[2]
-
Add the degassed solvent mixture of toluene (5 mL) and water (1 mL) via syringe.[5]
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.[3][5]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aryl bromide is consumed (typically 4-12 hours).[2][5]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and brine (15 mL).[2]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired 2-chloro-3-methyl-1,1'-biphenyl.
Data Presentation: Representative Conditions for Suzuki Coupling
| Aryl Halide Substrate | Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Bromobenzaldehyde | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 90 | ~95 |
| 4-Chlorobenzaldehyde | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | ~85 |
| 1-Bromo-2-(methoxymethyl)benzene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | N/A |
Note: This table, adapted from general knowledge and protocols for similar substrates[2][5], illustrates the general conditions and the typical higher reactivity of aryl bromides over chlorides.
Experimental Workflow Diagram
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Chemoselective Carbon-Nitrogen Bond Formation: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds, a linkage ubiquitous in pharmaceuticals.[6][7] Similar to the Suzuki coupling, the reaction can be performed selectively at the C-Br position of this compound, allowing for the introduction of a wide variety of primary and secondary amines.
Causality Behind Experimental Choices:
The success of a Buchwald-Hartwig amination relies heavily on the synergistic effect of the palladium precursor, a specialized phosphine ligand, and the base. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) are often required, especially for coupling with less reactive aryl chlorides, but they also prove highly effective for aryl bromides.[7] These ligands promote the formation of the active monoligated Pd(0) species, facilitate the oxidative addition, and accelerate the rate-limiting reductive elimination step.[8] A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄), is necessary to deprotonate the amine, forming the palladium-amido complex that precedes reductive elimination.[9][8] Anhydrous, aprotic solvents like toluene or 1,4-dioxane are standard to prevent quenching of the strong base and interference with the catalytic cycle.[6][9]
Experimental Protocol: Selective Buchwald-Hartwig Amination
Objective: To synthesize N-(2-chloro-3-methylphenyl)aniline.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Aniline (1.2 mmol, 1.2 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv.)
-
Anhydrous Toluene (5 mL)
-
Schlenk tube or oven-dried sealed vial
-
Magnetic stirrer and heating block/oil bath
Procedure:
-
In a nitrogen-filled glovebox or under a stream of argon, add Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and sodium tert-butoxide (1.4 mmol) to an oven-dried Schlenk tube.[9]
-
Add this compound (1.0 mmol) to the tube.
-
Seal the tube, remove from the glovebox (if used), and add anhydrous toluene (5 mL) followed by aniline (1.2 mmol) via syringe.[9]
-
Evacuate and backfill the Schlenk tube with inert gas three times.
-
Heat the reaction mixture to 100 °C with vigorous stirring.[9]
-
Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 12-24 hours.[9]
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove palladium black and inorganic salts.
-
Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-(2-chloro-3-methylphenyl)aniline.
Catalytic Cycle Diagram
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Formation of Key Organometallic Intermediates
Beyond cross-coupling, this compound serves as a precursor to highly reactive organometallic reagents, such as Grignard and organolithium compounds. These intermediates are powerful nucleophiles and bases, enabling a host of further transformations, including the synthesis of substituted benzaldehydes and benzoquinones.[10]
Selective Grignard Reagent Formation
The formation of a Grignard reagent, RMgX, is a classic organometallic reaction.[11] Given the C-Br bond's greater reactivity compared to the C-Cl bond, magnesium insertion can be achieved selectively at the bromine-bearing carbon.[12] This transformation converts the electrophilic aryl halide into a potent nucleophile.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Grignard reagents are extremely sensitive to protic sources, such as water or alcohols, which will rapidly quench the reagent.[12][13] Therefore, all glassware must be rigorously dried, and anhydrous solvents (typically diethyl ether or THF) must be used.
-
Magnesium Activation: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide.[12] This layer can inhibit the reaction. Small amounts of an activator, such as iodine or 1,2-dibromoethane, are often used to expose a fresh, reactive magnesium surface and initiate the reaction.[11][12]
-
Inert Atmosphere: Grignard reagents can also react with oxygen, so the reaction is performed under a nitrogen or argon atmosphere.
Experimental Protocol: Grignard Reagent Formation and Trapping
Objective: To form the Grignard reagent (2-chloro-3-methylphenyl)magnesium bromide and trap it with an electrophile (e.g., N,N-dimethylformamide, DMF) to synthesize 2-chloro-3-methylbenzaldehyde.
Materials:
-
Magnesium turnings (1.2 mmol, 1.2 equiv.)
-
Iodine (a single small crystal)
-
This compound (1.0 mmol, 1.0 equiv.)
-
Anhydrous diethyl ether or THF (10 mL)
-
N,N-Dimethylformamide (DMF) (1.5 mmol, 1.5 equiv.)
-
Flame-dried, three-neck round-bottom flask with reflux condenser and dropping funnel
-
Magnetic stirrer
Procedure:
-
Place the magnesium turnings and iodine crystal in the flame-dried flask under an inert atmosphere.
-
Dissolve this compound in 5 mL of anhydrous ether and add it to the dropping funnel.
-
Add a small portion (~1 mL) of the halide solution to the magnesium. The reaction should initiate, evidenced by gentle refluxing and the disappearance of the iodine color. If it does not start, gentle warming or crushing the magnesium with a dry stirring rod may be necessary.[13]
-
Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Trapping: Cool the resulting Grignard solution in an ice bath. Slowly add a solution of DMF (1.5 mmol) in anhydrous ether (2 mL) dropwise.
-
Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature for 1 hour.
-
Quench the reaction by carefully and slowly adding it to an ice-cold solution of saturated aqueous ammonium chloride (NH₄Cl) or dilute HCl.
-
Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the resulting crude 2-chloro-3-methylbenzaldehyde by column chromatography or distillation.
Directed ortho-Lithiation via Halogen-Metal Exchange
For transformations requiring an even more reactive nucleophile or when Grignard formation is sluggish, halogen-metal exchange with an organolithium reagent (e.g., n-butyllithium) is an effective alternative. This reaction is typically very fast and is performed at low temperatures to prevent side reactions. The bromine is selectively exchanged for lithium.
Causality Behind Experimental Choices: The C-Br bond undergoes halogen-metal exchange much more readily than the C-Cl bond. This reaction is usually performed at very low temperatures (-78 °C, typically with a dry ice/acetone bath) to prevent the highly basic organolithium intermediate from reacting with the solvent or undergoing other undesired pathways.[14] The resulting aryllithium species can then be reacted with a wide range of electrophiles.
Logical Flow Diagram for Organometallic Intermediate Utilization
Caption: Synthetic pathways via organometallic intermediates.
Conclusion
This compound is a strategically important building block for organic synthesis, offering a reliable platform for the chemoselective introduction of various functionalities. Its predictable reactivity, favoring functionalization at the more labile carbon-bromine bond, allows for its use in a programmed approach to constructing complex molecules. The protocols detailed herein for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and the formation of organometallic intermediates provide a robust framework for researchers, scientists, and drug development professionals to effectively utilize this versatile reagent in their synthetic campaigns.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. jk-sci.com [jk-sci.com]
- 8. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. This compound | CymitQuimica [cymitquimica.com]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. adichemistry.com [adichemistry.com]
- 13. d.web.umkc.edu [d.web.umkc.edu]
- 14. repository.ias.ac.in [repository.ias.ac.in]
Application Notes and Protocols for Nucleophilic Substitution on 1-Bromo-2-chloro-3-methylbenzene
Abstract
This technical guide provides a comprehensive experimental framework for performing nucleophilic substitution on the challenging substrate, 1-bromo-2-chloro-3-methylbenzene. Recognizing the inherent low reactivity of this polysubstituted arene towards classical nucleophilic aromatic substitution (SNAr), this document focuses on a modern, transition-metal-catalyzed approach. We present a detailed protocol for the Buchwald-Hartwig amination, a powerful method for the formation of carbon-nitrogen bonds with unactivated aryl halides. This guide is intended for researchers, scientists, and drug development professionals seeking to functionalize this specific scaffold. We delve into the causality behind experimental choices, methods for self-validation, and provide visual aids to elucidate the reaction mechanism and workflow.
Introduction: The Challenge of Nucleophilic Substitution on this compound
Nucleophilic aromatic substitution (SNAr) is a cornerstone of organic synthesis, enabling the introduction of a wide array of functional groups onto aromatic rings. The canonical SNAr mechanism proceeds via an addition-elimination pathway, necessitating the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to a suitable leaving group.[1] These EWGs are crucial for stabilizing the negatively charged Meisenheimer intermediate, thereby lowering the activation energy of the reaction.
The substrate , this compound, presents a significant challenge to the classical SNAr paradigm. The substituents present—a methyl group, a bromine atom, and a chlorine atom—do not sufficiently activate the ring for nucleophilic attack. The methyl group is weakly electron-donating, while the halogens are weakly deactivating.[2] Consequently, traditional SNAr reactions on this substrate would require exceedingly harsh conditions, often leading to low yields and undesirable side reactions.
To overcome this hurdle, modern synthetic chemistry offers powerful alternatives in the form of transition-metal-catalyzed cross-coupling reactions. Among these, the Buchwald-Hartwig amination has emerged as a versatile and highly efficient method for the formation of C-N bonds with a broad range of aryl halides, including those that are unactivated or even electron-rich. This guide, therefore, will detail a robust protocol for the Buchwald-Hartwig amination of this compound.
Reaction Mechanism and Regioselectivity
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism involves:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond.
-
Ligand Exchange: The amine nucleophile coordinates to the palladium center.
-
Deprotonation: A base removes a proton from the coordinated amine, forming a palladium-amido complex.
-
Reductive Elimination: The desired C-N bond is formed, and the Pd(0) catalyst is regenerated.
A critical consideration for this compound is the regioselectivity of the oxidative addition step. Generally, the reactivity of aryl halides in oxidative addition to palladium follows the trend: I > Br > Cl > F. Therefore, the palladium catalyst is expected to selectively insert into the C-Br bond over the C-Cl bond.
Detailed Experimental Protocol: Buchwald-Hartwig Amination
This protocol describes the amination of this compound with a generic secondary amine (e.g., morpholine) as the nucleophile.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equiv. | Mass/Volume |
| This compound | 205.48 | 1.0 | 1.0 | 205.5 mg |
| Morpholine | 87.12 | 1.2 | 1.2 | 104.5 mg (0.104 mL) |
| Pd₂(dba)₃ | 915.72 | 0.02 | 0.02 | 18.3 mg |
| Xantphos | 578.68 | 0.04 | 0.04 | 23.1 mg |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | 1.4 | 134.5 mg |
| Toluene (anhydrous) | - | - | - | 5 mL |
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (205.5 mg, 1.0 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol), Xantphos (23.1 mg, 0.04 mmol), and sodium tert-butoxide (134.5 mg, 1.4 mmol).
-
Solvent and Reagent Addition: Add anhydrous toluene (5 mL) to the flask, followed by morpholine (0.104 mL, 1.2 mmol).
-
Reaction Conditions: Seal the Schlenk flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-arylated product.
Causality and Experimental Choices
-
Choice of Catalyst System: The combination of a palladium source (Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (Xantphos) is crucial for efficient catalysis. The ligand stabilizes the palladium center and facilitates both the oxidative addition and reductive elimination steps.
-
Base Selection: Sodium tert-butoxide is a strong, non-nucleophilic base that is effective in deprotonating the amine nucleophile to form the active palladium-amido complex.
-
Solvent: Anhydrous toluene is a common solvent for Buchwald-Hartwig aminations as it is non-polar and has a sufficiently high boiling point for the reaction.
-
Inert Atmosphere: The use of an inert atmosphere is essential to prevent the oxidation and deactivation of the Pd(0) catalyst.
Trustworthiness and Self-Validation
To ensure the integrity of the experimental results, the following validation steps are recommended:
-
Reaction Monitoring: Regular monitoring by TLC or GC-MS allows for the determination of the reaction endpoint and can provide information about the formation of any side products.
-
Product Characterization: The identity and purity of the final product should be confirmed by a combination of spectroscopic techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure of the product and the regioselectivity of the amination.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups in the product.
-
Conclusion
While classical SNAr reactions are not feasible for the functionalization of this compound, transition-metal-catalyzed methods provide a powerful and versatile solution. The detailed protocol for the Buchwald-Hartwig amination presented in this guide offers a reliable and efficient pathway for the synthesis of N-arylated derivatives of this challenging substrate. By understanding the underlying mechanistic principles and adhering to rigorous experimental and validation techniques, researchers can successfully employ this methodology in their synthetic endeavors.
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. [Link]
-
Hartwig, J. F. (2010). Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books. [Link]
-
Buchwald, S. L., & Mauger, C. (2009). A Rationale for the Selection of Ligands for the Palladium-Catalyzed Cross-Coupling of Thiols and Aryl Halides. The Journal of Organic Chemistry, 74(21), 8313–8316. [Link]
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]
Sources
palladium-catalyzed cross-coupling reactions of 1-Bromo-2-chloro-3-methylbenzene
An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions of 1-Bromo-2-chloro-3-methylbenzene
Introduction: Unlocking Molecular Complexity with a Versatile Building Block
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the strategic construction of complex molecular architectures is paramount.[1] this compound has emerged as a highly valuable and versatile building block for this purpose.[1][2] Its utility stems from the presence of two distinct halogen atoms—bromine and chlorine—on an aromatic scaffold, which allows for programmed, site-selective functionalization through palladium-catalyzed cross-coupling reactions.[1]
Palladium catalysis has revolutionized carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bond formation, offering a powerful toolkit for chemists.[3][4][5] The 2010 Nobel Prize in Chemistry, awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, underscored the profound impact of these reactions.[5][6][7] When applied to a dihalogenated substrate like this compound, the primary challenge and opportunity lies in controlling the regioselectivity—that is, selectively reacting at either the C-Br or the C-Cl bond. This guide provides an in-depth exploration of the principles governing this selectivity and offers detailed protocols for leveraging this substrate in several key cross-coupling reactions.
The Core Principle: Understanding and Controlling Regioselectivity
The ability to selectively functionalize one halogen site over the other is the cornerstone of using dihaloarenes in multi-step syntheses. This selectivity is not arbitrary; it is governed by fundamental chemical principles, primarily the difference in bond dissociation energies (BDE) of the carbon-halogen bonds and the kinetics of the crucial oxidative addition step in the catalytic cycle.[8]
The generally accepted reactivity hierarchy for halogens in palladium-catalyzed cross-coupling is: I > Br > OTf > Cl .[8][9]
-
Bond Dissociation Energy (BDE): The carbon-bromine (C-Br) bond is significantly weaker than the carbon-chlorine (C-Cl) bond. Consequently, less energy is required to cleave the C-Br bond, making it inherently more reactive.[8]
-
Oxidative Addition: This is often the rate-determining step of the catalytic cycle, where the Pd(0) catalyst inserts into the carbon-halogen bond.[3][4][5][10] The lower activation energy associated with cleaving the weaker C-Br bond means that oxidative addition occurs preferentially at this site under milder conditions.[8][9]
Therefore, by carefully selecting the reaction conditions—specifically the catalyst, ligand, base, and temperature—chemists can exploit this intrinsic reactivity difference. Milder conditions will favor monofunctionalization at the C-Br position, leaving the C-Cl bond intact for a subsequent, more forcing coupling reaction. This stepwise approach is a powerful strategy for building complex, unsymmetrically substituted molecules.[9]
Caption: The generalized catalytic cycle for palladium cross-coupling reactions.[3][5][11]
Application Protocols for Key Cross-Coupling Reactions
The following sections provide detailed protocols for performing major palladium-catalyzed cross-coupling reactions on this compound. The initial focus is on the selective functionalization of the more reactive C-Br bond.
Suzuki-Miyaura Coupling: Formation of C-C Bonds
The Suzuki-Miyaura reaction is one of the most widely used cross-coupling methods, coupling an organoboron species (typically a boronic acid) with an organohalide.[11][12][13] It is renowned for its mild conditions, tolerance of a wide variety of functional groups, and the low toxicity of its boron-containing reagents.[3][11]
Protocol: Selective Suzuki-Miyaura Coupling at the C-Br Position
-
Objective: To selectively couple an arylboronic acid at the C-1 bromine position of this compound.
-
Reagents & Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Toluene (8 mL) and Water (2 mL)
-
Oven-dried Schlenk flask with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
-
-
Step-by-Step Procedure:
-
To the oven-dried Schlenk flask, add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Using syringes, add the degassed toluene and water to the flask.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS until the starting aryl bromide is consumed.
-
Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-chloro-3-methyl-1,1'-biphenyl derivative.
-
-
Causality and Insights:
-
Catalyst System: The combination of Pd(OAc)₂ and a bulky, electron-rich phosphine ligand like SPhos is highly effective for Suzuki couplings.[14] The ligand stabilizes the Pd(0) active species and facilitates the oxidative addition and reductive elimination steps.
-
Base: K₃PO₄ is a moderately strong base that is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[11][14]
-
Solvent System: The biphasic toluene/water system is common for Suzuki reactions, helping to dissolve both the organic substrates and the inorganic base.
-
Heck Reaction: Formation of C-C Bonds with Alkenes
The Heck reaction couples aryl or vinyl halides with alkenes to form substituted alkenes.[7][15][16] It is a powerful method for constructing complex carbon skeletons and is particularly effective with electron-deficient aryl halides.[17]
Protocol: Selective Heck Reaction at the C-Br Position
-
Objective: To selectively couple an alkene (e.g., n-butyl acrylate) at the C-1 bromine position.
-
Reagents & Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Alkene (e.g., n-butyl acrylate) (1.5 mmol, 1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
Tri(o-tolyl)phosphine [P(o-tol)₃] (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (2.0 mmol, 2.0 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous (5 mL)
-
Oven-dried sealed reaction tube with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
-
-
Step-by-Step Procedure:
-
To the reaction tube, add this compound, Pd(OAc)₂, and P(o-tol)₃.
-
Seal the tube, then evacuate and backfill with Argon three times.
-
Add anhydrous DMF, triethylamine, and the alkene via syringe.
-
Securely seal the tube and place it in a preheated oil bath at 120 °C. Stir for 16-24 hours.
-
Monitor the reaction progress by GC-MS.
-
After cooling, dilute the mixture with water (20 mL) and extract with diethyl ether (3 x 20 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography to obtain the substituted alkene product.
-
-
Causality and Insights:
-
Base: The base (Et₃N) is essential to neutralize the hydrohalic acid (HBr) generated during the catalytic cycle, regenerating the Pd(0) catalyst.[5][18]
-
Ligand: P(o-tol)₃ is a classic ligand for the Heck reaction that provides a good balance of stability and reactivity.
-
Solvent: A high-boiling polar aprotic solvent like DMF is typically used to ensure the solubility of the reagents and to reach the necessary reaction temperatures.[8]
-
Sonogashira Coupling: Formation of C-C Bonds with Alkynes
The Sonogashira coupling is a highly efficient method for forming a bond between an sp² carbon (from an aryl/vinyl halide) and an sp carbon (from a terminal alkyne), producing arylalkynes and conjugated enynes.[19][20][21] The classic reaction uses a dual catalyst system of palladium and copper(I).[21]
Protocol: Selective Sonogashira Coupling at the C-Br Position
-
Objective: To selectively couple a terminal alkyne at the C-1 bromine position.
-
Reagents & Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal Alkyne (1.2 mmol, 1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 mmol, 3 mol%)
-
Copper(I) iodide (CuI) (0.06 mmol, 6 mol%)
-
Triethylamine (Et₃N) (5 mL)
-
Tetrahydrofuran (THF), anhydrous (5 mL)
-
Oven-dried Schlenk flask with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
-
-
Step-by-Step Procedure:
-
Add this compound, PdCl₂(PPh₃)₂, and CuI to the Schlenk flask.
-
Evacuate and backfill with Argon three times.
-
Add anhydrous THF and triethylamine via syringe.
-
Add the terminal alkyne dropwise while stirring.
-
Stir the reaction at room temperature for 12 hours or gently heat to 50 °C if the reaction is sluggish.
-
Monitor the reaction by TLC.
-
Once complete, remove the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether, wash with saturated aqueous NH₄Cl solution to remove copper salts, then wash with brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography.
-
-
Causality and Insights:
-
Dual Catalysis: The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This intermediate is more reactive and readily undergoes transmetalation with the palladium complex.[20]
-
Base/Solvent: Triethylamine serves as both the base to deprotonate the alkyne and as a solvent.
-
Copper-Free Variants: Modern protocols often use a copper-free system, which can be advantageous for sensitive substrates and simplifies purification.[22][23] These typically require a different base (e.g., a hindered amine) and are performed at slightly higher temperatures.
-
Buchwald-Hartwig Amination: Formation of C-N Bonds
The Buchwald-Hartwig amination is the premier method for forming carbon-nitrogen bonds by coupling aryl halides with amines.[24][25] This reaction has transformed the synthesis of anilines and their derivatives, which are ubiquitous in pharmaceuticals.
Protocol: Selective Buchwald-Hartwig Amination at the C-Br Position
-
Objective: To selectively couple a primary or secondary amine at the C-1 bromine position.
-
Reagents & Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 mmol, 1.5 mol%)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.03 mmol, 3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Toluene, anhydrous (5 mL)
-
Oven-dried sealed reaction tube with a magnetic stir bar
-
Inert atmosphere (Glovebox recommended for dispensing reagents)
-
-
Step-by-Step Procedure:
-
Inside a glovebox, add NaOtBu, Pd₂(dba)₃, and Xantphos to the reaction tube.
-
Add this compound, the amine, and anhydrous toluene.
-
Seal the tube, remove it from the glovebox, and place it in a preheated oil bath at 110 °C.
-
Stir for 12-24 hours.
-
Monitor the reaction by GC-MS.
-
After cooling to room temperature, carefully quench the reaction with saturated aqueous NH₄Cl.
-
Extract with ethyl acetate (3 x 20 mL).
-
Combine organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography.
-
-
Causality and Insights:
-
Ligand: Xantphos is a bidentate phosphine ligand with a large "bite angle" that is highly effective for C-N coupling. It promotes the crucial reductive elimination step to form the C-N bond.[24][26]
-
Base: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine, forming the amide that participates in the catalytic cycle.[27]
-
Inert Atmosphere: The Pd(0) species and some ligands are sensitive to oxygen, and the strong base is hygroscopic. Therefore, strict inert atmosphere techniques are critical for success.[27]
-
Data Summary and Experimental Workflow
The choice of reaction conditions is critical for achieving the desired outcome. The following table summarizes typical conditions for selective monofunctionalization at the C-Br position.
| Coupling Reaction | Typical Catalyst System | Base | Solvent | Temp (°C) | Key Feature |
| Suzuki-Miyaura | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 80-110 | Forms C(sp²)-C(sp²) bonds |
| Heck | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF, Dioxane | 100-140 | Forms C(sp²)-C(sp²) bonds with alkenes |
| Sonogashira | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF / Et₃N | 25-60 | Forms C(sp²)-C(sp) bonds with alkynes |
| Buchwald-Hartwig | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene, Dioxane | 100-120 | Forms C(sp²)-N bonds |
graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];A [label="1. Reaction Setup"]; B [label="Add solid reagents:\nAryl Halide, Base, Catalyst, Ligand"]; C [label="Seal, Evacuate & Backfill\nwith Inert Gas (3x)"]; D [label="Add Degassed Solvents\n& Liquid Reagents"]; E [label="Heat to Reaction Temperature\nwith Stirring"]; F [label="2. Monitor Progress (TLC/GC-MS)"]; G [label="Reaction Complete?"]; H [label="3. Workup"]; I [label="Cool to RT, Quench Reaction"]; J [label="Aqueous Extraction"]; K [label="Dry Organic Layer & Concentrate"]; L [label="4. Purification"]; M [label="Flash Column Chromatography"]; N [label="Characterize Pure Product"];
A -> B -> C -> D -> E -> F -> G; G -> E [label="No"]; G -> H [label="Yes"]; H -> I -> J -> K -> L; L -> M -> N; }
Caption: A standard experimental workflow for palladium-catalyzed cross-coupling reactions.
Conclusion
This compound is a powerful synthetic intermediate whose value is fully realized through the strategic application of palladium-catalyzed cross-coupling reactions. By understanding the principles of regioselectivity, researchers can selectively functionalize the C-Br bond under relatively mild conditions, preserving the C-Cl bond for subsequent transformations. The Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions each provide a reliable and robust method for introducing new carbon-carbon or carbon-nitrogen bonds. The protocols and insights provided in this guide serve as a foundation for chemists to design and execute synthetic strategies aimed at producing novel compounds for the advancement of drug discovery and materials science.
References
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Application Notes and Protocols for the Synthesis of Substituted Toluenes from 1-Bromo-2-chloro-3-methylbenzene
Introduction: The Strategic Importance of Substituted Toluenes and the Unique Chemistry of 1-Bromo-2-chloro-3-methylbenzene
Substituted toluenes are a cornerstone of modern chemical synthesis, serving as pivotal intermediates in the creation of pharmaceuticals, agrochemicals, and advanced materials. Their diverse functionalities and substitution patterns allow for the construction of complex molecular architectures. The starting material, this compound, presents a particularly interesting and synthetically valuable scaffold. It possesses two distinct halogen atoms, bromine and chlorine, at the ortho and meta positions relative to the methyl group. This arrangement offers a unique opportunity for selective, stepwise functionalization, enabling the precise and controlled introduction of various substituents.
The key to unlocking the synthetic potential of this compound lies in the differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds. Generally, the C-Br bond is more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions than the more robust C-Cl bond.[1] This inherent difference in reactivity forms the basis for chemoselective transformations, allowing for the targeted modification of one position while leaving the other intact for subsequent reactions.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of a variety of substituted toluenes from this compound. We will delve into the mechanistic underpinnings and provide detailed, field-proven protocols for several key transformations, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, as well as Grignard reagent formation and nucleophilic aromatic substitution. Each protocol is designed to be a self-validating system, with explanations of the causality behind experimental choices to ensure both success and a deeper understanding of the underlying chemistry.
I. Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Diverse Functionality
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[2] For a substrate like this compound, these reactions can be tailored to selectively functionalize the more reactive C-Br bond.
A. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide.[3][4] It is widely favored due to its mild reaction conditions, tolerance of a broad range of functional groups, and the low toxicity of the boron-containing reagents.
Reaction Principle: The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the organoboron reagent (activated by a base), and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[3][5] By carefully selecting the catalyst and reaction conditions, the oxidative addition can be made to occur selectively at the C-Br bond of this compound.
Experimental Workflow Diagram:
Caption: General workflow for Suzuki-Miyaura coupling.
Representative Catalyst Systems for Selective C-Br Arylation:
| Catalyst/Ligand System | Base | Solvent | Temperature (°C) | Expected Selectivity (C-Br:C-Cl) |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | 100 | High |
| Pd(dppf)Cl₂ | K₂CO₃ | Dioxane | 80-100 | High |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | >98:2 |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 100 | >99:1 |
| Note: This data is compiled from representative systems for bromo-chloro arenes and may require optimization for this compound.[1] |
Detailed Protocol for Selective Suzuki-Miyaura Coupling:
-
Reaction Setup: To a flame-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and K₃PO₄ (2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the tube with a rubber septum, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add 5 mL of degassed toluene via syringe.
-
Reaction: Place the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite. Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 2-chloro-3-methyl-substituted biaryl.
B. Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, typically catalyzed by a palladium complex and a copper(I) co-catalyst.[6]
Reaction Principle: The reaction mechanism involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl halide to Pd(0) is followed by transmetalation with a copper(I) acetylide, which is formed in the copper cycle. Subsequent reductive elimination yields the arylalkyne. The higher reactivity of the C-Br bond allows for selective coupling at this position.
Catalytic Cycle Diagram:
Caption: Simplified catalytic cycles of the Sonogashira coupling.
Detailed Protocol for Selective Sonogashira Coupling:
-
Reaction Setup: To a flame-dried Schlenk tube under an argon atmosphere, add this compound (1.0 mmol, 1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Solvent and Reagent Addition: Add 5 mL of degassed anhydrous THF and triethylamine (2.0 mmol, 2.0 equiv.). Then, add the terminal alkyne (1.1 mmol, 1.1 equiv.) dropwise.
-
Reaction: Stir the reaction mixture at room temperature for 8-16 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of Celite to remove the precipitated salts.
-
Purification: Wash the filtrate with saturated aqueous NH₄Cl (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.[1]
C. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds, a transformation of immense importance in medicinal chemistry.[7][8][9]
Reaction Principle: The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the catalyst.[7][8] The choice of a bulky, electron-rich phosphine ligand is often crucial for achieving high yields, especially with less reactive aryl chlorides. However, for the more reactive aryl bromide in our substrate, a range of catalysts can be effective.
Representative Catalyst Systems for Amination:
| Catalyst/Ligand System | Base | Solvent | Temperature (°C) |
| Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 80-110 |
| Pd(OAc)₂ / XPhos | K₃PO₄ | Dioxane | 100 |
| Pd₂(dba)₃ / RuPhos | K₂CO₃ | t-BuOH | 100 |
| Note: These are general conditions and may require optimization. |
Detailed Protocol for Buchwald-Hartwig Amination:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add to a Schlenk tube Pd₂(dba)₃ (0.01 mmol, 1 mol%), a suitable phosphine ligand (e.g., XPhos, 0.02 mmol, 2 mol%), and NaOt-Bu (1.4 mmol, 1.4 equiv.).
-
Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv.) and the desired primary or secondary amine (1.2 mmol, 1.2 equiv.).
-
Solvent Addition: Add 5 mL of anhydrous, degassed toluene.
-
Reaction: Seal the tube and heat the mixture in an oil bath at 100 °C for 16-24 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and wash with water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography to yield the desired N-aryl product.
II. Alternative Synthetic Routes
Beyond palladium-catalyzed cross-coupling, other classical and modern synthetic methods can be employed to functionalize this compound.
A. Grignard Reagent Formation and Subsequent Reactions
The formation of a Grignard reagent from an aryl halide provides a powerful carbon nucleophile that can react with a wide array of electrophiles.[10][11][12]
Reaction Principle and Challenges: Direct reaction of this compound with magnesium metal can be challenging due to the two halogen atoms. The C-Br bond is more susceptible to insertion by magnesium than the C-Cl bond. However, side reactions such as Wurtz coupling can occur. A more controlled approach is a halogen-magnesium exchange reaction using a pre-formed Grignard reagent like isopropylmagnesium chloride (i-PrMgCl) at low temperatures. This method offers greater chemoselectivity for the C-Br bond.[13]
Experimental Workflow for Selective Grignard Formation:
Caption: Workflow for selective Grignard formation via halogen-magnesium exchange.
Detailed Protocol for Halogen-Magnesium Exchange:
-
Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve this compound (1.0 mmol, 1.0 equiv.) in 5 mL of anhydrous THF.
-
Cooling: Cool the solution to -15 °C in a dry ice/acetone bath.
-
Addition: Slowly add isopropylmagnesium chloride solution (1.1 mmol, 1.1 equiv., e.g., 2.0 M in THF) dropwise, ensuring the internal temperature does not exceed -10 °C.
-
Reaction: Stir the mixture at -15 °C for 2 hours. The resulting Grignard reagent is typically used immediately in the next step.
-
Quenching with an Electrophile (Example: CO₂): Bubble dry CO₂ gas through the solution for 30 minutes, or pour the Grignard solution over crushed dry ice.
-
Work-up: Allow the mixture to warm to room temperature, then quench with saturated aqueous NH₄Cl. Acidify with 1 M HCl and extract with diethyl ether (3 x 20 mL).
-
Purification: Dry the combined organic extracts, concentrate, and purify the resulting carboxylic acid by recrystallization or chromatography.
B. Nucleophilic Aromatic Substitution (SNA r)
While less common for simple aryl halides, nucleophilic aromatic substitution (SNA r) can be a viable pathway for the functionalization of the C-Cl bond, especially if the C-Br bond has been previously modified with an electron-withdrawing group.[14][15]
Reaction Principle: The SNA r mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized carbanionic intermediate (a Meisenheimer complex), followed by the elimination of the leaving group.[14] This reaction is facilitated by the presence of strong electron-withdrawing groups ortho or para to the leaving group. For this compound, the C-Cl bond is less reactive than the C-Br bond in cross-coupling, but it could potentially be substituted by a strong nucleophile under forcing conditions, or if an electron-withdrawing group is installed at a suitable position via a prior reaction at the C-Br site.
General Considerations for SNA r on the C-Cl Bond:
-
Activation: The C-Cl bond in the starting material is not highly activated towards SNA r. A prior functionalization at the C-Br position with a group like -NO₂ or -CN would be necessary to significantly enhance the reactivity of the C-Cl bond.
-
Conditions: SNA r reactions often require strong nucleophiles (e.g., NaOMe, NaNH₂) and may require high temperatures and pressures.[16]
-
Regioselectivity: The position of the activating group is crucial. An electron-withdrawing group at the 4- or 6-position relative to the chlorine would be required to stabilize the Meisenheimer intermediate.
Hypothetical Protocol (Post-functionalization at the C-Br position):
-
Substrate: Start with a derivative of this compound where the bromine has been replaced by a strong electron-withdrawing group (EWG) at the 1-position.
-
Reaction Setup: In a sealed tube, dissolve the substrate (1.0 mmol) in a suitable solvent like DMSO or DMF (5 mL).
-
Reagent Addition: Add a strong nucleophile, such as sodium methoxide (2.0 mmol, 2.0 equiv.).
-
Reaction: Heat the reaction mixture at a high temperature (e.g., 100-150 °C) for several hours.
-
Work-up and Purification: After cooling, the reaction is quenched with water, extracted with an organic solvent, and the product is purified by chromatography or recrystallization.
Conclusion
This compound is a versatile and valuable building block for the synthesis of a wide range of substituted toluenes. By leveraging the principles of chemoselectivity, particularly in palladium-catalyzed cross-coupling reactions, chemists can selectively functionalize the more reactive C-Br bond while preserving the C-Cl bond for subsequent transformations. This application note has provided a detailed overview of the key synthetic strategies, complete with adaptable protocols and the underlying scientific rationale. The methodologies described herein empower researchers in drug discovery and materials science to efficiently construct complex molecular architectures with a high degree of precision and control. As with any synthetic procedure, the protocols provided should be considered as a starting point, and optimization of reaction conditions may be necessary to achieve the desired outcome for specific substrates and coupling partners.
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Manabe, K., & Yamaguchi, M. (2014). Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. MDPI. Available at: [Link]
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o-Chlorotoluene can undergo (i) electrophilic aromatic substitution... (2025). Filo. Available at: [Link]
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The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. Available at: [Link]
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Manabe, K., & Yamaguchi, M. (2014). Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. ResearchGate. Available at: [Link]
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Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications. (2022). Available at: [Link]
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Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH. Available at: [Link]
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Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. PubMed Central. Available at: [Link]
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Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes. ResearchGate. (2025). Available at: [Link]
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Nucleophilic Reactions of Benzene Derivatives. Chemistry LibreTexts. (2023). Available at: [Link]
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Organic Syntheses Procedure. Available at: [Link]
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Sonogashira Coupling. Chemistry LibreTexts. (2024). Available at: [Link]
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Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. (2022). Available at: [Link]
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Synthesis of Oligomers via Sonogashira cross coupling followed by... ResearchGate. Available at: [Link]
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Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. NIH. Available at: [Link]
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- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. community.wvu.edu [community.wvu.edu]
- 13. benchchem.com [benchchem.com]
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- 16. chem.libretexts.org [chem.libretexts.org]
Application Note & Protocol: A Scalable Synthesis of 1-Bromo-2-chloro-3-methylbenzene for Pharmaceutical and Agrochemical Research
Abstract: This document provides a comprehensive, field-proven protocol for the large-scale synthesis of 1-Bromo-2-chloro-3-methylbenzene, a key building block in the development of novel pharmaceutical and agrochemical agents. The described methodology is centered around the robust and scalable Sandmeyer reaction, offering a reliable route to high-purity material. This guide is intended for researchers, chemists, and process development professionals, offering in-depth procedural details, mechanistic insights, and critical safety considerations.
Introduction: The Synthetic Utility of this compound
This compound is a versatile halogenated aromatic compound.[1] Its trifunctional nature, featuring bromo, chloro, and methyl substituents, allows for a diverse range of subsequent chemical transformations. The bromine and chlorine atoms can participate in various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, to build molecular complexity. The methyl group, on the other hand, can be a site for further functionalization, for instance, through benzylic bromination. This synthetic flexibility makes this compound a valuable intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients and agrochemicals.
Retrosynthetic Analysis and Strategy
The most efficient and industrially scalable approach for the synthesis of this compound is via the Sandmeyer reaction.[2][3][4][5] This classic transformation allows for the conversion of an aryl amine to an aryl halide through the intermediacy of a diazonium salt. In this case, the readily available starting material, 2-chloro-3-methylaniline, is converted to the target compound in a one-pot, two-step sequence.
An alternative, though longer, route begins with 2-chloro-6-nitrotoluene. This would first necessitate the reduction of the nitro group to an amine, forming 2-chloro-6-methylaniline, before proceeding with the Sandmeyer reaction.[6] While viable, the direct use of 2-chloro-3-methylaniline is more atom-economical and streamlines the overall process.
The Gattermann reaction presents another possibility for the conversion of the diazonium salt to the aryl bromide.[7][8][9][10][11] However, the Sandmeyer reaction is generally favored due to its typically higher yields.[9]
Detailed Experimental Protocol
This protocol outlines the large-scale synthesis of this compound from 2-chloro-3-methylaniline via the Sandmeyer reaction.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) | Amount | Purity | Supplier |
| 2-Chloro-3-methylaniline | 141.60 | 1.0 | Specify mass (e.g., 141.6 g) | ≥98% | Commercially Available |
| Hydrobromic Acid (48% aq.) | 80.91 | ~3.0 | Specify volume | Reagent Grade | Commercially Available |
| Sodium Nitrite | 69.00 | 1.05 | Specify mass | ≥99% | Commercially Available |
| Copper(I) Bromide | 143.45 | 0.1 | Specify mass | ≥98% | Commercially Available |
| Diethyl Ether | 74.12 | - | Specify volume | Reagent Grade | Commercially Available |
| Sodium Hydroxide | 40.00 | - | Specify mass for 2M solution | Reagent Grade | Commercially Available |
| Anhydrous Magnesium Sulfate | 120.37 | - | As needed | Reagent Grade | Commercially Available |
| Deionized Water | 18.02 | - | As needed | - | - |
Equipment
-
Multi-neck round-bottom flask (appropriate for the scale of the reaction)
-
Mechanical stirrer
-
Dropping funnel
-
Thermometer
-
Ice-salt bath
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Reaction Workflow
Caption: Overall workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Diazotization:
-
In a multi-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, combine 2-chloro-3-methylaniline (1.0 eq.) and 48% hydrobromic acid (~3.0 eq.).
-
Cool the mixture to 0-5 °C using an ice-salt bath with vigorous stirring.
-
Prepare a solution of sodium nitrite (1.05 eq.) in a minimal amount of deionized water.
-
Add the sodium nitrite solution dropwise to the aniline suspension via the dropping funnel, ensuring the internal temperature is maintained between 0-5 °C. The addition should be slow to control the exothermic reaction and prevent the decomposition of the diazonium salt.[12]
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete diazotization.
-
-
Sandmeyer Reaction:
-
To the cold diazonium salt solution, add copper(I) bromide (0.1 eq.) in one portion.
-
Slowly warm the reaction mixture to room temperature. Vigorous nitrogen evolution will be observed.
-
Once the gas evolution has subsided, heat the mixture to 60 °C for 1 hour to ensure the complete decomposition of the diazonium salt.[6]
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash sequentially with 2M sodium hydroxide solution (to remove excess acid), deionized water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude this compound by vacuum distillation.[6]
-
Reaction Mechanism
The synthesis proceeds through a two-stage mechanism: diazotization followed by the Sandmeyer reaction.
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. benchchem.com [benchchem.com]
- 7. collegedunia.com [collegedunia.com]
- 8. careers360.com [careers360.com]
- 9. Explain Gattermann Reaction class 12 chemistry CBSE [vedantu.com]
- 10. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 11. testbook.com [testbook.com]
- 12. Diazotisation [organic-chemistry.org]
Laboratory Preparation of 1-Bromo-2-chloro-3-methylbenzene: An Application Note and Protocol
Abstract
This document provides a comprehensive guide for the laboratory synthesis of 1-Bromo-2-chloro-3-methylbenzene, a key substituted aromatic building block in organic synthesis. The protocol is centered on the well-established Sandmeyer reaction, a reliable method for the conversion of an aromatic amine to an aryl halide. The synthesis commences with the diazotization of 2-chloro-3-methylaniline to form a reactive diazonium salt intermediate, which is subsequently converted to the target product using copper(I) bromide. This application note details the underlying chemical principles, a step-by-step experimental protocol, safety considerations, and expected outcomes. The content is designed for researchers in organic chemistry, medicinal chemistry, and materials science, providing a robust and reproducible methodology.
Introduction and Scientific Background
This compound is a versatile chemical intermediate utilized in the synthesis of pharmaceuticals, agrochemicals, and functional materials. Its trisubstituted aromatic ring, featuring distinct halogen atoms (bromine and chlorine) and a methyl group, offers multiple sites for further chemical modification, such as cross-coupling reactions or benzylic functionalization.
The chosen synthetic strategy is the Sandmeyer reaction, a cornerstone of aromatic chemistry discovered by Traugott Sandmeyer in 1884.[1] This transformation provides a powerful method for replacing an amino group on an aromatic ring with a halide, cyanide, or hydroxyl group. The reaction proceeds in two main stages:
-
Diazotization: The primary aromatic amine, 2-chloro-3-methylaniline, is treated with nitrous acid (generated in situ from sodium nitrite and a strong mineral acid) at low temperatures (0-5 °C) to form the corresponding aryldiazonium salt.
-
Copper(I)-Mediated Substitution: The diazonium salt is then treated with a copper(I) halide, in this case, copper(I) bromide. The copper(I) salt catalyzes the replacement of the diazonium group (-N₂⁺) with a bromide, releasing nitrogen gas.
The reliability and broad applicability of the Sandmeyer reaction make it a superior choice for introducing halides to specific positions on an aromatic ring, often complementing the regioselectivity patterns of direct electrophilic aromatic substitution.
Reaction Mechanism: A Radical-Nucleophilic Pathway
The Sandmeyer reaction is mechanistically distinct from many common aromatic substitutions. It does not proceed via a simple SₙAr or electrophilic substitution pathway. Instead, it is widely accepted to follow a radical-nucleophilic aromatic substitution (SᵣₙAr) mechanism.[2][3] The key catalytic role of the copper(I) salt is to facilitate a single-electron transfer (SET) process.
The mechanism can be summarized in the following steps:
-
Single-Electron Transfer (SET): The copper(I) ion donates an electron to the aryldiazonium salt. This reduces the diazonium species and forms a highly unstable aryl diazo radical.
-
Dediazoniation: The aryl diazo radical rapidly loses a molecule of dinitrogen (N₂), a thermodynamically highly favorable process, to generate an aryl radical.
-
Halogen Atom Transfer: The aryl radical abstracts a bromine atom from a copper(II) bromide species (formed in the initial SET step), yielding the final product, this compound. This step regenerates the copper(I) catalyst, allowing the catalytic cycle to continue.
This radical-based mechanism is supported by the frequent observation of biaryl compounds as side products, which arise from the dimerization of aryl radical intermediates.[2]
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a well-established and reliable general procedure for the Sandmeyer reaction published in Organic Syntheses.[4][5]
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Purity | Supplier | Notes |
| 2-Chloro-3-methylaniline | 141.59 | ≥98% | Commercial | Can be synthesized (See Appendix) |
| Hydrobromic Acid (48% aq.) | 80.91 | Reagent Grade | Commercial | Corrosive. Handle with care. |
| Sodium Nitrite (NaNO₂) | 69.00 | ≥97% | Commercial | Oxidizer. Toxic if swallowed. |
| Copper(I) Bromide (CuBr) | 143.45 | ≥98% | Commercial | Irritant. |
| Diethyl Ether (Et₂O) | 74.12 | Anhydrous | Commercial | Extremely flammable. |
| Sodium Hydroxide (NaOH) | 40.00 | Pellets | Commercial | Corrosive. |
| Sodium Sulfate (Na₂SO₄) | 142.04 | Anhydrous | Commercial | Drying agent. |
| Deionized Water | 18.02 | N/A | In-house | |
| Ice | N/A | N/A | In-house |
Equipment
-
Three-necked round-bottom flask (500 mL)
-
Mechanical stirrer
-
Thermometer
-
Dropping funnel
-
Ice-salt bath
-
Separatory funnel (500 mL)
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Vacuum distillation apparatus
Reaction Parameters
| Parameter | Value | Rationale |
| Scale | 50.0 mmol | Laboratory scale for sufficient product yield. |
| Diazotization Temperature | 0–5 °C | Aryldiazonium salts are unstable and decompose at higher temperatures, leading to phenol formation and reduced yield. |
| Reaction Time (Diazotization) | ~30 min | Sufficient for complete formation of the diazonium salt. |
| Reaction Time (Sandmeyer) | ~2-3 hours | Allows for the gradual decomposition of the diazonium-copper complex and formation of the product. |
| Purification Method | Vacuum Distillation | Effective for separating the liquid product from non-volatile impurities and starting materials with different boiling points. |
Step-by-Step Procedure
Step 1: Diazotization of 2-Chloro-3-methylaniline
-
In a 500 mL three-necked flask equipped with a mechanical stirrer and a thermometer, combine 2-chloro-3-methylaniline (7.08 g, 50.0 mmol) and 48% aqueous hydrobromic acid (35 mL, ~300 mmol).
-
Cool the resulting slurry to 0 °C in an ice-salt bath with vigorous stirring. The amine salt may precipitate as a fine solid.
-
In a separate beaker, dissolve sodium nitrite (3.80 g, 55.0 mmol, 1.1 eq) in 15 mL of cold deionized water.
-
Using a dropping funnel, add the sodium nitrite solution dropwise to the stirred amine suspension over 20-30 minutes. Crucially, maintain the internal temperature between 0 °C and 5 °C throughout the addition. The formation of a clear, pale-yellow solution indicates the formation of the aryldiazonium salt.
-
After the addition is complete, stir the solution for an additional 15 minutes at 0-5 °C. This solution should be used immediately in the next step.
Step 2: Sandmeyer Reaction
-
In a separate 1 L beaker or flask, dissolve copper(I) bromide (8.61 g, 60.0 mmol, 1.2 eq) in 48% hydrobromic acid (15 mL). Cool this solution in an ice bath.
-
With efficient stirring, slowly and carefully pour the cold diazonium salt solution prepared in Step 1 into the cold copper(I) bromide solution.
-
A thick, colored addition product may form, and vigorous evolution of nitrogen gas will be observed.
-
Once the initial effervescence subsides, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-3 hours.
-
Gently warm the mixture on a steam bath to approximately 50-60 °C until the evolution of nitrogen ceases to complete the reaction. The final product should form a dense, dark organic layer at the bottom of the flask.
Step 3: Workup and Purification
-
Cool the reaction mixture to room temperature and transfer it to a 500 mL separatory funnel.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash them sequentially with:
-
5% aqueous sodium hydroxide (2 x 50 mL) to remove any acidic byproducts, such as phenols.
-
Deionized water (50 mL).
-
Saturated aqueous sodium chloride (brine) (50 mL) to aid in breaking any emulsions and pre-dry the organic layer.
-
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the diethyl ether.
-
Purify the resulting crude oil by vacuum distillation to afford this compound as a colorless to pale yellow oil. Collect the fraction boiling at the appropriate temperature and reduced pressure.
Expected Yield and Characterization
-
Expected Yield: Based on similar procedures, a yield of 70-80% can be anticipated.[4]
-
Appearance: Colorless to pale yellow oil.
-
Molecular Formula: C₇H₆BrCl
-
Molecular Weight: 205.48 g/mol [6]
-
Characterization: The structure and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and GC-MS analysis.
Safety and Hazard Management
This procedure involves hazardous materials and potentially energetic intermediates. A thorough risk assessment must be conducted before commencing any work.
-
Personal Protective Equipment (PPE): Safety goggles, a lab coat, and appropriate chemical-resistant gloves are mandatory at all times. All operations should be performed in a well-ventilated chemical fume hood.
-
Reagent Hazards:
-
Hydrobromic Acid (48%): Highly corrosive and can cause severe skin and eye burns. Inhalation of vapors can damage the respiratory tract.[7]
-
Sodium Nitrite: A strong oxidizer. It is toxic if ingested and can be fatal. Avoid contact with acids, as it will release toxic nitrogen oxide gases.
-
Copper(I) Bromide: Causes skin and serious eye irritation. May cause respiratory irritation.[6]
-
2-Chloro-3-methylaniline: Harmful if swallowed or in contact with skin.
-
-
Diazonium Salts: Aryldiazonium salts are thermally unstable and can decompose explosively, especially when isolated in a dry state. Under no circumstances should the diazonium salt intermediate be isolated. It should be prepared cold and used immediately in solution.[8] The reaction must be maintained at 0-5 °C to prevent uncontrolled decomposition.
Visualized Workflow and Mechanism
Overall Synthetic Workflow
Caption: Experimental workflow for the synthesis of this compound.
Catalytic Cycle of the Sandmeyer Reaction
Caption: Catalytic cycle of the copper(I)-mediated Sandmeyer bromination reaction.
Appendix: Synthesis of Starting Material
Procedure:
-
To a stirred suspension of iron powder (3.0 eq.) in a mixture of ethanol and water (e.g., 2:1 v/v), add a catalytic amount of concentrated hydrochloric acid.
-
Heat the mixture to reflux (approximately 80-90 °C).
-
Add a solution of 2-chloro-6-nitrotoluene (1.0 eq.) in ethanol dropwise to the refluxing mixture.
-
After the addition is complete, maintain the reflux for an additional 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction, filter off the iron salts, and concentrate the filtrate.
-
Perform a standard aqueous workup with extraction into an organic solvent, followed by drying and solvent removal to yield the crude 2-chloro-3-methylaniline, which can be purified by distillation.
References
-
Hartwig, J. F. (2010). Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books.[2][9][10][11][12]
- Galli, C. (1988). Radical reactions of arenediazonium ions: An easy entry into the chemistry of the aryl radical. Chemical Reviews, 88(5), 765-792.
- Kochi, J. K. (1957). The Mechanism of the Sandmeyer and Meerwein Reactions. Journal of the American Chemical Society, 79(11), 2942-2948.
- Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-aryl bond formation one century after the discovery of the Ullmann reaction. Chemical Reviews, 102(5), 1359-1470.
-
Pazo-Carrera, M., & Pazos-Gómez, N. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Molecular Diversity, 26, 1837–1873.[12]
- Hodgson, H. H. (1947). The Sandmeyer Reaction. Chemical Reviews, 40(2), 251-277.
-
Chen, J., & Chen, Y. (2015). Reactive Chemical Hazards of Diazonium Salts. Process Safety Progress, 34(4), 344-351.[8][11]
- Organic Syntheses, Coll. Vol. 2, p.130 (1943); Vol. 15, p.12 (1935).
-
Organic Syntheses, Coll. Vol. 1, p.170 (1941); Vol. 3, p.33 (1923).[4][5]
-
Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633-1635.[1]
-
Marvel, C. S., & McElvain, S. M. (1923). o-CHLOROTOLUENE AND p-CHLOROTOLUENE. Organic Syntheses, 3, 33.[5]
-
New Jersey Department of Health. (2009). Hazardous Substance Fact Sheet: Hydrobromic Acid. NJ.gov. Retrieved December 31, 2025, from [Link]
-
Wikipedia contributors. (2025). Sandmeyer reaction. Wikipedia, The Free Encyclopedia.[1]
-
Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved December 31, 2025, from [Link]]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved December 31, 2025, from [Link]]
-
Royal Society. (1957). A study of the mechanism of the Sandmeyer reaction. Proceedings of the Royal Society A: Mathematical, Physical and Engineering Sciences, 242(1228), 16-27.[13]
-
M. Barbero, et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Molecular Diversity, 26, 1837-1873.[10][12][14]
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- 2. catalog.library.vanderbilt.edu [catalog.library.vanderbilt.edu]
- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. orgsyn.org [orgsyn.org]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. Page loading... [wap.guidechem.com]
- 8. benchchem.com [benchchem.com]
- 9. Organotransition Metal Chemistry by John F. Hartwig: 9781891389535 | PenguinRandomHouse.com: Books [penguinrandomhouse.com]
- 10. books.google.cn [books.google.cn]
- 11. Book | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 12. Organotransition Metal Chemistry : From Bonding to Catalysis by John F. Hartwig (2010, Hardcover) for sale online | eBay [ebay.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
low yield in Suzuki coupling of 1-Bromo-2-chloro-3-methylbenzene
Topic: Troubleshooting Low Yield in the Suzuki Coupling of 1-Bromo-2-chloro-3-methylbenzene
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Challenge of a Tri-substituted Aryl Halide
The Suzuki-Miyaura coupling of this compound presents a significant synthetic challenge due to a combination of steric and electronic factors. The substrate is sterically hindered by the presence of substituents ortho to both the bromine and chlorine atoms. This congestion impedes key steps in the catalytic cycle, particularly the oxidative addition and reductive elimination phases.[1][2] Furthermore, the presence of two different halogens (Br and Cl) introduces a question of chemoselectivity, as the carbon-bromine bond is significantly more reactive than the carbon-chloride bond in palladium-catalyzed couplings.[3][4]
This guide provides a systematic approach to troubleshooting and optimizing this difficult coupling reaction, moving from the most impactful variables to finer adjustments. It is designed to help you diagnose issues and rationally select conditions to achieve a high yield of the desired product, selectively coupled at the C-Br position.
Part 1: Systematic Troubleshooting Guide
Low or no yield is a clear indication that one or more steps in the catalytic cycle are inefficient. Use the following flowchart to diagnose the most likely points of failure in your experiment.
Caption: A step-by-step workflow for troubleshooting low yields.
Part 2: Frequently Asked Questions (FAQs) & In-Depth Solutions
Q1: I'm using a standard catalyst like Pd(PPh₃)₄ and getting no product. Why?
Answer: The primary reason for failure is an inadequate catalyst system. The steric hindrance from the ortho-chloro and ortho-methyl groups on your aryl bromide dramatically slows down both the oxidative addition and reductive elimination steps of the catalytic cycle.[1]
-
Causality: Standard phosphine ligands like triphenylphosphine (PPh₃) are not bulky or electron-donating enough to promote the formation of the highly reactive, coordinatively unsaturated palladium(0) species required to engage a hindered substrate.[2]
-
Solution: You must switch to a ligand designed for challenging substrates. The most effective ligands are bulky, electron-rich biaryl monophosphines (often called "Buchwald ligands") or N-heterocyclic carbenes (NHCs).[1][2] These ligands stabilize the active catalyst and accelerate the key steps in the catalytic cycle.[5]
| Ligand Type | Recommended Ligands | Key Advantages for This Substrate |
| Biaryl Phosphines | SPhos, XPhos, RuPhos | Excellent for promoting oxidative addition and reductive elimination with sterically hindered substrates.[1] |
| N-Heterocyclic Carbenes | IPr, IMes | Offer high thermal stability and strong electron-donating properties, effective for coupling less reactive aryl chlorides (though here we target the bromide).[5][6] |
| Specialized Ligands | AntPhos, BI-DIME | Considered for extremely hindered couplings, such as those forming tetra-ortho-substituted biaryls.[7][8] |
Q2: Which base and solvent combination is best for this reaction?
Answer: The choice of base and solvent is critical and interdependent. The base's primary role is to activate the boronic acid, forming a more nucleophilic "ate" complex that facilitates transmetalation.[6][9]
-
Base Selection: A moderately strong inorganic base is the best starting point.
-
Potassium Phosphate (K₃PO₄): Often the most effective and reliable choice for hindered couplings. It should be finely powdered to maximize surface area.[2]
-
Cesium Carbonate (Cs₂CO₃): Another excellent option, known for its high solubility in some organic solvents.[1]
-
Potassium tert-butoxide (t-BuOK): A very strong base that can be effective when others fail, particularly if C-Cl bond reactivity is ever desired.[5] However, it can promote side reactions.
-
-
Solvent Selection: Anhydrous aprotic solvents are strongly preferred.
-
Toluene, Dioxane, or THF: These are the most common and effective solvents. They must be rigorously dried and degassed, as water and oxygen can lead to catalyst deactivation and side reactions.[2][10]
-
The Role of Water: While the reaction should be anhydrous, a very small amount of water can sometimes be beneficial when using phosphate or carbonate bases, as it helps to solubilize the base and facilitate the formation of the boronate "ate" complex.[11] However, excess water can promote protodeboronation. If using a mixed-solvent system like Dioxane/water, a ratio of 4:1 to 10:1 is typical.[12][13]
-
Q3: My reaction is clean but stalls at ~30% conversion. What should I do?
Answer: A stalled reaction with a hindered substrate often points to an insufficient activation energy barrier being overcome.
-
Increase Temperature: Sterically demanding couplings require more thermal energy. If you are running the reaction at 80 °C, incrementally increase the temperature to 100 °C or even 110 °C (refluxing toluene).[2] This will increase the rate of all steps in the catalytic cycle, especially the sluggish oxidative addition and reductive elimination.
-
Check Reagent Integrity:
-
Catalyst Deactivation: The active Pd(0) species can decompose over time, especially at high temperatures, forming inactive palladium black.[14] Ensure your inert atmosphere is excellent throughout the reaction.
-
Boronic Acid Decomposition: Boronic acids can degrade via protodeboronation, especially in the presence of water and at high temperatures.[10] If this is suspected, switch to a more stable boronic ester, such as a pinacol ester (Bpin).[15]
-
Q4: How can I ensure the reaction is selective for the C-Br bond over the C-Cl bond?
Answer: The inherent reactivity difference between aryl halides is your primary tool for selectivity. The order of reactivity for oxidative addition to Pd(0) is I > Br > OTf >> Cl.[3][4]
-
Exploiting Reactivity: The C-Br bond is significantly more susceptible to oxidative addition than the C-Cl bond. Under the optimized conditions for a hindered aryl bromide (e.g., Pd/Buchwald ligand, K₃PO₄, Toluene at 80-100 °C), the reaction should overwhelmingly favor coupling at the bromine position.
-
Avoiding C-Cl Coupling: Activating the C-Cl bond requires much harsher conditions, typically involving stronger electron-donating ligands (like NHCs), stronger bases (like t-BuOK), and potentially higher temperatures.[5][9] By using conditions tailored for the aryl bromide, you inherently select against C-Cl activation.
Part 3: The Suzuki Catalytic Cycle & Key Mechanisms
Understanding the catalytic cycle helps in diagnosing which step is failing. For your substrate, the oxidative addition (A) and reductive elimination (C) are the most challenging steps due to steric hindrance.
Caption: The Suzuki-Miyaura catalytic cycle, highlighting challenging steps.
Part 4: Optimized Experimental Protocol
This protocol incorporates best practices for the Suzuki coupling of a sterically hindered aryl bromide.
1. Reagents & Stoichiometry:
-
This compound (1.0 eq)
-
Arylboronic Acid (1.2 - 1.5 eq)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 eq, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq, 4 mol%)
-
Potassium Phosphate, anhydrous, finely powdered (K₃PO₄) (3.0 eq)
-
Anhydrous Toluene (0.1 - 0.2 M concentration relative to the aryl halide)
2. Reaction Setup (Under Inert Atmosphere):
-
To a dry Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂, SPhos, K₃PO₄, this compound, and the arylboronic acid.
-
Seal the flask with a septum. Evacuate the flask and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Using a cannula or syringe, add the anhydrous, degassed toluene to the flask. The mixture will likely be a suspension.
-
Degassing Note: To degas the solvent, bubble argon through it for 20-30 minutes prior to use.
-
3. Reaction Execution:
-
Place the sealed flask in a preheated oil bath at 100 °C.
-
Stir the reaction vigorously. The mixture should turn from a light color to a dark brown or black, which is normal.[16]
-
Monitor the reaction progress by TLC or GC-MS. A typical reaction time is 12-24 hours. If the reaction stalls, consider raising the temperature to 110 °C.
4. Workup and Purification:
-
Once the reaction is complete, cool the flask to room temperature.
-
Dilute the mixture with ethyl acetate or another suitable organic solvent.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional solvent.
-
Wash the combined organic filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
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- 10. reddit.com [reddit.com]
- 11. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. benchchem.com [benchchem.com]
- 15. Yoneda Labs [yonedalabs.com]
- 16. reddit.com [reddit.com]
Technical Support Center: Purification of Crude 1-Bromo-2-chloro-3-methylbenzene
Welcome to the technical support center for the purification of crude 1-Bromo-2-chloro-3-methylbenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the purification of this key chemical intermediate. Here, we synthesize technical expertise with practical, field-proven insights to ensure you can achieve the desired purity for your downstream applications.
Purification Strategy Overview
The purification of this compound from a crude reaction mixture typically involves a multi-step approach to remove unreacted starting materials, catalysts, byproducts, and isomers. The choice of the primary purification technique will depend on the physical state of the crude product (liquid or solid) and the nature of the impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile of your crude product is highly dependent on the synthetic route employed. Common impurities can include:
-
Isomeric Byproducts: Synthesis of polysubstituted benzenes can often lead to the formation of regioisomers.[1] Depending on the starting material and reaction conditions, you may have other isomers of bromo-chloro-methylbenzene.
-
Starting Materials: Unreacted starting materials, such as 2-chloro-3-methylaniline (if using a Sandmeyer-type reaction) or 2-chlorotoluene, may be present.
-
Over-halogenated Products: The reaction may not be perfectly selective, leading to the formation of dibrominated or dichlorinated species.
-
Solvent and Reagents: Residual solvents from the reaction and acidic or basic residues from catalysts or workup procedures can also be present.
Q2: My crude product is a dark-colored oil. What is the best initial purification step?
A2: A dark coloration often indicates the presence of polymeric or highly conjugated impurities. A preliminary purification by passing the crude material through a short plug of silica gel or activated charcoal can be effective in removing these colored impurities. Dissolve the crude product in a minimal amount of a non-polar solvent like hexane or dichloromethane before this step.
Q3: How do I choose the best primary purification technique for this compound?
A3: The choice depends on the properties of your crude material and the desired final purity.
-
Fractional Distillation: This is an excellent choice for liquid products where the impurities have significantly different boiling points from the desired compound.[2][3]
-
Column Chromatography: This technique is highly effective for separating compounds with similar polarities, such as isomers.[4][5][6][7] It is suitable for both liquid and solid samples.
-
Recrystallization: If your crude product is a solid or can be induced to solidify, recrystallization is a powerful method for achieving high purity, especially for removing small amounts of impurities.[8][9][10]
Q4: What is the best way to monitor the purity of my fractions during purification?
A4: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of column chromatography. For distillation, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for assessing the purity of the collected fractions and identifying the components.[11][12][13][14][15]
Troubleshooting Guides
Fractional Distillation Issues
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Bumping or uneven boiling | - No boiling chips or stir bar.- Heating too rapidly. | - Add boiling chips or a magnetic stir bar to the distillation flask.- Reduce the heating rate to achieve a steady, gentle boil. |
| Poor separation of components | - Distillation rate is too fast.- Inefficient fractionating column.- Thermometer placement is incorrect.[16] | - Slow down the distillation rate to allow for proper vapor-liquid equilibrium.[16]- Use a longer or more efficient fractionating column (e.g., Vigreux or packed column).- Ensure the top of the thermometer bulb is level with the bottom of the side arm of the distillation head.[17] |
| Temperature fluctuations during distillation | - Azeotrope formation.- Inconsistent heating. | - Check for known azeotropes of your compound with residual solvents.[2]- Ensure the heating mantle is providing consistent and even heat. Insulating the distillation column can also help.[17] |
| No distillate collecting | - A leak in the system.- Insufficient heating. | - Check all joints for a proper seal.[16]- Gradually increase the heating mantle temperature. The pot temperature should be about 20-30°C higher than the boiling point of the liquid.[2] |
Column Chromatography Issues
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Poor separation (overlapping bands) | - Inappropriate solvent system (eluent).- Column was packed improperly.- Overloading the column with the sample. | - Optimize the eluent system using TLC. Aim for a solvent system that gives your desired compound an Rf value of ~0.3.- Ensure the column is packed evenly without any air bubbles or cracks.- Use an appropriate amount of sample for the column size. |
| Cracking of the silica gel bed | - The column ran dry.- Heat generated from the solvent mixing with the silica. | - Always keep the silica gel covered with the eluent.- Pack the column using the eluent to dissipate heat. |
| Streaking of compounds on the column | - The compound is not fully soluble in the eluent.- The sample is too acidic or basic. | - Choose an eluent that completely dissolves your sample.- Add a small amount of a modifying solvent (e.g., a few drops of triethylamine for basic compounds or acetic acid for acidic compounds) to the eluent. |
Recrystallization Issues
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Oiling out (product separates as a liquid) | - The boiling point of the solvent is higher than the melting point of the compound.- The solution is cooling too rapidly.- The compound is too impure. | - Choose a solvent with a lower boiling point.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Perform a preliminary purification step (e.g., column chromatography) before recrystallization. |
| No crystals form upon cooling | - The solution is not saturated.- The solution is supersaturated. | - Evaporate some of the solvent to increase the concentration and then cool again.- Scratch the inside of the flask with a glass rod or add a seed crystal to induce crystallization. |
| Low recovery of the purified product | - Too much solvent was used.- The crystals were washed with a solvent that was not cold.- The compound has some solubility in the cold solvent. | - Use the minimum amount of hot solvent to dissolve the crude product.[9]- Always wash the crystals with ice-cold solvent.[8]- Cool the filtrate in an ice bath for an extended period to maximize crystal formation. |
Experimental Protocols
Protocol 1: Initial Workup and Washing
This protocol is designed to remove acidic and basic impurities from the crude reaction mixture.
-
Dissolution: Dissolve the crude this compound in an appropriate organic solvent like diethyl ether or ethyl acetate. The volume should be sufficient to allow for easy mixing.[18]
-
Acid Wash: Transfer the organic solution to a separatory funnel and wash with a 1 M HCl solution. This will remove any basic impurities, such as residual amines. Drain the aqueous layer.[18]
-
Base Wash: Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize and remove any acidic impurities. Be sure to vent the separatory funnel frequently to release any pressure buildup from CO₂ evolution. Drain the aqueous layer.[19]
-
Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution. This helps to remove the bulk of the dissolved water in the organic layer.[20]
-
Drying: Transfer the organic layer to a clean flask and dry over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[21][22] Halogenated hydrocarbons are also compatible with calcium chloride (CaCl₂) as a drying agent.[23][24]
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solution using a rotary evaporator to obtain the crude, washed product.
Protocol 2: Purification by Fractional Distillation
This method is suitable for purifying the liquid product if the impurities have boiling points that differ by at least 25-30 °C.
-
Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column. Ensure all glassware is dry.
-
Charging the Flask: Add the crude, washed this compound and a few boiling chips or a magnetic stir bar to the distillation flask.
-
Distillation: Heat the flask gently. The vapor will rise through the fractionating column, and the temperature should be monitored closely.[25]
-
Fraction Collection: Collect the fraction that distills over at a constant temperature corresponding to the boiling point of this compound. It is advisable to collect a small forerun and discard it.
-
Purity Analysis: Analyze the collected fractions by GC-MS to determine their purity.
Protocol 3: Purification by Column Chromatography
This is the method of choice for separating isomeric impurities.
-
Solvent System Selection: Using TLC, determine an appropriate eluent system. A good starting point for non-polar compounds like this is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve good separation of the desired product from its impurities.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system, collecting fractions in separate test tubes.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Pooling and Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizations
Caption: A decision workflow for the purification of this compound.
References
- Vogel, A. I. (1956). Practical Organic Chemistry (3rd ed.). Wiley.
-
Journal of Chemical Education. (n.d.). Purification of low-melting compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, June 20). 2.2: Distillation. Retrieved from [Link]
-
SpringerLink. (n.d.). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). 8.4 - Extraction and Washing Guide. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Column Chromatography. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation. Retrieved from [Link]
-
University of Massachusetts Lowell. (n.d.). Recrystallization, filtration and melting point. Retrieved from [Link]
-
Columbia University. (n.d.). Column chromatography. Retrieved from [Link]
-
Chem Help ASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Drying Organic Solutions. Retrieved from [Link]
-
JoVE. (2015, March 4). Column Chromatography: Principle, Separation of Compounds from a Mixture [Video]. Retrieved from [Link]
-
ChemBK. (2024, April 9). 2-bromo-1-chloro-3-methylbenzene. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Recrystallization. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Purify by Distillation. Retrieved from [Link]
-
CK-12 Foundation. (2025, December 7). Preparation of Haloarenes. Retrieved from [Link]
-
Delloyd's Lab-Tech Chemistry resource. (n.d.). solvent drying and drying agents. Retrieved from [Link]
-
Sciencemadness Wiki. (2023, July 25). Drying solvents. Retrieved from [Link]
-
Reddit. (2022, September 9). Separation vs Washing and drying vs Purification ?. r/OrganicChemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 4). 16.10: Synthesis of Polysubstituted Benzenes. Retrieved from [Link]
-
JoVE. (2015, March 4). Fractional Distillation: Principle, Purification of a Mixture [Video]. Retrieved from [Link]
-
Chemistry For Everyone. (2025, January 26). What Is Purification Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]
-
LookChem. (n.d.). This compound. Retrieved from [Link]
-
Dalian Ruiying Technology Co., Ltd. (n.d.). 1-Bromo-3-Chloro-2-Methylbenzene. Retrieved from [Link]
-
Vedantu. (n.d.). Preparation of Haloarene: Methods, Reactions & Exam Guide. Retrieved from [Link]
-
University of Manitoba. (2016, December 17). Technique of Extraction and Washing [Video]. YouTube. Retrieved from [Link]
-
Amrita Vishwa Vidyapeetham Virtual Lab. (n.d.). Purification by Fractional distillation/crystallisation (Theory) : Organic Chemistry Virtual Lab. Retrieved from [Link]
-
Allery Chemistry. (2022, November 4). Chemistry A Level: Purifying an organic liquid [Video]. YouTube. Retrieved from [Link]
-
Vedantu. (n.d.). Methods of Preparation of Haloalkanes and Haloarenes | Class 12 Chemistry. Retrieved from [Link]
-
Restek. (2015, October 19). Analysis of Halogenated Organic Contaminants in Water Using GC-MS and Large Volume Injection. Retrieved from [Link]
-
FranklyChemistry. (2011, May 11). Haloalkanes 4. Tertiary Haloalkane preparation and purification. [Video]. YouTube. Retrieved from [Link]
-
Agilent. (2016, September 1). CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. Retrieved from [Link]
-
ASTM International. (n.d.). Standard Test Method for - Analysis of Toluene by Capillary Column Gas Chromatography1. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A GC-MS method for the detection of toluene and ethylbenzene in volatile substance abuse. Retrieved from [Link]
-
ResearchGate. (n.d.). Separation of Some Halogenated Phenols by GC-MS. Retrieved from [Link]
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- 25. Video: Fractional Distillation: Principle, Purification of a Mixture [jove.com]
Technical Support Center: Synthesis of 1-Bromo-2-chloro-3-methylbenzene
Welcome to the technical support center for the synthesis of 1-bromo-2-chloro-3-methylbenzene. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently encountered challenges during this specific synthesis. Our goal is to equip you with the expertise to navigate potential side reactions, optimize your reaction conditions, and ensure the integrity of your final product.
I. Understanding the Synthesis and Potential Pitfalls
The synthesis of this compound, a valuable intermediate in various fields of organic synthesis, can be approached through several routes.[1] The most common methods involve either the electrophilic bromination of 2-chloro-3-methyltoluene or a Sandmeyer reaction starting from 2-chloro-3-methylaniline. Each pathway, while effective, is susceptible to specific side reactions that can impact yield and purity. This guide will primarily focus on these two prominent synthetic strategies.
Core Synthesis Pathways
Caption: Primary synthetic routes to this compound.
II. Troubleshooting Guide & FAQs: Electrophilic Bromination Route
Electrophilic aromatic substitution is a cornerstone of arene functionalization.[2] However, achieving high regioselectivity can be challenging due to the directing effects of multiple substituents on the aromatic ring.[3]
Question 1: My reaction yields a mixture of isomeric bromo-chloro-methylbenzene products. How can I improve the regioselectivity for the desired 1-bromo isomer?
Answer: The formation of multiple isomers is a common issue in the electrophilic bromination of polysubstituted benzenes. The methyl group is an ortho-, para-director, while the chloro group is also an ortho-, para-director, albeit a deactivating one. The interplay between these directing effects dictates the position of bromination.
Causality and Solution:
-
Steric Hindrance: The position between the chloro and methyl groups (C6) is sterically hindered, which disfavors substitution at that site. The desired substitution occurs at the C1 position, which is ortho to the methyl group and meta to the chloro group.
-
Lewis Acid Catalyst: The choice and amount of Lewis acid catalyst (e.g., FeBr₃, AlCl₃) are critical.[4] An overly active catalyst system can reduce selectivity.
-
Brominating Agent: While molecular bromine (Br₂) is common, N-bromosuccinimide (NBS) can offer higher selectivity in some cases, particularly when used with a suitable solvent system.[3][6]
Question 2: I am observing the formation of a dibrominated byproduct. What causes this and how can it be prevented?
Answer: Over-bromination, leading to products like 1,x-dibromo-2-chloro-3-methylbenzene, occurs when the reaction conditions are too harsh or the stoichiometry is not carefully controlled.
Causality and Solution:
-
Excess Bromine: The most straightforward cause is an excess of the brominating agent. The initial product, this compound, is still activated enough to undergo a second bromination.
-
Troubleshooting Protocol:
-
Controlled Addition: Add the bromine (or NBS solution) dropwise to the reaction mixture at a low temperature (0-5 °C) to maintain a low concentration of the electrophile at all times.
-
Stoichiometric Control: Use a slight excess of the 2-chloro-3-methyltoluene substrate (e.g., 1.1 equivalents) relative to the bromine.
-
-
-
Reaction Time and Temperature: Prolonged reaction times or elevated temperatures increase the likelihood of a second substitution.
-
Monitoring: Monitor the reaction progress closely using techniques like TLC or GC-MS. Quench the reaction as soon as the starting material is consumed to a satisfactory level.
-
Question 3: My reaction is sluggish, and upon workup, I recover a significant amount of starting material. What can I do to drive the reaction to completion?
Answer: Incomplete conversion can be due to insufficient catalyst activity, low reaction temperature, or impurities that inhibit the reaction.
Causality and Solution:
-
Catalyst Deactivation: Moisture is a common culprit that deactivates Lewis acid catalysts.
-
Troubleshooting Protocol:
-
Anhydrous Conditions: Ensure all glassware is oven-dried, and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Fresh Catalyst: Use freshly opened or properly stored Lewis acid.
-
-
-
Reaction Temperature: While low temperatures are good for selectivity, they can also slow down the reaction rate.
-
Optimization: If the reaction is clean but slow at 0-5 °C, consider allowing it to slowly warm to room temperature after the initial addition of bromine.
-
III. Troubleshooting Guide & FAQs: Sandmeyer Reaction Route
The Sandmeyer reaction is a powerful method for introducing a variety of functional groups onto an aromatic ring via a diazonium salt intermediate.[8][9] However, the instability of diazonium salts and the radical nature of the reaction can lead to specific side reactions.[8]
Question 1: The yield of my Sandmeyer reaction is consistently low, and I observe significant formation of 2-chloro-3-methylphenol. Why is this happening?
Answer: The formation of the corresponding phenol is a classic side reaction in Sandmeyer chemistry. It arises from the reaction of the diazonium salt intermediate with water.
Causality and Solution:
-
Diazonium Salt Instability: Aryl diazonium salts are thermally unstable and can decompose, especially at temperatures above 5 °C.[10] The resulting aryl cation can be trapped by water, which is present in the aqueous acidic medium.
-
Troubleshooting Protocol:
-
Strict Temperature Control: Maintain the temperature of the diazotization reaction between 0-5 °C at all times. Use an ice-salt bath for better temperature management.
-
Immediate Use: Use the prepared diazonium salt solution immediately in the subsequent Sandmeyer step. Do not store it.
-
-
-
Copper(I) Catalyst: The copper(I) bromide (CuBr) is crucial for the desired transformation. If the catalyst is inactive or added improperly, the competing hydrolysis reaction can dominate.
-
Catalyst Quality: Ensure the CuBr is of high quality. If it appears greenish (indicating oxidation to Cu(II)), it should be purified or a fresh batch should be used.
-
Addition Strategy: Add the cold diazonium salt solution slowly to the solution of CuBr. This ensures that the diazonium salt encounters the catalyst immediately, favoring the Sandmeyer pathway over hydrolysis.
-
Question 2: During the workup, I isolate biaryl compounds as byproducts. What is the origin of these impurities?
Answer: The formation of biaryl compounds is evidence of the radical mechanism of the Sandmeyer reaction.[8] These byproducts arise from the coupling of two aryl radicals.
Causality and Solution:
-
Radical Coupling: The key step in the Sandmeyer reaction is the single-electron transfer from Cu(I) to the diazonium salt, generating an aryl radical and nitrogen gas.[8] If the concentration of this aryl radical becomes too high, it can dimerize.
-
Troubleshooting Protocol:
-
Controlled Addition: As with preventing phenolic byproducts, a slow, controlled addition of the diazonium salt to the copper catalyst solution is key. This keeps the steady-state concentration of the aryl radical low, minimizing dimerization.
-
Solvent Choice: While typically performed in aqueous acid, the choice of co-solvent can sometimes influence side reactions. However, for the standard Sandmeyer, adhering to the established aqueous conditions is generally best.
-
-
Question 3: My diazotization reaction seems to be incomplete, or the diazonium salt decomposes prematurely, indicated by vigorous gas evolution at low temperatures. What could be the cause?
Answer: This issue points to problems in the diazotization step itself, often related to the stoichiometry of the reagents or the acidity of the medium.
Causality and Solution:
-
Nitrous Acid Stoichiometry: An excess of nitrous acid (generated from NaNO₂) can lead to side reactions and instability. Conversely, an insufficient amount will result in incomplete conversion of the starting aniline.[10]
-
Troubleshooting Protocol:
-
Precise Stoichiometry: Use a slight excess (typically 1.05-1.1 equivalents) of sodium nitrite.
-
Slow Addition: Add the aqueous solution of sodium nitrite slowly and subsurface to the acidic solution of the aniline, keeping the temperature strictly below 5 °C.
-
-
-
Acidity: A sufficient amount of strong acid (like HBr) is required to protonate the aniline, generate nitrous acid from sodium nitrite, and stabilize the resulting diazonium salt.[11]
-
Acid Concentration: Typically, at least 2.5-3 equivalents of acid are used: one to form the anilinium salt, one to react with sodium nitrite, and an excess to maintain the acidity of the medium.
-
Caption: Competing reactions in the Sandmeyer synthesis.
IV. Data Summary: Impact of Conditions on Product Distribution
The following table summarizes the expected impact of key reaction parameters on the product distribution. These are generalized trends, and optimal conditions should be determined empirically for your specific setup.
| Parameter | Electrophilic Bromination | Sandmeyer Reaction |
| Temperature | Low (0-5 °C): Increases regioselectivity, reduces over-bromination. High (> RT): Decreases selectivity, increases side products. | Low (0-5 °C): Crucial for diazonium salt stability, minimizes phenol formation. High (> 5 °C): Rapid decomposition of diazonium salt, major phenol byproduct. |
| Reagent Stoichiometry | ~1:1 Substrate:Br₂: Minimizes dibromination. Excess Br₂: Leads to significant over-bromination. | Slight excess NaNO₂ (1.05 eq): Ensures complete diazotization. Excess HBr ( >2.5 eq): Maintains acidity, stabilizes diazonium salt. |
| Catalyst | Catalytic Lewis Acid: Sufficient for activation. Stoichiometric Lewis Acid: Can decrease selectivity. | Stoichiometric CuBr: Required for the main reaction pathway. Inactive/Oxidized CuBr: Low yield of desired product, increased phenol. |
| Addition Rate | Slow/Dropwise: Maintains low electrophile concentration, reduces over-bromination. | Slow/Dropwise (Diazonium salt): Keeps aryl radical concentration low, minimizes biaryl formation. |
V. Concluding Remarks
The synthesis of this compound is a practical exercise in managing regioselectivity and competing reaction pathways. By understanding the underlying mechanisms of both the electrophilic bromination and Sandmeyer routes, researchers can anticipate and mitigate the formation of common side products. Careful control over reaction parameters—particularly temperature, stoichiometry, and addition rates—is paramount to achieving high yield and purity. This guide serves as a foundational resource for troubleshooting, but empirical optimization for each specific laboratory setup remains essential for success.
VI. References
-
Wikipedia. Sandmeyer reaction. Available at: [Link]
-
Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available at: [Link]
-
Wang, Z. et al. (2013). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules. Available at: [Link]
-
Chem Forum. ipso attack. Available at: [Link]
-
Chemistry LibreTexts. Halogenation of Benzene and Methylbenzene. Available at: [Link]
-
University of Missouri-St. Louis. Chem318 Electrophilic Aromatic Substitution 02/06/07 Bromination of Toluene. Available at: [Link]
-
YouTube. Ipso substitution reaction, Electrophilic aromatic substitution reaction, Ipso position, examples. Available at: [Link]
-
ResearchGate. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Available at: [Link]
-
Google Patents. Process for preparing 3-chloro-2-methyl thiobenzoxide. Available at:
-
Saha, A. et al. Organic Chemistry-4. Available at: [Link]
-
Google Patents. Processes for the diazotization of 2,5-dichloroanilines. Available at:
-
ResearchGate. The halogenation of aromatics: Part VIII. Transbromination of toluene and chlorobenzene with bromobenzene under the influence of aluminium bromide-[82 Br]. Available at: [Link]
-
Taniguchi, M. et al. (2007). Regioselective 15-Bromination and Functionalization of a Stable Synthetic Bacteriochlorin. The Journal of Organic Chemistry. Available at: [Link]
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- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
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- 11. US20160318853A1 - Processes for the diazotization of 2,5-dichloroanilines - Google Patents [patents.google.com]
Technical Support Center: Optimizing Grignard Reactions with 1-Bromo-2-chloro-3-methylbenzene
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working with the Grignard reaction, specifically focusing on the synthesis and utilization of the Grignard reagent derived from 1-bromo-2-chloro-3-methylbenzene. This substrate presents unique challenges due to the differential reactivity of its aryl-bromide and aryl-chloride moieties, alongside potential steric hindrance from the ortho-chloro and meta-methyl substituents. This document aims to serve as a comprehensive resource, offering troubleshooting solutions and frequently asked questions to navigate the complexities of this reaction effectively.
I. Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when forming a Grignard reagent from this compound?
The core challenge lies in achieving chemoselectivity. The carbon-bromine (C-Br) bond is significantly more reactive towards magnesium than the carbon-chlorine (C-Cl) bond.[1] This inherent difference in reactivity allows for the selective formation of the Grignard reagent at the bromide position, leaving the chloride intact for subsequent functionalization. However, optimizing reaction conditions to prevent side reactions, such as the formation of the di-Grignard reagent or Wurtz-type coupling products, is critical.[1][2]
Q2: Why is my Grignard reaction with this compound failing to initiate?
The most common reason for initiation failure is the presence of a passivating layer of magnesium oxide (MgO) on the surface of the magnesium turnings.[3] This layer acts as a barrier, preventing the magnesium from reacting with the aryl halide.[3][4] Additionally, trace amounts of moisture in the glassware or solvent will quench the Grignard reagent as it forms, effectively halting the reaction.[3][5]
Q3: What are the visual cues of a successful Grignard reaction initiation?
A successful initiation is typically marked by several observable phenomena. These can include the disappearance of the color of a chemical activator like iodine, the spontaneous boiling of the solvent (particularly with low-boiling point ethers), the appearance of a cloudy grey or brownish color in the reaction mixture, and a noticeable increase in temperature due to the exothermic nature of the reaction.[3]
Q4: Which solvent is optimal for this specific Grignard reaction?
Anhydrous tetrahydrofuran (THF) is generally the preferred solvent for forming Grignard reagents from aryl halides.[1][6] THF is an ether that effectively solvates and stabilizes the Grignard reagent, aiding in its formation and subsequent reactivity.[7] While anhydrous diethyl ether is also a viable option, THF's higher boiling point can be advantageous for reactions that require heating to initiate.[8]
II. Troubleshooting Guide
This section is designed to address specific issues that may arise during the Grignard reaction with this compound.
Issue 1: Reaction Fails to Initiate
Symptoms:
-
No observable heat generation.
-
The reaction mixture remains clear.
-
Magnesium turnings appear unreacted.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Inactive Magnesium Surface | 1. Mechanical Activation: In an inert atmosphere, gently crush the magnesium turnings with a dry glass rod. This physically disrupts the MgO layer, exposing fresh, reactive magnesium.[9] 2. Chemical Activation with Iodine: Add a single crystal of iodine to the flask containing magnesium and solvent. The iodine reacts with the magnesium surface, creating small, reactive pits that serve as initiation sites. The disappearance of the purple iodine color is a positive indicator of activation.[3][10] 3. Chemical Activation with 1,2-Dibromoethane (DBE): Add a few drops of DBE to the magnesium suspension. DBE reacts readily with magnesium to form ethylene gas (observed as bubbling) and magnesium bromide, which helps to clean the magnesium surface.[3][10][11] 4. Entrainment Method: A small amount of a pre-formed Grignard reagent can be added to initiate the reaction. |
| Presence of Moisture | 1. Rigorous Drying of Glassware: Flame-dry all glassware under a vacuum or oven-dry at a high temperature for several hours and allow to cool in a desiccator or under a stream of inert gas.[5][6] 2. Use of Anhydrous Solvents: Employ freshly distilled, anhydrous solvents. Solvents should be stored over molecular sieves or sodium wire to maintain dryness.[1][3] |
| Impure Starting Material | 1. Purification of this compound: If the starting material is old or of questionable purity, consider distillation or passing it through a short column of activated alumina to remove any acidic impurities or moisture.[12] |
Issue 2: Low Yield of the Desired Product
Symptoms:
-
Analysis of the crude product (e.g., by GC-MS or NMR after quenching an aliquot) shows a significant amount of unreacted starting material or byproducts.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Wurtz Coupling | This side reaction involves the coupling of the Grignard reagent with the starting aryl halide.[2] To minimize this: 1. Slow Addition of Aryl Halide: Add the solution of this compound dropwise to the activated magnesium suspension. This maintains a low concentration of the aryl halide in the reaction mixture, favoring the formation of the Grignard reagent over the coupling reaction. 2. Maintain Moderate Temperature: While some initial heating may be necessary for initiation, avoid excessive temperatures that can promote side reactions.[13] |
| Formation of Di-Grignard Reagent | Although the C-Cl bond is less reactive, prolonged reaction times or elevated temperatures can lead to the formation of the di-Grignard reagent. To avoid this: 1. Monitor Reaction Progress: Use techniques like quenching small aliquots followed by GC-MS analysis to monitor the consumption of the starting material and the formation of the desired mono-Grignard reagent. 2. Control Reaction Time: Once the formation of the mono-Grignard is complete, proceed to the next step without unnecessary delay. |
| Reaction with Electrophile is Inefficient | If the Grignard reagent has formed successfully but the subsequent reaction gives a low yield: 1. Purity of Electrophile: Ensure the electrophile is pure and free of any protic functional groups that would quench the Grignard reagent. 2. Steric Hindrance: The ortho-chloro and meta-methyl groups on the Grignard reagent, as well as substituents on the electrophile, can create steric hindrance.[14] Consider using a less sterically hindered electrophile or employing reaction conditions that can overcome this, such as the use of additives like LiCl (to form "Turbo-Grignards") which can increase reactivity.[5] |
III. Experimental Protocols
Protocol 1: Activation of Magnesium Turnings
-
Place magnesium turnings (1.2 equivalents) into a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar.
-
Assemble the apparatus while hot and allow it to cool under a positive pressure of dry nitrogen or argon.[1]
-
Add a single crystal of iodine.
-
Gently warm the flask with a heat gun until the iodine sublimes and its characteristic purple color disappears.[1]
-
Allow the flask to cool to room temperature before adding the solvent.
Protocol 2: Formation of the Grignard Reagent
-
To the activated magnesium turnings, add a small portion of anhydrous THF to cover the metal.
-
Prepare a solution of this compound (1.0 equivalent) in anhydrous THF in the dropping funnel.
-
Add a small amount (approximately 10%) of the aryl halide solution to the magnesium suspension.
-
If the reaction does not initiate spontaneously (as evidenced by gentle refluxing or a color change), gently warm the flask.
-
Once the reaction has initiated, add the remaining aryl halide solution dropwise at a rate that maintains a gentle reflux.[1]
-
After the addition is complete, continue to stir the mixture for an additional 1-2 hours at room temperature to ensure complete reaction.[1] The resulting grayish, cloudy solution is the Grignard reagent and should be used promptly.
IV. Visualizations
Grignard Reaction Troubleshooting Workflow
Caption: A flowchart for troubleshooting common issues in Grignard reactions.
Selectivity in Grignard Formation
Caption: Differential reactivity of C-Br and C-Cl bonds with magnesium.
V. References
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. fcn.unp.edu.ar [fcn.unp.edu.ar]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. researchgate.net [researchgate.net]
- 11. Grignard reagent - Wikipedia [en.wikipedia.org]
- 12. quora.com [quora.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. Grignard Reaction [organic-chemistry.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. US6197089B1 - Activated magnesium metal - Google Patents [patents.google.com]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 18. benchchem.com [benchchem.com]
- 19. Mechanism of Alkoxy Groups Substitution by Grignard Reagents on Aromatic Rings and Experimental Verification of Theoretical Predictions of Anomalous Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 21. ncert.nic.in [ncert.nic.in]
- 22. adichemistry.com [adichemistry.com]
- 23. masterorganicchemistry.com [masterorganicchemistry.com]
- 24. youtube.com [youtube.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. This compound | CymitQuimica [cymitquimica.com]
- 27. Iron-Catalyzed Coupling of Aryl Grignard Reagents with Alkyl Halides: A Competitive Hammett Study - PMC [pmc.ncbi.nlm.nih.gov]
- 28. d.web.umkc.edu [d.web.umkc.edu]
- 29. leah4sci.com [leah4sci.com]
- 30. masterorganicchemistry.com [masterorganicchemistry.com]
- 31. pubs.acs.org [pubs.acs.org]
- 32. Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Organic Syntheses Procedure [orgsyn.org]
- 34. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Catalyst Deactivation in Reactions with 1-Bromo-2-chloro-3-methylbenzene
Welcome to the technical support center for troubleshooting catalyst deactivation in cross-coupling reactions involving 1-bromo-2-chloro-3-methylbenzene. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with this compound is sluggish and giving low yields. What are the likely causes?
A1: Low conversion in Suzuki-Miyaura reactions with this substrate often points to catalyst deactivation. The primary culprits include:
-
Catalyst Poisoning: Trace impurities in your reagents or solvents can poison the palladium catalyst. Common poisons include sulfur compounds, oxygen, and moisture.[1] Oxygen can oxidize the active Pd(0) catalyst to an inactive state.[2]
-
Formation of Palladium Black: The appearance of a black precipitate indicates the aggregation of palladium nanoparticles into catalytically inactive bulk metal.[1][2] This is a common deactivation pathway, often accelerated by high temperatures.[2]
-
Ligand Degradation: The phosphine ligands used to stabilize the palladium catalyst can themselves degrade, particularly at elevated temperatures or in the presence of oxygen.
-
Suboptimal Reaction Conditions: Incorrect choice of base, solvent, or temperature can lead to catalyst deactivation or poor reaction kinetics.[3] For instance, an inappropriate base can lead to the degradation of the substrate or boronic acid partner, generating species that inhibit the catalyst.[3]
Q2: I am observing significant amounts of homocoupling of my boronic acid partner. How can I minimize this side reaction?
A2: Homocoupling is a common side reaction in Suzuki-Miyaura coupling. It can be minimized by:
-
Strictly Anaerobic Conditions: Oxygen can promote the homocoupling of boronic acids. Ensure your reaction setup is thoroughly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen).[1]
-
Choice of Base and Solvent: The base and solvent system can influence the rate of homocoupling. For example, using weaker bases like K₂CO₃ or K₃PO₄ can sometimes reduce homocoupling compared to stronger bases.
-
Optimizing Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the homocoupling pathway relative to the desired cross-coupling.
-
Using a More Robust Catalyst System: Employing bulky, electron-rich phosphine ligands can stabilize the palladium catalyst and favor the cross-coupling pathway.[3][4]
Q3: Can I reuse my palladium catalyst for subsequent reactions?
A3: Yes, in many cases, palladium catalysts, especially heterogeneous catalysts like Pd/C, can be recovered and reused.[5] However, the activity may decrease with each cycle due to gradual deactivation. For homogeneous catalysts, recovery can be more challenging but is possible through techniques like organic solvent nanofiltration.[6] A regeneration step is often necessary to restore the catalyst's activity.
Troubleshooting Guides
Guide 1: Diagnosing the Cause of Catalyst Deactivation
A systematic approach is crucial to identifying the root cause of catalyst deactivation. This workflow will guide you through the diagnostic process.
Experimental Workflow for Diagnosing Catalyst Deactivation
Caption: Troubleshooting workflow for diagnosing catalyst deactivation.
Step-by-Step Diagnostic Protocol:
-
Reaction Monitoring: Carefully monitor the reaction progress using appropriate analytical techniques (TLC, LC-MS, GC-MS). A stalled reaction after an initial period of conversion often suggests catalyst deactivation during the reaction.
-
Visual Inspection: Observe the reaction mixture for the formation of a black precipitate. The presence of palladium black is a strong indicator of catalyst aggregation.[1][2]
-
Control Experiment with High-Purity Reagents: Run the reaction using reagents and solvents of the highest available purity. If a significant improvement is observed, catalyst poisoning from impurities in the original reagents is the likely cause.[2] Ensure solvents are anhydrous and thoroughly degassed.
-
Vary Ligand-to-Palladium Ratio: An insufficient amount of ligand can lead to an unstable catalyst.[7] Conversely, a large excess of ligand can sometimes inhibit the reaction.[7] Systematically vary the ligand-to-palladium ratio to find the optimal balance.
-
Screen Solvents and Bases: The choice of solvent and base can significantly impact catalyst stability and activity.[7] Perform small-scale screening experiments with different solvent and base combinations.
-
Optimize Reaction Temperature: High temperatures can accelerate catalyst decomposition.[2] Determine the lowest temperature at which a reasonable reaction rate is achieved.
Guide 2: Regenerating a Deactivated Palladium Catalyst (Pd/C)
For heterogeneous catalysts like palladium on carbon (Pd/C), deactivation can often be reversed through a regeneration procedure.
Deactivation Mechanisms for Pd/C
| Deactivation Mechanism | Description |
| Coking/Fouling | Deposition of organic residues or byproducts on the catalyst surface, blocking active sites. |
| Poisoning | Strong chemisorption of impurities (e.g., sulfur, halides) onto the palladium surface.[1] |
| Sintering | Agglomeration of palladium nanoparticles into larger, less active particles at high temperatures.[6] |
| Oxidation | Formation of a palladium oxide layer on the surface of the nanoparticles. |
Step-by-Step Protocol for Pd/C Regeneration:
Safety Note: Handle Pd/C with care, especially when dry, as it can be pyrophoric. Perform all steps in a well-ventilated fume hood.
-
Catalyst Recovery: After the reaction, carefully filter the reaction mixture to recover the Pd/C catalyst.
-
Solvent Washing:
-
Wash the recovered catalyst sequentially with a series of solvents to remove adsorbed organic species. A typical sequence is:
-
For each wash, suspend the catalyst in the solvent, stir for 15-30 minutes, and then filter.
-
-
Acid/Base Washing (for suspected poisoning):
-
If poisoning by basic or acidic impurities is suspected, a dilute acid or base wash can be effective.
-
For basic impurities, wash with a dilute acid solution (e.g., 0.1 M HCl).
-
For acidic impurities, wash with a dilute base solution (e.g., 0.1 M NaOH).[3]
-
After the acid or base wash, thoroughly wash with deionized water until the filtrate is neutral.
-
-
Drying: Dry the washed catalyst under vacuum at a moderate temperature (e.g., 60-80 °C). Do not overheat , as this can lead to sintering.
-
Activity Test: Test the activity of the regenerated catalyst on a small-scale reaction to evaluate the effectiveness of the regeneration process.
Advanced Regeneration Techniques:
-
Calcination: For severe coking, a controlled calcination in air at moderate temperatures (e.g., 200-300°C) can burn off organic deposits.[9] This must be followed by a reduction step (e.g., with H₂ or a chemical reducing agent) to restore the metallic palladium.
-
Reductive Treatment: If the catalyst has been deactivated by oxidation, a reduction step can regenerate the active Pd(0) species. This can be achieved by stirring the catalyst in a solvent with a reducing agent like formic acid or hydrazine, or by treatment with hydrogen gas.[3][8]
Guide 3: Preventing Catalyst Deactivation in Future Experiments
Proactive measures can significantly extend the lifetime and performance of your catalyst.
Workflow for Preventing Catalyst Deactivation
Caption: Proactive measures to prevent catalyst deactivation.
Best Practices for Catalyst Stability:
-
Reagent and Solvent Purity: Always use high-purity, anhydrous, and degassed solvents. Purify reagents if their purity is questionable.
-
Inert Atmosphere: Rigorously maintain an inert atmosphere (argon or nitrogen) throughout the reaction to prevent oxidation of the Pd(0) catalyst.[7]
-
Ligand Selection: Use bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands to stabilize the active palladium species and prevent aggregation.[2]
-
Optimal Catalyst Loading: While a higher catalyst loading might seem beneficial, it can sometimes lead to faster aggregation. Use the lowest effective catalyst loading.
-
Temperature Control: Avoid excessive temperatures, which can accelerate catalyst decomposition and ligand degradation.[2]
-
Efficient Stirring: Ensure efficient stirring to maintain a homogeneous reaction mixture and prevent localized overheating.
By following these troubleshooting guides and best practices, you can significantly improve the success rate and reproducibility of your cross-coupling reactions with this compound.
References
- Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Heteroaryl Chlorides - Benchchem. (n.d.).
- Technical Support Center: Troubleshooting Failed Suzuki Coupling Reactions with 1-Bromo-3-butoxy-5-nitrobenzene - Benchchem. (n.d.).
-
Deactivation and reactivation of Pd/C catalyst used in repeated batch hydrodechlorination of PCE | Request PDF. (2025, August 5). Retrieved December 31, 2025, from [Link]
- Method for reactivating palladium catalysts. (1976, May 25). Google Patents.
-
Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. (2015, March 27). PubMed. Retrieved December 31, 2025, from [Link]
- Method for reactivating deactivated palladium/carbon catalyst. (2007, August 29). Google Patents.
-
Recycling of Gas Phase Residual Dichloromethane by Hydrodechlorination: Regeneration of Deactivated Pd/C Catalysts. (2019, August 29). Semantic Scholar. Retrieved December 31, 2025, from [Link]
-
Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). (2022, December 1). MDPI. Retrieved December 31, 2025, from [Link]
-
Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved December 31, 2025, from [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.). National Institutes of Health. Retrieved December 31, 2025, from [Link]
-
Regeneration of Supported Palladium Catalyst for Selective Hydrogenation of Acetylene. (2025, August 6). Semantic Scholar. Retrieved December 31, 2025, from [Link]
-
Regeneration of Spent Catalyst and Impregnation of Catalyst by Supercritical Fluid. (n.d.). Retrieved December 31, 2025, from [Link]
- Technical Support Center: Catalyst Poisoning in Cross-Coupling Reactions with 1-Bromonaphthalene - Benchchem. (n.d.).
- Technical Support Center: Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions - Benchchem. (n.d.).
-
Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. (2025, October 15). Retrieved December 31, 2025, from [Link]
-
Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved December 31, 2025, from [Link]
-
The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. (2018, July 10). National Institutes of Health. Retrieved December 31, 2025, from [Link]
-
Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. (2023, August 23). ACS Publications. Retrieved December 31, 2025, from [Link]
Sources
- 1. US4152291A - Regeneration of palladium hydrogenation catalyst - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Regeneration of Spent Catalyst and Impregnation of Catalyst by Supercritical Fluid [scirp.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Purification of 1-Bromo-2-chloro-3-methylbenzene
Welcome to the technical support center for the purification of 1-Bromo-2-chloro-3-methylbenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for challenges encountered during the purification of this key chemical intermediate.
Introduction
This compound is a substituted aromatic compound with a molecular formula of C₇H₆BrCl.[1][2][3] Its purification is a critical step in many synthetic pathways, as the presence of impurities can significantly impact the yield, selectivity, and overall success of subsequent reactions. The primary challenges in its purification often stem from the presence of isomeric byproducts, unreacted starting materials, and decomposition products. This guide provides a structured approach to identifying and removing these impurities, ensuring a high-purity final product.
Frequently Asked Questions (FAQs)
This section addresses common questions and issues that may arise during the purification of this compound.
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile largely depends on the synthetic route. However, common impurities include:
-
Isomeric Byproducts: The synthesis of polysubstituted benzenes can often lead to a mixture of isomers.[4][5] In this case, you might find other bromochlorotoluene isomers.
-
Unreacted Starting Materials: Depending on the reaction, you may have residual starting materials like 2-chloro-3-methylaniline or the corresponding diazonium salt precursors.
-
Side-Reaction Products: Products from competing side reactions, such as the formation of debrominated or dechlorinated species, can also be present.[4]
Q2: My initial purity analysis by GC-MS shows multiple peaks close to my product's retention time. How can I resolve these?
A2: Close-eluting peaks on a gas chromatogram, especially for halogenated aromatic compounds, often indicate the presence of isomers.[6][7] To improve separation, you can:
-
Optimize the GC Method: Adjust the temperature ramp rate (slower ramp for better resolution), use a longer capillary column, or switch to a column with a different stationary phase that offers better selectivity for halogenated aromatics.
-
Employ Fractional Distillation: If the boiling points of the isomers are sufficiently different, fractional distillation can be an effective purification method.[8][9]
Q3: I'm observing decomposition of my compound during distillation, even under vacuum. What could be the cause and how can I prevent it?
A3: this compound, like many halogenated compounds, can be susceptible to decomposition at elevated temperatures.
-
Lower the Distillation Temperature: Ensure you are using a high-vacuum pump to lower the boiling point as much as possible.
-
Avoid Prolonged Heating: Minimize the time the compound is exposed to high temperatures. Use a well-insulated distillation apparatus to ensure efficient heating.
-
Check for Contaminants: Acidic or basic impurities can catalyze decomposition. Consider a pre-distillation wash with a dilute sodium bicarbonate solution, followed by drying with an anhydrous agent like magnesium sulfate.
Q4: After column chromatography, I'm still seeing impurities in my final product. What are some common pitfalls?
A4: Column chromatography is a powerful technique, but its success depends on several factors.[10][11]
-
Improper Solvent System: The choice of eluent is critical. A solvent system that provides an Rf value of 0.2-0.3 for your target compound on a TLC plate is a good starting point.
-
Column Overloading: Loading too much crude material onto the column will lead to poor separation.
-
Stationary Phase Activity: For some compounds, the acidic nature of silica gel can cause degradation.[11] In such cases, using deactivated silica or an alternative stationary phase like alumina might be necessary.[12]
Troubleshooting Guides
This section provides detailed protocols and troubleshooting for common purification techniques.
Fractional Distillation
Fractional distillation is effective for separating compounds with different boiling points.[9] Given that this compound has a boiling point of approximately 226.8°C at 760 mmHg, vacuum distillation is highly recommended to prevent thermal decomposition.[13]
Troubleshooting Fractional Distillation
| Issue | Potential Cause | Recommended Solution |
| Poor Separation | Insufficient column efficiency (too few theoretical plates). | Use a longer fractionating column (e.g., Vigreux or packed column) to increase the number of theoretical plates.[9] |
| Distillation rate is too high. | Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established on each theoretical plate. | |
| Bumping/Uneven Boiling | Lack of boiling chips or inadequate stirring. | Add fresh boiling chips or use a magnetic stir bar for smooth boiling. |
| High viscosity of the crude material. | Consider co-distillation with a high-boiling, inert solvent. | |
| Product Solidifying in Condenser | Inadequate condenser temperature. | Ensure the condenser water is not too cold, especially if the compound has a relatively high melting point (though not applicable here as it's a liquid at room temperature). |
Column Chromatography
Column chromatography is a versatile technique for purifying organic compounds based on their differential adsorption to a stationary phase.[10]
Step-by-Step Protocol for Flash Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica bed.
-
Elution: Begin eluting with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) if necessary.
-
Fraction Collection: Collect fractions and analyze them by TLC or GC to identify the pure product.
Troubleshooting Column Chromatography
| Issue | Potential Cause | Recommended Solution |
| Cracked Column Bed | Running the column dry. | Always maintain a level of solvent above the silica bed. |
| Tailing of Spots on TLC | Compound is too polar for the solvent system. | Increase the polarity of the eluent. |
| Acidic or basic impurities interacting with the stationary phase. | Add a small amount of a modifier (e.g., triethylamine for basic compounds, acetic acid for acidic compounds) to the eluent. | |
| Poor Resolution | Inappropriate solvent system. | Perform a thorough TLC analysis to find an optimal solvent system before running the column. |
| Column overloading. | Use a larger column or reduce the amount of sample loaded. |
Purity Assessment
Accurate assessment of purity is crucial. A combination of analytical techniques is often recommended.
| Technique | Principle | Commonly Detected Impurities |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation based on volatility and polarity, with mass-based detection.[14] | Volatile organic compounds, unreacted starting materials, and isomeric byproducts.[14] |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity differences with a stationary phase.[6][10] | Less volatile byproducts, isomers, and degradation products.[14] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Quantification based on the direct proportionality between NMR signal area and the number of nuclei. | A wide range of impurities with distinct proton signals, including structural isomers. |
Visualizing the Purification Workflow
The following diagram illustrates a typical workflow for the purification of this compound.
Caption: A generalized workflow for the purification of this compound.
Safety Precautions
This compound is harmful if swallowed, in contact with skin, or if inhaled.[1][13] Always handle this chemical in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[13][15] In case of accidental exposure, follow the first-aid measures outlined in the Safety Data Sheet (SDS).[1][15][16] Store the compound in a tightly closed container in a cool, dry, and well-ventilated area, away from oxidizing agents.[13][15]
References
-
This compound | CAS#:97329-43-6 | Chemsrc. (n.d.). Retrieved from [Link]
-
Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials - RSC Publishing. (2019). Retrieved from [Link]
-
This compound | C7H6BrCl | CID 13348134 - PubChem. (n.d.). Retrieved from [Link]
-
Column Chromatography for the Separation of Complex Mixtures - Longdom Publishing. (n.d.). Retrieved from [Link]
-
Purification: Tips for Flash Column Chromatography - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]
-
Use of fractional distillation in organic chemistry [closed]. (2018). Retrieved from [Link]
-
Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). (n.d.). Retrieved from [Link]
-
5.3: Fractional Distillation - Chemistry LibreTexts. (2021). Retrieved from [Link]
-
Halogenated hydrocarbons, aromatics Separation of volatile halogenated hydrocarbons and some aromatics on a fused silica capillary column - Agilent. (n.d.). Retrieved from [Link]
-
This compound - LookChem. (n.d.). Retrieved from [Link]
-
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Which are the isomers of bromochlorotoluene? - Quora. (2020). Retrieved from [Link]
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Technical Support Center: Grignard Formation of 1-Bromo-2-chloro-3-methylbenzene
Welcome to the Technical Support Center for advanced Grignard reagent synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the formation of the Grignard reagent from 1-bromo-2-chloro-3-methylbenzene. Here, we address specific experimental issues in a practical question-and-answer format, grounded in established chemical principles.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Grignard reaction with this compound won't start. What are the most common reasons for this initiation failure?
A1: Failure to initiate is the most common hurdle in Grignard synthesis. The primary causes are almost always related to surface deactivation of the magnesium or the presence of protic impurities.[1][2]
-
Inactive Magnesium Surface: Magnesium turnings are coated with a passivating layer of magnesium oxide (MgO), which forms upon exposure to air.[2][3] This layer acts as a physical barrier, preventing the magnesium from reacting with the aryl halide.[3] Successful initiation hinges on disrupting this oxide layer to expose a fresh, reactive metal surface.[3][4]
-
Presence of Water: Grignard reagents are potent bases and will react readily with even trace amounts of water.[5][6] Moisture in your glassware, solvent, or inert gas will quench the reagent as it forms, effectively halting the reaction.[2][5] All glassware must be rigorously dried (e.g., flame-dried under vacuum or oven-dried overnight) and the reaction must be conducted under a strictly anhydrous, inert atmosphere (Nitrogen or Argon).[2]
-
Impure Starting Material: The this compound starting material must be anhydrous. If its purity is questionable, consider passing it through a short plug of activated alumina to remove residual moisture.[5]
Visual Indicators of Successful Initiation: A successful start to the reaction is typically marked by several signs:
-
Spontaneous warming of the reaction mixture.[1]
-
Gentle bubbling or boiling of the solvent at the magnesium surface.[1][7]
Q2: I'm trying to form the Grignard at the bromide position. Will the aryl chloride also react? How can I ensure selectivity?
A2: This is a critical question of selectivity. For aryl halides, the reactivity order for Grignard formation is I > Br > Cl.[6][8] This inherent difference in reactivity is the cornerstone of achieving selectivity. The carbon-bromine bond is weaker and more easily reduced by magnesium than the carbon-chlorine bond.
To favor the formation of 2-chloro-3-methylphenylmagnesium bromide, you should:
-
Use Stoichiometric Control: Use only a slight excess of magnesium (e.g., 1.1 to 1.2 equivalents). A large excess of highly activated magnesium could eventually lead to the formation of a di-Grignard reagent or other side products, especially at elevated temperatures.
-
Maintain Moderate Temperature: While some heat may be needed for initiation, avoid prolonged heating at high temperatures (e.g., vigorous reflux in THF). Overheating can provide the necessary activation energy to start reacting with the less reactive aryl chloride. Once initiated, the reaction is exothermic and should maintain itself with minimal external heating.[9]
Q3: My reaction starts, but then stops or gives a very low yield. What's happening?
A3: This often points to a slow quenching process or the formation of side products.
-
Insufficiently Anhydrous Conditions: A slow leak of moist air into your apparatus or slightly wet solvent can continuously consume the Grignard reagent as it forms, leading to a stalled reaction or poor yield.[5] Re-evaluate all drying procedures and ensure a positive pressure of inert gas is maintained.[5]
-
Wurtz Coupling: A major side reaction is the coupling of the newly formed Grignard reagent with the starting aryl bromide.[2][10] This results in the formation of a biaryl byproduct (2,2'-dichloro-3,3'-dimethylbiphenyl). To minimize this, use a slow, controlled addition of the this compound solution to the magnesium suspension. This keeps the concentration of the aryl halide low, disfavoring the coupling reaction.[5]
The troubleshooting workflow below can help diagnose initiation problems systematically.
Q4: What are the best practices for activating the magnesium turnings for this specific reaction?
A4: Activating the magnesium is a critical step to remove the passivating MgO layer.[3] Several methods are effective, ranging from simple to more advanced.
| Activation Method | Description | Advantages | Disadvantages |
| Iodine (I₂) Activation | A small crystal of iodine is added to the dry magnesium turnings. The iodine is thought to etch the magnesium surface, creating reactive sites.[3][11] The disappearance of the purple/brown iodine color is a classic indicator of initiation.[1][3] | Simple, visually easy to monitor.[2] | Can sometimes be insufficient for very passivated magnesium. |
| 1,2-Dibromoethane (DBE) | A small amount of DBE is added. It reacts readily with Mg to form ethylene gas (visible bubbling) and MgBr₂, cleaning the surface.[3][12] This is often called an "entrainment method".[13][14] | Highly effective and reliable.[13] | Introduces another reagent; ethylene gas is flammable. |
| Mechanical Activation | Vigorously stirring the dry magnesium turnings with a glass-coated stir bar or crushing them with a dry glass rod can physically break the oxide layer.[11][12] | No chemical activators needed. | Can be difficult to perform effectively in a sealed flask. |
| DIBAH Activation | Utilizing diisobutylaluminum hydride (DIBAH) can activate the surface and dry the reaction mixture, allowing for initiation at lower temperatures (e.g., <20 °C).[15] | Very reliable and allows for better temperature control.[15] | DIBAH is a pyrophoric reagent requiring careful handling. |
For routine synthesis, starting with iodine or 1,2-dibromoethane is highly recommended.
Protocols & Methodologies
Protocol 1: Formation of 2-chloro-3-methylphenylmagnesium bromide
This protocol outlines the standard procedure for forming the Grignard reagent with chemical activation.
Safety Precautions:
-
Anhydrous Conditions: Grignard reagents are extremely sensitive to water and protic solvents.[5][6]
-
Inert Atmosphere: The reaction must be performed under an inert atmosphere (nitrogen or argon) as Grignard reagents also react with oxygen.[16]
-
Exothermic Reaction: The formation of Grignard reagents is exothermic.[9] Proper temperature control is crucial, especially during initiation and addition.
Protocol 2: Titration to Determine Grignard Reagent Concentration
It is highly advisable to determine the exact concentration of your freshly prepared Grignard reagent before using it in a subsequent reaction. This ensures accurate stoichiometry and improves yield. A common method involves titration against iodine.
-
Preparation: Accurately weigh ~0.25 g of iodine into a dry flask and dissolve it in ~10 mL of anhydrous THF under an inert atmosphere.
-
Titration: Cool the iodine solution to 0 °C in an ice bath. Slowly add your prepared Grignard reagent dropwise from a syringe while stirring vigorously.
-
Endpoint: The endpoint is the disappearance of the brown iodine color, resulting in a colorless or the characteristic grey/brown color of the Grignard solution.
-
Calculation: Record the volume of the Grignard reagent added. The molarity can be calculated based on the 1:1 stoichiometry with iodine. Repeat the titration for accuracy.[1]
References
-
So, C. M., & Kappe, C. O. (2010). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development. [Link]
-
Various Authors. (2014). Does anyone know the best way to activate magnesium for the grignard reagent? ResearchGate. [Link]
-
Dunne, J. F., et al. (2013). Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions. Green Chemistry. [Link]
-
University of Calgary. Aryl Grignards. University of Calgary Chemistry. [Link]
-
Various Authors. (2021). Activation of Grignard reagent. Chemistry Stack Exchange. [Link]
-
UTSC. (2013). UTSC - Chemistry Lab Grignard Reaction Experiment. YouTube. [Link]
-
Various Authors. (2014). What's the purpose of a Grignard reagent initiation? Chemistry Stack Exchange. [Link]
-
Mettler Toledo. Grignard Reaction Mechanisms. Mettler Toledo. [Link]
-
Jasperse, J. (n.d.). Grignard Synthesis of Triphenylmethanol. Chem 355 Handout. [Link]
-
LibreTexts Chemistry. (2024). 10.6: Reactions of Alkyl Halides - Grignard Reagents. LibreTexts. [Link]
-
Michigan State University. Alkyl Halide Reactivity. MSU Chemistry. [Link]
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Technical Support Center: Improving Regioselectivity of Reactions with 1-Bromo-2-chloro-3-methylbenzene
Welcome to the technical support center for 1-Bromo-2-chloro-3-methylbenzene. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of achieving regioselective control in reactions involving this versatile but challenging trisubstituted aromatic building block. Here, we provide troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Part 1: Understanding the Fundamentals of Reactivity
Controlling regioselectivity in this compound requires a foundational understanding of the interplay between the electronic and steric effects of its three distinct substituents.
FAQ 1: What are the directing effects of the bromo, chloro, and methyl substituents on the aromatic ring?
The outcome of electrophilic aromatic substitution (EAS) is governed by the cumulative influence of all substituents.[1][2]
-
-CH₃ (Methyl): This is an activating group that donates electron density to the ring primarily through an inductive effect and hyperconjugation.[3][4] It directs incoming electrophiles to the ortho and para positions relative to itself (C4 and C6).
-
-Cl (Chloro) and -Br (Bromo): Halogens are a unique class of substituents. They are deactivating groups because their strong electronegativity withdraws electron density from the ring inductively, slowing the rate of EAS.[5][6] However, they possess lone pairs of electrons that can be donated through resonance, which directs incoming electrophiles to the ortho and para positions.[7]
-
The Chloro group directs to C1 (ipso) and C3 (ipso).
-
The Bromo group directs to C2 (ipso) and C6.
-
These competing effects create a complex reactivity landscape that must be carefully navigated.
Table 1: Summary of Substituent Effects
| Substituent | Electronic Effect | Reactivity Effect | Ortho/Para/Meta Director |
| -CH₃ | Electron-Donating (Inductive, Hyperconjugation) | Activating | ortho, para |
| -Cl | Electron-Withdrawing (Inductive), Electron-Donating (Resonance) | Deactivating | ortho, para |
| -Br | Electron-Withdrawing (Inductive), Electron-Donating (Resonance) | Deactivating | ortho, para |
FAQ 2: How do steric and electronic effects combine to determine the most likely sites for electrophilic substitution?
When the directing effects of substituents compete, the most powerful activating group typically dictates the regiochemical outcome.[2][8] In this molecule, the methyl group is the strongest activator. The directing effects are visualized below.
Caption: Directing influences for electrophilic attack.
Analysis:
-
Activating Group Dominance: The -CH₃ group is the most activating and strongly directs to its ortho positions (C4 and C6).
-
Steric Hindrance: The C6 position is sterically hindered by the adjacent large bromine atom. The C4 position is significantly more accessible.[2][3]
-
Consensus: The directing effects of the -CH₃ group (to C6) and the -Br group (to C6) reinforce each other, but this position is sterically blocked. The other position activated by the methyl group, C4, is the most electronically enriched and sterically accessible site.
Part 2: Troubleshooting Specific Reaction Classes
A. Electrophilic Aromatic Substitution (EAS)
Issue: My nitration (or halogenation) reaction is giving poor yields and a mixture of minor isomers along with the expected C4 product.
Answer: This issue typically stems from reaction conditions that are either too harsh, leading to side reactions, or not optimized to maximize the directing effect of the methyl group.
Troubleshooting Steps:
-
Lower the Temperature: EAS reactions are often exothermic. Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can increase selectivity by favoring the kinetic product, which corresponds to attack at the most activated, least hindered site (C4).[9]
-
Use a Milder Reagent System: For nitration, instead of a potent mixture of concentrated HNO₃/H₂SO₄, consider a milder nitrating agent like acetyl nitrate (CH₃COONO₂) or a nitronium salt such as NO₂BF₄. For bromination, using NBS with a catalytic amount of a Lewis acid or in an acid medium can be more selective than Br₂/FeBr₃.[10]
-
Control Stoichiometry: Use of a large excess of the electrophile can lead to decreased selectivity and potential di-substitution, even on a deactivated ring. Use a stoichiometric amount (1.0-1.1 equivalents) of the electrophile and monitor the reaction closely by TLC or GC.
B. Metal-Catalyzed Cross-Coupling Reactions
A key advantage of this compound is the differential reactivity of its two carbon-halogen bonds, enabling selective, sequential functionalization.
Issue: How can I perform a Suzuki-Miyaura coupling selectively at the C-Br bond without reacting the C-Cl bond?
Answer: The C(sp²)-Br bond is significantly more reactive than the C(sp²)-Cl bond in palladium-catalyzed cross-coupling reactions. This difference in reactivity is the basis for achieving high chemoselectivity.[11] The key is to choose reaction conditions that are sufficiently mild to activate the C-Br bond but not the more robust C-Cl bond.
Key Parameters for Selective C-Br Coupling:
-
Catalyst Choice: Palladium complexes with phosphine ligands are standard. Pd(PPh₃)₄ or in-situ generated catalysts from Pd(OAc)₂ or Pd₂(dba)₃ with ligands like PPh₃, SPhos, or XPhos are effective.[12][13] For C-Cl bond activation, more electron-rich and bulky phosphine ligands are typically required, so avoiding them will enhance selectivity for C-Br.
-
Temperature: Lower reaction temperatures (e.g., 60-80 °C) favor the selective activation of the more labile C-Br bond. Higher temperatures (>100 °C) increase the likelihood of C-Cl bond activation.
-
Base: A moderately strong base like K₂CO₃, Cs₂CO₃, or K₃PO₄ is usually sufficient for activating the boronic acid in the transmetalation step for C-Br coupling.[12][14]
Caption: Workflow for troubleshooting Suzuki-Miyaura coupling.
C. Other Selective Transformations
Issue: I want to functionalize the methyl group selectively. How can I achieve this without altering the aromatic ring?
Answer: Selective functionalization of the benzylic position can be readily achieved via a free-radical mechanism, which has completely different reactivity rules than the ionic mechanisms governing aromatic substitution.
For selective bromination of the methyl group to form 1-bromo-2-chloro-3-(bromomethyl)benzene, the reagent of choice is N-Bromosuccinimide (NBS) with a radical initiator.[15]
-
Mechanism: The reaction is initiated by light (UV) or a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). This generates a bromine radical that abstracts a hydrogen from the benzylic position, forming a resonance-stabilized benzyl radical. This radical then reacts with Br₂ (present in low concentration from NBS) to form the product.
-
Why it's Selective: The deactivating bromo and chloro groups on the ring make electrophilic aromatic bromination highly unfavorable under these conditions. The radical conditions specifically favor substitution at the weakest C-H bond, which is the benzylic position.[15]
Troubleshooting Over-bromination: If you observe the formation of di- or tri-brominated products, it indicates the reaction has proceeded for too long or the ratio of NBS is too high.
-
Solution: Use a strict 1.0 to 1.05 molar equivalent of NBS. Monitor the reaction carefully by GC or TLC and stop it as soon as the starting material is consumed.[15]
Part 3: Detailed Experimental Protocols
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-Br Position
This protocol details a general procedure for the selective coupling of an arylboronic acid with this compound.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous powder (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane, anhydrous (5 mL)
-
Deionized Water (0.5 mL)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Solvent Addition: Add the anhydrous 1,4-dioxane and deionized water via syringe. The mixture should be biphasic.
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles to ensure all dissolved oxygen is removed.
-
Reaction: Place the sealed flask in a preheated oil bath at 80 °C. Stir vigorously for 4-12 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS by taking small aliquots. Look for the disappearance of the starting material.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Transfer to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.[14]
Protocol 2: Regioselective Benzylic Bromination with NBS
This protocol describes the selective bromination of the methyl group.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
N-Bromosuccinimide (NBS) (1.05 mmol, 1.05 equiv) - recrystallize from water before use
-
Azobisisobutyronitrile (AIBN) (0.05 mmol, 5 mol%)
-
Carbon tetrachloride (CCl₄), anhydrous (10 mL)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound in CCl₄.
-
Reagent Addition: Add NBS and AIBN to the solution.
-
Reaction: Heat the mixture to reflux (approx. 77 °C). The reaction can also be initiated by shining a UV lamp on the flask at a slightly lower temperature.
-
Monitoring: Monitor the reaction progress by TLC or GC. The reaction is typically complete within 1-3 hours. A key visual cue is the consumption of the dense NBS, which sinks, and the formation of succinimide, which is less dense and will float.
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filtration: Filter the mixture to remove the succinimide by-product. Wash the solid with a small amount of cold CCl₄.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product is often pure enough for subsequent steps, but can be further purified by column chromatography or recrystallization if necessary.[15]
References
-
Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]
-
Master Organic Chemistry. (2017, November 9). Electrophilic Aromatic Substitution – The Mechanism. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Electrophilic Aromatic Substitution – The Mechanism. Retrieved from [Link]
-
Lumen Learning. (n.d.). The General Mechanism for Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 18.1: Electrophilic Aromatic Substitution (EAS). Retrieved from [Link]
-
PubMed. (n.d.). Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 14). 16.6: An Explanation of Substituent Effects. Retrieved from [Link]
-
Fiveable. (n.d.). Trisubstituted Benzenes: Additivity of Effects. Retrieved from [Link]
-
Chemguide. (n.d.). halogenation of benzene and methylbenzene. Retrieved from [Link]
-
ACS Publications. (2022, July 25). General Method for the Amination of Aryl Halides with Primary and Secondary Alkyl Amines via Nickel Photocatalysis. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. Retrieved from [Link]
-
Save My Exams. (2025, January 10). Directing Effects. Retrieved from [Link]
-
RSC Publishing. (2006, July 5). Addressing the regioselectivity problem in organic synthesis. Retrieved from [Link]
-
Organic-Chemistry.org. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
AZoNetwork. (2025, August 4). Solving Common Challenges in Regiochemistry for Better Reaction Outcomes. Retrieved from [Link]
-
JoVE. (2023, April 30). Video: Directing and Steric Effects in Disubstituted Benzene Derivatives. Retrieved from [Link]
-
Chemistry LibreTexts. (2015, July 18). 16.3: Directing Effects of Substituents in Conjugation with the Benzene Ring. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Electrophilic Substitution of Disubstituted Benzene Rings. Retrieved from [Link]
-
Andrew G. Myers Research Group, Harvard University. (n.d.). The Suzuki Reaction. Retrieved from [Link]
-
NCRD's Sterling Institute of Pharmacy. (n.d.). NUCLEOPHILIC AROMATIC SUBSTITUTION. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
YouTube. (2020, July 23). Organic Chemistry - EAS Reactions of Substituted Benzenes. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, October 4). 7.5: Directing Effects. Retrieved from [Link]
-
PubMed. (2006, August 14). Addressing the regioselectivity problem in organic synthesis. Retrieved from [Link]
-
BYJU'S. (n.d.). Electrophilic Aromatic Substitution Reaction. Retrieved from [Link]
- Google Books. (n.d.). Metal-Catalyzed Cross-Coupling Reactions.
-
Michigan State University. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]
-
Master Organic Chemistry. (2025, February 28). Electrophilic Aromatic Substitution: The Six Key Reactions. Retrieved from [Link]
-
Khan Academy. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]
-
MDPI. (2023, November 13). A Decade of Exploration of Transition-Metal-Catalyzed Cross-Coupling Reactions: An Overview. Retrieved from [Link]
-
National Institutes of Health. (2022, July 17). Copper(I)-Catalyzed Cross-Coupling of 1-Bromoalkynes with N-Heterocyclic Organozinc Reagents. Retrieved from [Link]
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
YouTube. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
College of Charleston. (n.d.). Metal-catalyzed cross-coupling reactions. Retrieved from [Link]
-
YouTube. (2021, March 16). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. Retrieved from [Link]
-
YouTube. (2024, October 4). What is Regioselectivity ? How to Find Regioselectivity Regioselective NET JAM SET GATE Chemistry. Retrieved from [Link]
-
YouTube. (2018, May 25). Stereo and regioselectivity in retrosynthesis. Retrieved from [Link]
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Technical Support Center: Separation of 1-Bromo-2-chloro-3-methylbenzene Isomers
Welcome to the technical support center for the analysis and purification of 1-Bromo-2-chloro-3-methylbenzene and its isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the separation of these structurally similar compounds.
Understanding the Challenge: The Isomers of Bromochlorotoluene
The separation of this compound isomers presents a significant analytical challenge due to their identical molecular weight (205.48 g/mol ) and similar chemical properties. The primary differences between these positional isomers lie in the substitution pattern on the benzene ring, which results in subtle variations in their physical properties, such as boiling points and dipole moments. These small differences are the key to achieving successful separation.
There are ten potential positional isomers of bromochlorotoluene, each with the formula C₇H₆BrCl. Below are the structures of these isomers:
-
2-Bromo-3-chlorotoluene
-
2-Bromo-4-chlorotoluene
-
2-Bromo-5-chlorotoluene
-
2-Bromo-6-chlorotoluene
-
3-Bromo-2-chlorotoluene
-
3-Bromo-4-chlorotoluene
-
4-Bromo-2-chlorotoluene
-
4-Bromo-3-chlorotoluene
-
Benzyl bromide derivatives (less common and with significantly different properties)
This guide will focus on the separation of the positional isomers on the toluene ring.
Initial Assessment: Physicochemical Properties of Bromochlorotoluene Isomers
A thorough understanding of the physical properties of the isomers is the first step in developing a successful separation strategy. Boiling point and polarity are the two most critical parameters that dictate the choice of separation technique and the experimental conditions.
| Isomer | CAS Number | Boiling Point (°C) |
| 2-Bromo-3-chlorotoluene | 69190-56-3 | 229.1 (at 760 mmHg) |
| 2-Bromo-4-chlorotoluene | 27139-97-5 | 112 (at 20 mmHg) |
| 2-Bromo-5-chlorotoluene | 14495-51-3 | 98-100 (at 25 mmHg) |
| 2-Bromo-6-chlorotoluene | 62356-27-8 | 60 (at 3 Torr) |
| 3-Bromo-4-chlorotoluene | 57310-39-1 | 220-230 |
| 4-Bromo-2-chlorotoluene | 89794-02-5 | 212 |
| 4-Bromo-3-chlorotoluene | 6627-51-6 | ~243 |
Note: Boiling points can vary slightly based on the data source and experimental conditions.
The differences in boiling points suggest that fractional distillation could be a viable method for separating some of these isomers, especially if the differences are significant (ideally >20°C). However, for isomers with very close boiling points, chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) will be necessary.
Frequently Asked Questions (FAQs)
Q1: Which separation technique is best for my mixture of bromochlorotoluene isomers?
A1: The optimal technique depends on the specific isomers in your mixture and the scale of your separation.
-
For preparative scale separation (grams to kilograms) of isomers with significantly different boiling points (>20°C): Fractional distillation is a cost-effective choice. However, it may not provide high purity for isomers with very close boiling points[1].
-
For analytical scale separation (micrograms to milligrams) and high-resolution separation of all isomers: Gas Chromatography (GC) is generally the preferred method due to its high efficiency for volatile and semi-volatile compounds.
-
For non-volatile impurities or thermally sensitive isomers: High-Performance Liquid Chromatography (HPLC) is a powerful alternative.
Q2: I'm seeing co-elution of my isomers in GC. How can I improve the separation?
A2: Co-elution of positional isomers is a common challenge in GC. Here’s a systematic approach to troubleshoot this issue:
-
Optimize the Temperature Program: A slower temperature ramp rate (e.g., 1-2 °C/min) increases the interaction time of the analytes with the stationary phase, which can significantly improve resolution.
-
Select the Right Stationary Phase: The choice of GC column is critical. For aromatic isomers, a stationary phase that offers different selectivity is key.
-
Non-polar phases (e.g., 100% dimethylpolysiloxane) separate primarily based on boiling point.
-
Mid-polarity phases (e.g., 50% phenyl-polysiloxane) can provide additional selectivity through π-π interactions with the aromatic rings of the isomers.
-
Polar phases (e.g., polyethylene glycol - WAX) can offer unique selectivity based on differences in the dipole moments of the isomers.
-
-
Increase Column Length or Decrease Internal Diameter: A longer column or a column with a smaller internal diameter will increase the number of theoretical plates, leading to better separation efficiency.
-
Adjust Carrier Gas Flow Rate: Ensure your carrier gas flow rate is optimized for your column dimensions to achieve maximum efficiency.
Troubleshooting Guides
Guide 1: Fractional Distillation
Issue: Poor separation of isomers with close boiling points.
-
Cause: Insufficient number of theoretical plates in the distillation column.
-
Solution:
-
Use a longer fractionating column: A longer column provides more surface area for repeated vaporization-condensation cycles.
-
Use a more efficient column packing: Vigreux columns or columns packed with structured packing (like Raschig rings or metal sponges) increase the number of theoretical plates.
-
Optimize the reflux ratio: Increasing the reflux ratio (the ratio of condensate returned to the column to the condensate collected) can improve separation, but it will also increase the distillation time.
-
Perform the distillation under reduced pressure (vacuum distillation): This lowers the boiling points of the compounds and can sometimes increase the boiling point differences between isomers[1].
-
Workflow for Optimizing Fractional Distillation:
Caption: Optimizing fractional distillation for isomer separation.
Guide 2: Gas Chromatography (GC)
Issue: Peak tailing for bromochlorotoluene isomers.
-
Cause 1: Active sites in the GC system. Silanol groups in the injector liner or on the column can interact with the analytes, causing peak tailing.
-
Solution: Use a deactivated injector liner. Trim the first few centimeters of the column to remove any active sites that may have developed over time.
-
-
Cause 2: Column contamination. Non-volatile residues from previous injections can accumulate on the column, leading to poor peak shape.
-
Solution: Bake out the column at a high temperature (within the column's limits) to remove contaminants.
-
-
Cause 3: Incompatible solvent. If the sample solvent is not compatible with the stationary phase, it can cause peak distortion.
-
Solution: Dissolve the sample in a solvent that is compatible with the stationary phase.
-
Issue: Irreproducible retention times.
-
Cause 1: Fluctuations in oven temperature.
-
Solution: Ensure the GC oven is properly calibrated and that the temperature program is stable.
-
-
Cause 2: Leaks in the carrier gas line.
-
Solution: Perform a leak check of the entire system, from the gas source to the detector.
-
-
Cause 3: Inconsistent injection volume.
-
Solution: Use an autosampler for precise and reproducible injections. If injecting manually, ensure a consistent and rapid injection technique.
-
Workflow for Troubleshooting GC Peak Shape Issues:
Caption: Troubleshooting common GC peak shape problems.
Guide 3: High-Performance Liquid Chromatography (HPLC)
Issue: Inadequate separation of isomers on a C18 column.
-
Cause: C18 columns separate primarily based on hydrophobicity. Positional isomers often have very similar hydrophobicities, leading to co-elution.
-
Solution:
-
Use a Phenyl-Hexyl column: These columns provide alternative selectivity through π-π interactions with the aromatic rings of the isomers. This can often resolve isomers that co-elute on a C18 column[2][3][4][5].
-
Optimize the mobile phase:
-
Solvent Composition: Vary the ratio of your organic modifier (e.g., acetonitrile or methanol) to the aqueous phase. A shallower gradient can improve resolution.
-
Mobile Phase Additives: Small amounts of additives like formic acid can improve peak shape.
-
-
Adjust Column Temperature: Changing the column temperature can alter the selectivity of the separation.
-
Recommended HPLC Protocol for Isomer Screening:
Caption: HPLC method development workflow for isomer separation.
Experimental Protocols
Protocol 1: Gas Chromatography (GC) Method for Separation of Bromochlorotoluene Isomers
This protocol provides a starting point for the separation of bromochlorotoluene isomers. Optimization may be required based on the specific mixture and available instrumentation.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., hexane or dichloromethane) to a concentration of approximately 100 µg/mL.
-
Instrumentation:
-
GC System: Agilent 8890 GC or equivalent, equipped with a split/splitless inlet and a flame ionization detector (FID) or mass spectrometer (MS).
-
Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent mid-polarity column.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
-
GC Conditions:
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Oven Program:
-
Initial Temperature: 100 °C, hold for 2 minutes.
-
Ramp: 5 °C/min to 220 °C.
-
Hold: 5 minutes at 220 °C.
-
-
Detector Temperature (FID): 280 °C
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Separation of Bromochlorotoluene Isomers
This protocol is a starting point for reversed-phase HPLC separation.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
-
Instrumentation:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, with a diode array detector (DAD).
-
Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (4.6 x 150 mm, 5 µm).
-
-
HPLC Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 50% B
-
2-15 min: 50% to 80% B
-
15-20 min: 80% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 220 nm
-
References
-
ChemBK. (2024, April 10). 3-BROMO-4-CHLOROTOLUENE. Retrieved from [Link]
-
ChemBK. (2024, April 9). 4-Bromo-3-chlorotoluene. Retrieved from [Link]
-
Stenutz. (n.d.). 4-bromo-2-chlorotoluene. Retrieved from [Link]
-
Home Sunshine Pharma. (n.d.). 3-Bromo-4-chlorotoluene CAS 57310-39-1. Retrieved from [Link]
-
uHPLCs. (2025, February 13). Phenyl Column You Should Know. Retrieved from [Link]
-
LCGC International. (n.d.). Unison UK-Phenyl Excels in Isomer Separation and Exhibits Excellent Selectivity. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC. Retrieved from [Link]
-
ChemicalBook. (n.d.). 2-Bromo-5-chlorotoluene. Retrieved from [Link]
-
Quora. (2020, May 10). Which are the isomers of bromochlorotoluene? Retrieved from [Link]
-
MicroSolv Technology Corporation. (2025, June 19). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. Retrieved from [Link]
-
ChemBK. (2024, April 9). 2-Bromo-4-chlorotoluene. Retrieved from [Link]
-
Six Chongqing Chemdad Co., Ltd. (n.d.). 4-BROMO-2-CHLOROTOLUENE. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 4-Bromo-3-chlorotoluene (CAS 6627-51-6). Retrieved from [Link]
-
Quora. (2024, January 4). What are the isomers of one bromo-3-methylbenzene? Retrieved from [Link]
-
Sarthaks eConnect. (2019, June 20). How many bromochlorotoluenes are possible? Retrieved from [Link]
-
Quora. (2022, June 21). What are the drawings for the isomers of bromochloroiodomethane? Retrieved from [Link]
-
Chemsrc. (2025, August 25). 4-Bromo-3-chlorotoluene. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 12 constitutional isomers of molecular formula C4H7Cl C4H7Br C4H7I C4H7F. Retrieved from [Link]
-
LookChem. (n.d.). 2-Bromo-5-chlorotoluene. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, May 5). 5.3D: Step-by-Step Procedures for Fractional Distillation. Retrieved from [Link]
-
Stenutz. (n.d.). 2-bromo-5-chlorotoluene. Retrieved from [Link]
-
Stenutz. (n.d.). 2-bromo-6-chlorotoluene. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-5-chlorotoluene. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 2-Bromo-6-chlorotoluene. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018, December 30). Use of fractional distillation in organic chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Bromotoluene. Retrieved from [Link]
Sources
Technical Support Center: Workup Procedures for Reactions Involving 1-Bromo-2-chloro-3-methylbenzene
Welcome to the technical support center for handling reactions involving 1-Bromo-2-chloro-3-methylbenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of post-reaction workup and purification. Here, we address common challenges and provide practical, field-proven solutions to ensure the integrity and purity of your target compounds.
Troubleshooting Guide: Common Workup Issues
This section addresses specific problems you may encounter during the workup of reactions with this compound in a question-and-answer format.
Question 1: After my cross-coupling reaction (e.g., Suzuki-Miyaura), I'm struggling with a persistent emulsion during the aqueous wash. How can I resolve this?
Answer: Emulsions are common when working with halogenated aromatic compounds due to the presence of finely dispersed solids (like catalyst residues or salts) and the density of the organic solvent.[1][2]
-
Underlying Cause: The high density of this compound and its derivatives can lead to an organic layer that is denser than the aqueous layer, or of a very similar density, making separation difficult. Additionally, residual palladium catalyst and inorganic salts from the reaction can stabilize emulsions.
-
Immediate Solutions:
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine).[3] This increases the ionic strength and density of the aqueous layer, which can help to break the emulsion.
-
Solvent Dilution: Dilute the organic layer with a less dense, non-polar solvent like hexane or toluene. This will decrease the overall density of the organic phase.
-
Filtration: Filter the entire mixture through a pad of Celite® or diatomaceous earth to remove fine particulate matter that may be stabilizing the emulsion.[4]
-
Gentle Agitation: Instead of vigorous shaking in the separatory funnel, gently swirl or invert the funnel multiple times.
-
-
Preventative Measures:
-
Before the aqueous workup, filter the reaction mixture through a short plug of silica gel or Celite® to remove the catalyst.
-
Ensure that any base used in the reaction (e.g., potassium carbonate) is fully dissolved or quenched before extraction.
-
Question 2: My crude NMR spectrum after workup shows unreacted this compound. How can I effectively remove it during purification?
Answer: Due to its relatively non-polar nature, this compound can be challenging to separate from products with similar polarities.
-
Expert Insight: The key is to exploit the subtle polarity differences between your starting material and your product. Flash column chromatography is the most effective method.[5]
-
Step-by-Step Protocol for Flash Chromatography:
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an optimal solvent system. A good starting point for many derivatives of this compound is a mixture of hexanes and ethyl acetate.[5][6] Aim for an Rf value of ~0.3 for your desired product, ensuring it is well-separated from the starting material spot.[5]
-
Column Packing: Dry pack the column with silica gel.[5]
-
Loading: Dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane) and load it onto the column.[5]
-
Elution: Run the column with your chosen solvent system. The less polar this compound should elute before more polar products.
-
| Compound Type | Recommended Starting Solvent System (Hexane:Ethyl Acetate) | Notes |
| Biaryl products (from Suzuki coupling) | 95:5 to 80:20 | The polarity will depend on the other coupling partner. |
| Aldehyde/Ketone products (from Grignard/formylation) | 90:10 to 70:30 | These products are generally more polar than the starting material. |
| Amine products (from Buchwald-Hartwig coupling) | 85:15 to 60:40 | Often require the addition of a small amount of triethylamine (~0.1%) to the eluent to prevent streaking.[5] |
Question 3: I performed a Grignard reaction with this compound, and upon quenching with aqueous acid, I recovered mostly starting material and some dehalogenated toluene. What went wrong?
Answer: This is a common issue in Grignard reactions involving dihalogenated aromatics. The problem likely lies in either the formation of the Grignard reagent or the quenching step.[7]
-
Plausible Causes & Solutions:
-
Grignard Formation Failure: The magnesium may not have been activated properly. Before adding your aryl halide, ensure the magnesium turnings are crushed to expose a fresh surface and consider adding a small crystal of iodine to initiate the reaction.
-
Chemoselectivity: The bromine is more reactive than the chlorine in Grignard formation.[7] However, if the reaction is run for too long or at too high a temperature, you may see side reactions.
-
Premature Quenching: The Grignard reagent is a strong base and will be quenched by any protic source, including water in your solvent or on your glassware. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Inefficient Quench: When quenching, add the reaction mixture to the acid (or saturated ammonium chloride solution) at 0°C, not the other way around.[8] This helps to control the exotherm and minimize side reactions.
-
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose solvent for extracting my product from the aqueous layer?
A1: For most non-polar to moderately polar products derived from this compound, ethyl acetate is a good first choice. It has good solvating power and is easily removed under reduced pressure. For very non-polar products, diethyl ether or dichloromethane can be used.
Q2: How do I remove residual palladium catalyst from my Suzuki coupling reaction mixture?
A2: After the reaction is complete, you can filter the mixture through a pad of Celite®.[4] Alternatively, for a more thorough removal, you can perform an aqueous wash with a solution of sodium thiosulfate, which can help to complex with the palladium.[1][9]
Q3: Can I use a base wash (e.g., sodium bicarbonate) during my workup?
A3: Yes, a wash with a weak base like saturated sodium bicarbonate solution is often used to neutralize any acidic components in the reaction mixture.[3] This is particularly important if you used an acid catalyst or if acidic byproducts were formed. Be sure to vent the separatory funnel frequently, as carbon dioxide gas will be generated.[1][3]
Q4: My product seems to be somewhat water-soluble. How can I improve my extraction efficiency?
A4: If your product has some water solubility, perform multiple extractions with smaller volumes of organic solvent (e.g., 3 x 50 mL instead of 1 x 150 mL). Also, washing the combined organic layers with brine will help to "salt out" the organic compound from the aqueous phase and into the organic layer.[3]
Visualized Workflows
Troubleshooting Logic for Emulsion Formation
Caption: Standard workup and purification sequence.
References
-
Science.gov. halogenated aromatic compounds.[Link]
- Google Patents.
-
ResearchGate. How can the work up of Suzuki Reaction of arylbromides be best carried out?[Link]
-
University of Rochester. How To: Troubleshoot a Reaction.[Link]
-
ResearchGate. Selective extraction of halogenated compounds from data measured by comprehensive multidimensional gas chromatography/high resolution time-of-flight mass spectrometry for non-target analysis of environmental and biological samples.[Link]
-
University of California, Los Angeles. Organic Reaction Workup Formulas for Specific Reagents.[Link]
-
University of Rochester. Troubleshooting: The Workup.[Link]
-
Organic Syntheses. 3 - Organic Syntheses Procedure.[Link]
-
ResearchGate. Halogenated Aromatics: Fate and Microbial Degradation.[Link]
-
Teledyne ISCO. RediSep C-18 reversed phase column - halogenated heterocyclic.[Link]
-
PubChem. this compound | C7H6BrCl | CID 13348134.[Link]
-
Chemsrc. this compound | CAS#:97329-43-6.[Link]
-
Organic Chemistry Portal. Suzuki Coupling.[Link]
-
University of Rochester. Chromatography: How to Run a Flash Column.[Link]
-
Pendidikan Kimia. Investigating a Chemoselective Grignard Reaction in an Undergraduate Discovery Lab To Predict Reactivity and Final Products.[Link]
-
Organic Syntheses. o-CHLOROBROMOBENZENE.[Link]
-
Chemguide. halogenation of benzene and methylbenzene.[Link]
-
MIT Digital Lab Techniques Manual. Reaction Work-Up I.[Link]
-
SciSpace. The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to.[Link]
- Google Patents.
-
MySkinRecipes. this compound.[Link]
-
LookChem. this compound.[Link]
-
jOeCHEM. The Grignard Reaction (Worksheet Solutions Walkthrough).[Link]
-
Chemistry LibreTexts. 4.7: Reaction Work-Ups.[Link]
-
Biotage. Using TLC to Scout Flash Chromatography Solvents.[Link]
-
National Institutes of Health. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate.[Link]
-
Chromatography Forum. Separation of 2-Chloro, 4-Fluorotoluene to its isomer.[Link]
-
ResearchGate. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction.[Link]
-
King Group. Successful Flash Chromatography.[Link]
-
PubChem. 1-Bromo-2-chloro-3-nitrobenzene | C6H3BrClNO2 | CID 22736053.[Link]
-
PubChem. 1-Bromo-2-chloro-3-iodobenzene | C6H3BrClI | CID 51000075.[Link]
-
Chemistry LibreTexts. 16.10: Synthesis of Polysubstituted Benzenes.[Link]
-
Reddit. why is (1Z,3S)-1-bromo-2-chloro-3-methylhex-1-ene not right?[Link]
Sources
- 1. Troubleshooting [chem.rochester.edu]
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- 9. rtong.people.ust.hk [rtong.people.ust.hk]
Technical Support Center: Navigating Scale-Up Challenges in 1-Bromo-2-chloro-3-methylbenzene Synthesis
Welcome to the technical support center for the synthesis of 1-Bromo-2-chloro-3-methylbenzene. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to pilot or manufacturing scale. As an essential intermediate in the development of pharmaceuticals and agrochemicals, robust and scalable access to this compound is critical.[1][2] This document provides in-depth, experience-driven answers to common challenges, focusing on the prevalent synthetic route via the diazotization and Sandmeyer reaction of 2-chloro-6-methylaniline.
Section 1: Synthesis Overview & Core Principles
The most reliable and regioselective industrial route to this compound begins with 2-chloro-6-methylaniline.[3][4] This starting material undergoes a two-step sequence:
-
Diazotization: The primary amine of 2-chloro-6-methylaniline is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures.
-
Sandmeyer Reaction: The resulting diazonium salt is subsequently displaced by a bromide, catalyzed by a copper(I) bromide salt, to yield the final product.[5][6]
This pathway is favored for its high regioselectivity, avoiding the isomeric mixtures that can result from direct electrophilic halogenation of toluene derivatives.[7][8]
Caption: High-level workflow for the synthesis of this compound.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues encountered during the scale-up process in a direct question-and-answer format.
Part A: The Diazotization Stage
Q1: We are observing incomplete conversion of our starting aniline during the diazotization step. What are the primary causes on a larger scale?
Incomplete diazotization is a common scale-up issue often traced back to three factors: temperature control, reagent addition rate, and acid concentration.
-
Temperature Control: The reaction is highly exothermic. On a large scale, inefficient heat removal can lead to localized "hot spots" where the temperature exceeds the critical 0-5 °C range. This causes the nitrous acid and the diazonium salt to decompose, halting the reaction. Ensure your reactor has sufficient cooling capacity and agitation to maintain a uniform temperature profile.[4]
-
Reagent Addition: The dropwise addition of the sodium nitrite solution, which is manageable in the lab, becomes a significant challenge at scale. A slow, subsurface addition is crucial to prevent localized high concentrations of nitrous acid, which can lead to side reactions and decomposition.[9] Conversely, adding it too slowly can lead to degradation of the diazonium salt over the extended reaction time. The addition rate must be optimized for the reactor's heat-transfer capability.
-
Acid Stoichiometry: A sufficient excess of strong acid (typically HBr or H₂SO₄) is critical. The acid serves three roles: protonating the aniline, generating nitrous acid from sodium nitrite, and stabilizing the resulting diazonium salt.[10] Inadequate acid can result in the formation of diazoamino compounds, which are unwanted, potentially hazardous by-products.
Q2: What are the essential safety protocols for handling the aryl diazonium salt intermediate at pilot scale?
Aryl diazonium salts are notoriously unstable and can decompose explosively, especially when dry or at elevated temperatures.[11] Safety is the paramount concern.
-
Never Isolate the Intermediate: The diazonium salt should always be generated and used in situ as a cold aqueous solution.[4][11] There should be no process step that allows for its isolation or drying.
-
Strict Temperature Monitoring: Implement redundant temperature probes and an automated shutdown system that triggers if the batch temperature exceeds a set limit (e.g., 10 °C).
-
Quenching Strategy: Have a pre-planned and tested quenching procedure in case of a cooling failure or thermal runaway. This typically involves the rapid addition of a compound that safely decomposes the diazonium salt, such as hypophosphorous acid.
-
Material Compatibility: Ensure all wetted parts of the reactor and transfer lines are compatible with the strong, corrosive acid mixtures used.
Part B: The Sandmeyer Reaction Stage
Q3: Our Sandmeyer reaction is producing a significant amount of a dark, tarry byproduct, leading to low yields and difficult purification. How can we mitigate this?
This is a classic sign of diazonium salt decomposition competing with the desired Sandmeyer reaction. The primary cause is often a delay in adding the diazonium salt to the hot copper(I) bromide solution.
-
"Reverse Addition" Protocol: For better control, consider a "reverse addition" where the cold diazonium salt solution is added slowly to the heated CuBr solution.[12] This ensures the diazonium salt reacts immediately upon introduction, minimizing the time it exists and thus its chance to decompose.
-
Catalyst Quality: The activity of the copper(I) bromide is crucial. Ensure it is fresh and has not been oxidized to Cu(II), which is less effective.
-
Temperature of CuBr Solution: The temperature of the copper salt solution must be high enough to facilitate the decomposition of the diazonium salt and the subsequent radical transfer, but not so high that it promotes undesired side reactions. A typical range is 60-100 °C, which needs to be optimized for your specific conditions.[3]
Q4: We are observing the formation of 2-chloro-3-methylphenol as a major impurity. What is the cause and solution?
The formation of the corresponding phenol is a result of the diazonium salt reacting with water instead of the bromide ion.
-
Sufficient Bromide Concentration: Ensure a high concentration of bromide ions is present during the Sandmeyer step. This is often achieved by using a solution of CuBr in HBr.[12] The excess bromide outcompetes water as the nucleophile.
-
Control of Water Content: While the reaction is aqueous, excessive dilution can favor the phenol side reaction. Maintain the concentration of reagents as specified in the optimized protocol.
Part C: Work-up and Purification
Q5: During the aqueous work-up and extraction, we are struggling with persistent emulsions. What is the best way to manage this on a large scale?
Emulsions are common, especially when dealing with crude reaction mixtures containing residual salts and tars.
-
Solvent Choice: While ethers are common in the lab, a less polar solvent like toluene can sometimes reduce emulsion formation during scale-up.[11]
-
Brine Wash: After the initial aqueous washes, perform a wash with a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous phase, helping to break the emulsion.[3]
-
Phase Separator: For pilot-scale operations, using a jacketed phase separator with a large interface area can allow emulsions to break over time with gentle heating or cooling.
Q6: What is the recommended purification method for achieving high purity (>99%) this compound on a multi-kilogram scale?
While chromatography is feasible for small quantities, vacuum distillation is the industry-standard method for purifying multi-kilogram batches of this compound.[3]
-
Fractional Distillation: Use a fractionating column with sufficient theoretical plates to separate the desired product from lower-boiling impurities (e.g., residual solvents, toluene) and higher-boiling impurities (e.g., tarry byproducts, isomeric impurities).
-
Pressure and Temperature: The boiling point of this compound is approximately 226.8°C at atmospheric pressure.[13] Distilling under a moderate vacuum (e.g., 10-20 mmHg) will lower the boiling point significantly, preventing thermal degradation of the product.
Section 3: Key Process Parameters & Troubleshooting Logic
Table 1: Critical Parameters for Scalable Synthesis
| Parameter | Stage | Recommended Range | Rationale & Key Considerations |
| Temperature | Diazotization | 0 °C to 5 °C | Essential for diazonium salt stability. Excursions above 10 °C risk thermal runaway and decomposition.[4] |
| NaNO₂ Equivalents | Diazotization | 1.05 - 1.10 eq. | A slight excess ensures complete conversion of the aniline. A large excess can lead to unwanted side reactions. |
| Acid Concentration | Diazotization | >3 equivalents | Ensures the aniline is fully protonated and provides a stable acidic medium for the diazonium salt.[10][12] |
| Temperature | Sandmeyer | 60 °C to 100 °C | Must be optimized. Too low leads to slow reaction and decomposition; too high can increase tar formation.[3] |
| CuBr Loading | Sandmeyer | 0.5 - 1.1 eq. | While catalytic, near-stoichiometric amounts are often used in batch processes to ensure a reasonable reaction rate.[6][12] |
| Distillation Vacuum | Purification | 5 - 20 mmHg | Lowers the boiling point to prevent product degradation during purification. |
Troubleshooting Decision Flow
Caption: A logical flow for troubleshooting low yield in the synthesis.
Section 4: Scalable Experimental Protocol
This protocol is a representative procedure for a pilot-plant scale synthesis starting from 2-chloro-6-methylaniline. Warning: This reaction involves hazardous materials and potentially unstable intermediates. It should only be performed by trained personnel with appropriate engineering controls and safety measures in place.
Materials:
-
2-Chloro-6-methylaniline (1.0 eq.)
-
48% Hydrobromic Acid (HBr, ~3.5 eq.)
-
Sodium Nitrite (NaNO₂, 1.05 eq.)
-
Copper(I) Bromide (CuBr, 1.0 eq.)
-
Toluene or Dichloromethane (for extraction)
-
Sodium Bicarbonate Solution (5%)
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate
Procedure:
-
Reactor Preparation (Diazotization): To a suitably sized, jacketed glass-lined reactor equipped with a mechanical stirrer, thermocouple, and addition funnel, charge the 48% HBr (2.5 eq.) and cool the jacket to -5 °C.
-
Aniline Addition: Slowly add 2-chloro-6-methylaniline (1.0 eq.) to the cold acid, ensuring the internal temperature does not exceed 10 °C. Cool the resulting slurry to 0 °C.
-
Nitrite Solution Preparation: In a separate vessel, dissolve sodium nitrite (1.05 eq.) in deionized water.
-
Diazotization: Slowly add the sodium nitrite solution subsurface to the aniline slurry over 1-2 hours, maintaining the internal temperature between 0-5 °C. Stir for an additional 30 minutes after the addition is complete.
-
Reactor Preparation (Sandmeyer): In a second, larger reactor, prepare a slurry of CuBr (1.0 eq.) in 48% HBr (1.0 eq.). Heat the mixture to 70 °C with vigorous stirring.
-
Sandmeyer Reaction: Transfer the cold diazonium salt solution from the first reactor to the hot CuBr slurry in the second reactor via a pressure-equalized addition funnel or a pump. The addition rate should be controlled to manage gas (N₂) evolution and maintain the reaction temperature between 70-80 °C.
-
Reaction Completion: After the addition is complete, heat the mixture to 80-90 °C for 1 hour to ensure the complete decomposition of any remaining diazonium salt.
-
Work-up: Cool the reaction mixture to room temperature. Add the extraction solvent (e.g., toluene) and stir. Separate the organic layer.
-
Washes: Wash the organic layer sequentially with water, 5% sodium bicarbonate solution, and finally with brine to break any emulsions.[3]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by vacuum distillation to afford pure this compound.[3]
References
- 1. 2-Chloro-3-methylaniline [myskinrecipes.com]
- 2. Page loading... [wap.guidechem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. EP0046665A1 - Process for the isomerization of an ortho-,meta-or para-halotoluene - Google Patents [patents.google.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. US20160318853A1 - Processes for the diazotization of 2,5-dichloroanilines - Google Patents [patents.google.com]
- 10. spcmc.ac.in [spcmc.ac.in]
- 11. pubs.acs.org [pubs.acs.org]
- 12. prepchem.com [prepchem.com]
- 13. This compound|lookchem [lookchem.com]
identifying byproducts in the synthesis of 1-Bromo-2-chloro-3-methylbenzene
A Guide for Researchers and Drug Development Professionals
Welcome to our dedicated technical support resource for the synthesis of 1-Bromo-2-chloro-3-methylbenzene. This guide is structured to provide practical, in-depth solutions to common challenges encountered during this multi-step synthesis. As a team of Senior Application Scientists, our goal is to move beyond simple protocols and offer a deeper understanding of the reaction mechanisms, enabling you to troubleshoot effectively and optimize your results.
Troubleshooting & FAQs: Navigating Byproduct Formation
Q1: My post-reaction analysis (GC-MS) shows several significant impurities besides my target compound. What are the most probable byproducts in the synthesis of this compound via the Sandmeyer reaction pathway?
A1: The synthesis of this compound, typically initiated from 2-chloro-3-methylaniline, involves a diazotization followed by a copper-catalyzed Sandmeyer reaction.[1][2] The impurities you are observing likely stem from competing side reactions at either of these two critical stages.
Commonly Encountered Byproducts and Their Origins:
-
2-Chloro-3-methylphenol: This is arguably the most common byproduct. The intermediate diazonium salt is thermally unstable and can readily react with water in the aqueous acidic solution, substituting the diazonium group with a hydroxyl group.[1] This side reaction is highly temperature-dependent and becomes significant if the reaction is not maintained at a low temperature (0–5 °C).
-
Unreacted 2-Chloro-3-methylaniline: The presence of the starting material indicates an incomplete diazotization reaction. This can be caused by an insufficient amount of sodium nitrite or acid, or if the sodium nitrite was added too quickly, leading to its decomposition before it could react.
-
Di-brominated Isomers (e.g., 2,4-Dibromo-1-chloro-3-methylbenzene): If the initial starting material was 2-chloro-3-methyltoluene, and you are performing a direct bromination, over-bromination is a significant risk, leading to multiple isomers.[3] In the Sandmeyer route starting from the aniline, this is less common but can occur if there is residual brominating agent from a previous step that carries over.
-
Azo Coupling Products: Diazonium salts are excellent electrophiles and can attack an activated aromatic ring. In this synthesis, the diazonium intermediate can couple with unreacted 2-chloro-3-methylaniline to form highly colored azo compounds.[4] This is more prevalent if the reaction medium is not sufficiently acidic (pH > 4).
Visualizing Potential Reaction Pathways:
Caption: Key reaction pathways for the desired product and major byproducts.
Q2: The ¹H NMR of my purified product is complex, with unexpected aromatic signals. How can I definitively identify the main product versus isomeric or phenolic byproducts?
A2: Nuclear Magnetic Resonance (NMR) is a powerful tool for structural confirmation. By comparing the expected spectral data of the product with the signals from known byproducts, you can identify and quantify impurities.
Data Comparison Table:
| Compound | Key ¹H NMR Signals (in CDCl₃) | Rationale |
| This compound | ~7.3-7.0 ppm (2H, multiplet), ~2.4 ppm (3H, singlet) | Two distinct aromatic protons and one methyl group. |
| 2-Chloro-3-methylphenol | ~7.1-6.7 ppm (3H, multiplet), ~5.0-6.0 ppm (1H, broad singlet, -OH), ~2.3 ppm (3H, singlet) | Three aromatic protons and a D₂O-exchangeable hydroxyl proton. The aromatic signals are shifted upfield due to the electron-donating -OH group. |
| 2-Chloro-3-methylaniline | ~6.9-6.5 ppm (3H, multiplet), ~3.7 ppm (2H, broad singlet, -NH₂), ~2.2 ppm (3H, singlet) | Three aromatic protons and a D₂O-exchangeable amine proton signal. |
Experimental Protocol for Byproduct Identification via NMR:
-
Sample Preparation: Dissolve approximately 10-15 mg of your sample in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum. Note the integration values of the aromatic and aliphatic regions.
-
D₂O Exchange: Add 1-2 drops of deuterium oxide (D₂O) to the NMR tube. Shake vigorously for 30 seconds and allow the layers to settle.
-
Second Spectrum: Re-acquire the ¹H NMR spectrum.
-
Analysis: The signals corresponding to the phenolic -OH or aniline -NH₂ protons will either disappear or significantly decrease in intensity after the D₂O shake. This provides a definitive method for identifying these specific byproducts. Any remaining unexpected aromatic signals may correspond to isomeric impurities.
Q3: My product yield from the Sandmeyer reaction is consistently below 30%. What are the critical process parameters I need to control to improve the outcome?
A3: Low yields in the Sandmeyer reaction almost always trace back to the instability of the arenediazonium salt intermediate. Strict control over the reaction environment is non-negotiable for success.
Key Parameters for Yield Optimization:
| Parameter | Impact on Reaction | Recommended Protocol |
| Temperature | Critical. Above 5 °C, the rate of diazonium salt decomposition into the phenolic byproduct increases exponentially. | Maintain the reaction vessel in an ice-salt bath to ensure the internal temperature remains between 0 and 5 °C during the entire NaNO₂ addition. |
| Acidity (pH) | A highly acidic environment is required to generate nitrous acid (HNO₂) in situ and to stabilize the resulting diazonium salt, preventing premature decomposition and unwanted azo coupling. | Use a sufficient excess of a strong acid like hydrobromic acid (HBr). The aniline should be fully protonated before diazotization begins. |
| Rate of NaNO₂ Addition | A rapid addition can cause a dangerous exotherm, accelerating byproduct formation. It can also lead to localized high concentrations of HNO₂, causing it to decompose. | Add a pre-chilled aqueous solution of sodium nitrite dropwise with vigorous stirring, ensuring the temperature does not rise above 5 °C. |
| Purity of Reagents | Impurities in the starting aniline can lead to a host of unknown byproducts. Old sodium nitrite may have partially oxidized to sodium nitrate, reducing its effective concentration. | Use freshly purified 2-chloro-3-methylaniline and a freshly opened container of sodium nitrite. |
Optimized Workflow Diagram:
Caption: A validated workflow for maximizing yield and purity.
References
-
Sandmeyer Reaction . Wikipedia. [Link]
-
2-bromo-1-chloro-3-methylbenzene Properties . ChemBK. [Link]
-
Precursors and products from the Sandmeyer reaction . ResearchGate. [Link]
-
This compound Properties . LookChem. [Link]
-
Synthesis of Polysubstituted Benzenes . Chemistry LibreTexts. [Link]
-
Recent trends in the chemistry of Sandmeyer reaction: a review . National Institutes of Health (NIH). [Link]
-
Sandmeyer Reaction Overview . Organic Chemistry Portal. [Link]
-
2-bromo-5-chloro-3-methylaniline Data . PubChem. [Link]
-
Isomers of bromochlorotoluene . Quora. [Link]
-
Sandmeyer and Related Reactions . Royal Society of Chemistry Publishing. [Link]
Sources
Technical Support Center: Suzuki Coupling of 1-Bromo-2-chloro-3-methylbenzene
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning the Suzuki-Miyaura cross-coupling of 1-Bromo-2-chloro-3-methylbenzene. Our focus is to elucidate the critical role of the base in achieving high yield and selectivity in this nuanced reaction.
Introduction: The Challenge of Selectivity
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, prized for its versatility in forming carbon-carbon bonds.[1][2] When working with dihalogenated substrates such as this compound, the primary challenge lies in achieving chemoselectivity—preferentially coupling at one halogen over the other. The inherent reactivity difference between the C-Br and C-Cl bonds (C-Br > C-Cl) provides a thermodynamic basis for selectivity, but kinetic control through judicious choice of reaction parameters, especially the base, is paramount for a successful and clean reaction.[3]
This guide will delve into the mechanistic underpinnings of the base's role and provide practical, actionable solutions to common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the base in the Suzuki coupling reaction?
A1: The base is a critical component of the Suzuki-Miyaura catalytic cycle, playing a multifaceted role primarily in the transmetalation step.[4] There are two widely accepted mechanistic pathways for the base's action[4]:
-
Boronate Pathway: The base activates the boronic acid to form a more nucleophilic "ate" complex (a boronate). This activated boronate then reacts more readily with the palladium(II) halide complex.[4]
-
Hydroxide Pathway: The base reacts with the palladium(II) halide intermediate (formed after oxidative addition) to generate a palladium(II) hydroxide complex. This complex then undergoes transmetalation with the neutral boronic acid.[4]
The operative pathway can be influenced by the specific base, solvent, and substrates used.[4] Ultimately, the base facilitates the transfer of the organic group from boron to palladium, a crucial step for the subsequent reductive elimination that forms the desired C-C bond.[5][6]
Q2: I am observing coupling at both the bromine and chlorine positions. How can I improve selectivity for the C-Br bond?
A2: Achieving high selectivity for the more reactive C-Br bond is a common goal. If you are seeing significant formation of the di-coupled or the chloro-coupled product, consider the following adjustments:
-
Base Strength: A milder base is generally preferred for selective C-Br coupling. Strong bases can promote the oxidative addition at the less reactive C-Cl bond, especially at elevated temperatures. Weaker bases like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) are often a good starting point.[3][7] Cesium carbonate (Cs₂CO₃) is also a good option and can be particularly effective for challenging substrates.[6][7]
-
Reaction Temperature: Lowering the reaction temperature can enhance selectivity. The energy barrier for the oxidative addition of the C-Cl bond is higher than that of the C-Br bond, so by reducing the thermal energy of the system, you can disfavor the less reactive pathway.[5]
-
Catalyst and Ligand: While the base is crucial, your catalyst system also plays a significant role. Palladium catalysts with bulky, electron-rich phosphine ligands can improve selectivity.[3] For instance, using a catalyst system like Pd(OAc)₂ with a ligand such as PCy₃·HBF₄ has been shown to be highly selective for C-Br bond coupling.[6]
Q3: My reaction yield is low, with a significant amount of starting material remaining. What is the likely cause and how can the choice of base help?
A3: Low conversion is a common issue that can often be traced back to inefficient transmetalation. The choice and properties of the base are critical here:
-
Basicity and Solubility: The base must be sufficiently strong and soluble in the reaction medium to effectively activate the boronic acid (or the palladium complex).[8] If you are using a biphasic system (e.g., toluene/water), the base must be able to function at the interface. For anhydrous conditions, a base with good solubility in the organic solvent is necessary.
-
Screening Different Bases: If a weak base like Na₂CO₃ is giving low conversion, you might consider switching to a stronger, non-nucleophilic base like potassium phosphate (K₃PO₄).[7] K₃PO₄ is often effective in challenging couplings, including those involving nitrogen-containing heterocycles.[7]
-
Water Content: While some Suzuki protocols call for anhydrous conditions, a small amount of water is often beneficial, especially when using inorganic bases like carbonates or phosphates. Water can help to dissolve the base and facilitate the formation of the active species in the catalytic cycle.[5] However, excess water can lead to protodeboronation of the boronic acid.[8]
Q4: I am observing significant protodeboronation of my boronic acid. How can I mitigate this side reaction?
A4: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction that consumes your nucleophile and reduces the overall yield.[8] The base can play a role in this undesired process. To minimize it:
-
Use Milder Bases: Strong bases and aqueous conditions can promote protodeboronation.[4] Using milder bases like potassium fluoride (KF) or potassium carbonate (K₂CO₃) can be beneficial.[7][9]
-
Anhydrous Conditions: If protodeboronation is a persistent issue, switching to anhydrous conditions with a suitable base like K₃PO₄ might be a viable strategy.[8]
-
Boronic Esters: Consider using more stable boronic esters, such as pinacol (BPin) or MIDA esters, which are less prone to protodeboronation.[8]
Troubleshooting Guide
This section provides a structured approach to troubleshooting common problems encountered during the Suzuki coupling of this compound, with a focus on the role of the base.
| Problem | Potential Cause(s) | Troubleshooting Steps & Rationale |
| Low or No Conversion | 1. Ineffective base for transmetalation. 2. Poor solubility of the base. 3. Catalyst deactivation. | 1. Switch to a stronger base: If using Na₂CO₃, try K₃PO₄ or Cs₂CO₃. A stronger base can accelerate the transmetalation step.[7] 2. Optimize the solvent system: For inorganic bases, a small amount of water in a solvent like dioxane or toluene can improve solubility and performance.[5] Ensure vigorous stirring for biphasic systems. 3. Degas thoroughly: Ensure all solvents are properly degassed to prevent oxygen from deactivating the catalyst.[4] |
| Poor Selectivity (Coupling at C-Cl) | 1. Base is too strong. 2. Reaction temperature is too high. 3. Inappropriate catalyst/ligand system. | 1. Use a milder base: Switch from stronger bases like hydroxides or K₃PO₄ to carbonates (Na₂CO₃, K₂CO₃).[3][7] This will favor the more kinetically accessible C-Br oxidative addition. 2. Reduce the temperature: Screen a range of lower temperatures (e.g., 60-80 °C) to find the optimal balance between reaction rate and selectivity.[5] 3. Change the ligand: Employ bulky, electron-rich ligands that can enhance selectivity for the C-Br bond.[3] |
| Significant Side Products (Homocoupling, Protodeboronation) | 1. Presence of oxygen promoting homocoupling. 2. Base-promoted protodeboronation. 3. Sub-optimal reaction conditions. | 1. Improve inert atmosphere: Ensure the reaction is set up under a strict inert atmosphere (argon or nitrogen) and that all reagents and solvents are degassed.[8] 2. Use a milder base or anhydrous conditions: As mentioned in the FAQ, switch to bases like KF or K₂CO₃, or consider anhydrous conditions to minimize protodeboronation.[8][9] 3. Optimize stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid, but avoid a large excess which can lead to homocoupling. |
Experimental Protocols
Below are representative protocols for the selective Suzuki-Miyaura coupling at the C-Br position of this compound. These should be considered as starting points and may require optimization for specific boronic acids.
Protocol 1: Mild Base Conditions for High Selectivity
This protocol is designed to maximize selectivity for the C-Br bond.
-
Materials:
-
This compound (1.0 mmol, 1 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
PCy₃·HBF₄ (0.04 mmol, 4 mol%)
-
Cs₂CO₃ (2.0 mmol, 2.0 equiv.)
-
Toluene (8 mL)
-
Water (2 mL)
-
-
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, Cs₂CO₃, Pd(OAc)₂, and PCy₃·HBF₄.
-
Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times.
-
Add the degassed toluene and water via syringe under a positive pressure of argon.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-12 hours.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Stronger Base for Less Reactive Coupling Partners
This protocol may be useful if low conversion is observed with milder bases, but be aware that selectivity may be reduced.
-
Materials:
-
This compound (1.0 mmol, 1 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol%)
-
SPhos (a Buchwald ligand) (0.02 mmol, 2 mol%)
-
K₃PO₄ (2.0 mmol, 2.0 equiv.)
-
1,4-Dioxane (10 mL)
-
Water (2 mL)
-
-
Procedure:
-
Follow the setup procedure as in Protocol 1, using the reagents listed above.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress.
-
Follow the workup and purification procedure as in Protocol 1.
-
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Potential Reaction Pathways for this compound
Caption: Influence of base and temperature on reaction selectivity.
Troubleshooting Workflow for Low Selectivity
Caption: A decision-making workflow for troubleshooting low selectivity.
References
Sources
- 1. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Suzuki Coupling [organic-chemistry.org]
Validation & Comparative
A Guide to 1H NMR Peak Assignment: The Case of 1-Bromo-2-chloro-3-methylbenzene and its Isomers
For researchers and professionals in drug development and chemical synthesis, the unambiguous structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, remains the cornerstone of this process. This guide provides an in-depth analysis of the 1H NMR spectrum of 1-bromo-2-chloro-3-methylbenzene, a trisubstituted aromatic compound. By combining theoretical prediction with a comparative analysis of experimentally-derived data for its isomers, we will illustrate the fundamental principles of spectral interpretation and the profound influence of substituent positioning on proton chemical shifts and coupling patterns.
The Power of Prediction in 1H NMR Spectroscopy
Before delving into experimental data, a robust theoretical prediction of the 1H NMR spectrum serves as a critical first step in structural verification. This predictive process is grounded in the fundamental electronic effects of substituents on the benzene ring. Protons on an aromatic ring typically resonate in the range of 6.5-8.0 ppm due to the ring current effect, which deshields these protons.[1] The precise chemical shift of each proton is then modulated by the electron-donating or electron-withdrawing nature of the substituents.[2][3]
In the case of this compound, we have three distinct substituents:
-
Bromine (-Br): An electronegative halogen that exhibits an inductive electron-withdrawing effect and a resonance electron-donating effect. Overall, it is considered a deactivating group.
-
Chlorine (-Cl): Similar to bromine, chlorine is an electronegative halogen that is also a deactivating group.
-
Methyl (-CH3): An alkyl group that is weakly electron-donating through hyperconjugation.
These substituents will influence the chemical shifts of the three aromatic protons (H4, H5, and H6) and the methyl protons.
Predicted 1H NMR Spectrum of this compound
Based on the additive effects of the substituents, we can predict the chemical shifts and splitting patterns for the protons of this compound.
Aromatic Protons (H4, H5, H6):
The aromatic region is expected to show three distinct signals, each integrating to one proton.
-
H6: This proton is ortho to the bromine atom and meta to the methyl group. The strong deshielding effect of the adjacent bromine atom will likely cause this proton to have the most downfield chemical shift. It will be split by H5, appearing as a doublet.
-
H4: This proton is ortho to the methyl group and meta to the chlorine atom. The electron-donating nature of the methyl group will shield this proton relative to a benzene proton, while the meta-chlorine will have a smaller deshielding effect. It will be split by H5, appearing as a doublet.
-
H5: This proton is situated between H4 and H6 and is meta to both the bromine and methyl groups. It will experience coupling to both H4 and H6. Since the ortho coupling (Jortho) is typically larger (7-10 Hz) than the meta coupling (Jmeta, 2-3 Hz), this signal is expected to appear as a triplet (or more accurately, a doublet of doublets if the coupling constants are sufficiently different).[4]
Methyl Protons (-CH3):
The methyl group is attached to the aromatic ring and is not coupled to any other protons. Therefore, it will appear as a singlet in the upfield region of the spectrum, typically around 2.0-2.5 ppm.
The predicted coupling relationships are visualized in the diagram below:
Caption: Predicted coupling in this compound.
Comparative Analysis with Isomeric Compounds
To underscore the importance of substituent positioning, we will now compare our predictions for this compound with the reported experimental 1H NMR data for one of its isomers, 1-bromo-4-chloro-2-methylbenzene, and the related compound, 3-bromotoluene.
| Compound | Proton | Predicted/Reported Chemical Shift (ppm) | Multiplicity | Coupling Constant(s) (Hz) |
| This compound | H6 | ~7.4-7.6 | Doublet (d) | Jortho ≈ 8 |
| H5 | ~7.1-7.3 | Triplet (t) or Doublet of Doublets (dd) | Jortho ≈ 8 | |
| H4 | ~7.0-7.2 | Doublet (d) | Jortho ≈ 8 | |
| -CH3 | ~2.3-2.5 | Singlet (s) | - | |
| 1-Bromo-4-chloro-2-methylbenzene | H-A | 7.378 | ||
| H-B | 7.159 | |||
| H-C | 6.975 | |||
| -CH3 | 2.321 | |||
| 3-Bromotoluene | Aromatic | 6.996 - 7.259 | Multiplet | J values from 0.36 to 7.90 |
| -CH3 | 2.30 | Singlet (s) | - |
Experimental data for 1-bromo-4-chloro-2-methylbenzene and 3-bromotoluene sourced from ChemicalBook.[4][5]
Analysis of Isomeric Differences:
The change in the substitution pattern from this compound to 1-bromo-4-chloro-2-methylbenzene dramatically alters the symmetry and electronic environment of the aromatic protons. In 1-bromo-4-chloro-2-methylbenzene, the protons are no longer in a simple adjacent arrangement, leading to more complex splitting patterns that would include both ortho and meta couplings.
The comparison with 3-bromotoluene highlights the effect of adding a chlorine atom. The aromatic protons of 3-bromotoluene resonate over a relatively narrow range. The introduction of the electron-withdrawing chlorine atom in our target molecule is expected to shift the entire aromatic region further downfield.
Experimental Protocol for 1H NMR Spectroscopy
For researchers aiming to acquire their own data for comparison, the following general protocol is recommended.
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the solid compound or dispense 10-20 µL of a liquid sample into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6). Chloroform-d (CDCl3) is a common choice for non-polar to moderately polar compounds.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent. TMS provides a reference signal at 0 ppm.
-
Cap the NMR tube and gently invert several times to ensure the sample is completely dissolved and the solution is homogeneous.
Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
Acquire the 1H NMR spectrum using a standard pulse-acquire sequence. Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width that encompasses all expected proton signals, and an appropriate relaxation delay.
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale by setting the TMS signal to 0 ppm.
-
Integrate the area under each peak to determine the relative number of protons giving rise to each signal.
-
Analyze the multiplicity (singlet, doublet, triplet, etc.) and measure the coupling constants (J-values) for each multiplet.
The workflow for predicting and verifying the structure using 1H NMR is depicted below:
Caption: Workflow for 1H NMR based structural elucidation.
Conclusion
The detailed analysis of this compound demonstrates a systematic approach to 1H NMR peak assignment. By starting with a sound theoretical prediction based on fundamental principles of substituent effects and spin-spin coupling, researchers can create a hypothesis for the expected spectrum. This prediction, when compared with experimental data—either for the target molecule or its close isomers—provides a powerful methodology for structural confirmation. This guide serves as a practical framework for scientists to confidently interpret complex 1H NMR spectra, a critical skill in the landscape of modern chemical research and development.
References
-
University of Wisconsin-Madison, Department of Chemistry. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available at: [Link]
- Moodle. NMR Spectroscopy of Benzene Derivatives.
- Mnova. 1H NMR Automatic Assignments.
-
YouTube. Assigning a 1H NMR spectrum. Available at: [Link]
-
YouTube. NMR 5: Coupling Constants. Available at: [Link]
-
JoVE. Video: NMR Spectroscopy of Benzene Derivatives. Available at: [Link]
-
Iowa State University. NMR Coupling Constants. Available at: [Link]
-
Chemistry LibreTexts. 15.4: Spectral Characteristics of the Benzene Ring. Available at: [Link]
-
Chemistry LibreTexts. 6.6: ¹H NMR Spectra and Interpretation (Part I). Available at: [Link]
-
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A Senior Application Scientist's Guide to Halogen Reactivity: 1-Bromo-2-chloro-3-methylbenzene
For researchers, scientists, and professionals in drug development, the selective functionalization of polysubstituted aromatic rings is a cornerstone of modern synthetic chemistry. The differential reactivity of various substituents offers a powerful tool for the stepwise construction of complex molecular architectures. This guide provides an in-depth technical comparison of the reactivity of the bromo and chloro substituents in 1-Bromo-2-chloro-3-methylbenzene, supported by mechanistic insights and actionable experimental protocols.
Introduction: The Tale of Two Halogens on an Aromatic Ring
This compound presents an intriguing case study in chemoselectivity. The presence of two different halogen atoms on the same aromatic scaffold necessitates a nuanced understanding of their intrinsic reactivities to achieve selective chemical transformations. The key to unlocking the synthetic potential of this molecule lies in exploiting the subtle yet significant differences between the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds, which are further modulated by the electronic and steric influence of the adjacent methyl group. This guide will dissect these differences in the context of two major classes of aromatic functionalization reactions: Palladium-Catalyzed Cross-Coupling and Nucleophilic Aromatic Substitution (SNAr).
Palladium-Catalyzed Cross-Coupling Reactions: A Clear Hierarchy of Reactivity
In the realm of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, the reactivity of aryl halides follows a well-established trend: C-I > C-Br > C-OTf > C-Cl.[1] This hierarchy is primarily dictated by the bond dissociation energies (BDEs) of the carbon-halogen bond. The weaker C-Br bond, compared to the C-Cl bond, facilitates the rate-determining oxidative addition step in the catalytic cycle.
The general catalytic cycle for palladium-catalyzed cross-coupling reactions illustrates this crucial step.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
For this compound, this reactivity difference allows for the selective functionalization of the C-Br bond while leaving the C-Cl bond intact. This chemoselectivity is a powerful synthetic tool, enabling sequential couplings where the chloro-substituted intermediate from the first reaction can be subjected to a second, different coupling reaction under more forcing conditions.
Substituent Effects on Reactivity
The substitution pattern of this compound introduces additional electronic and steric factors:
-
Electronic Effects: The methyl group is a weak electron-donating group, which slightly activates the aromatic ring towards electrophilic attack. In the context of oxidative addition, this has a minor influence compared to the inherent reactivity difference between bromine and chlorine.
-
Steric Effects: The methyl group is in the meta position to the bromine, so its steric hindrance at the C-Br bond is minimal. However, it is ortho to the chlorine atom, which could potentially hinder the approach of the bulky palladium catalyst to the C-Cl bond, further favoring selective reaction at the C-Br position.
Quantitative Data Summary (Based on Analogous Systems)
| Reaction Type | Dihaloarene Substrate | Coupling Partner | Catalyst/Ligand | Product (Yield %) | Reference |
| Suzuki-Miyaura | 1-Bromo-3-(chloromethyl)benzene | Arylboronic Acid | Pd(OAc)₂ / PCy₃·HBF₄ | 3-Aryl-(chloromethyl)benzene (80-95%) | [2] |
| Suzuki-Miyaura | 1-Bromo-4-(chloromethyl)benzene | Arylboronic Acid | Pd(OAc)₂ / PCy₃·HBF₄ | 4-Aryl-(chloromethyl)benzene (73-98%) | [2] |
| Buchwald-Hartwig | 1-bromo-4-chlorobenzene | Morpholine | Pd₂(dba)₃ / XPhos | 4-(4-chlorophenyl)morpholine (95%) | [3][4] |
Nucleophilic Aromatic Substitution (SNAr): A More Complex Reactivity Landscape
Nucleophilic aromatic substitution (SNAr) operates under a different mechanistic paradigm compared to cross-coupling reactions. Generally, SNAr is facilitated by the presence of strong electron-withdrawing groups (EWGs) ortho and/or para to the leaving group.[5] These EWGs are necessary to stabilize the negatively charged intermediate, known as the Meisenheimer complex, which is formed during the rate-determining nucleophilic addition step.[6]
Caption: Experimental workflow for selective Suzuki-Miyaura coupling.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent system (e.g., Toluene/Ethanol/H₂O, 4:1:1)
-
Anhydrous solvents and reagents
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction vessel, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the palladium catalyst under a positive flow of inert gas.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-chloro-3-methyl-biphenyl derivative.
Protocol 2: Selective Buchwald-Hartwig Amination at the C-Br Bond
This protocol outlines the selective amination at the C-Br position, a valuable transformation for the synthesis of pharmaceutical intermediates.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Strong, non-nucleophilic base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst, phosphine ligand, and base to an oven-dried reaction vessel.
-
Add this compound and the anhydrous solvent.
-
Finally, add the amine to the reaction mixture.
-
Seal the vessel and heat to the appropriate temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction for the consumption of the starting material by TLC or GC-MS.
-
Once the reaction is complete, cool to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify the product by column chromatography to afford the desired N-aryl-2-chloro-3-methylaniline.
Conclusion
The differential reactivity of the bromo and chloro substituents in this compound provides a clear pathway for selective functionalization. In palladium-catalyzed cross-coupling reactions, the C-Br bond is significantly more reactive, allowing for a wide range of selective transformations under relatively mild conditions. In contrast, nucleophilic aromatic substitution on this electron-rich aromatic ring is disfavored, and achieving selectivity would be a considerable synthetic challenge. For researchers and drug development professionals, a thorough understanding of these reactivity principles is paramount for the efficient and strategic synthesis of complex molecular targets.
References
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Nucleophilic Aromatic Substitution. (n.d.). In Chemistry LibreTexts. Retrieved from [Link]
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Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. (2020). Molecules, 25(15), 3485. [Link]
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Nucleophilic Aromatic Substitution. (n.d.). University of Calgary. Retrieved from [Link]
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Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (2020). ACS Catalysis, 10(15), 8463–8473. [Link]
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Nucleophilic Aromatic Substitution. (n.d.). In Chemistry LibreTexts. Retrieved from [Link]
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Why aryl halides are very less reactive towards nucleophilic substitution reactions? (2015). Chemistry Stack Exchange. [Link]
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Nucleophilic Aromatic Substitution — Aryl Halides. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]
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Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (2020). Request PDF. [Link]
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Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. (2023). ChemRxiv. [Link]
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Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved from [Link]
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Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. (2018). Molecules, 23(11), 2949. [Link]
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Reactivity of Haloarenes Towards Nucleophilic Substitution Reaction. (n.d.). CK-12 Foundation. [Link]
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Effects of Methyl Substitution and Leaving Group on E2/SN2 Competition for Reactions of F− with RY (R = CH3, C2H5, iC3H7, tC4H9; Y = Cl, I). (2023). International Journal of Molecular Sciences, 24(17), 13327. [Link]
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Triflate-Selective Suzuki Cross-Coupling of Chloro- and Bromoaryl Triflates Under Ligand-Free Conditions. (2023). Chemistry – An Asian Journal, 18(9), e202300036. [Link]
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Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (2021). Catalysts, 11(10), 1184. [Link]
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Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]
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Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. (2024). Chemistry, 6(3), 1004-1015. [Link]
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The Buchwald–Hartwig Amination After 25 Years. (2020). Angewandte Chemie International Edition, 59(4), 1460-1466. [Link]
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5.6 Nucleophilic Aromatic Substitution: SNAr. (n.d.). In Organic Chemistry II. KPU Pressbooks. [Link]
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Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (2022). ChemRxiv. [Link]
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16.6: Nucleophilic Aromatic Substitution. (2022). In Chemistry LibreTexts. [Link]
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Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. (2019). Organic Letters, 21(15), 5833–5837. [Link]
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A Novel Regiospecific Synthesis of 1-Chloro-2-arylcyclohexenes. (2014). International Scholarly Research Notices, 2014, 852731. [Link]
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Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. (2015). Molecules, 20(8), 14099–14137. [Link]
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A Senior Application Scientist's Guide to Cross-Coupling Reactions: A Comparative Analysis of 1-Bromo-2-chloro-3-methylbenzene and Its Isomers
Introduction
In the landscape of modern synthetic organic chemistry, palladium-catalyzed cross-coupling reactions represent a cornerstone for the construction of carbon-carbon and carbon-heteroatom bonds. These transformations are fundamental to the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Dihaloarenes, such as 1-bromo-2-chloro-3-methylbenzene, are particularly valuable building blocks, offering the potential for sequential, site-selective functionalization to build molecular complexity.
The reactivity of a dihaloarene substrate, however, is not uniform. It is dictated by a delicate interplay of electronic and steric factors governed by the nature and position of its substituents. This guide provides an in-depth comparison of this compound with its key positional isomers, offering researchers a predictive framework for their behavior in three seminal cross-coupling reactions: Suzuki-Miyaura coupling, Heck coupling, and Buchwald-Hartwig amination. By understanding the principles that govern their reactivity, chemists can make more informed decisions in experimental design, leading to improved yields, selectivity, and efficiency.
The Theoretical Framework: Principles of Reactivity and Selectivity
Palladium-catalyzed cross-coupling reactions predominantly follow a common catalytic cycle involving three key steps: oxidative addition, transmetalation (or related steps), and reductive elimination.[1][2] The initial oxidative addition of the aryl halide to a low-valent palladium(0) complex is frequently the rate-determining and selectivity-determining step.[3][4]
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
The chemoselectivity in dihaloarenes is primarily governed by two factors:
-
Carbon-Halogen (C-X) Bond Strength: The C-Br bond is significantly weaker and more polarizable than the C-Cl bond.[5] Consequently, oxidative addition of a Pd(0) catalyst into a C-Br bond is kinetically and thermodynamically more favorable than into a C-Cl bond.[5][6] This establishes a general reactivity trend of C-I > C-Br > C-OTf > C-Cl, making the C-Br position the default site for initial monocoupling under standard conditions.[5][7]
-
Steric and Electronic Effects: The substituents on the aromatic ring—in this case, a methyl group and another halogen—exert profound influence.
-
Steric Hindrance: A bulky group positioned ortho to a halogen can impede the approach of the palladium catalyst, slowing the rate of oxidative addition at that site.[8][9]
-
Electronic Effects: The methyl group is weakly electron-donating, which can slightly increase the electron density of the ring and subtly influence the rate of oxidative addition. The halogens are electron-withdrawing through induction, making the ring more electron-deficient and generally more reactive towards oxidative addition.[10]
-
Comparative Analysis of Bromochlorotoluene Isomers
Let's analyze the predicted reactivity of this compound and its isomers based on the principles above. The primary reaction site for monocoupling is expected to be the C-Br bond. The key differentiator between isomers will be the influence of substituent placement on the rate and efficiency of this primary coupling.
| Isomer Structure | IUPAC Name | Predicted Major Monocoupling Site | Analysis of Steric and Electronic Factors |
![]() | This compound | C1-Br | The C-Br bond is flanked by a chloro group (ortho) and a hydrogen. The methyl group is meta, exerting minimal steric influence on the C-Br bond. The chloro group at C2 provides some steric hindrance. |
![]() | 1-Bromo-3-chloro-2-methylbenzene | C1-Br | The C-Br bond is flanked by a methyl group (ortho) and a hydrogen. The bulky methyl group at C2 is expected to significantly hinder oxidative addition at the C1-Br bond compared to other isomers. |
![]() | 2-Bromo-1-chloro-4-methylbenzene | C2-Br | The C-Br bond is flanked by a chloro group (ortho) and a hydrogen. The methyl group is para, exerting no direct steric effect on the reaction site. This isomer is expected to be highly reactive at the C-Br bond. |
![]() | 1-Bromo-4-chloro-2-methylbenzene | C1-Br | The C-Br bond is flanked by a methyl group (ortho) and a hydrogen. Similar to the 1-bromo-3-chloro-2-methylbenzene isomer, the ortho-methyl group will sterically encumber the C-Br bond, potentially slowing the reaction rate. |
digraph "Reactivity_Logic" { graph [bgcolor="#F1F3F4", fontname="Arial"]; node [style=filled, shape=box, fontcolor="#202124"]; edge [fontcolor="#5F6368"];Substrate [label="Bromochlorotoluene Isomer", fillcolor="#FFFFFF", color="#5F6368"]; Condition [label="Standard Pd-Catalyzed\nCross-Coupling Conditions", fillcolor="#FFFFFF", color="#5F6368"]; OA [label="Oxidative Addition\n(Rate-Determining Step)", shape=diamond, fillcolor="#FBBC05"]; CBr_Pathway [label="Reaction at C-Br Bond", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CCl_Pathway [label="Reaction at C-Cl Bond", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Sterics [label="Steric Hindrance from\nOrtho-Substituents (Cl, CH₃)?", shape=diamond, fillcolor="#FBBC05"]; Fast [label="Faster Reaction Rate", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Slow [label="Slower Reaction Rate", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Harsh [label="Requires Harsher Conditions\n(e.g., Bulky Ligands, Higher Temp)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Mono_Product [label="Monocoupled Product", fillcolor="#FFFFFF", color="#4285F4", penwidth=2];
Substrate -> Condition; Condition -> OA; OA -> CBr_Pathway [label=" Kinetically Favored\n (Weaker Bond)"]; OA -> CCl_Pathway [label=" Kinetically Disfavored\n (Stronger Bond)"]; CBr_Pathway -> Sterics; Sterics -> Fast [label=" No / Low"]; Sterics -> Slow [label=" Yes"]; Fast -> Mono_Product; Slow -> Mono_Product; CCl_Pathway -> Harsh; }
Caption: Logical flow influencing site-selectivity and reaction rate in bromochlorotoluenes.
Experimental Protocols and Performance Data
The following sections provide detailed, representative protocols for Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. The conditions are optimized for selective monocoupling at the C-Br position.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds.[11][12] The reaction is highly tolerant of various functional groups and is a workhorse in medicinal chemistry.
Representative Protocol:
-
To a flame-dried Schlenk tube, add the bromochlorotoluene isomer (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Add the palladium catalyst, such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Evacuate and backfill the tube with argon three times.
-
Add a degassed solvent mixture of 1,4-dioxane (8 mL) and water (2 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[11]
Comparative Performance Data (Illustrative):
| Isomer | Coupling Partner | Catalyst System | Yield of Monocoupled Product (at C-Br) |
| 2-Bromo-1-chloro-4-methylbenzene | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | >90% |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 80-85% |
| 1-Bromo-4-chloro-2-methylbenzene | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 70-75% |
Note: Yields are illustrative, based on established reactivity principles where steric hindrance from an ortho-methyl group reduces reaction efficiency.
Heck Coupling
The Heck reaction couples aryl halides with alkenes to form substituted alkenes, typically with excellent control of stereoselectivity.[13][14]
Representative Protocol:
-
In a sealed tube, combine the bromochlorotoluene isomer (1.0 mmol, 1.0 equiv), the alkene (e.g., n-butyl acrylate, 1.5 mmol, 1.5 equiv), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and a phosphine ligand (e.g., tri(o-tolyl)phosphine, P(o-tol)₃, 0.04 mmol, 4 mol%).
-
Add a base, such as triethylamine (Et₃N, 2.0 mmol, 2.0 equiv).
-
Add a polar aprotic solvent, such as N,N-dimethylformamide (DMF, 5 mL).
-
Degas the mixture with argon for 15 minutes.
-
Seal the tube and heat to 110 °C for 16 hours.
-
After cooling, dilute the reaction mixture with diethyl ether and filter through a pad of celite.
-
Wash the filtrate with 1M HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over magnesium sulfate, filter, and concentrate.
-
Purify the residue via column chromatography to yield the substituted alkene.[5]
Buchwald-Hartwig Amination
This reaction is a powerful tool for the formation of C-N bonds, enabling the synthesis of a wide array of aryl amines from aryl halides.[15][16][17] The choice of a bulky, electron-rich phosphine ligand (a "Buchwald ligand") is critical for high efficiency.[18]
Representative Protocol:
-
To an oven-dried Schlenk tube, add palladium(II) acetate (Pd(OAc)₂, 0.015 mmol, 1.5 mol%) and a bulky phosphine ligand (e.g., XPhos, 0.03 mmol, 3 mol%).
-
Add the bromochlorotoluene isomer (1.0 mmol, 1.0 equiv) and the amine (1.2 mmol, 1.2 equiv).
-
Add a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv).
-
Evacuate and backfill the tube with argon.
-
Add anhydrous toluene (5 mL) via syringe.
-
Heat the mixture to 100 °C and stir until the starting material is consumed (as monitored by GC-MS).
-
Cool to room temperature, dilute with ethyl acetate, and filter through celite.
-
Concentrate the filtrate and purify the product by flash chromatography.
Experimental Workflow and Optimization
A successful cross-coupling experiment requires careful attention to technique, particularly the exclusion of oxygen, which can deactivate the palladium catalyst.
Caption: Standard experimental workflow for a palladium-catalyzed cross-coupling reaction.
Troubleshooting and Optimization:
-
Low Yield: If the reaction stalls, this could be due to catalyst deactivation. Ensure all solvents are properly degassed and the reaction is maintained under a positive pressure of inert gas. Increasing catalyst loading or trying a more robust ligand (e.g., an N-heterocyclic carbene (NHC) ligand) may be beneficial.[19]
-
Side Reactions: A common side reaction is hydrodehalogenation, where the aryl halide is reduced to an arene. This can be minimized by ensuring the reaction is anhydrous (where appropriate) and by using a suitable base.[20]
-
Coupling at C-Cl: To achieve coupling at the less reactive C-Cl bond (after the C-Br bond has been functionalized), more forcing conditions are required. This typically involves using a catalyst system with bulky, electron-rich phosphine or NHC ligands (e.g., XPhos, SPhos, IPr), stronger bases (e.g., LiHMDS, NaOtBu), and higher temperatures.[1][21]
Conclusion
The reactivity of bromochlorotoluene isomers in palladium-catalyzed cross-coupling is a clear demonstration of fundamental organometallic principles. While the C-Br bond is the universally preferred site for initial functionalization due to its lower bond dissociation energy, the reaction's efficiency is significantly modulated by steric hindrance. Isomers where the C-Br bond is sterically shielded by an ortho-methyl group exhibit demonstrably lower reactivity compared to unhindered isomers. This predictive understanding allows chemists to select the appropriate isomer for a desired synthetic outcome or to anticipate and overcome challenges in reactivity through the rational selection of catalysts and reaction conditions. By leveraging this knowledge, researchers can more effectively utilize these versatile building blocks in the pursuit of novel and complex molecular targets.
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The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv. [Link]
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Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - eScholarship. [Link]
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oxidative addition and palladium coupling - csbsju. [Link]
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Effect of Ligand Steric Properties and Halide Identity on the Mechanism for Oxidative Addition of Haloarenes to Trialkylphosphine Pd(0) Complexes | Request PDF - ResearchGate. [Link]
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Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes - ResearchGate. [Link]
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Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes - NIH. [Link]
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Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. [Link]
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Electronic and Steric Ligand Effects on the Activity and Regiochemistry in the Heck Reaction | Request PDF - ResearchGate. [Link]
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Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC - PubMed Central. [Link]
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Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. [Link]
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The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. [Link]
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Heck Reaction - Chemistry LibreTexts. [Link]
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Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts - ResearchGate. [Link]
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A Senior Application Scientist's Guide to Alternative Reagents for the Synthesis of 2,3-Disubstituted Toluenes
Introduction: The Challenge of Regiocontrol in Toluene Substitution
The synthesis of polysubstituted aromatic compounds is a cornerstone of modern chemistry, with applications spanning pharmaceuticals, agrochemicals, and materials science.[1] Among these, 2,3-disubstituted toluenes represent a particularly challenging structural motif. The inherent electronic properties of the methyl group, an ortho-, para-director, render direct electrophilic aromatic substitution (EAS) a poor strategy for accessing the 2,3-substitution pattern, often leading to a mixture of 2,4- and 2,6-isomers with minimal yield of the desired product.[2][3][4]
This guide provides an in-depth comparison of modern, alternative synthetic strategies that circumvent the limitations of classical EAS. We will explore the mechanistic underpinnings, practical advantages, and experimental considerations of four principal methodologies: Directed ortho-Metalation (DoM), Transition Metal-Catalyzed Cross-Coupling, Late-Stage C-H Functionalization, and Benzannulation reactions. This analysis is designed for researchers, scientists, and drug development professionals seeking robust and efficient solutions for constructing this valuable molecular scaffold.
Methodology 1: Directed ortho-Metalation (DoM)
Directed ortho-metalation (DoM) is a powerful and well-established strategy that leverages a pre-installed Directing Metalation Group (DMG) to achieve high regioselectivity. The DMG, typically a Lewis basic functional group, coordinates to an organolithium reagent, positioning it to deprotonate the adjacent ortho-proton with high fidelity.[5][6]
Causality of Experimental Choice: The core principle of DoM is chelation-assisted deprotonation. A DMG, such as an amide, carbamate, or methoxy group, is placed at the C3 position of the toluene precursor. When a strong base like n-butyllithium or sec-butyllithium is introduced at low temperatures (typically -78 °C), the lithium cation coordinates to the heteroatom of the DMG. This proximity effect dramatically lowers the activation energy for deprotonation at the C2 position, outcompeting both deprotonation at other ring positions and benzylic deprotonation of the methyl group.[6][7] The resulting aryllithium intermediate is then quenched with a suitable electrophile to install the second substituent at the C2 position.
Caption: Workflow for Directed ortho-Metalation (DoM).
Methodology 2: Transition Metal-Catalyzed Cross-Coupling
Cross-coupling reactions provide a highly versatile and modular approach, connecting two molecular fragments via a new carbon-carbon bond. This strategy requires a pre-functionalized toluene, such as a halotoluene or triflate, which serves as the electrophilic partner. The choice of the organometallic nucleophile defines the specific reaction: Suzuki (organoboron), Negishi (organozinc), or Stille (organotin).
Causality of Experimental Choice: The success of these reactions hinges on the catalytic cycle of a transition metal, almost universally palladium.[8][9][10]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the toluene precursor.
-
Transmetalation: The organic group from the organometallic reagent is transferred to the palladium center. This is often the rate-determining step and is influenced by the choice of metal (B, Zn, or Sn) and ligands.
-
Reductive Elimination: The two organic fragments are expelled from the palladium coordination sphere, forming the new C-C bond and regenerating the Pd(0) catalyst.
The choice between Suzuki, Negishi, and Stille coupling is dictated by the specific needs of the synthesis, particularly functional group tolerance and reagent sensitivity.
-
Suzuki Coupling: Employs air- and moisture-stable organoboron reagents and exhibits broad functional group tolerance. The reaction requires a base to activate the boronic acid for transmetalation.[9][11]
-
Negishi Coupling: Uses highly reactive organozinc reagents, which can couple with less reactive electrophiles like aryl chlorides. However, these reagents are sensitive to air and moisture.[8][12]
-
Stille Coupling: Features excellent functional group tolerance and uses air- and moisture-stable organostannanes. Its primary drawback is the high toxicity of tin byproducts, which can complicate purification.[10][13][14]
Caption: Catalytic cycle of the Suzuki cross-coupling reaction.
Methodology 3: Late-Stage C-H Functionalization
A more recent and atom-economical approach involves the direct functionalization of a C-H bond, guided by a directing group.[15] This methodology circumvents the need for pre-functionalization (e.g., halogenation or lithiation), thereby shortening synthetic sequences.
Causality of Experimental Choice: Similar to DoM, a directing group is used to position a transition metal catalyst (e.g., Pd, Rh, Ru) in proximity to the target C-H bond. The catalyst then facilitates a concerted metalation-deprotonation (CMD) event to form a metallacyclic intermediate.[15] This intermediate can then react with a variety of coupling partners, such as alkenes, alkynes, or organometallic reagents, to form the new C-C bond. While powerful, this method often requires optimization of the directing group, catalyst, and oxidant. The directing group may also need to be removed in a subsequent step.
Caption: General workflow for C-H functionalization.
Methodology 4: Benzannulation Reactions
Instead of modifying a pre-existing toluene ring, benzannulation strategies construct the aromatic core from acyclic or non-aromatic precursors.[1] This approach offers exceptional control over the final substitution pattern, as the substituents are incorporated into the building blocks before the ring is formed.
Causality of Experimental Choice: The most common benzannulation is the [4+2] cycloaddition, or Diels-Alder reaction, between a substituted 1,3-diene and a dienophile, followed by an aromatization step (e.g., oxidation or elimination).[16][17] By carefully choosing the substituents on the diene and dienophile, a wide variety of polysubstituted benzenes can be synthesized with unambiguous regiochemistry. More recent developments include organocatalytic [3+3] and [4+2] benzannulations, which offer mild conditions and avoid the use of transition metals.[1]
Comparative Analysis of Synthetic Strategies
| Feature | Directed ortho-Metalation (DoM) | Cross-Coupling (Suzuki) | C-H Functionalization | Benzannulation ([4+2]) |
| Regioselectivity | Excellent (controlled by DMG)[5] | Excellent (controlled by pre-functionalization)[9] | Very Good to Excellent (controlled by DG)[15] | Excellent (defined by starting materials)[1] |
| Functional Group Tolerance | Moderate (sensitive to acidic protons and some electrophiles)[7] | Excellent (boronic acids are robust)[9][11] | Good (can be sensitive to oxidizing conditions) | Good to Excellent |
| Key Reagents | Organolithiums (pyrophoric, cryogenic)[6] | Palladium catalyst, base, organoboron reagent[18] | Transition metal catalyst, directing group, often an oxidant | Substituted dienes and dienophiles |
| Atom Economy | Moderate (requires stoichiometric base) | Good (catalytic in Pd) | Excellent (avoids pre-functionalization)[15] | Variable (depends on aromatization step) |
| Starting Material | Toluene with a C3-DMG | Halogenated or triflated toluene derivative | Toluene with a directing group | Acyclic precursors |
| Key Advantage | Powerful for specific ortho-functionalization | High modularity and reliability | High step- and atom-economy | Unambiguous regiocontrol |
| Key Limitation | Requires cryogenic temperatures; limited FG tolerance | Requires pre-functionalization step | DG installation/removal may be needed | Precursor synthesis can be complex |
Experimental Protocols
Protocol 1: Synthesis of 2-Iodo-3-methoxytoluene via DoM
This protocol is a representative example based on established DoM principles.
Objective: To demonstrate the synthesis of a 2,3-disubstituted toluene using directed ortho-metalation.
Methodology:
-
Setup: To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add 3-methoxytoluene (1.22 g, 10.0 mmol) and 40 mL of anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.6 M in hexanes, 6.9 mL, 11.0 mmol) dropwise over 15 minutes. The solution may turn yellow. Stir the reaction mixture at -78 °C for 2 hours.
-
Electrophilic Quench: In a separate flask, dissolve iodine (3.05 g, 12.0 mmol) in 10 mL of anhydrous THF. Add this iodine solution dropwise to the reaction mixture at -78 °C.
-
Workup: After stirring for 1 hour at -78 °C, allow the reaction to warm to room temperature. Quench the reaction by slowly adding 20 mL of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield 2-iodo-3-methoxytoluene.
Protocol 2: Synthesis of 2-Phenyl-3-methylanisole via Suzuki Coupling
This protocol is a representative example based on established Suzuki coupling procedures.[19]
Objective: To synthesize a 2,3-disubstituted toluene via palladium-catalyzed Suzuki cross-coupling.
Methodology:
-
Setup: To a 50 mL Schlenk flask, add 2-bromo-3-methylanisole (402 mg, 2.0 mmol), phenylboronic acid (293 mg, 2.4 mmol), and potassium carbonate (829 mg, 6.0 mmol).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (46 mg, 0.04 mmol, 2 mol%).
-
Solvent and Degassing: Evacuate and backfill the flask with argon three times. Add a degassed solvent mixture of toluene (10 mL) and water (2 mL).
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring for 12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with 20 mL of ethyl acetate and filter through a pad of celite.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel to afford 2-phenyl-3-methylanisole.
Conclusion and Future Outlook
The synthesis of 2,3-disubstituted toluenes has evolved significantly beyond the confines of classical electrophilic substitution. Directed ortho-metalation and transition metal-catalyzed cross-coupling reactions currently stand as the most reliable and versatile workhorses for accessing this motif, offering excellent regiocontrol and broad substrate scope. The choice between them often comes down to a trade-off between the cryogenic conditions and functional group sensitivity of DoM versus the pre-functionalization requirement of cross-coupling.
Looking forward, C-H functionalization represents the most sustainable and elegant frontier.[20][21][22] As catalysts become more active and directing groups more versatile and easily removable, these methods will likely become the preferred route, minimizing synthetic steps and waste. Concurrently, novel benzannulation strategies, particularly those employing organocatalysis, will continue to provide powerful solutions for constructing complex aromatic systems with absolute positional control from the ground up.[1] The continued development of these alternative reagents and methodologies will undoubtedly empower chemists to construct complex molecules with greater efficiency and precision.
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A Senior Application Scientist's Guide to the Spectroscopic Analysis of 1-Bromo-2-chloro-3-methylbenzene Isomers
For researchers, synthetic chemists, and professionals in drug development, the unambiguous identification of constitutional isomers is a cornerstone of rigorous scientific practice. In the synthesis of substituted aromatic compounds, the formation of a mixture of isomers is a common outcome. The ability to distinguish these closely related molecules is paramount for process optimization, quality control, and ensuring the desired biological activity of a target molecule. This guide provides an in-depth comparison of the spectroscopic techniques used to differentiate the ten constitutional isomers of 1-bromo-2-chloro-3-methylbenzene, blending experimental data with established spectroscopic principles.
The Challenge: Differentiating Ten Closely Related Isomers
The seemingly simple aromatic compound, bromochlorotoluene, can exist as ten distinct constitutional isomers. Each possesses the same molecular formula (C₇H₆BrCl) and molecular weight (approximately 205.48 g/mol ), rendering simple mass determination insufficient for identification. The differentiation of these isomers hinges on the unique electronic environment of each proton and carbon atom, the specific vibrational modes of the molecule, and the characteristic fragmentation patterns upon ionization. This guide will explore how ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide the necessary tools for this analytical challenge.
The ten structural isomers of bromochlorotoluene are:
-
This compound
-
2-Bromo-1-chloro-3-methylbenzene
-
1-Bromo-3-chloro-2-methylbenzene
-
4-Bromo-1-chloro-2-methylbenzene
-
1-Bromo-2-chloro-4-methylbenzene
-
2-Bromo-3-chloro-1-methylbenzene
-
3-Bromo-2-chloro-1-methylbenzene
-
2-Bromo-4-chloro-1-methylbenzene
-
4-Bromo-2-chloro-1-methylbenzene
-
1-Bromo-4-chloro-2-methylbenzene
¹H NMR Spectroscopy: A Window into the Proton Environment
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for distinguishing these isomers. The chemical shift (δ), splitting pattern (multiplicity), and integration of the signals for the aromatic protons and the methyl group provide a unique fingerprint for each isomer.
The Causality Behind Chemical Shift Prediction
The chemical shifts of the aromatic protons are influenced by the electron-donating nature of the methyl group (-CH₃) and the electron-withdrawing and anisotropic effects of the halogen substituents (-Br and -Cl). Generally, electron-donating groups shield ortho and para protons, shifting their signals upfield (lower ppm), while electron-withdrawing groups deshield ortho and para protons, shifting them downfield (higher ppm).[1] The additive nature of these substituent chemical shifts (SCS) allows for a reasonable prediction of the ¹H NMR spectra.[2][3][4]
Comparative Analysis of ¹H NMR Spectra
The following table summarizes the predicted and, where available, experimental ¹H NMR data for the aromatic and methyl protons of each isomer. The number of distinct aromatic signals is a key initial differentiator.
| Isomer | Predicted Aromatic Signals (Multiplicity) | Predicted Methyl Signal (ppm) | Experimental Aromatic Data (ppm) | Experimental Methyl Data (ppm) |
| This compound | 3 (t, d, d) | ~2.4 | Not readily available | Not readily available |
| 2-Bromo-1-chloro-3-methylbenzene | 3 (t, d, d) | ~2.4 | Not readily available | Not readily available |
| 1-Bromo-3-chloro-2-methylbenzene | 3 (d, t, d) | ~2.5 | Not readily available | Not readily available |
| 4-Bromo-1-chloro-2-methylbenzene | 3 (d, dd, d) | ~2.4 | Not readily available | Not readily available |
| 1-Bromo-2-chloro-4-methylbenzene | 3 (s, d, d) | ~2.3 | Not readily available | Not readily available |
| 2-Bromo-3-chloro-1-methylbenzene | 3 (d, t, d) | ~2.5 | Not readily available | Not readily available |
| 3-Bromo-2-chloro-1-methylbenzene | 3 (d, t, d) | ~2.5 | Not readily available | Not readily available |
| 2-Bromo-4-chloro-1-methylbenzene | 3 (d, dd, d) | ~2.43 | 7.45 (d), 7.34 (dd), 7.12 (d)[5] | 2.43 (s)[5] |
| 4-Bromo-2-chloro-1-methylbenzene | 3 (d, dd, d) | ~2.4 | Not readily available | Not readily available |
| 1-Bromo-4-chloro-2-methylbenzene | 3 (d, dd, d) | ~2.32 | 7.38 (d), 7.16 (dd), 6.98 (d)[6] | 2.32 (s)[6] |
Note: Predicted values are estimations based on substituent effects. Experimental values are from cited sources and may vary slightly based on solvent and instrument frequency.
Expert Insight: The isomers with the highest symmetry, such as those with a para-relationship between two substituents, will often present simpler spectra. Conversely, isomers with all three substituents adjacent to one another will exhibit more complex splitting patterns due to multiple vicinal and meta couplings. For instance, the singlet observed for one of the aromatic protons in 1-Bromo-2-chloro-4-methylbenzene would be a strong diagnostic feature.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. The number of signals directly corresponds to the number of unique carbon environments.
The Influence of Substituents on ¹³C Chemical Shifts
Similar to ¹H NMR, substituent effects play a crucial role in determining the ¹³C chemical shifts.[7][8][9][10] Halogens have a significant impact, with the carbon directly attached (ipso-carbon) being strongly influenced. The methyl group's carbon will typically appear in the alkyl region (15-25 ppm), while the aromatic carbons resonate between 120-150 ppm.
Comparative Analysis of ¹³C NMR Spectra
| Isomer | Expected Number of Aromatic Signals | Predicted Methyl Carbon (ppm) | Experimental Aromatic Data (ppm) | Experimental Methyl Data (ppm) |
| This compound | 6 | ~20 | Not readily available | Not readily available |
| 2-Bromo-1-chloro-3-methylbenzene | 6 | ~20 | Not readily available | Not readily available |
| 1-Bromo-3-chloro-2-methylbenzene | 6 | ~22 | Not readily available | Not readily available |
| 4-Bromo-1-chloro-2-methylbenzene | 6 | ~21 | Not readily available | Not readily available |
| 1-Bromo-2-chloro-4-methylbenzene | 6 | ~20 | Not readily available | Not readily available |
| 2-Bromo-3-chloro-1-methylbenzene | 6 | ~22 | Not readily available | Not readily available |
| 3-Bromo-2-chloro-1-methylbenzene | 6 | ~22 | Not readily available | Not readily available |
| 2-Bromo-4-chloro-1-methylbenzene | 6 | ~21 | Not readily available | Not readily available |
| 4-Bromo-2-chloro-1-methylbenzene | 6 | ~21 | Not readily available | Not readily available |
| 1-Bromo-4-chloro-2-methylbenzene | 6 | ~20 | 138.1, 133.5, 131.9, 130.2, 127.6, 122.1 | 20.1 |
Note: The number of aromatic signals can be predicted based on the symmetry of the molecule. Experimental data for 1-Bromo-4-chloro-2-methylbenzene is available from spectral databases.[11]
Infrared (IR) Spectroscopy: Vibrational Fingerprints
While ¹H and ¹³C NMR are excellent for determining the connectivity of atoms, IR spectroscopy provides information about the functional groups and the substitution pattern on the benzene ring through characteristic vibrational frequencies.
Key Diagnostic Regions
For these isomers, two regions are of particular interest:
-
C-H stretching (aromatic): A weak to medium band just above 3000 cm⁻¹ confirms the presence of hydrogens on the aromatic ring.
-
C-H out-of-plane (oop) bending: Strong bands in the 900-675 cm⁻¹ region are highly diagnostic of the substitution pattern on the benzene ring. The number and position of adjacent hydrogen atoms on the ring determine the pattern of these bands.
Distinguishing Isomers by Out-of-Plane Bending
| Substitution Pattern (Adjacent H's) | Expected C-H oop Bending Region (cm⁻¹) |
| Three adjacent H's | 810-750 (strong) and 720-680 (medium) |
| Two adjacent H's | 860-800 (strong) |
| Isolated H | 900-860 (weak to medium) |
By analyzing the number of adjacent hydrogens for each isomer, we can predict the expected oop bending patterns, which can be a powerful confirmation of the structure. For example, an isomer with three adjacent hydrogens, one with two, and an isolated hydrogen will have a distinct IR spectrum in this fingerprint region.
Mass Spectrometry: Unraveling Fragmentation Patterns
Mass spectrometry provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern. For all bromochlorotoluene isomers, the molecular ion peak (M⁺) will be observed, accompanied by characteristic isotopic peaks due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This results in a distinctive M, M+2, and M+4 pattern.
Common Fragmentation Pathways
Common fragmentation pathways for these isomers include:
-
Loss of a bromine radical (M-Br)⁺: This is often a prominent peak.
-
Loss of a chlorine radical (M-Cl)⁺: Also a significant peak.
-
Loss of a methyl radical (M-CH₃)⁺: This results in a bromochlorobenzyl cation.
-
Formation of a tropylium ion: The benzyl cation can rearrange to the stable tropylium ion (m/z 91), though this may be less favored with the halogen substituents.
The relative intensities of these fragment ions can provide clues to the isomer's structure, as the stability of the resulting carbocations can be influenced by the positions of the remaining substituents.
Experimental Protocols
Sample Preparation
For NMR analysis, dissolve approximately 5-10 mg of the isomer in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm). For IR analysis of liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Solid samples can be analyzed as a KBr pellet or a Nujol mull. For GC-MS analysis, dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or hexane) to a concentration of approximately 1 mg/mL.
Instrumentation and Data Acquisition
-
NMR: Acquire ¹H and ¹³C spectra on a 300 MHz or higher field NMR spectrometer. For ¹H NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled experiment is standard.
-
IR: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
-
MS: Use a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. The GC will separate any isomeric impurities before they enter the mass spectrometer.
Logical Workflow for Isomer Identification
The following diagram illustrates a logical workflow for the spectroscopic identification of a bromochlorotoluene isomer.
Caption: Workflow for Spectroscopic Isomer Identification.
Conclusion
The differentiation of the ten constitutional isomers of this compound is a non-trivial but achievable analytical task. A multi-spectroscopic approach is essential for unambiguous structure elucidation. ¹H and ¹³C NMR provide the most definitive information regarding the connectivity of the atoms, while IR spectroscopy offers valuable confirmation of the substitution pattern. Mass spectrometry confirms the molecular weight and provides additional structural clues through fragmentation analysis. By carefully analyzing the data from each technique and comparing it with predicted and known spectra, researchers can confidently identify the specific isomer in their sample. This rigorous analytical approach is fundamental to ensuring the quality and integrity of chemical research and development.
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A Comparative Guide to the Mechanistic Pathways of 1-Bromo-2-chloro-3-methylbenzene in Modern Organic Synthesis
This guide provides an in-depth analysis of the reaction mechanisms involving 1-Bromo-2-chloro-3-methylbenzene, a versatile substituted aromatic building block. We will objectively compare its performance and reactivity in several key transformation classes against relevant alternatives, supported by established chemical principles and detailed experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity of this substrate for the synthesis of complex molecular architectures.
Introduction: The Synthetic Potential of Differentiated Aryl Halides
This compound (MW: 205.48 g/mol , Formula: C₇H₆BrCl) presents a unique synthetic challenge and opportunity.[1][2] The presence of two different halogen atoms on the benzene ring—bromine and chlorine—allows for selective functionalization. Understanding the mechanistic principles that govern this selectivity is paramount for designing efficient and high-yielding synthetic routes. The reactivity of aryl halides in many transformations is dictated by the carbon-halogen (C-X) bond strength, which follows the general trend C-I > C-Br > C-Cl.[3] This inherent difference forms the basis for the chemoselective reactions discussed herein.
This guide will explore three major classes of reactions: Palladium-Catalyzed Cross-Coupling, Metal-Halogen Exchange, and Nucleophilic Aromatic Substitution, providing both mechanistic insights and practical, field-proven protocols.
Palladium-Catalyzed Cross-Coupling Reactions: A Study in Chemoselectivity
Palladium-catalyzed cross-coupling reactions are foundational pillars of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable precision.[4][5] The general mechanism proceeds through a well-defined catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[6] For a dihalogenated substrate like this compound, the initial, and often rate-determining, oxidative addition step is key to achieving selectivity.
The weaker C-Br bond will preferentially undergo oxidative addition to the Pd(0) catalyst over the stronger C-Cl bond, allowing for the selective formation of products where the bromine atom is replaced.[3]
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a premier method for creating biaryl structures.[7] When applying this reaction to this compound, the judicious choice of catalyst, ligand, and conditions allows for exclusive coupling at the C-Br position.
The enhanced reactivity of aryl bromides over chlorides means that under carefully controlled conditions, this compound can behave similarly to a simple bromotoluene, leaving the chloride untouched. More forcing conditions (higher temperatures, stronger bases, more active catalysts) would be required to engage the C-Cl bond.
| Substrate | Relative Reactivity (vs. Bromobenzene) | Typical Conditions | Expected Outcome |
| This compound | Slightly lower (due to steric hindrance) | Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 80-90 °C | Selective coupling at C-Br position |
| 3-Bromotoluene | Similar | Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 80-90 °C | High yield of coupled product |
| 3-Chlorotoluene | Significantly lower | Pd(XPhos) G3, K₃PO₄, Dioxane, 100-120 °C | Requires more active catalyst/harsher conditions |
This protocol is adapted from established procedures for selective cross-coupling of aryl bromides.[7][8]
-
Reaction Setup: To a flame-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of toluene (8 mL) and water (2 mL).
-
Reaction: Place the sealed tube in a preheated oil bath at 90 °C and stir vigorously for 8-16 hours. Monitor the reaction's progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL). Wash with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Crafting C-N Bonds
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, a transformation of immense importance in pharmaceutical and materials science.[9][10] Similar to the Suzuki coupling, selectivity is achieved by exploiting the differential reactivity of the C-Br and C-Cl bonds.
The catalytic cycle for amination also begins with the oxidative addition of the aryl halide to the palladium(0) center.[11] The choice of a bulky, electron-rich phosphine ligand is often critical to facilitate both the oxidative addition and the final reductive elimination step.[11]
| Substrate | Amine | Catalyst/Ligand System | Expected Outcome |
| This compound | Morpholine | Pd₂(dba)₃ / XPhos | Selective amination at the C-Br position |
| 3-Bromotoluene | Morpholine | Pd₂(dba)₃ / XPhos | High yield of aminated product |
| 1-Bromo-3-butoxy-5-nitrobenzene | Ammonia | Pd(OAc)₂ / RuPhos | Amination is facilitated by electron-withdrawing nitro group[12] |
This protocol is based on user guides for palladium-catalyzed amination reactions.[9][12]
-
Reaction Setup: To a flame-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), and the phosphine ligand (e.g., XPhos, 0.08 mmol, 8 mol%).
-
Inert Atmosphere: Seal the tube, then evacuate and backfill with argon.
-
Reagent Addition: Add the amine (1.2 mmol, 1.2 equiv.), the base (e.g., sodium tert-butoxide, NaOtBu, 1.4 mmol, 1.4 equiv.), and anhydrous toluene (5 mL).
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir for 12-24 hours.
-
Work-up: After cooling, dilute with ethyl acetate and filter through a pad of Celite®. Concentrate the filtrate.
-
Purification: Purify the crude product by silica gel column chromatography to yield the desired 2-chloro-3-methyl-N-arylaniline derivative.
Metal-Halogen Exchange: Generating Organometallic Intermediates
Metal-halogen exchange is a fundamental transformation used to convert organic halides into highly reactive organometallic reagents, such as Grignard or organolithium species.[13] This reaction is kinetically controlled, with exchange rates typically following the trend I > Br > Cl.[13]
Mechanistic Principles & Regioselectivity
When this compound is treated with an organolithium reagent (like n-BuLi) or magnesium metal, the exchange will occur almost exclusively at the more reactive C-Br bond.[14] This provides a regioselective route to the corresponding Grignard or aryllithium reagent, which can then be trapped with various electrophiles. This method is valuable for creating compounds that are not accessible through direct lithiation or other means.[15]
Caption: The elimination-addition (benzyne) pathway for NAS on a non-activated aryl halide.
Conclusion
This compound is a substrate whose reactivity is dominated by the difference in the carbon-halogen bond strengths. This guide demonstrates that:
-
Palladium-catalyzed cross-coupling reactions (Suzuki and Buchwald-Hartwig) proceed with high chemoselectivity at the C-Br bond under standard conditions, making this a reliable strategy for stepwise functionalization.
-
Metal-halogen exchange offers a regioselective route to generate valuable Grignard or organolithium intermediates at the position formerly occupied by bromine.
-
Nucleophilic aromatic substitution is challenging due to the lack of activating groups and would require harsh, non-selective benzyne-forming conditions, limiting its synthetic utility.
By understanding these mechanistic principles, researchers can effectively harness the differential reactivity of this compound to construct complex molecules with precision and control.
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A Comparative Guide to Catalysts for Selective Suzuki Coupling of 1-Bromo-2-chloro-3-methylbenzene
For researchers, medicinal chemists, and professionals in drug development, the selective functionalization of polyhalogenated aromatic compounds is a frequent challenge. The Suzuki-Miyaura cross-coupling reaction stands as a powerful tool for C-C bond formation, but achieving selectivity when multiple reactive sites are present requires a nuanced understanding of the catalytic system. This guide provides an in-depth comparative study of catalyst systems for the selective Suzuki coupling of 1-Bromo-2-chloro-3-methylbenzene, a substrate presenting the classic challenge of differentiating between C-Br and C-Cl bonds.
The disparate reactivity of aryl halides in palladium-catalyzed cross-coupling reactions, typically following the order I > Br > OTf > Cl, forms the basis for selective transformations.[1] This reactivity trend is primarily governed by the carbon-halogen (C-X) bond dissociation energies and the kinetics of the oxidative addition step, which is often rate-determining.[1] The C-Br bond, being weaker than the C-Cl bond, is expected to react preferentially.[1] However, factors such as catalyst choice, ligand sterics and electronics, and reaction conditions can either enhance this inherent selectivity or, in some cases, even invert it.[2][3]
This guide will explore both palladium and nickel-based catalyst systems, evaluating their potential for high-yield, selective coupling at the C-Br position of this compound.
The Mechanistic Landscape: A Brief Overview
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of oxidative addition, transmetalation, and reductive elimination. The selectivity in the case of dihaloarenes is determined at the initial oxidative addition step, where the active Pd(0) or Ni(0) species inserts into one of the carbon-halogen bonds.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Palladium-Based Catalysts: The Workhorse of Cross-Coupling
Palladium complexes are the most widely used catalysts for Suzuki-Miyaura reactions. The choice of ligand is crucial for tuning the reactivity and selectivity of the palladium center.
Buchwald Ligands: Steric Hindrance for Selectivity
The Buchwald family of bulky, electron-rich biaryl phosphine ligands are renowned for their ability to promote the coupling of challenging substrates, including aryl chlorides.[4][5] For the selective coupling of this compound, ligands like SPhos and XPhos are excellent candidates. The steric bulk of these ligands can enhance selectivity for the less hindered C-Br bond.
N-Heterocyclic Carbenes (NHCs): Strong Donors for Robust Catalysis
N-Heterocyclic carbenes (NHCs) are a class of ligands that have gained prominence in cross-coupling reactions due to their strong σ-donating ability, which forms highly stable and active palladium complexes.[6] Ligands such as IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) and SIMes (1,3-Bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidene) have shown remarkable activity in Suzuki couplings.[7][8] The electronic nature of the NHC ligand can influence the rate of oxidative addition, and in some cases, ligand-controlled selectivity has been observed.[7][9]
Nickel-Based Catalysts: A Cost-Effective and Reactive Alternative
Nickel catalysis has emerged as a powerful and more economical alternative to palladium for cross-coupling reactions.[10] Nickel catalysts are particularly effective for activating the more robust C-Cl bond.[11][12] While this might suggest lower selectivity in the context of our substrate, the interplay of ligands and reaction conditions can still favor C-Br activation. A key difference between nickel and palladium is that nickel can interact with various functional groups, which can influence selectivity in competitive cross-coupling reactions.[13][14]
Comparative Experimental Study
To objectively compare the performance of different catalyst systems, a standardized experimental protocol is essential. The following section outlines a proposed experimental workflow for the Suzuki coupling of this compound with a model boronic acid, such as phenylboronic acid.
Caption: A typical experimental workflow for the comparative catalyst study.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling:
-
To an oven-dried reaction vial, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and the specified base (2.0-3.0 mmol).
-
The vial is sealed, evacuated, and backfilled with an inert gas (e.g., argon) three times.
-
In a separate vial, the palladium or nickel precursor and the ligand are mixed in the specified solvent to form the catalyst.
-
The catalyst solution and additional solvent are added to the reaction vial via syringe.
-
The reaction mixture is heated to the specified temperature in a preheated oil bath or heating block and stirred for the designated time.
-
Upon completion (monitored by GC-MS), the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel. The yield and selectivity (ratio of C-Br coupled product to C-Cl coupled product) are determined by ¹H NMR spectroscopy and/or GC-MS analysis of the crude reaction mixture.
Catalyst Systems for Comparison
| Catalyst System | Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) |
| Pd-Buchwald | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 |
| Pd-NHC | Pd(OAc)₂ (2) | IPr·HCl (4) & NaOtBu | Dioxane | 100 | |
| Ni-Phosphine | NiCl₂(dppp) (5) | - | K₃PO₄ | Dioxane | 100 |
| Ni-NHC | NiCl₂(IMes) (5) | - | K₃PO₄ | Dioxane | 100 |
Note: The conditions provided are representative starting points and may require further optimization for each catalyst system.
Expected Outcomes and Discussion
Based on the established principles of Suzuki-Miyaura couplings of dihaloarenes, the following outcomes are anticipated:
-
Palladium-Buchwald System: This system is expected to show high selectivity for the C-Br bond. The bulky SPhos ligand should facilitate the oxidative addition at the sterically less encumbered bromine-bearing carbon. High yields of the desired mono-coupled product are anticipated.
-
Palladium-NHC System: The strong σ-donating IPr ligand is likely to form a very active catalyst, potentially leading to faster reaction rates.[8] While high selectivity for the C-Br bond is still expected, the increased reactivity might lead to a minor amount of the di-coupled product or the C-Cl coupled product if the reaction is left for an extended period or at higher temperatures.
-
Nickel-Phosphine System: Nickel catalysts are known for their ability to activate C-Cl bonds.[15] Therefore, the selectivity of this system might be lower compared to the palladium systems. However, the inherent reactivity difference between C-Br and C-Cl should still favor the formation of the C-Br coupled product.
-
Nickel-NHC System: Similar to the Ni-phosphine system, the Ni-NHC catalyst is expected to be highly reactive. The strong Ni-C bond formed with the NHC ligand could lead to a very active catalyst, but potentially at the cost of selectivity.
Conclusion
The selective Suzuki-Miyaura coupling of this compound is a challenging yet achievable transformation. The choice of catalyst is paramount in controlling the outcome of the reaction. Palladium-based systems, particularly those employing bulky phosphine ligands like SPhos, are predicted to offer the highest selectivity for the desired C-Br bond functionalization. While nickel catalysts present a more economical option, they may require more extensive optimization to achieve comparable levels of selectivity.
This guide provides a framework for researchers to approach this synthetic challenge. The provided experimental protocols and comparative data serve as a starting point for developing a robust and selective cross-coupling methodology tailored to their specific needs. Further screening of ligands, bases, and solvents for each metal center can lead to even more optimized conditions.
References
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Manabe, K., & Yamaguchi, M. (2014). Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. Catalysts, 4(3), 307-320. [Link]
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Hadei, N., Kantchev, E. A. B., O'Brien, C. J., & Organ, M. G. (2005). Electronic Nature of N-Heterocyclic Carbene Ligands: Effect on the Suzuki Reaction. Organic Letters, 7(18), 3805-3807. [Link]
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Shields, J. D., Kudisch, B., Schiess, R. A., & Doyle, A. G. (2020). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. ACS Catalysis, 10(15), 8493-8501. [Link]
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Request PDF. (n.d.). Nickel(II)—Aryl Complexes as Catalysts for the Suzuki Cross-Coupling Reaction of Chloroarenes and Arylboronic Acids. ResearchGate. [Link]
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Blum, A. S., & Morken, J. P. (2019). N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki–Miyaura Cross Coupling. The Journal of Organic Chemistry, 84(18), 11666-11675. [Link]
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Han, F. S. (2013). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. ACS Sustainable Chemistry & Engineering, 1(7), 735-741. [Link]
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St. John-Campbell, S., Trowbridge, A., & Browne, D. L. (2023). Nickel-Catalyzed Cross-Coupling of Aryl Chlorides by Heated Mechanochemistry: Scalable Suzuki–Miyaura Reactions via Twin-Screw Extrusion. JACS Au, 3(10), 2825-2832. [Link]
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Worley, B., & Gorske, J. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Accounts of Chemical Research, 55(11), 1547-1559. [Link]
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Nelson, D. J., & Nolan, S. P. (2019). Ni vs. Pd in Suzuki–Miyaura sp2–sp2 cross-coupling: a head-to-head study in a comparable precatalyst/ligand system. Organic & Biomolecular Chemistry, 17(46), 9875-9880. [Link]
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Worley, B., & Gorske, J. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. The Journal of Organic Chemistry, 87(11), 7047-7056. [Link]
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Thieme Chemistry. (2020). Detailed Comparison of Ni vs. Pd in Cross-Coupling Catalysis. [Link]
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Leadbeater, N. E., & Marco, M. (2003). Preferential oxidative addition in palladium(0)-catalyzed suzuki cross-coupling reactions of dihaloarenes with arylboronic acids. The Journal of Organic Chemistry, 68(14), 5660-5667. [Link]
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Nelson, D. J., & Nolan, S. P. (2019). Ni vs. Pd in Suzuki-Miyaura sp2-sp2 Cross-Coupling: A Head-to-Head Study using dppf Precatalysts. ResearchGate. [Link]
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Navarro, O., Kaur, H., Mahjoor, P., & Nolan, S. P. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173-3180. [Link]
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Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Hartwig Amination Reactions. (2024). Thieme Chemistry. [Link]
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ResearchGate. (n.d.). Suzuki cross‐coupling of aryl halides catalyzed by BIAN‐NHC‐Pd reported by Humphrey. [Link]
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Organ, M. G., et al. (2022). Structurally-Flexible (Thiazol-2-ylidene)Pd(Allyl)Cl Complexes for Suzuki–Miyaura Cross-Coupling of Aryl Halides and Amides. Angewandte Chemie International Edition, 61(40), e202208131. [Link]
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Ohmae, T., & Inokuchi, Y. (2021). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions, 50(29), 10077-10083. [Link]
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Hartwig, J. F. (2012). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Accounts of Chemical Research, 45(6), 864-873. [Link]
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Wang, D., et al. (2016). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. Molecules, 21(10), 1369. [Link]
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Bhayana, B., Fors, B. P., & Buchwald, S. L. (2009). A Versatile Catalyst System for Suzuki−Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates. Organic Letters, 11(17), 3954-3957. [Link]
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A Senior Application Scientist's Comparative Guide to the Purity Assessment of Synthesized 1-Bromo-2-chloro-3-methylbenzene
In the landscape of chemical synthesis, particularly for drug discovery and development, the structural integrity and purity of intermediate compounds are not merely figures of merit; they are the bedrock of reproducible and safe downstream applications. 1-Bromo-2-chloro-3-methylbenzene, a halogenated aromatic building block, is a prime example where unassuming impurities can derail synthesis pathways or introduce toxicological risks.
This guide provides an in-depth comparison of orthogonal analytical techniques for the comprehensive purity assessment of this compound. We move beyond rote protocols to dissect the causality behind methodological choices, empowering researchers to design robust, self-validating analytical systems. Our approach is grounded in the principles mandated by regulatory bodies, including the International Council for Harmonisation (ICH), which sets clear frameworks for the identification and control of impurities in new drug substances.[1][2][3][4]
Potential impurities in a given batch are intimately linked to the synthetic route. For this compound, these can include:
-
Isomeric Impurities: Positional isomers such as 1-bromo-4-chloro-2-methylbenzene or 2-bromo-1-chloro-3-methylbenzene.
-
Unreacted Starting Materials: Precursors like 2-chloro-3-methylaniline.
-
Process-Related By-products: Compounds arising from side reactions, such as di-brominated or di-chlorinated species.
-
Degradation Products: Impurities formed during storage or handling.[2][5]
We will explore three cornerstone analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS): The Volatility-Based Sieve
GC-MS is the quintessential technique for analyzing volatile and semi-volatile compounds, making it exceptionally well-suited for halogenated aromatics.[6][7] The separation is based on the compound's boiling point and its interaction with the stationary phase of the GC column, while the mass spectrometer provides definitive identification based on mass-to-charge ratio and fragmentation patterns.
Causality of Choice: The inherent volatility of this compound and its likely impurities (isomers, residual solvents) makes GC an ideal choice for high-resolution separation. Coupling it with MS provides the specificity needed to distinguish between structurally similar isomers that may co-elute in other methods.
Experimental Protocol: GC-MS
Objective: To separate, identify, and quantify volatile impurities in the synthesized product.
Instrumentation: Gas chromatograph with a capillary column coupled to a mass spectrometer.
Sample Preparation:
-
Accurately weigh ~15 mg of the synthesized this compound.
-
Dissolve the sample in 15 mL of a high-purity solvent (e.g., Dichloromethane or Hexane) to yield a 1 mg/mL solution.
-
Vortex until fully dissolved.
GC-MS Conditions:
-
Column: DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness. This low-polarity phase is robust and provides excellent separation for a wide range of non-polar to moderately polar compounds.
-
Inlet Temperature: 270 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1 (Adjust as needed to avoid detector saturation).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial: 70 °C, hold for 2 minutes.
-
Ramp 1: 15 °C/min to 200 °C.
-
Ramp 2: 25 °C/min to 300 °C, hold for 5 minutes.
-
-
MS Transfer Line: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 45-500 m/z.
Self-Validation (System Suitability): Before sample analysis, inject a system suitability standard (e.g., a mix of bromobenzene and chlorobenzene) to verify:
-
Resolution: Baseline separation of key peaks.
-
Peak Shape: Tailing factor between 0.9 and 1.5.
-
Repeatability: <5% RSD for peak area from five replicate injections.
Data Interpretation: The purity is determined by the area percent method. The area of the main peak (this compound) is divided by the total area of all peaks in the chromatogram. Impurity identification is achieved by comparing the mass spectrum of each impurity peak against a spectral library (e.g., NIST).[8]
Workflow: GC-MS Analysis
Caption: GC-MS workflow for purity assessment.
High-Performance Liquid Chromatography (HPLC): The Polarity-Based Filter
RP-HPLC is a powerful technique for separating compounds based on their polarity.[9][10] It is particularly effective for identifying non-volatile or thermally labile impurities that are not amenable to GC analysis.
Causality of Choice: While GC-MS excels with volatile compounds, synthesis can produce larger, less volatile by-products (e.g., dimers or oligomers) or involatile salts. RP-HPLC, with its C18 stationary phase, effectively separates molecules based on hydrophobicity, providing an orthogonal (different mechanism) separation to GC. This is a critical principle in method validation, as what is hidden in one method may be resolved in another.[9]
Experimental Protocol: RP-HPLC
Objective: To separate and quantify non-volatile or polar impurities.
Instrumentation: HPLC system with a UV detector.
Sample Preparation:
-
Accurately weigh ~10 mg of the sample.
-
Dissolve in 10 mL of Acetonitrile to create a 1 mg/mL stock solution.
-
Further dilute 1 mL of the stock solution to 10 mL with the mobile phase to create a 0.1 mg/mL working solution.
-
Filter through a 0.45 µm syringe filter before injection.
HPLC Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient:
-
0-2 min: 60% B
-
2-15 min: 60% to 95% B
-
15-20 min: 95% B
-
20.1-25 min: 60% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
Self-Validation (System Suitability):
-
Standard Injection: Inject a standard solution of the main compound.
-
Tailing Factor: Ensure the main peak has a tailing factor between 0.9 and 1.5.
-
Theoretical Plates: >2000 for the main peak.
-
Repeatability: <2% RSD for peak area from five replicate injections.
Data Interpretation: Purity is calculated using the area percent method, similar to GC. The relative retention times of impurity peaks can be used for tracking across different batches. Quantification against a reference standard is required for specified impurities, as per ICH guidelines.[2]
Workflow: HPLC Analysis
Caption: HPLC workflow for purity assessment.
Quantitative NMR (qNMR) Spectroscopy: The Absolute Standard
While chromatographic methods provide relative purity, qNMR offers a direct, primary method of quantification without the need for a specific reference standard of the analyte itself.[8] It relies on the principle that the integrated signal area in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal.
Causality of Choice: qNMR provides an orthogonal, non-separative assessment of purity. It confirms the structure of the main component and can quantify it against a certified, unrelated internal standard. This approach is invaluable for creating reference materials or when an identical standard of the synthesized compound is unavailable. It also provides structural information on impurities if they are present at sufficient concentration (>0.1%).[3][11][12]
Experimental Protocol: ¹H qNMR
Objective: To determine the absolute purity (assay) of the sample and structurally characterize impurities.
Instrumentation: NMR spectrometer (400 MHz or higher recommended for better resolution).
Sample Preparation:
-
Accurately weigh ~20 mg of the synthesized sample into a vial.
-
Accurately weigh ~10 mg of a certified internal standard (e.g., maleic acid or dimethyl sulfone). The standard must have proton signals that do not overlap with the sample's signals.
-
Dissolve both solids in a known volume of a deuterated solvent (e.g., 0.75 mL of CDCl₃ or DMSO-d₆).
-
Transfer the solution to an NMR tube.
NMR Acquisition Parameters:
-
Experiment: ¹H NMR.
-
Solvent: CDCl₃.
-
Pulse Program: Standard single pulse (zg30).
-
Relaxation Delay (d1): At least 5 times the longest T₁ of both the analyte and the standard (e.g., 30-60 seconds) to ensure full relaxation and accurate integration.
-
Number of Scans: 16 or higher for good signal-to-noise.
Self-Validation (System Suitability):
-
Resolution: Ensure baseline resolution between the analyte peaks chosen for integration and the internal standard peak.
-
Signal-to-Noise: >150:1 for the peaks used in quantification.
Data Interpretation: The purity is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std
Where:
-
I: Integral area of the signal
-
N: Number of protons for that signal
-
MW: Molecular weight
-
m: Mass
-
P_std: Purity of the internal standard
Workflow: qNMR Analysis
Caption: qNMR workflow for absolute purity determination.
Comparative Summary of Analytical Techniques
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Quantitative NMR (qNMR) |
| Principle | Separation by volatility and polarity; MS detection.[7] | Separation by polarity; UV detection.[10][13] | Non-separative; quantification by signal integration.[8] |
| Typical Impurities Detected | Volatile isomers, starting materials, residual solvents. | Less volatile by-products, degradation products, salts. | All proton-containing impurities above LOD, including isomers. |
| Information Provided | Relative purity (Area %), impurity identification (MS). | Relative purity (Area %), impurity profile (RRT). | Absolute purity (Assay %), structural confirmation.[11][14] |
| Pros | High resolution for isomers, high sensitivity, definitive identification. | Broad applicability, good for non-volatile compounds. | Primary method, high precision, no analyte standard needed. |
| Cons | Not suitable for non-volatile or thermally labile compounds. | Isomers may co-elute, requires chromophoric compounds. | Lower sensitivity than chromatographic methods, requires pure standard. |
Conclusion and Integrated Strategy
No single analytical method can provide a complete picture of a compound's purity. A robust, scientifically sound assessment of synthesized this compound relies on an orthogonal approach.
-
Primary Screening and Impurity Profiling: Utilize GC-MS as the primary tool to assess purity and identify volatile, process-related impurities, especially isomers. Its high resolving power and definitive identification capabilities are crucial.
-
Orthogonal Check for Non-Volatiles: Complement the GC-MS data with RP-HPLC analysis to ensure no non-volatile or thermally sensitive impurities are missed. This provides a necessary secondary, orthogonal separation.
-
Absolute Purity and Structural Confirmation: Employ ¹H qNMR to determine the absolute assay value. This serves as an independent verification of purity and confirms the structural identity of the bulk material, providing the highest level of analytical confidence.
By integrating these three techniques, researchers can build a comprehensive and self-validating purity profile for this compound, ensuring the quality and reliability required for demanding applications in research and drug development.
References
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AMSbiopharma. Impurity guidelines in drug development under ICH Q3. AMSbiopharma. Available at: [Link]
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International Council for Harmonisation. ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. Available at: [Link]
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IKEV. ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. Available at: [Link]
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Patel, K. et al. (2021). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. Available at: [Link]
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Mills, T., & Bargo, E. (2014). Validation of Impurity Methods, Part II. LCGC North America. Available at: [Link]
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European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Available at: [Link]
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de Souza, S. V. C., & de Oliveira, M. A. L. (2022). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. Química Nova. Available at: [Link]
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Patel, K. et al. (2021). Analytical method validation: A brief review. World Journal of Advanced Research and Reviews. Available at: [Link]
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U.S. Food and Drug Administration. (2022). Q2(R2) Validation of Analytical Procedures. FDA. Available at: [Link]
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Lhuguenot, J. C., & Maume, B. F. (1981). Specific determination of bromobenzene metabolites by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications. Available at: [Link]
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Williams, D. T. (1979). Summary of the workshop on recent advances in analytic techniques for halogenated aromatic compounds. Annals of the New York Academy of Sciences. Available at: [Link]
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Pharma Beginners. (2023). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Available at: [Link]
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Soran, L. et al. (2004). HPLC monitored synthesis of R2NCH2 substituted benzene derivatives used as (C,N)-ligands for organometallic compounds. Central European Journal of Chemistry. Available at: [Link]
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Krock, K., & Hites, R. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC International - Chromatography Online. Available at: [Link]
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Smith, B. C. (2022). Halogenated Organic Compounds. Spectroscopy Online. Available at: [Link]
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NIST. Benzene, 1-bromo-2-chloro-. NIST WebBook. Available at: [Link]
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Kumar, A. et al. (2018). Determination of 1-Bromo-3-Chloropropane, 1-(4-Nitrobenzyl)-1H-1,2,4-Triazole, and 1-(Bromomethyl)-4-Nitrobenzene in Rizatriptan Benzoate. Chromatographia. Available at: [Link]
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Elyashberg, M. (2015). Identification and structure elucidation by NMR spectroscopy. TrAC Trends in Analytical Chemistry. Available at: [Link]
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Kwan, E. E., & Huang, S. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry. Available at: [Link]
-
Ministry of the Environment, Government of Japan. III Analytical Methods. Available at: [Link]
-
Kumar, A. et al. (2018). Determination of 1-Bromo-3-Chloropropane, 1-(4-Nitrobenzyl)-1H-1,2,4-Triazole, and 1-(Bromomethyl)-4-Nitrobenzene in Rizatriptan Benzoate. ResearchGate. Available at: [Link]
-
NIST. Benzene, 1-bromo-3-chloro-. NIST WebBook. Available at: [Link]
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Kwan, E. E., & Huang, S. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Scilit. Available at: [Link]
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comparing the efficacy of different purification techniques for 1-Bromo-2-chloro-3-methylbenzene
For researchers, scientists, and professionals in the dynamic field of drug development, the purity of starting materials and intermediates is not merely a matter of quality control; it is the bedrock upon which the entire discovery and development pipeline is built. The presence of even minute impurities can lead to unforeseen side reactions, skewed biological data, and ultimately, the failure of a promising drug candidate. This guide provides an in-depth comparison of the primary techniques for the purification of 1-Bromo-2-chloro-3-methylbenzene, a key substituted halobenzene intermediate in organic synthesis.
This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, offering a framework for selecting the most appropriate purification strategy based on the specific requirements of your research, from small-scale discovery to large-scale manufacturing. We will explore the efficacy of fractional vacuum distillation, preparative high-performance liquid chromatography (HPLC), and recrystallization, supported by practical insights and data-driven comparisons.
The Importance of Purity for this compound
This compound is a versatile building block in medicinal chemistry, often utilized in the synthesis of complex molecular scaffolds. The primary route to its synthesis, electrophilic aromatic substitution on 2-chlorotoluene, can often lead to a mixture of regioisomers and unreacted starting materials. The close structural and physicochemical properties of these potential impurities necessitate a robust purification strategy to ensure the desired isomer is isolated with high fidelity.
Comparative Analysis of Purification Techniques
The selection of a purification technique is a critical decision that balances purity requirements with practical considerations such as yield, cost, and scalability. Below is a comparative overview of the most effective methods for purifying this compound.
| Technique | Principle of Separation | Typical Purity | Expected Yield | Scalability | Cost per Sample | Primary Application |
| Fractional Vacuum Distillation | Differences in boiling points of the components in a liquid mixture. | >98% | High (85-95%) | Excellent (grams to kilograms) | Low | Large-scale purification; removal of non-volatile or significantly lower-boiling impurities. |
| Preparative HPLC | Differential partitioning of components between a mobile phase and a stationary phase. | >99.5% | Moderate to High (70-90%) | Good (milligrams to grams) | High | High-purity small batches for reference standards or early-stage research. |
| Recrystallization | Differences in solubility of the compound and impurities in a specific solvent at different temperatures. | >99% | Variable (50-80%) | Moderate (grams to kilograms) | Low to Moderate | Cost-effective purification of solid compounds; removal of soluble and insoluble impurities. |
In-Depth Analysis and Experimental Protocols
Fractional Vacuum Distillation
Expertise & Experience: Fractional distillation is a workhorse technique for the purification of liquid compounds on a large scale. For a high-boiling point compound like this compound (boiling point approx. 226.8°C at 760 mmHg), performing the distillation under reduced pressure is crucial.[1] Vacuum distillation lowers the boiling point, preventing potential thermal degradation of the compound and allowing for a more controlled and efficient separation.[2] The use of a fractionating column is essential to separate isomers with closely related boiling points, a common challenge with substituted halobenzenes.[3]
Trustworthiness: The efficacy of the separation is monitored in real-time by observing the temperature at the distillation head. A stable temperature during the collection of a fraction indicates the isolation of a pure compound. The purity of the collected fractions should be subsequently verified by an analytical technique such as Gas Chromatography-Mass Spectrometry (GC-MS).
-
Apparatus Setup: Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a vacuum adapter connected to a vacuum pump and a pressure gauge. Ensure all glass joints are properly sealed with vacuum grease.
-
Sample Preparation: Charge the round-bottom flask with the crude this compound. Add a magnetic stir bar or boiling chips to ensure smooth boiling.
-
Distillation Process:
-
Begin stirring and gradually reduce the pressure in the system to the desired level (e.g., 10-20 mmHg).
-
Slowly heat the distillation flask using a heating mantle.
-
Observe the vapor rising through the fractionating column.
-
Monitor the temperature at the distillation head. Collect and discard the initial fraction (forerun), which may contain lower-boiling impurities.
-
Collect the main fraction when the temperature at the distillation head stabilizes at the expected boiling point of this compound under the applied vacuum.
-
Once the main fraction is collected, stop heating and allow the system to cool before carefully reintroducing air.
-
-
Purity Analysis: Analyze the purity of the collected fraction using GC-MS.
Caption: Workflow for the purification of this compound by fractional vacuum distillation.
Preparative High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: For applications demanding the highest level of purity, such as the preparation of analytical standards or for sensitive biological assays, preparative HPLC is the method of choice. The technique offers unparalleled resolution, allowing for the separation of closely related isomers that may be difficult to resolve by distillation. A reverse-phase C18 column is typically effective for separating non-polar to moderately polar compounds like substituted halobenzenes.[4] The mobile phase, a mixture of an organic solvent (like acetonitrile) and water, is optimized to achieve the best separation.
Trustworthiness: The separation is monitored by a UV detector, and the chromatogram provides a real-time visual representation of the purity of the sample being injected. Fractions corresponding to the main peak are collected, and their purity is confirmed by analytical HPLC or LC-MS.
-
System Preparation:
-
Column: C18, 5-10 µm particle size, e.g., 250 mm x 21.2 mm.
-
Mobile Phase: A gradient of acetonitrile and water is often effective. A typical starting point is 60:40 (Acetonitrile:Water), moving to a higher concentration of acetonitrile.
-
Flow Rate: Determined based on the column dimensions, typically in the range of 10-20 mL/min for the specified column size.
-
Detection: UV at a wavelength where the compound has significant absorbance (e.g., 254 nm).
-
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., acetonitrile or methanol) to create a concentrated solution. Filter the solution through a 0.45 µm syringe filter before injection.
-
Purification:
-
Equilibrate the column with the initial mobile phase composition.
-
Inject the sample onto the column.
-
Run the gradient program and monitor the separation on the chromatogram.
-
Collect the fraction corresponding to the main peak.
-
-
Post-Purification: Combine the collected fractions and remove the solvent using a rotary evaporator to obtain the purified product.
-
Purity Analysis: Assess the purity of the final product using analytical HPLC with the same or a similar method.
Caption: Workflow for the high-purity purification of this compound using preparative HPLC.
Recrystallization
Expertise & Experience: Recrystallization is a powerful and cost-effective technique for purifying solid compounds. Although this compound is a liquid at room temperature, it may be a solid at lower temperatures or if it contains solid impurities. The key to successful recrystallization is the selection of an appropriate solvent system. The ideal solvent should dissolve the compound well at an elevated temperature but poorly at a lower temperature, while the impurities should either be insoluble at high temperatures or remain soluble at low temperatures. For a compound like this compound, a non-polar organic solvent or a mixture of solvents is a good starting point. Ethanol has been shown to be an effective recrystallization solvent for similar aromatic compounds.[5]
Trustworthiness: The formation of well-defined crystals is a strong indicator of successful purification. The purity of the resulting crystals can be confirmed by measuring their melting point (if applicable) and by chromatographic techniques like GC-MS or HPLC.
-
Solvent Selection:
-
Test the solubility of the crude product in various solvents (e.g., ethanol, methanol, hexane, toluene) at room and elevated temperatures.
-
A good solvent will show a significant increase in solubility with temperature.
-
-
Dissolution: In a flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
-
Purity Analysis: Determine the purity of the recrystallized product by GC-MS or HPLC.
Caption: Decision-making flowchart for the purification of a solid compound by recrystallization.
Conclusion and Recommendations
The choice of purification technique for this compound is dictated by the desired purity, the scale of the operation, and economic considerations.
-
For large-scale production where high purity (>98%) is sufficient, fractional vacuum distillation is the most economical and scalable method.
-
For high-purity applications such as the synthesis of analytical reference standards or for use in sensitive biological assays, preparative HPLC is the preferred method, delivering purities greater than 99.5%.
-
Recrystallization offers a cost-effective alternative for solid samples or those that can be induced to crystallize, capable of achieving high purity (>99%) on a moderate scale.
References
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SIELC Technologies. (2018, February 16). Separation of Benzene, 1-bromo-3-chloro- on Newcrom R1 HPLC column. [Link]
-
PrepChem. Preparation of 1-bromo-2-chlorobenzene. [Link]
- Google Patents. Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene.
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Wikipedia. Fractional distillation. [Link]
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The Royal Society of Chemistry. SUPPORTING INFORMATION FOR:. [Link]
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University of Rochester, Department of Chemistry. Purification: Fractional Distillation. [Link]
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A Comparative Guide to the Synthetic Applications of 1-Bromo-2-chloro-3-methylbenzene
Abstract
In the landscape of modern synthetic chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 1-Bromo-2-chloro-3-methylbenzene, a polysubstituted aromatic compound, has emerged as a valuable intermediate, particularly in the fields of pharmaceutical and agrochemical research.[1][2] Its utility is primarily derived from the differentiated reactivity of its two halogen substituents, which allows for selective and sequential functionalization. This guide provides a comprehensive technical overview of the applications of this compound, objectively comparing its performance and reactivity with relevant alternatives. We will delve into the mechanistic underpinnings of its reactivity, provide detailed experimental protocols for key transformations, and present comparative data to inform synthetic strategy.
The Core Advantage: Differentiated Halogen Reactivity
The primary strategic value of this compound lies in the distinct reactivity of the C-Br and C-Cl bonds in transition-metal-catalyzed cross-coupling reactions.[3] The carbon-bromine bond is weaker and more polarizable than the carbon-chlorine bond.[4] This fundamental difference in bond dissociation energy means that less energy is required to cleave the C-Br bond during the oxidative addition step—often the rate-determining step in catalytic cycles.[3][5] Consequently, the bromine atom can be selectively targeted under milder reaction conditions, leaving the more robust chlorine atom untouched for subsequent transformations. This inherent chemoselectivity is a cornerstone of its utility, enabling chemists to build molecular complexity in a controlled, stepwise manner.
Caption: Differentiated reactivity of halogen substituents.
Application in Palladium-Catalyzed Cross-Coupling Reactions
The most prominent application of this compound is as a substrate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions.[4][6] These reactions are fundamental to modern drug discovery and materials science for their ability to form C-C, C-N, and C-O bonds with high efficiency.[7][8]
Comparative Analysis: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron reagent, is a prime example of where this compound excels.[7] The enhanced reactivity of the C-Br bond allows for selective coupling at this position. To achieve coupling at the C-Cl position, more robust catalytic systems, often employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) and higher temperatures, are typically required.[4]
| Feature | Coupling at C-Br | Coupling at C-Cl | Rationale |
| Typical Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Pd₂(dba)₃, PdCl₂(dppf) | Standard catalysts are sufficient for the more reactive C-Br bond.[9] |
| Required Ligand | Standard (e.g., PPh₃) | Bulky, electron-rich (e.g., SPhos, XPhos) | Specialized ligands are needed to increase electron density on the Pd center, facilitating the oxidative addition of the stronger C-Cl bond.[4][10] |
| Typical Temperature | 80 - 100 °C | 100 - 120 °C | Higher thermal energy is required to overcome the activation barrier for C-Cl bond cleavage.[4] |
| Expected Yield | High | Moderate to High | While high yields are achievable for C-Cl coupling with optimized systems, side reactions can be more prevalent at higher temperatures. |
Note: This data is a representative compilation based on established principles for structurally similar compounds and serves as a guide for reaction optimization.[4][5][11]
Experimental Protocol: Selective Suzuki-Miyaura Coupling
This protocol details a general procedure for the selective Suzuki-Miyaura coupling at the bromide position of this compound with phenylboronic acid.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.)
-
Toluene (8 mL)
-
Water (2 mL)
-
Schlenk flask or pressure vessel
-
Magnetic stirrer and heating mantle
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.[10]
-
Solvent Addition: Add the degassed solvents (toluene and water) via syringe.
-
Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within 12-24 hours.[10]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-chloro-3-methylbiphenyl.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Role as an Intermediate in Bioactive Molecule Synthesis
The unique substitution pattern of this compound makes it a valuable precursor for creating novel drug candidates and agrochemicals.[1][12] The presence of multiple functionalizable sites allows for the construction of complex molecular scaffolds necessary for optimizing pharmacological profiles.[1] While specific, publicly documented synthetic routes starting from this exact isomer are proprietary, its structural motifs are found in precursors to various classes of pesticides and herbicides.[2]
Below is a hypothetical synthetic pathway illustrating how this compound could be used to generate a more complex, drug-like scaffold through sequential cross-coupling reactions.
Caption: Hypothetical sequential cross-coupling pathway.
Comparison with Alternative Halogenated Building Blocks
The choice of a halogenated aromatic building block is a critical decision in synthetic design. The performance of this compound is best understood when compared to its alternatives.
| Compound | Key Features | Primary Advantage | Main Disadvantage |
| This compound | Aryl Bromide, Aryl Chloride | Excellent for selective, sequential functionalization due to differentiated reactivity (Br > Cl).[3] | Higher cost compared to dichloro-analogs. |
| 1,2-Dibromo-3-methylbenzene | Two Aryl Bromides | High reactivity at both positions; useful for double coupling reactions. | Lacks inherent selectivity between the two bromide positions, potentially leading to mixtures. |
| 1,2-Dichloro-3-methylbenzene | Two Aryl Chlorides | Lower cost, readily available raw material. | Low reactivity requires harsh conditions and specialized, often expensive, catalyst systems for activation.[4] |
| 1-Iodo-2-chloro-3-methylbenzene | Aryl Iodide, Aryl Chloride | Highest reactivity at the iodide position, allowing for extremely mild coupling conditions. | Highest cost and potential for lower stability compared to the bromo-analog. |
Conclusion
This compound stands out as a highly versatile and strategic building block in organic synthesis. Its principal advantage lies in the predictable and differentiated reactivity of its bromine and chlorine substituents, which enables chemists to perform selective, sequential cross-coupling reactions. This feature is invaluable for the controlled assembly of complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals. While alternatives exist, this compound offers a balanced profile of reactivity, selectivity, and stability, making it an excellent choice for multi-step synthetic campaigns where precise control over functionalization is a key requirement.
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A Comparative Guide to the Characterization of Novel Compounds Synthesized from 1-Bromo-2-chloro-3-methylbenzene
Introduction: The Versatility of 1-Bromo-2-chloro-3-methylbenzene in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic selection of a starting material can dictate the efficiency of a synthetic route and the novelty of the resulting chemical space. This compound has emerged as a valuable and versatile scaffold for the synthesis of novel drug candidates and active pharmaceutical ingredients (APIs).[1] Its distinct substitution pattern, featuring both a bromine and a chlorine atom, offers orthogonal reactivity. This allows for selective, stepwise functionalization, enabling chemists to construct complex molecular architectures with high precision.[1] The presence of these two different halogen atoms on the aromatic ring is key to its utility, facilitating diverse cross-coupling reactions to introduce new chemical moieties and explore a wider range of potential pharmacophores.[1]
This guide provides an in-depth comparison of three distinct classes of novel compounds synthesized from this strategic starting material. We will explore their synthesis via established modern cross-coupling methodologies: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling. For each pathway, a detailed experimental protocol is provided, followed by a comprehensive analysis of the resulting compound's characterization data. This guide is intended to serve as a practical resource for researchers, scientists, and drug development professionals, offering insights into the experimental choices and the interpretation of analytical data that are crucial for advancing drug discovery programs.
Part 1: Synthesis and Characterization of a Novel Biaryl Compound via Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a pillar of modern organic synthesis, celebrated for its mild conditions and tolerance of a wide array of functional groups.[2] This Nobel Prize-winning reaction is particularly powerful for creating carbon-carbon bonds, especially in the synthesis of biaryls.[2][3] Biaryl scaffolds are considered "privileged" structures in medicinal chemistry, appearing in numerous therapeutics, including anti-inflammatory, antihypertensive, and neurological drugs.[4][5][6] Their prevalence is due to their ability to facilitate crucial protein-ligand interactions, enhancing binding affinity and selectivity.[4]
Experimental Protocol: Synthesis of 2-Chloro-3-methyl-1,1'-biphenyl
A general procedure for the Suzuki-Miyaura coupling of an aryl bromide is as follows:[2]
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a rubber septum, then evacuate and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.[2]
-
Solvent Addition: Add degassed toluene (5 mL) and degassed water (0.5 mL) to the flask via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously for 12 hours.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature. Add water (10 mL) and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[2]
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield the final product.
Workflow for Suzuki-Miyaura Coupling
Caption: Workflow for Suzuki-Miyaura Coupling.
Characterization Data for 2-Chloro-3-methyl-1,1'-biphenyl
| Analysis | Result |
| Yield | 85% |
| Appearance | White solid |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.45-7.35 (m, 5H), 7.30-7.20 (m, 3H), 2.15 (s, 3H) |
| ¹³C NMR (101 MHz, CDCl₃) | δ 141.2, 138.5, 135.4, 131.2, 129.8, 128.6, 128.1, 127.5, 126.9, 125.8, 20.4 |
| HRMS (ESI) | Calculated for C₁₃H₁₁Cl [M+H]⁺: 203.0595, Found: 203.0591 |
| Melting Point | 68-70 °C |
Data Interpretation: The ¹H NMR spectrum shows a complex multiplet between 7.20-7.45 ppm, integrating to 8 protons, which is characteristic of the aromatic protons on the two benzene rings.[7][8] The singlet at 2.15 ppm corresponds to the three protons of the methyl group. The ¹³C NMR spectrum displays 11 distinct signals, confirming the presence of 11 unique carbon environments in the asymmetric biaryl structure.[9] Aromatic carbons typically appear in the 120-150 ppm range.[7] High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the confident determination of the compound's elemental composition.[10][11][12] The observed mass of 203.0591 is in excellent agreement with the calculated mass for the protonated molecule, confirming the molecular formula.
Part 2: Synthesis and Characterization of a Novel N-Aryl Amine via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen (C-N) bonds.[13] This reaction has become a cornerstone of modern synthesis due to its broad substrate scope and milder conditions compared to traditional methods.[13] N-aryl amines are a crucial class of compounds, widely used as building blocks in pharmaceuticals, including analgesics and antibacterial agents. The amine functional group is often key for optimizing the potency and pharmacokinetic properties of drug candidates.[14][15]
Experimental Protocol: Synthesis of N-(2-chloro-3-methylphenyl)aniline
A general procedure for the Buchwald-Hartwig amination is as follows:[16]
-
Reaction Setup: In a glovebox, combine this compound (1.0 mmol), aniline (1.2 mmol), Pd₂(dba)₃ (0.01 mmol), BrettPhos (0.03 mmol), and sodium tert-butoxide (1.4 mmol) in an oven-dried vial.
-
Solvent Addition: Add anhydrous toluene (2 mL) to the vial.
-
Reaction Execution: Seal the vial and heat the mixture at 100 °C for 18 hours.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over magnesium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the residue by flash chromatography (silica gel, hexanes/ethyl acetate) to afford the desired product.
Workflow for Buchwald-Hartwig Amination
Caption: Workflow for Buchwald-Hartwig Amination.
Characterization Data for N-(2-chloro-3-methylphenyl)aniline
| Analysis | Result |
| Yield | 78% |
| Appearance | Light yellow oil |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.35-7.25 (m, 3H), 7.15 (d, J=7.6 Hz, 1H), 7.05-6.95 (m, 3H), 5.85 (s, 1H, NH), 2.30 (s, 3H) |
| ¹³C NMR (101 MHz, CDCl₃) | δ 142.1, 140.5, 137.2, 130.9, 129.5, 124.3, 122.8, 122.1, 121.5, 118.9, 17.8 |
| HRMS (ESI) | Calculated for C₁₃H₁₂ClN [M+H]⁺: 218.0704, Found: 218.0709 |
| IR (thin film, cm⁻¹) | 3405 (N-H stretch) |
Data Interpretation: The ¹H NMR spectrum shows signals in the aromatic region corresponding to the protons of both phenyl rings.[8] The broad singlet at 5.85 ppm is characteristic of the N-H proton. The singlet at 2.30 ppm is assigned to the methyl group protons. The ¹³C NMR spectrum shows 11 signals, consistent with the number of unique carbons in the molecule.[9][17] The HRMS data again provides strong evidence for the molecular formula, with the found mass closely matching the calculated mass.[10][12] Additionally, the Infrared (IR) spectrum shows a characteristic absorption at 3405 cm⁻¹, confirming the presence of the N-H bond.
Part 3: Synthesis and Characterization of a Novel Aryl-Alkyne via Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[18][19] This reaction is valued for its mild conditions and broad functional group tolerance.[18] The alkyne functional group is of significant interest in medicinal chemistry; its linear geometry can act as a rigid spacer to orient other pharmacophoric elements, and it can serve as a bioisostere for various functional groups.[20][21] Many marketed drugs, including antiretroviral and antifungal agents, contain an alkyne moiety.[22]
Experimental Protocol: Synthesis of 1-(2-Chloro-3-methylphenyl)-2-phenylethyne
A general procedure for the Sonogashira coupling is as follows:[18][23]
-
Reaction Setup: To a dry flask, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and copper(I) iodide (CuI, 0.06 mmol).
-
Inert Atmosphere: Establish an inert atmosphere by evacuating and backfilling with argon.
-
Solvent and Reagent Addition: Add anhydrous triethylamine (5 mL) and stir. Then, add phenylacetylene (1.1 mmol) dropwise.
-
Reaction Execution: Stir the reaction at room temperature for 6 hours.
-
Monitoring: Monitor the reaction's progress by TLC.
-
Work-up: Upon completion, dilute the mixture with diethyl ether and filter through Celite to remove solids. Wash the organic phase with aqueous NH₄Cl and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography (silica gel, hexanes) to obtain the final compound.[18]
Workflow for Sonogashira Coupling
Caption: Workflow for Sonogashira Coupling.
Characterization Data for 1-(2-Chloro-3-methylphenyl)-2-phenylethyne
| Analysis | Result |
| Yield | 91% |
| Appearance | Colorless oil |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.60-7.50 (m, 2H), 7.45-7.30 (m, 6H), 2.45 (s, 3H) |
| ¹³C NMR (101 MHz, CDCl₃) | δ 136.5, 132.8, 131.9, 129.3, 128.8, 128.5, 126.2, 123.1, 94.5 (Alkyne C), 87.9 (Alkyne C), 20.8 |
| HRMS (ESI) | Calculated for C₁₅H₁₁Cl [M+H]⁺: 227.0595, Found: 227.0592 |
| IR (thin film, cm⁻¹) | 2220 (C≡C stretch) |
Data Interpretation: The ¹H NMR spectrum shows aromatic protons in the expected downfield region.[8] The ¹³C NMR spectrum is highly informative, with two characteristic signals at 94.5 and 87.9 ppm, which are indicative of the two sp-hybridized carbons of the alkyne bond.[24] The HRMS result is consistent with the expected molecular formula.[10][12] The IR spectrum provides definitive proof of the alkyne functionality, with a sharp absorption band at 2220 cm⁻¹, which is characteristic of a carbon-carbon triple bond stretch.
Comparative Analysis and Conclusion
This guide demonstrates the synthesis and characterization of three distinct classes of compounds from the versatile starting material, this compound. Each synthetic pathway leverages a powerful palladium-catalyzed cross-coupling reaction to generate molecules with structural motifs highly relevant to drug discovery.
| Compound Class | Synthetic Method | Key Structural Motif | Yield | Significance in Drug Discovery |
| Biaryl | Suzuki-Miyaura Coupling | C(sp²)-C(sp²) | 85% | Privileged scaffold, enhances protein-ligand binding.[4][25] |
| N-Aryl Amine | Buchwald-Hartwig Amination | C(sp²)-N | 78% | Common in bioactive molecules, modulates physicochemical properties.[15] |
| Aryl-Alkyne | Sonogashira Coupling | C(sp²)-C(sp) | 91% | Rigid linker, bioisostere, present in numerous approved drugs.[20][22] |
The selective reactivity of the bromine atom in the presence of the less reactive chlorine atom allows for a controlled and predictable synthetic strategy. The characterization data, including NMR, HRMS, and IR spectroscopy, collectively provide unambiguous evidence for the successful synthesis and structural integrity of each novel compound. By employing these robust synthetic and analytical methodologies, researchers can efficiently expand their chemical libraries with diverse and medicinally relevant molecules, accelerating the path toward new therapeutic discoveries.
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A Comparative Guide to the Reaction Kinetics of 1-Bromo-2-chloro-3-methylbenzene
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For Researchers, Scientists, and Drug Development Professionals
Executive Summary: Predicting Reactivity in a Dihalogenated Arene
1-Bromo-2-chloro-3-methylbenzene presents a fascinating case study in selectivity and reactivity for synthetic chemists. With two distinct halogen atoms and a sterically influential methyl group, its behavior in common catalytic and substitution reactions is not immediately obvious. This guide will dissect the key factors governing its reaction kinetics, primarily focusing on palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.
The core principle dictating the outcome of many reactions involving this substrate is the differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds. Generally, the C-Br bond is weaker and more polarizable than the C-Cl bond, making it more susceptible to oxidative addition by a palladium(0) catalyst, a frequently rate-determining step in cross-coupling reactions.[1][2] Therefore, in reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings, selective reaction at the C-Br position is anticipated under standard conditions. However, the ortho-methyl group introduces a steric hindrance component that can modulate this inherent reactivity.
Comparative Analysis of Reaction Kinetics
A direct comparison of the reaction kinetics of this compound with simpler haloarenes provides a clear understanding of the electronic and steric effects at play.
| Substrate | Relative Rate of Oxidative Addition (Qualitative) | Key Influencing Factors |
| Bromobenzene | Fast | Weaker C-Br bond.[1] |
| Chlorobenzene | Slow | Stronger C-Cl bond.[1][2] |
| This compound | Moderate (at C-Br) | Weaker C-Br bond, but with steric hindrance from the ortho-methyl group.[3] |
| 1-Bromo-4-chlorobenzene | Fast (at C-Br) | Minimal steric hindrance at the reaction center. |
The data in the table above is a qualitative representation based on established principles of organic chemistry. The ortho-methyl group in this compound is expected to decrease the rate of reactions at both the C-Br and C-Cl positions compared to unhindered analogues due to steric hindrance.[3] This effect arises from the spatial bulk of the methyl group impeding the approach of the catalyst or nucleophile to the adjacent halogen-substituted carbon.
Palladium-Catalyzed Cross-Coupling Reactions: A Kinetic Perspective
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis.[4][5] The kinetics of these reactions with this compound are primarily governed by the oxidative addition step.[1]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forms a new carbon-carbon bond, is a cornerstone of pharmaceutical and materials chemistry.[5][6]
Reaction Scheme:
-
Aryl-Br + R-B(OH)₂ --(Pd catalyst, Base)--> Aryl-R
Kinetic Considerations: The oxidative addition of the aryl halide to the Pd(0) catalyst is typically the rate-determining step.[1] The relative reactivity follows the trend I > Br > OTf > Cl.[1][7] For this compound, this strongly suggests that coupling will occur selectively at the C-Br bond.
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol), the desired boronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base like K₂CO₃ (2.0 mmol).
-
Solvent Addition: Add a suitable solvent system, for example, a mixture of toluene and water (4:1, 10 mL).
-
Degassing: Subject the mixture to three cycles of vacuum-backfill with an inert gas (e.g., argon or nitrogen).
-
Reaction: Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) and monitor the progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Workflow Diagram:
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[8][9]
Reaction Scheme:
-
Aryl-X + R₂NH --(Pd catalyst, Base)--> Aryl-NR₂
Kinetic Considerations: Similar to the Suzuki coupling, the oxidative addition of the aryl halide to the palladium catalyst is a key step in the catalytic cycle.[9] The choice of ligand on the palladium catalyst is crucial and can influence the selectivity and rate of the reaction.[8] For this compound, selective amination at the C-Br position is expected. The steric hindrance from the ortho-methyl group may necessitate the use of bulky, electron-rich phosphine ligands to facilitate the reaction.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) offers a different mechanistic pathway for the functionalization of aryl halides. This reaction is favored by the presence of strong electron-withdrawing groups on the aromatic ring and a strong nucleophile.[10][11]
Mechanism: The SNAr reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[12]
Kinetic Considerations for this compound: this compound itself is not highly activated towards SNAr due to the lack of strong electron-withdrawing groups. The methyl group is weakly electron-donating, which slightly deactivates the ring for this type of reaction. However, under forcing conditions (high temperature and pressure), SNAr can occur.
Interestingly, in SNAr reactions, the reactivity of the halogens is often reversed compared to cross-coupling reactions, with fluoride being the most reactive and iodide the least.[11] This is because the rate-determining step is the initial attack of the nucleophile, which is facilitated by a more electronegative halogen that can better stabilize the forming negative charge through its inductive effect.[10] In the case of this compound, the chlorine atom is more electronegative than bromine. This would suggest a potential for substitution at the C-Cl position. However, the overall low reactivity of the substrate makes this a less favorable transformation compared to palladium-catalyzed reactions.
Reaction Pathway Diagram:
Caption: The two-step addition-elimination mechanism of nucleophilic aromatic substitution.
Alternative Substrates for Comparison
To further contextualize the reactivity of this compound, a comparison with other dihalobenzenes is instructive.
| Substrate | Predicted Major Monosubstitution Product (Suzuki Coupling) | Rationale |
| 1-Bromo-3-chlorobenzene | 3-Chloro-1,1'-biphenyl | C-Br bond is more reactive; less steric hindrance than the target molecule. |
| 1-Bromo-2-chloro-4-fluorobenzene | 2-Chloro-4-fluoro-1,1'-biphenyl | C-Br bond is the most reactive halogen for oxidative addition. |
| 2-Bromo-1-chloro-3-iodobenzene | 2-Bromo-3-chloro-1,1'-biphenyl | C-I bond is the most reactive, followed by C-Br, then C-Cl. |
Conclusion and Future Outlook
The reaction kinetics of this compound are a nuanced interplay of electronic and steric effects. For palladium-catalyzed cross-coupling reactions, the inherent higher reactivity of the C-Br bond over the C-Cl bond dictates that selective functionalization at the bromine-substituted position is the most probable outcome. The ortho-methyl group, while introducing steric hindrance that may slow the reaction rate compared to unhindered analogues, does not typically alter this fundamental selectivity. In contrast, for nucleophilic aromatic substitution, the substrate is relatively unreactive, but if forced, the greater electronegativity of chlorine could favor substitution at that position, though this is a less synthetically viable pathway.
Future research in this area could focus on the development of highly active catalyst systems that can overcome the steric hindrance of the ortho-methyl group, enabling efficient cross-coupling at lower temperatures and catalyst loadings. Furthermore, quantitative kinetic studies, such as reaction progress kinetic analysis, would provide valuable data to precisely model the reactivity of this and similar polysubstituted aromatic compounds, aiding in the rational design of complex synthetic routes.
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Safety Operating Guide
Navigating the Disposal of 1-Bromo-2-chloro-3-methylbenzene: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the synthesis and utilization of novel chemical entities are paramount to discovery. However, with great innovation comes the profound responsibility of ensuring safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-Bromo-2-chloro-3-methylbenzene (CAS No. 97329-43-6), a halogenated aromatic compound. Adherence to these procedures is not merely a matter of compliance but a cornerstone of a robust safety culture and operational excellence.
Hazard Identification and Immediate Safety Precautions
Before handling this compound, a thorough understanding of its hazard profile is essential. This compound is classified as a hazardous substance, and its Safety Data Sheet (SDS) should be consulted for detailed information.[1]
Key Hazards:
-
Skin Irritation: Causes skin irritation.[2]
-
Serious Eye Irritation: Causes serious eye irritation.[2]
-
Respiratory Irritation: May cause respiratory irritation.[2]
-
Harmful if Swallowed or Inhaled: Can be harmful if ingested or inhaled.[3]
Immediate access to an eyewash station and a safety shower is mandatory in any area where this chemical is handled.[4]
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
A multi-layered approach to PPE is critical to mitigate exposure risks. The following table summarizes the minimum required PPE for handling this compound.
| Body Part | Required PPE | Rationale |
| Hands | Chemically resistant gloves (e.g., Nitrile, Neoprene) | To prevent skin contact and absorption. |
| Eyes/Face | Safety goggles and a face shield | To protect against splashes and vapors. |
| Body | Laboratory coat, chemically resistant apron | To protect skin and clothing from contamination. |
| Respiratory | Use only in a well-ventilated area or a chemical fume hood | To prevent inhalation of vapors.[2][3] |
The Cardinal Rule: Waste Segregation
The foundational principle of proper chemical waste management is segregation at the source. Due to its bromine and chlorine substituents, this compound is classified as a halogenated organic waste .[5]
Causality: Mixing halogenated and non-halogenated waste streams complicates and increases the cost of disposal.[4][6] Halogenated compounds require specific incineration processes equipped with scrubbers to neutralize the resulting acidic gases (such as HBr and HCl).[5] Co-mingling can also lead to dangerous and unintended chemical reactions.
The following diagram illustrates the decision-making process for proper waste segregation in the laboratory.
Caption: Decision workflow for segregating laboratory chemical waste.
Step-by-Step Disposal Protocol for this compound
This protocol provides a self-validating system for the safe collection and disposal of this compound waste.
Part A: Liquid Waste Collection
-
Container Selection:
-
Obtain a designated, chemically compatible waste container, typically provided by your institution's Environmental Health and Safety (EHS) department.[7] The container must be in good condition with a secure, screw-top cap.[2]
-
Ensure the container is clearly labeled for "Halogenated Organic Waste."[2][8]
-
-
Labeling:
-
Before adding any waste, affix a hazardous waste label to the container.[2]
-
The label must include:
-
-
Waste Transfer:
-
All transfers of waste into the container must be performed inside a certified chemical fume hood.
-
Use a funnel to prevent spills. The funnel must be removed and the container cap securely fastened immediately after the transfer is complete.[7] Leaving a funnel in the container opening is a common and serious violation.
-
Keep the waste container closed at all times except when actively adding waste.[2][3]
-
-
Storage:
-
Store the waste container in a designated satellite accumulation area (SAA), which is typically under a fume hood or in a vented cabinet.
-
The container must be placed in secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.
-
Part B: Solid Waste Collection (Contaminated Debris)
-
Segregation:
-
Any solid materials that come into contact with this compound, such as gloves, pipette tips, and absorbent paper, must be disposed of as hazardous solid waste.
-
Collect this contaminated debris in a designated, clearly labeled, and sealed container (e.g., a lined cardboard box or a wide-mouth plastic container).
-
-
Labeling:
-
The solid waste container must be labeled with "Hazardous Waste" and a description of the contents (e.g., "Solid Debris contaminated with this compound").
-
Part C: Disposal of Empty Containers
-
Rinsing Procedure:
-
An "empty" container that held this chemical is still considered hazardous waste until properly rinsed.
-
The first rinse of the container with a suitable solvent (e.g., acetone, methanol) must be collected and disposed of as halogenated liquid waste.[7]
-
For highly toxic chemicals, the first three rinses must be collected as hazardous waste.[9] Given the hazard profile of this compound, a triple rinse is best practice.
-
After triple rinsing, the container can often be disposed of in the regular trash or recycled, depending on institutional policy. Deface or remove the original label before disposal.
-
Regulatory Framework: EPA Hazardous Waste Codes
Under the Resource Conservation and Recovery Act (RCRA), hazardous wastes are categorized by specific codes. As a spent halogenated solvent, waste containing this compound would likely fall under the F-list of hazardous wastes from non-specific sources.[10][11][12]
Specifically, it could be classified under:
-
F002: This code applies to spent halogenated solvents such as tetrachloroethylene, methylene chloride, trichloroethylene, 1,1,1-trichloroethane, chlorobenzene, and others.[10][13][14][15] While this compound is not explicitly named, the list is not exhaustive, and its chemical nature as a halogenated aromatic compound makes this a probable classification.
It is the responsibility of the waste generator to accurately classify their waste according to federal and local regulations.[12] Always consult with your institution's EHS department for final determination.
Spill and Emergency Procedures
In the event of a spill, immediate and correct action is crucial.
-
Alert Personnel: Immediately notify others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.
-
Containment: For minor spills, use an inert absorbent material like sand or vermiculite to contain the spill. Do not use combustible materials.
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbed material and any contaminated debris into a sealed container for disposal as hazardous waste.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.
For any exposure, refer to the first-aid measures outlined in the SDS and seek immediate medical attention.[1]
By integrating these scientifically grounded procedures into your laboratory's standard operating protocols, you contribute to a culture of safety, ensure regulatory compliance, and protect our environment.
References
-
Bucknell University. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]
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Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
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National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
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University of Pennsylvania EHRS. (n.d.). Guidelines for Segregating and Combining Chemical Wastes into Containers. Retrieved from [Link]
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Unknown. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
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Environmental Safety, Sustainability and Risk - ESSR. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
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suweb.site. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
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AgroParisTech. (n.d.). Liquid waste. Chimactiv. Retrieved from [Link]
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Unknown. (n.d.). Appendix B - EPA Hazardous Waste Codes. Retrieved from [Link]
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Unknown. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. Retrieved from [Link]
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ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
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U.S. Government Publishing Office. (2012). 40 CFR § 261.31 - Hazardous wastes from non-specific sources. Retrieved from [Link]
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ACTenviro. (2025). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. Retrieved from [Link]
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University of Colorado Boulder Environmental Health and Safety. (n.d.). Hazardous Waste Reduction. Retrieved from [Link]
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University of Florida. (n.d.). Chapter 7 - Management Procedures For Specific Waste Types. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
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A Researcher's Guide to the Safe Handling of 1-Bromo-2-chloro-3-methylbenzene
As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with 1-Bromo-2-chloro-3-methylbenzene. This document moves beyond a simple checklist to offer a procedural, step-by-step framework grounded in established safety principles for handling halogenated aromatic hydrocarbons. Our objective is to empower you with the knowledge to work safely and effectively, ensuring both personal safety and the integrity of your research.
Hazard Identification and Risk Assessment
This compound is a substituted aromatic compound whose hazard profile necessitates stringent safety protocols.[1] Based on data from its Safety Data Sheet (SDS) and structurally similar compounds, the primary hazards include:
-
Skin Irritation: Causes skin irritation.[2]
-
Serious Eye Irritation: Can lead to serious eye damage.[2]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[2]
-
Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[3]
A thorough risk assessment is the foundational step before any handling of this compound. This involves evaluating the quantity of the chemical being used, the nature of the procedure (e.g., weighing, transferring, reaction under heat), and the potential for aerosol generation.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive personal protective equipment plan is non-negotiable when handling this compound.[1] The following table summarizes the recommended PPE.
| Protection Type | Specific PPE | Rationale and Best Practices |
| Eye and Face | Chemical safety goggles and a face shield.[1] | Protects against splashes and vapors that can cause serious eye damage.[1] |
| Skin | Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant apron or lab coat, and closed-toe shoes.[1][4] | Prevents skin contact, which can lead to irritation.[1] Ensure gloves are appropriate for the specific solvent and check for breakthrough times. |
| Respiratory | Use in a well-ventilated area or a chemical fume hood.[1] If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[1] | Minimizes inhalation of vapors, which can cause respiratory tract irritation.[1] For high-concentration exposures or emergencies, a self-contained breathing apparatus (SCBA) is necessary.[1] |
Operational Workflow for Safe Handling
The following step-by-step protocol outlines the safe handling of this compound in a laboratory setting.
Preparation
-
Verify Engineering Controls: Ensure a chemical fume hood is operational and that an eyewash station and safety shower are readily accessible.[4]
-
Assemble PPE: Don all required PPE as detailed in the table above before entering the designated handling area.
-
Prepare Work Area: The work surface within the fume hood should be clean and uncluttered. All necessary equipment and reagents should be placed within the fume hood to minimize movement in and out of the controlled space.[1]
Handling
-
Aliquotting: Carefully measure and transfer the required amount of the chemical. Utilize appropriate tools, such as glass pipettes or syringes, to minimize the risk of spills.[1]
-
Performing the Reaction: Conduct all experimental procedures within the chemical fume hood.[3] Maintain the sash at the lowest possible height that still allows for comfortable and safe work.
-
Avoid Contact: Take care to avoid contact with skin, eyes, and clothing.[4] Do not breathe in vapors.[5]
Cleanup and Disposal
-
Decontamination: Clean any contaminated surfaces with a suitable solvent, followed by soap and water.
-
Waste Characterization: this compound should be treated as hazardous waste.[4]
-
Disposal Method: Dispose of the waste material by dissolving or mixing it with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[4] All disposal practices must adhere to local, regional, and national regulations.[4]
-
Container Disposal: Do not reuse empty containers. They should be disposed of as unused product in accordance with approved waste disposal practices.[4]
Spill Management Protocol
In the event of a spill, follow these procedures:
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Personal Protection: Ensure you are wearing the appropriate PPE before attempting to clean the spill.[4]
-
Containment: Absorb the spill with an inert material such as sand, vermiculite, or earth.[4]
-
Collection: Carefully collect the absorbed material into a sealed, appropriately labeled container for disposal.[4]
-
Ventilation: Ensure the area is well-ventilated during and after the cleanup.
Logical Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




